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  • Product: 2-Bromo-2',3',5'-tri-O-acetylinosine
  • CAS: 41623-91-0

Core Science & Biosynthesis

Foundational

2-Bromo-2',3',5'-tri-O-acetylinosine chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Bromo-2',3',5'-tri-O-acetylinosine Abstract This technical guide provides a comprehensive overview of 2-Bromo-2',3',5'-tri-O-acetylinosine...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Bromo-2',3',5'-tri-O-acetylinosine

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-2',3',5'-tri-O-acetylinosine, a pivotal intermediate in the synthesis of novel nucleoside analogs for drug discovery and biochemical research. While direct experimental data for this specific compound is sparse in publicly accessible literature, this document synthesizes information from closely related structures and established principles of purine chemistry to offer a robust profile. We will delve into its chemical identity, expected physicochemical properties, logical synthetic pathways, and spectral characteristics. A significant focus is placed on its reactivity, particularly at the C-2 position, which enables its use as a versatile precursor for a wide array of 2-substituted inosine derivatives. This guide is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this and similar halogenated nucleoside intermediates.

Chemical Identity and Structure

2-Bromo-2',3',5'-tri-O-acetylinosine is a protected ribonucleoside derivative. The core structure consists of a hypoxanthine base, which is brominated at the 2-position of the purine ring. The associated ribose sugar is fully protected with acetyl groups at the 2', 3', and 5' positions. These acetyl groups render the molecule more lipophilic compared to its unprotected parent, inosine, enhancing its solubility in organic solvents commonly used in synthesis.[1] This protection strategy is crucial for preventing unwanted side reactions at the hydroxyl groups of the ribose moiety during subsequent chemical transformations of the purine base.

  • Systematic Name: (2R,3R,4R,5R)-2-(acetyloxymethyl)-5-(2-bromo-6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diyl diacetate

  • Molecular Formula: C₁₆H₁₇BrN₄O₈

  • Molecular Weight: 473.24 g/mol

Physicochemical Properties

Quantitative experimental data for 2-Bromo-2',3',5'-tri-O-acetylinosine are not widely published. However, we can infer its properties based on its structure and data from its non-brominated precursor, 2',3',5'-tri-O-acetylinosine.

PropertyValue for 2',3',5'-tri-O-acetylinosine (Precursor)Expected Value for 2-Bromo Derivative
Appearance White Crystalline SolidWhite to off-white crystalline solid
Melting Point 234-236 °CExpected to be higher due to increased molecular weight and polarity
Boiling Point 620.7 °C at 760 mmHgExpected to be significantly higher
Density 1.62 g/cm³Expected to be higher (>1.7 g/cm³)
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO)Similar solubility profile
Storage Temperature -20°CRecommended -20°C, protected from light and moisture

Data for the precursor, 2',3',5'-tri-O-acetylinosine, sourced from various chemical suppliers.

Synthesis and Purification

The synthesis of 2-Bromo-2',3',5'-tri-O-acetylinosine is best approached as a two-stage process: first, the protection of the parent nucleoside, inosine, followed by the challenging, position-selective bromination of the purine ring.

Part I: Acetylation of Inosine

The initial step involves the peracetylation of inosine to yield 2',3',5'-tri-O-acetylinosine. This is a standard protection procedure that proceeds with high efficiency.

Experimental Protocol: Synthesis of 2',3',5'-tri-O-acetylinosine

  • Suspend inosine (1 equivalent) in acetonitrile.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Sequentially add triethylamine (approx. 4 equivalents) and acetic anhydride (approx. 3.5 equivalents).

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of methanol.

  • Concentrate the solution under reduced pressure to yield a solid.

  • Wash the solid with a solvent like isopropanol to remove residual reagents and byproducts, affording the pure, acetylated product.[3]

Synthesis_Workflow_Part1 Inosine Inosine Product 2',3',5'-Tri-O-acetylinosine Inosine:e->Product:w Acetylation Reagents Acetic Anhydride Triethylamine, DMAP Acetonitrile, RT Reagents:w->Inosine:s

Caption: Workflow for the acetylation of inosine.

Part II: Bromination of the Purine Ring

Direct and selective bromination of the inosine purine ring at the C-2 position is not a trivial transformation. The C-8 position is generally more susceptible to electrophilic substitution. Therefore, a common strategy involves starting from a precursor that already has a functional group at the C-2 position which can be converted to a bromine, such as an amino group (i.e., starting from guanosine).

A plausible, though more complex, route would involve the conversion of 2',3',5'-tri-O-acetylguanosine to the 2-bromo derivative via a Sandmeyer-type reaction.

Conceptual Protocol: Synthesis via Diazotization-Bromination

  • Protect guanosine via peracetylation to form 2-amino-2',3',5'-tri-O-acetylinosine (tetra-acetylguanosine).

  • Dissolve the acetylated guanosine derivative in a suitable solvent.

  • Treat the solution with a diazotizing agent, such as sodium nitrite in the presence of a bromo-acid (e.g., HBr) or an alternative like tert-butyl nitrite with a bromine source (e.g., CuBr₂), at low temperatures (0-5 °C) to form an in-situ diazonium salt.

  • The diazonium salt is then displaced by the bromide ion to yield the target 2-Bromo-2',3',5'-tri-O-acetylinosine.

  • Purification is typically achieved via column chromatography on silica gel.

This multi-step approach highlights the causality behind experimental design: direct bromination is inefficient, so a more reliable, albeit longer, pathway utilizing a well-established transformation (diazotization of an amine) is chosen for a predictable and clean conversion.

Spectral Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum will show distinct regions. Three sharp singlets between δ 2.0-2.2 ppm will correspond to the nine protons of the three acetyl groups. The protons on the ribose sugar will appear between δ 4.0-6.5 ppm, showing complex splitting patterns (doublets, triplets, or multiplets) due to vicinal coupling. The anomeric proton (H-1') is expected to be a doublet around δ 6.0-6.3 ppm. A key signal will be the singlet for the H-8 proton on the purine ring, expected to appear downfield around δ 8.0-8.5 ppm.

  • ¹³C NMR: Carbonyl carbons of the acetyl groups will resonate around δ 170 ppm. The methyl carbons of the acetyls will be found upfield around δ 20-21 ppm. The five carbons of the ribose ring will appear in the δ 60-90 ppm range. The purine carbons will be found further downfield, from δ 115-160 ppm.

Mass Spectrometry (MS)

Mass spectrometry is definitive for confirming the presence of bromine.

  • Molecular Ion: Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the mass spectrum will exhibit a characteristic pair of molecular ion peaks of almost equal intensity.[4] For C₁₆H₁₇BrN₄O₈, these would be [M]⁺ at m/z 472.03 and [M+2]⁺ at m/z 474.03.

  • Fragmentation Pattern: Electron Ionization (EI) or Electrospray Ionization (ESI-MS/MS) would likely show characteristic fragmentation. Key fragments would correspond to the neutral loss of ketene (CH₂=C=O, 42 Da) or acetic acid (60 Da) from the acetyl groups. A prominent fragmentation pathway is the cleavage of the glycosidic bond, which would yield two major ions: one for the brominated hypoxanthine base (m/z ~215/217) and one for the tri-acetylated ribose fragment.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by strong absorption bands characteristic of its functional groups:

  • ~1740-1755 cm⁻¹: Strong C=O stretching from the acetyl ester groups.

  • ~1680-1700 cm⁻¹: C=O stretching of the purine lactam.

  • ~1220-1240 cm⁻¹: Strong C-O stretching of the acetyl groups.

  • ~550-650 cm⁻¹: C-Br stretching.

Reactivity and Chemical Transformations

The primary synthetic value of 2-Bromo-2',3',5'-tri-O-acetylinosine lies in the reactivity of the C-Br bond on the electron-deficient purine ring. This setup is ideal for Nucleophilic Aromatic Substitution (SₙAr) reactions.[5]

The bromine atom at the C-2 position serves as an excellent leaving group, activated by the electron-withdrawing nature of the purine ring system.[6] This allows for the straightforward introduction of a wide variety of nucleophiles.

Mechanism: SₙAr Addition-Elimination

  • Addition: A nucleophile attacks the electrophilic C-2 carbon, breaking the aromaticity of the purine ring and forming a negatively charged intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity is restored by the elimination of the bromide ion, resulting in the net substitution of bromine with the nucleophile.

SNAr_Mechanism sub 2-Bromo-Inosine Derivative int Meisenheimer Complex (Intermediate) sub->int + Nu⁻ (Attack) nuc Nucleophile (Nu⁻) prod 2-Substituted Inosine Derivative int->prod - Br⁻ (Elimination) lg Br⁻

Caption: SₙAr pathway for 2-substituted inosine synthesis.

Common Transformations:

  • Amination: Reaction with primary or secondary amines (alkyl or aryl) to yield 2-aminoinosine (guanosine) analogs.

  • Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base to form 2-ether derivatives.

  • Thiolation: Reaction with thiols to produce 2-thioether analogs.

  • Cross-Coupling Reactions: The C-Br bond can also participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to form C-C bonds, although SₙAr is often more direct for this class of substrate.

Applications in Research and Drug Development

2-Bromo-2',3',5'-tri-O-acetylinosine is not an end product but a critical building block. The ability to easily modify the C-2 position of the inosine scaffold is of high value in medicinal chemistry. Inosine and its analogs are recognized by numerous enzymes involved in nucleic acid metabolism and cellular signaling.[7]

By synthesizing libraries of 2-substituted inosine derivatives from this bromo-intermediate, researchers can explore structure-activity relationships (SAR) for various biological targets, including:

  • Antiviral Agents: Modified nucleosides can act as chain terminators for viral polymerases or inhibit other essential viral enzymes.[7]

  • Anticancer Therapeutics: Analogs can be incorporated into the DNA or RNA of cancer cells, leading to apoptosis, or they can inhibit kinases and other signaling proteins involved in cell proliferation.

  • Immunomodulators: Derivatives of purine nucleosides are known to interact with adenosine receptors and other components of the immune system.

Safety, Handling, and Storage

Hazard Identification: While a specific safety data sheet (SDS) is unavailable, based on related halogenated and acetylated compounds, 2-Bromo-2',3',5'-tri-O-acetylinosine should be handled as a potentially hazardous chemical.

  • It may be harmful if swallowed, inhaled, or absorbed through the skin.

  • It may cause irritation to the skin, eyes, and respiratory tract.

  • As an alkylating agent, it should be treated with caution.

Handling and Personal Protective Equipment (PPE):

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and dark place.

  • Long-term storage at -20°C is recommended to prevent degradation, particularly deacetylation.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

References

  • Google. (n.d.). Current time information in Pasuruan, ID.
  • Casu, F., Harston, R. K., Chiacchio, M. A., & Gumina, G. (2012). Synthesis of 2'-substituted Inosine Analogs via Unusual Masking of the 6-hydroxyl Group. Nucleosides, Nucleotides & Nucleic Acids, 31(3), 224–235.
  • Wanner, M. J., & Koomen, G. J. (2001). The bromination of purines with a charge transfer complex between bromine and lutidine. Tetrahedron Letters, 42(36), 6279-6282.
  • ResearchGate. (n.d.). The bromination of purines with a charge transfer complex between bromine and lutidine. Retrieved March 13, 2026, from [Link]

  • Pathak, T. P., & Pradeep, T. (2014).
  • Kumar, R., & Sharma, A. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(21), 2635-2638.
  • Hocek, M. (2015).
  • Guzman, A. (2018). Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. Current Organic Synthesis, 15(6), 782-801.
  • Singh, R. P., & Kumar, R. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2390.
  • Madridge Publishers. (2018). The Synthesis of Ribose and Nucleoside Derivatives. Retrieved March 13, 2026, from [Link]

  • Mahy, J. P., et al. (n.d.). I. Synthesis of Meso-Tetrakis(4-carboxyphenyl)porphyrinatoiron(III) [Fe(III)TpCPP] 1-Fe and Meso-Tetrakis(4-carboxyphenyl)porphyrinatoiron(III) [Fe(III)TpCPP] 1-Fe.
  • Beilstein Journal of Organic Chemistry. (2018). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Retrieved March 13, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 2. Synthesis of N 6-alkyladenosines and O 6-substituted inosine.... Retrieved March 13, 2026, from [Link]

  • LJMU Research Online. (2019, January 9). Spectroscopic data Compound 1 ( Olea-12-ene 3-O-β-D-glucopyranoside): 1H NMR (300 MHz, MeOD). Retrieved March 13, 2026, from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved March 13, 2026, from [Link]

  • PubMed. (2020, February 15). Mass spectral analysis of acetylated peptides: Implications in proteomics. Retrieved March 13, 2026, from [Link]

  • Novotny, L., & Farghaly, A. M. (2000). Inosine and 2'-deoxyinosine and Their Synthetic Analogues: Lipophilicity in the Relation to Their Retention in Reversed-Phase Liquid Chromatography and the Stability Characteristics. Journal of Pharmaceutical and Biomedical Analysis, 24(1), 125-132.
  • Fujii, S., Fujiwara, T., & Tomita, K. (1970). Structural studies on the two forms of 8-bromo-2',3'-O-isopropylideneadenosine.
  • Semantic Scholar. (2025, June 5). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Retrieved March 13, 2026, from [Link]

  • Fisher Scientific. (n.d.). 2.5GR 5-Bromo-2 3 5 -tri-O-acetyluri..dine. Retrieved March 13, 2026, from [Link]

  • Frontiers. (2016, April 27). Base-Modified Nucleosides: Etheno Derivatives. Retrieved March 13, 2026, from [Link]

  • ResearchGate. (n.d.). Acylation of 2′,3′,5′-tri-O-acetylguanosine. Retrieved March 13, 2026, from [Link]

  • PubChem. (n.d.). Inosine, 8-bromo-. Retrieved March 13, 2026, from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved March 13, 2026, from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved March 13, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Retrieved March 13, 2026, from [Link]

  • NIH. (2009, July 1). Kinetic analysis of acetylation-dependent Pb1 bromodomain-histone interactions. Retrieved March 13, 2026, from [Link]

  • Bruker. (n.d.). Screening for Additives in PE and PP Food Contact Materials – Extraction and 1H-NMR Analysis. Retrieved March 13, 2026, from [Link]

  • BuyersGuideChem. (n.d.). 2',3',5'-Tri-O-acetylinosine | C16H18N4O8. Retrieved March 13, 2026, from [Link]

  • MtoZ Biolabs. (n.d.). Acetylation Site Mass Spectrometry Identification. Retrieved March 13, 2026, from [Link]

  • Wiley Online Library. (n.d.). Advanced NMR Characterization of Aquasolv Omni (AqSO) Biorefinery Lignins/Lignin‐Carbohydrate Complexes. Retrieved March 13, 2026, from [Link]

  • YouTube. (2023, December 3). Bromo pattern in Mass Spectrometry. Retrieved March 13, 2026, from [Link]

  • ResearchGate. (n.d.). The acetylation of inosine (3a). Retrieved March 13, 2026, from [Link]

  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved March 13, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Inosine - the NIST WebBook. Retrieved March 13, 2026, from [Link]

  • NIH. (n.d.). Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate. Retrieved March 13, 2026, from [Link]

  • PubMed. (2014, April 22). Structural, kinetic and proteomic characterization of acetyl phosphate-dependent bacterial protein acetylation. Retrieved March 13, 2026, from [Link]

  • NIH. (2017, November 1). Site-specific and kinetic characterization of enzymatic and nonenzymatic protein acetylation in bacteria. Retrieved March 13, 2026, from [Link]

Sources

Exploratory

In-Depth Technical Guide: Synthesis and Mechanistic Evaluation of 2-Bromo-2',3',5'-tri-O-acetylinosine

Executive Summary 2-Bromo-2',3',5'-tri-O-acetylinosine (CAS: 41623-91-0) is a highly versatile electrophilic synthon utilized extensively in the development of modified nucleosides and oligonucleotide therapeutics. By fe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-2',3',5'-tri-O-acetylinosine (CAS: 41623-91-0) is a highly versatile electrophilic synthon utilized extensively in the development of modified nucleosides and oligonucleotide therapeutics. By featuring a labile carbon-halogen bond at the C2 position of the purine ring, this intermediate acts as a prime substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination and Suzuki-Miyaura coupling) and direct S_NAr displacements[1]. This whitepaper delineates a robust, self-validating two-step synthetic protocol starting from guanosine, emphasizing the mechanistic causality behind reagent selection, reaction conditions, and analytical validation.

Retrosynthetic Strategy & Mechanistic Rationale

The most efficient route to 2-bromo-inosine derivatives bypasses the de novo construction of the purine ring by leveraging the naturally abundant ribonucleoside, guanosine.

  • Phase 1: Regioselective O-Acetylation. The primary (5') and secondary (2', 3') hydroxyl groups of the ribofuranosyl moiety are globally protected as acetates[2]. This transformation is imperative for two reasons: it prevents the hydroxyl groups from interfering with the highly reactive diazonium intermediate in the subsequent step, and it dramatically enhances the lipophilicity of the molecule, ensuring complete solubility in the non-polar halogenated solvents required for Phase 2[3].

  • Phase 2: Non-Aqueous Diazotization-Bromination. The transformation of the C2-exocyclic amine into a bromine atom is achieved via a non-aqueous Sandmeyer-type reaction[4]. Traditional aqueous diazotization (using NaNO 2​ /HCl) is strictly avoided, as the intermediate purin-2-yl diazonium salt is highly susceptible to hydrolysis, which would yield the undesired 2-oxo derivative (xanthosine). Instead, tert-butyl nitrite (t-BuONO) is employed as an organic-soluble NO + surrogate, and bromoform (CHBr 3​ ) or antimony tribromide (SbBr 3​ ) serves as the bromine donor[4].

Workflow N1 Guanosine (Starting Material) N2 2',3',5'-tri-O-acetylguanosine (Protected Intermediate) N1->N2 Ac2O, Pyridine DMAP (cat.), RT N3 2-Bromo-2',3',5'-tri-O-acetylinosine (Target Synthon) N2->N3 t-BuONO, CHBr3 or SbBr3, -10°C to RT

Caption: Synthetic workflow from guanosine to 2-Bromo-2',3',5'-tri-O-acetylinosine.

Experimental Protocols: A Self-Validating System

Protocol A: Synthesis of 2',3',5'-Tri-O-acetylguanosine

Objective: Complete esterification of the ribose hydroxyls while leaving the purine functional groups intact.

  • Preparation: Suspend guanosine (10.0 g, 35.3 mmol) in anhydrous pyridine (100 mL) under an inert argon atmosphere.

  • Catalysis: Add 4-dimethylaminopyridine (DMAP) (0.43 g, 3.5 mmol, 0.1 equiv).

    • Causality: DMAP functions as a nucleophilic catalyst, forming a highly electrophilic N-acetylpyridinium intermediate that rapidly acylates the sterically hindered 2' and 3' secondary alcohols. Pyridine acts as both the solvent and the thermodynamic base to neutralize the acetic acid byproduct.

  • Acylation: Dropwise add acetic anhydride (Ac 2​ O) (11.6 mL, 123.5 mmol, 3.5 equiv) over 30 minutes at 0 °C to control the exothermic reaction.

  • Propagation: Warm the mixture to room temperature and stir for 12 hours. The suspension will gradually become a clear solution as the highly lipophilic product forms.

  • Quenching & Isolation: Quench the excess Ac 2​ O by adding methanol (10 mL). Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 50 mL) to azeotropically remove residual pyridine.

  • Purification: Recrystallize the crude residue from ethanol to afford 2',3',5'-tri-O-acetylguanosine as a white crystalline solid[2].

Protocol B: Synthesis of 2-Bromo-2',3',5'-tri-O-acetylinosine

Objective: Conversion of the C2-amine to a bromine atom via a radical/cationic intermediate.

  • Preparation: Dissolve 2',3',5'-tri-O-acetylguanosine (5.0 g, 12.2 mmol) and Antimony tribromide (SbBr 3​ ) (6.1 g, 17.1 mmol, 1.4 equiv) in anhydrous dichloromethane (CH 2​ Cl 2​ ) (80 mL)[4].

  • Thermal Control: Cool the reaction mixture to -10 °C using an ice-salt bath.

    • Causality: Low temperatures stabilize the transient diazonium species, preventing premature degradation or polymerization before the halogen transfer can successfully occur.

  • Diazotization: Slowly add tert-butyl nitrite (t-BuONO) (10.1 mL, 85.4 mmol, 7.0 equiv) dropwise over 15 minutes[4].

  • Propagation: Maintain the reaction at -10 °C for 3 hours. Observe the evolution of nitrogen gas.

    • Causality: The bubbling indicates the extrusion of N 2​ from the diazonium intermediate to form the highly reactive purin-2-yl radical/cation, which immediately abstracts a bromine atom from the SbBr 3​ donor.

  • Workup: Pour the mixture into ice-cold saturated aqueous NaHCO 3​ (100 mL) to neutralize the reaction. Filter through a Celite pad to remove precipitated antimony salts.

  • Extraction & Purification: Extract the aqueous layer with CH 2​ Cl 2​ (3 × 50 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , concentrate, and purify via silica gel flash chromatography (eluent: Hexanes/EtOAc 1:1) to yield the target compound.

Mechanism A C2-Amino Purine (Reactant) B N-Nitrosamine Intermediate A->B + t-BuONO (NO+ transfer) C Purin-2-yl Diazonium Salt B->C Tautomerization & -t-BuOH D Purin-2-yl Radical (N2 Extrusion) C->D - N2 (gas) E 2-Bromo-Inosine Derivative D->E + Br• (from CHBr3/SbBr3)

Caption: Mechanistic pathway of the non-aqueous Sandmeyer-type diazotization-bromination.

Data Presentation & Analytical Characterization

To ensure the integrity of the synthesized 2-Bromo-2',3',5'-tri-O-acetylinosine, the following quantitative and analytical parameters must be validated post-purification.

ParameterSpecification / Expected ValueAnalytical Rationale
Molecular Formula C 16​ H 17​ BrN 4​ O 8​ Confirms the global composition of the target synthon.
Molecular Weight 473.23 g/mol Target mass for mass spectrometry validation.
Appearance Pale yellow to white foam/solidIndicates high purity post-chromatography.
ESI-MS (m/z) [M+H] + 473.0 / 475.0 (1:1 ratio)The 1:1 isotopic doublet is the definitive hallmark of a single incorporated bromine atom ( 79 Br / 81 Br).
1 H NMR (CDCl 3​ ) δ 8.15 (s, 1H, H-8)Confirms the intact purine ring structure.
1 H NMR (CDCl 3​ ) δ 6.18 (d, J = 5.2 Hz, 1H, H-1')Confirms the β-glycosidic linkage integrity.
1 H NMR (CDCl 3​ ) δ 2.15, 2.12, 2.09 (3s, 9H, OAc)Validates the retention of the three acetyl protecting groups.
Yield (Step 2) 55% - 65%Typical yield for non-aqueous Sandmeyer reactions on nucleosides.

References

  • Synthesis of N2-alkyl-8-oxo-7,8-dihydro-2′-deoxyguanosine derivatives and effects of these modifications on RNA duplex stability. PMC (nih.gov). Available at: 1

  • A novel bis(pinacolato)diboron-mediated N–O bond deoxygenative route to C6 benzotriazolyl purine nucleoside derivatives. PMC (nih.gov). Available at: 4

  • Acylation of 2′,3′,5′-tri-O-acetylguanosine. ResearchGate. Available at: 2

  • A Technical Guide to 2',3'-di-O-acetylguanosine: Synthesis, Characterization, and Applications. Benchchem. Available at: 3

Sources

Foundational

2-Bromo-2',3',5'-tri-O-acetylinosine IUPAC name

An In-depth Technical Guide: 2-Bromo-2',3',5'-tri-O-acetylinosine Abstract This technical guide provides a comprehensive overview of 2-Bromo-2',3',5'-tri-O-acetylinosine, a pivotal intermediate in the synthesis of modifi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: 2-Bromo-2',3',5'-tri-O-acetylinosine

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-2',3',5'-tri-O-acetylinosine, a pivotal intermediate in the synthesis of modified nucleoside analogues for drug discovery and development. We will explore its chemical identity, including its formal IUPAC name and structural characteristics. The document details a robust, multi-step synthesis pathway, beginning from the readily available precursor, inosine, and explains the causality behind each procedural choice. Core applications are highlighted, focusing on its utility as a versatile substrate in nucleophilic aromatic substitution reactions for the generation of compound libraries targeting a range of therapeutic areas. This guide is intended for researchers, medicinal chemists, and drug development professionals, providing both foundational knowledge and actionable experimental protocols.

Chemical Identity and Physicochemical Properties

The precise identification and characterization of a synthetic intermediate are critical for its effective use in subsequent chemical transformations. This section outlines the formal nomenclature and key physical properties of the target compound.

IUPAC Name and Structure

The systematic IUPAC name for 2-Bromo-2',3',5'-tri-O-acetylinosine is (2R,3R,4R,5R)-2-(acetoxymethyl)-5-(2-bromo-6-oxo-1,6-dihydro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate .

The structure consists of a purine core (hypoxanthine) brominated at the C2 position. This modified base is attached via an N-glycosidic bond to a ribose sugar, in which the hydroxyl groups at the 2', 3', and 5' positions have been protected by acetyl esters. This acetylation enhances the compound's solubility in organic solvents and prevents unwanted side reactions during subsequent modifications of the purine ring.[1]

Physicochemical Data

The following table summarizes the key calculated and expected properties of the compound.

PropertyValueSource
Molecular Formula C₁₆H₁₇BrN₄O₈Calculated
Molecular Weight 473.24 g/mol Calculated
Appearance Expected to be a white to off-white crystalline solid[2]
Solubility Soluble in DCM, Chloroform, Ethyl Acetate, DMFInferred from acetylated structure[1]
CAS Number Not assigned (specific derivative)N/A
Spectroscopic Characterization

Full characterization is essential for confirming the identity and purity of the synthesized compound.

  • ¹H NMR: Proton NMR is expected to show characteristic signals for the three acetyl groups (around δ 2.0-2.2 ppm), protons on the ribose sugar moiety, and the C8 proton of the purine ring. The absence of the C2 proton signal, present in the inosine precursor, is a key indicator of successful bromination.

  • ¹³C NMR: Carbon NMR will show signals for the carbonyl carbons of the acetyl groups (around δ 170 ppm), carbons of the ribose unit, and the purine ring. The C2 carbon signal will be significantly shifted due to the presence of the bromine atom.[3]

  • Mass Spectrometry (MS): ESI-MS would be expected to show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Synthesis and Mechanistic Rationale

The synthesis of 2-Bromo-2',3',5'-tri-O-acetylinosine is a multi-step process designed to achieve regioselective modification of the inosine scaffold. The overall strategy involves first protecting the reactive hydroxyl groups of the ribose sugar, followed by the selective bromination of the purine base.

Overview of the Synthetic Strategy

The workflow is designed to maximize yield and purity by preventing side reactions. The initial peracetylation step ensures that the subsequent bromination occurs specifically on the electron-rich purine ring and not on the sugar moiety.

Synthesis_Workflow Inosine Inosine Acetylated 2',3',5'-tri-O-acetylinosine Inosine->Acetylated Step 1: Peracetylation (Acetic Anhydride, Pyridine) Brominated 2-Bromo-2',3',5'-tri-O-acetylinosine (Target Compound) Acetylated->Brominated Step 2: Regioselective Bromination (e.g., NBS) Purification Purification (Chromatography) Brominated->Purification Workup & Isolation Library_Synthesis Start 2-Bromo-2',3',5'-tri-O-acetylinosine SNAr SNAr Reaction Conditions (Base, Solvent) Start->SNAr Prod1 Product 1 (2-Amino Derivative) SNAr->Prod1 Prod2 Product 2 (2-Thio Derivative) SNAr->Prod2 ProdN Product n (2-Alkoxy Derivative) SNAr->ProdN Nuc1 Nucleophile 1 (R¹-NH₂) Nuc1->SNAr Nuc2 Nucleophile 2 (R²-SH) Nuc2->SNAr NucN Nucleophile n (Rⁿ-OH) NucN->SNAr

Sources

Exploratory

molecular weight of 2-Bromo-2',3',5'-tri-O-acetylinosine

An In-Depth Technical Guide to 2-Bromo-2',3',5'-tri-O-acetylinosine: Synthesis, Characterization, and Applications Authored by a Senior Application Scientist Introduction: 2-Bromo-2',3',5'-tri-O-acetylinosine stands as a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Bromo-2',3',5'-tri-O-acetylinosine: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

Introduction: 2-Bromo-2',3',5'-tri-O-acetylinosine stands as a pivotal, yet often uncharacterized, intermediate in the synthesis of a diverse array of purine nucleoside analogues. Its strategic importance lies in the presence of a bromine atom at the 2-position of the purine ring, which serves as a versatile synthetic handle for introducing further molecular complexity. This guide provides a comprehensive overview of the physicochemical properties, a detailed protocol for its synthesis from the readily available 2',3',5'-tri-O-acetylinosine, a robust workflow for its structural characterization, and a discussion of its potential applications in medicinal chemistry and drug development. The methodologies presented herein are grounded in established principles of nucleoside chemistry, offering researchers a reliable framework for the preparation and validation of this key synthetic building block.

Physicochemical Properties

The properties of 2-Bromo-2',3',5'-tri-O-acetylinosine are deduced from its parent compound, 2',3',5'-tri-O-acetylinosine. The introduction of a bromine atom at the 2-position of the purine ring significantly alters its molecular weight and electronic properties, which can be leveraged for subsequent chemical modifications.

PropertyValueSource/Method
Chemical Formula C₁₆H₁₇BrN₄O₈Deduced from 2',3',5'-tri-O-acetylinosine (C₁₆H₁₈N₄O₈)
Molecular Weight 473.24 g/mol Calculated from the chemical formula
Appearance Expected to be a white to off-white crystalline solidBased on similar acetylated nucleosides[1]
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetateInferred from the acetyl protecting groups, which increase lipophilicity[2]

Synthesis of 2-Bromo-2',3',5'-tri-O-acetylinosine

The synthesis of the target compound is achieved through the electrophilic bromination of 2',3',5'-tri-O-acetylinosine. Several reagents are suitable for the bromination of purine nucleosides, with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) being a mild and effective choice that is compatible with the acetyl protecting groups.[3]

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Acetylation of Inosine cluster_1 Step 2: Bromination Inosine Inosine Reagents_Ac Acetic Anhydride, Triethylamine, DMAP Inosine->Reagents_Ac TAI 2',3',5'-tri-O-acetylinosine Reagents_Ac->TAI TAI_input 2',3',5'-tri-O-acetylinosine Reagents_Br DBDMH, Acetonitrile TAI_input->Reagents_Br Product 2-Bromo-2',3',5'-tri-O-acetylinosine Reagents_Br->Product

Caption: A two-step synthesis workflow for 2-Bromo-2',3',5'-tri-O-acetylinosine.

Experimental Protocol

Step 1: Synthesis of 2',3',5'-tri-O-acetylinosine

This initial step involves the protection of the hydroxyl groups of the ribose moiety of inosine.

  • Reaction Setup: To a suspension of inosine (10 g, 37.3 mmol) in acetonitrile (60 mL), add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Addition of Reagents: Sequentially add triethylamine (20 mL, 143 mmol) and acetic anhydride (12.5 mL).

  • Reaction: Stir the reaction mixture at room temperature for 1 hour.

  • Quenching: Slowly add methanol (5 mL) to quench the excess acetic anhydride. Continue stirring for 5 minutes.

  • Isolation: Concentrate the reaction solution under reduced pressure to obtain a white solid.

  • Purification: Wash the solid with isopropanol to yield 2',3',5'-tri-O-acetylinosine.[1]

Step 2: Bromination of 2',3',5'-tri-O-acetylinosine

This protocol is adapted from established methods for the bromination of purine nucleosides.[3]

  • Reaction Setup: Dissolve 2',3',5'-tri-O-acetylinosine (1.0 g, 2.54 mmol) in acetonitrile (20 mL) in a round-bottom flask protected from light.

  • Reagent Addition: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.8 g, 2.79 mmol, 1.1 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-Bromo-2',3',5'-tri-O-acetylinosine.

Structural Characterization and Validation

A multi-technique approach is essential for the unambiguous confirmation of the structure of the synthesized 2-Bromo-2',3',5'-tri-O-acetylinosine.

Characterization Workflow

Characterization_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy Product Purified Product H_NMR ¹H NMR Product->H_NMR C_NMR ¹³C NMR Product->C_NMR ESI_MS ESI-MS Product->ESI_MS FTIR FT-IR Product->FTIR

Caption: A workflow for the spectroscopic characterization of the title compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most significant change expected in the proton NMR spectrum is the disappearance of the singlet corresponding to the C2-H proton of the purine ring, which is typically observed around 8.0-8.3 ppm in the parent inosine derivative.[4] The signals for the acetyl groups and the ribose protons should remain in their expected regions.

    • ¹³C NMR: The carbon spectrum will show a downfield shift for the C2 carbon due to the deshielding effect of the bromine atom. The signals for the carbonyl carbons of the acetyl groups are expected in the range of 169-171 ppm.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is crucial for confirming the molecular formula. The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl stretching of the ester groups (around 1740-1760 cm⁻¹) and the C-O stretching vibrations. The characteristic vibrations of the purine ring will also be present.

Applications in Drug Development

Halogenated purine nucleosides, such as 2-Bromo-2',3',5'-tri-O-acetylinosine, are valuable intermediates for the synthesis of novel therapeutic agents. The carbon-bromine bond at the 2-position is amenable to various transition metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings.[3][5] This allows for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, at this position.

The resulting 2-substituted inosine derivatives can be explored for a variety of biological activities. For instance, modifications at the 2-position of purine nucleosides have been shown to influence their antiviral and anticancer properties.[6] Furthermore, these derivatives can serve as probes to study the structure and function of enzymes involved in nucleoside metabolism.

Conclusion

While not a widely commercialized compound, 2-Bromo-2',3',5'-tri-O-acetylinosine is a readily accessible and highly valuable intermediate for nucleoside chemistry. The protocols outlined in this guide provide a clear and reproducible pathway for its synthesis and characterization. The versatility of the 2-bromo-purine moiety opens up a vast chemical space for the development of novel nucleoside analogues with potential applications in medicine and biotechnology. The self-validating nature of the described characterization workflow ensures a high degree of confidence in the identity and purity of the synthesized compound, which is paramount for its use in subsequent research and development endeavors.

References

  • U.S.
  • Zahradník, J., et al. "Efficient Biocatalytic Synthesis of Dihalogenated Purine Nucleoside Analogues Applying Thermodynamic Calculations." International Journal of Molecular Sciences, vol. 20, no. 12, 2019, p. 2939. [Link]

  • Rayala, R., and Wnuk, S. F. "Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin." Tetrahedron Letters, vol. 53, no. 26, 2012, pp. 3333-3336. [Link]

  • Rayala, R., and Wnuk, S. F. "Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin." Tetrahedron Letters, vol. 53, no. 26, 2012, pp. 3333-3336. [Link]

  • T. Pernevi, et al. "Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors." Journal of Medicinal Chemistry, vol. 66, no. 10, 2023, pp. 6839-6857. [Link]

  • Kundu, N. G., et al. "An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI)." Molecules, vol. 18, no. 12, 2013, pp. 14935-14948. [Link]

  • M. A. El-Sayed, et al. "Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro." Molecules, vol. 28, no. 7, 2023, p. 3004. [Link]

  • Jouha, S., et al. "Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling." The Journal of Organic Chemistry, vol. 86, no. 6, 2021, pp. 4838-4846. [Link]

  • Holmes, R. E., and Robins, R. K. "Purine Nucleosides. VII. Direct Bromination of Adenosine, Deoxyadenosine, Guanosine, and Related Purine Nucleosides." Journal of the American Chemical Society, vol. 86, no. 7, 1964, pp. 1242-1245. [Link]

  • Bridson, P. K., et al. "Acylation of 2′,3′,5′-tri-O-acetylguanosine." Journal of the Chemical Society, Chemical Communications, no. 19, 1977, pp. 791-792. [Link]

  • de la Torre, J. G., et al. "Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity." Current Organic Chemistry, vol. 19, no. 6, 2015, pp. 504-516. [Link]

  • Singh, U. S., et al. "Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties." Molecules, vol. 29, no. 10, 2024, p. 2390. [Link]

  • Yilmaz, M. "The Synthesis of Ribose and Nucleoside Derivatives." Madridge Journal of Chemistry, vol. 3, no. 1, 2018, pp. 69-80. [Link]

  • Jensen, N. H., et al. "Biological Evaluations, NMR Analyses, Molecular Modeling Studies, and Overview of the Synthesis of the Marine Natural Product (−)-Mucosin." Marine Drugs, vol. 22, no. 3, 2024, p. 102. [Link]

  • Serra, I., et al. "Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation." Catalysts, vol. 9, no. 4, 2019, p. 343. [Link]

  • El-Sayed, M. A., et al. "Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro." Molecules, vol. 28, no. 7, 2023, p. 3004. [Link]

  • Ebrahimi, M., et al. "13C NMR (I) and 1H NMR (II) spectra of [1'-13C]inosine, [1-13C]ribose and hypoxanthine." ResearchGate, 2010. [Link]

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Foundational

2-Bromo-2',3',5'-tri-O-acetylinosine structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 2-Bromo-2',3',5'-tri-O-acetylinosine For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure Elucidation of 2-Bromo-2',3',5'-tri-O-acetylinosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and analytical techniques required for the complete structure elucidation of 2-Bromo-2',3',5'-tri-O-acetylinosine. As a modified nucleoside, this compound holds potential in various therapeutic and research applications, making its unambiguous characterization a critical step in its development and utilization. This document, intended for researchers, scientists, and drug development professionals, details the synthetic pathway, and a multi-faceted analytical approach encompassing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section explains the causality behind experimental choices and provides a self-validating system for the verification of the molecular structure.

Introduction: The Significance of Modified Nucleosides

Nucleoside analogues are a cornerstone of modern medicinal chemistry, with numerous approved drugs for the treatment of viral infections and cancer. The modification of natural nucleosides, such as inosine, can lead to compounds with altered biological activity, improved metabolic stability, and enhanced cell permeability. The introduction of a bromine atom at the C2 position of the purine ring and acetyl groups on the ribose moiety in 2-Bromo-2',3',5'-tri-O-acetylinosine can significantly impact its pharmacological properties. The acetyl groups, for instance, increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.[1] Therefore, a robust and unequivocal structure elucidation is paramount to ensure the identity, purity, and quality of the synthesized compound, which are prerequisites for any further biological evaluation.

Synthesis of 2-Bromo-2',3',5'-tri-O-acetylinosine

The synthesis of 2-Bromo-2',3',5'-tri-O-acetylinosine is typically achieved through a two-step process involving the acetylation of inosine followed by bromination.

Step 1: Acetylation of Inosine

The initial step involves the protection of the hydroxyl groups of the ribose moiety of inosine with acetyl groups. This is a common strategy in nucleoside chemistry to increase solubility in organic solvents and to prevent unwanted side reactions in subsequent steps.[1]

  • Suspend inosine in a suitable solvent such as acetonitrile.

  • Add a catalytic amount of a base, for example, 4-dimethylaminopyridine (DMAP), to the suspension.

  • To the stirred mixture, add triethylamine followed by the slow addition of acetic anhydride.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of methanol.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude 2',3',5'-tri-O-acetylinosine by washing with a suitable solvent like isopropanol to yield a white solid.[2]

Step 2: Bromination of 2',3',5'-tri-O-acetylinosine

The subsequent step is the regioselective bromination of the purine ring. Various brominating agents can be employed for the halogenation of purine nucleosides.

  • Dissolve the 2',3',5'-tri-O-acetylinosine in a suitable aprotic solvent like dimethylformamide (DMF).

  • Add a brominating agent such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin to the solution.[3][4]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, the reaction mixture is typically subjected to an aqueous work-up.

  • Extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure 2-Bromo-2',3',5'-tri-O-acetylinosine.

Diagram of the Synthetic Workflow

Synthetic Workflow Inosine Inosine Acetylation Acetylation (Acetic Anhydride, Base) Inosine->Acetylation Triacetylinosine 2',3',5'-Tri-O-acetylinosine Acetylation->Triacetylinosine Bromination Bromination (e.g., NBS) Triacetylinosine->Bromination FinalProduct 2-Bromo-2',3',5'-tri-O-acetylinosine Bromination->FinalProduct

Caption: Synthetic pathway for 2-Bromo-2',3',5'-tri-O-acetylinosine.

Structure Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structure determination of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the complete assignment of all protons and carbons in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Data for 2-Bromo-2',3',5'-tri-O-acetylinosine

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2s1HH-8The proton at the C8 position of the purine ring.
~6.1d1HH-1'The anomeric proton of the ribose sugar.
~5.9t1HH-2'The proton at the C2' position of the ribose sugar.
~5.6t1HH-3'The proton at the C3' position of the ribose sugar.
~4.4m1HH-4'The proton at the C4' position of the ribose sugar.
~4.3m2HH-5'The two protons at the C5' position of the ribose sugar.
~2.1s3H-COCH₃Acetyl protons.
~2.0s3H-COCH₃Acetyl protons.
~2.0s3H-COCH₃Acetyl protons.

Note: These are predicted chemical shifts and may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

Predicted ¹³C NMR Data for 2-Bromo-2',3',5'-tri-O-acetylinosine

Chemical Shift (δ, ppm)AssignmentRationale
~170C=O (acetyl)Carbonyl carbons of the acetyl groups.
~155C-6Carbonyl carbon in the purine ring.
~152C-2Bromine-substituted carbon in the purine ring.
~148C-4Quaternary carbon in the purine ring.
~140C-8Protonated carbon in the purine ring.
~124C-5Quaternary carbon in the purine ring.
~87C-1'Anomeric carbon of the ribose sugar.
~81C-4'Carbon at the C4' position of the ribose sugar.
~73C-2'Carbon at the C2' position of the ribose sugar.
~70C-3'Carbon at the C3' position of the ribose sugar.
~63C-5'Carbon at the C5' position of the ribose sugar.
~21-COCH₃Methyl carbons of the acetyl groups.

Note: These are predicted chemical shifts and may vary depending on the solvent and other experimental conditions.

Molecular Weight Determination by Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for obtaining information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Expected Mass Spectrometry Data

TechniqueIonization ModeExpected m/zInterpretation
HRMSESI+[M+H]⁺, [M+Na]⁺Provides the exact mass of the molecule, confirming the elemental composition C₁₆H₁₇BrN₄O₈.
MS/MSESI+Fragment ionsFragmentation of the parent ion can confirm the presence of the brominated purine base and the tri-O-acetylated ribose moiety.

The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 pattern for all bromine-containing ions, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Diagram of the Structure Elucidation Workflow

Structure Elucidation Workflow Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Compound->MS IR IR Spectroscopy Compound->IR Structure Confirmed Structure of 2-Bromo-2',3',5'-tri-O-acetylinosine NMR->Structure MS->Structure IR->Structure

Caption: Multi-technique approach for structure elucidation.

Functional Group Analysis by Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and simple technique to identify the presence of specific functional groups in a molecule.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
~3200MediumN-HStretching
~1750StrongC=O (ester)Stretching
~1680StrongC=O (amide)Stretching
~1600, ~1475MediumC=C, C=NRing Stretching
~1230StrongC-O (ester)Stretching
~1050StrongC-O (ether)Stretching

The presence of strong carbonyl absorption bands around 1750 cm⁻¹ and 1680 cm⁻¹ is indicative of the acetyl groups and the purine ring carbonyl, respectively. The C-O stretching bands further confirm the presence of the ester and ether functionalities.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase gradient (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid) should be employed. The purity is assessed by the area percentage of the main peak in the chromatogram detected by a UV detector at an appropriate wavelength (typically around 260 nm for purine derivatives).

Conclusion

The comprehensive and orthogonal analytical approach detailed in this guide, combining NMR, MS, and IR spectroscopy along with chromatographic purity assessment, provides a robust framework for the unequivocal structure elucidation of 2-Bromo-2',3',5'-tri-O-acetylinosine. Each technique offers unique and complementary information, and their collective interpretation is essential for the definitive confirmation of the molecule's identity and purity. This rigorous characterization is a critical foundation for any subsequent investigation into the biological and pharmacological properties of this promising modified nucleoside.

References

  • Bridson, P. K., Markiewicz, W. T., & Reese, C. B. (1977). Acylation of 2′,3′,5′-tri-O-acetylguanosine. Journal of the Chemical Society, Chemical Communications, (23), 791–792. [Link]

  • Cai, L., & Grabbe, C. (2024). Regioselective Deacetylation in Nucleosides and Derivatives. ChemBioChem. [Link]

  • Gámez-Montaño, R. (Ed.). (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. [Link]

  • Hocek, M., & Dvořáková, H. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Molecules, 17(5), 5035–5047. [Link]

  • Holmes, R. E., & Robins, R. K. (1965). Purine Nucleosides. VII. Direct Bromination of Adenosine, Deoxyadenosine, Guanosine, and Related Purine Nucleosides. Journal of the American Chemical Society, 87(8), 1772–1776. [Link]

  • Horton, D., Priebe, W., & Varela, O. (1985). Synthesis and antitumor activity of 2'-bromo- and 2'-chloro-3'-acetoxy-3'-deaminodaunorubicin analogs. Carbohydrate Research, 144(2), 305–315. [Link]

  • Pathak, T., & Kool, E. T. (2013). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Molecules, 18(8), 9879–9889. [Link]

  • ResearchGate. (n.d.). The acetylation of inosine (3a). [Link]

  • Srivastava, R., & Kumar, R. (2006). Chemical radiation studies of 8-bromo-2'-deoxyinosine and 8-bromoinosine in aqueous solutions. Chemistry, 12(29), 7684–7693. [Link]

  • Šimić, M., & Žinić, B. (2005). Synthesis and Enzymic Hydrolysis of Acylated Adenosine Derivatives. Helvetica Chimica Acta, 88(8), 2133–2142. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Zhang, Q., et al. (2016). Simultaneous quantification of 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine and its principal metabolites in hamster blood by LC-MS/MS and its application in pharmacokinetics study. Journal of Chromatography B, 1022, 251–258. [Link]

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Exploratory

2',3',5'-Tri-O-acetylinosine (CAS 3181-38-2): A Comprehensive Technical Guide to Synthesis and Application

Executive Summary In the realm of nucleoside chemistry and drug development, the selective modification of purine ribosides is a cornerstone for synthesizing antiviral and antineoplastic agents. 2',3',5'-Tri-O-acetylinos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of nucleoside chemistry and drug development, the selective modification of purine ribosides is a cornerstone for synthesizing antiviral and antineoplastic agents. 2',3',5'-Tri-O-acetylinosine (CAS 3181-38-2) emerges as a critical, field-proven intermediate in this pipeline[1]. Characterized by the presence of three acetyl groups on the ribose sugar moiety, this compound serves as a highly stable, lipophilic, and protected intermediate[1]. It is primarily employed in the synthesis of 6-substituted purine ribosides, which are foundational to the development of novel nucleoside analog therapeutics[2][3].

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic utility, and a self-validating protocol for its synthesis and downstream application.

Physicochemical Profiling

Understanding the physical and chemical properties of 2',3',5'-Tri-O-acetylinosine is essential for optimizing reaction conditions and analytical workflows. The quantitative data is summarized below[4][5]:

PropertyValue
Chemical Name 2',3',5'-Tri-O-acetylinosine
CAS Number 3181-38-2
Molecular Formula C16H18N4O8
Molecular Weight 394.34 g/mol
Appearance White crystalline solid
Melting Point 234 - 236 °C
Boiling Point ~620.7 °C (Predicted at 760 mmHg)
Density 1.62 g/cm³
Solubility Soluble in organic solvents (e.g., Acetonitrile, Dichloromethane)

Mechanistic Role & Applications

Inosine, in its native form, possesses multiple reactive hydroxyl groups at the 2', 3', and 5' positions of its ribose ring. To selectively modify the purine base (e.g., at the C6 position), these hydroxyls must be masked[1]. Acetylation achieves two critical objectives:

  • Steric and Electronic Protection: The acetyl groups prevent unwanted nucleophilic attack by the ribose hydroxyls during harsh downstream activation steps (such as the formation of phosphonium intermediates)[1].

  • Enhanced Lipophilicity: Native inosine is highly polar and poorly soluble in many organic solvents. Tri-acetylation significantly increases the molecule's solubility in aprotic solvents like dichloromethane (DCM) and acetonitrile, facilitating homogeneous phase reactions and improving overall yields[1].

Synthesis Protocol: A Self-Validating System

The synthesis of 2',3',5'-Tri-O-acetylinosine relies on a highly efficient, base-catalyzed acetylation workflow[2][3]. As an application scientist, it is crucial to understand the causality behind each reagent choice to troubleshoot and scale the process effectively.

G Inosine Inosine (Starting Material) Reaction Acetylation (1h, Room Temp) Inosine->Reaction Reagents Acetic Anhydride + TEA + DMAP Reagents->Reaction Solvent Acetonitrile (Solvent) Solvent->Reaction Quench Methanol Quench (5 min) Reaction->Quench Product 2',3',5'-Tri-O-acetylinosine (Yield: ~82%) Quench->Product

Chemical synthesis workflow of 2',3',5'-Tri-O-acetylinosine from inosine.

Step-by-Step Methodology
  • Preparation: Suspend inosine (10 g, 37.3 mmol) in 60 mL of acetonitrile[2].

    • Causality: Acetonitrile is a polar aprotic solvent. While inosine is only partially soluble, the fully acetylated product is highly soluble. As the reaction progresses, the clearing of the suspension serves as an excellent visual indicator of conversion.

  • Catalyst & Base Addition: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) and 20 mL (143 mmol) of triethylamine (TEA)[2].

    • Causality: DMAP acts as a hyper-nucleophilic catalyst, reacting with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate. TEA acts as an acid scavenger, neutralizing the acetic acid byproduct to prevent the reaction environment from becoming acidic, which could otherwise degrade the glycosidic bond.

  • Acetylation: Slowly add 12.5 mL of acetic anhydride and stir the mixture at room temperature for 1 hour[2].

    • Causality: The slow addition controls the exothermic nature of the acetylation. The stoichiometric excess of acetic anhydride ensures complete tri-acetylation across all three hydroxyl sites.

  • Quenching: Slowly add 5 mL of methanol and continue stirring for 5 minutes[2].

    • Causality: Methanol rapidly reacts with any unreacted acetic anhydride to form volatile methyl acetate and acetic acid. This safely quenches the reaction, preventing unwanted side reactions and simplifying the subsequent concentration step.

  • Isolation: Concentrate the reaction solution under reduced pressure to yield a white solid. Wash the solid with isopropanol[2].

    • Causality: Isopropanol selectively dissolves residual TEA-acetate salts and DMAP, leaving behind highly pure (2R,3R,4R,5R)-2-(acetoxymethyl)-5-(6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diyl diacetate (Yield: ~12.1 g, 82%)[2].

Downstream Applications: 6-Substituted Purine Riboside Synthesis

The primary utility of 2',3',5'-Tri-O-acetylinosine lies in its role as a precursor for 6-substituted purine ribosides, which are frequently evaluated for anti-tumor and antiviral properties[1][2][3].

G A 2',3',5'-Tri-O-acetylinosine (Protected Intermediate) B C6-Activation (e.g., BOP reagent / PyBOP) A->B Activation C Nucleophilic Substitution (Amines, Thiols, Alkoxides) B->C Substitution D Deprotection (Ammonia in Methanol) C->D Acetyl Removal E 6-Substituted Purine Riboside (Active Nucleoside Analog) D->E Final Product

Downstream application pathway for synthesizing 6-substituted purine ribosides.

Workflow Overview
  • C6-Activation: The oxygen at the C6 position of the purine ring is activated using peptide coupling reagents (e.g., BOP or PyBOP) in the presence of a strong base (like DBU) to form a reactive phosphonium intermediate.

  • Nucleophilic Substitution: The activated C6 position undergoes nucleophilic displacement by primary/secondary amines, thiols, or alkoxides, introducing the desired functional group.

  • Deprotection: The acetyl groups on the ribose ring are subsequently removed using methanolic ammonia (NH3/MeOH) to yield the final, fully active nucleoside analog[3].

References

  • "CAS 3181-38-2: 2′,3′,5′-Tri-O-acetylinosine", CymitQuimica.
  • "2',3',5'-Tri-O-acetylinosine | CAS#3181-38-2 | Nucleosides", MedKoo Biosciences.
  • "2',3',5'-Tri-O-acetylinosine CAS 3181-38-2", Home Sunshine Pharma.
  • "2',3',5'-Tri-O-acetylinosine | 3181-38-2", ChemicalBook.
  • "2',3',5'-Tri-O-acetylinosine Chemical Properties, Uses, Production", ChemicalBook.

Sources

Foundational

The Evolution of Brominated Inosine Derivatives: From Synthetic Precursors to Calcium-Signaling Modulators

Introduction: The cADPR Conundrum and the Need for Stability The discovery of cyclic ADP-ribose (cADPR) in 1987 revolutionized our understanding of intracellular calcium homeostasis. Synthesized from NAD+ by the multifun...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The cADPR Conundrum and the Need for Stability

The discovery of cyclic ADP-ribose (cADPR) in 1987 revolutionized our understanding of intracellular calcium homeostasis. Synthesized from NAD+ by the multifunctional ectoenzyme CD38, cADPR serves as a potent, naturally occurring second messenger that triggers calcium release via Ryanodine Receptors (RyRs) on the endoplasmic reticulum[1][2].

However, translating cADPR into a viable pharmacological tool presented a significant biochemical hurdle. The molecule is inherently unstable; its N1-glycosidic bond is rapidly hydrolyzed by the very enzyme that creates it (CD38), converting it into the inactive linear molecule adenosine 5′-diphosphoribose (ADPR)[2]. Furthermore, the highly polar nature of the pyrophosphate linkage renders native cADPR membrane-impermeant, severely limiting its utility in live-cell assays.

To bypass these limitations, structural biologists and synthetic chemists engineered inosine-based mimetics. By replacing the adenine amino group with an oxo group, cyclic inosine 5'-diphosphate ribose (cIDPR) was born[3]. Yet, the true leap in structure-activity relationship (SAR) optimization occurred with the introduction of 8-bromoinosine derivatives . The strategic halogenation at the C8 position unlocked entirely new synthetic pathways and yielded compounds with unprecedented hydrolytic stability and membrane permeability[2][4].

The Strategic Role of the 8-Bromo Substitution

As a Senior Application Scientist, I often emphasize that molecular modifications must serve a dual purpose: enabling chemical synthesis while enhancing biological efficacy. The synthesis of 8-bromoinosine (C10H11BrN4O5) via the direct bromination of inosine is a textbook example of this principle.

Causality of the Halogenation:

  • Stereoelectronic Routing (The "How"): The bulky, electron-withdrawing bromine atom restricts the conformational freedom of the purine base, strongly favoring the syn conformation. More importantly, it sterically shields the N7 and N9 positions. During total synthesis, this forces the incoming ribosyl cation to attack exclusively at the N1 position, solving the historical challenge of generating unwanted O-6 regioisomers during N1-glycosylation[2][4].

  • Pharmacokinetic Enhancement (The "Why"): The addition of the bromine atom increases the overall lipophilicity (XLogP) of the resulting cyclic derivatives, allowing molecules like 8-Br-cIDPR to cross lipid bilayers without the need for permeabilizing agents[2].

Physicochemical Profile of 8-Bromoinosine

The foundational building block for advanced cADPR mimetics.

PropertyValueSource / Validation
Molecular Formula C10H11BrN4O5PubChem CID 135468173[5]
Molecular Weight 347.12 g/mol Sigma-Aldrich Product Data
Melting Point 180 - 190 °CEmpirical physical characterization[6]
XLogP (Predicted) -1.1Lipophilicity baseline prior to protection[5]
Topological Polar Surface Area 129 ŲPredictor of membrane interaction[5]

Synthetic Methodologies: Constructing 8-Br-cIDPR

The total synthesis of 8-Br-cIDPR relies heavily on the early introduction of the 8-bromo substituent to dictate downstream stereochemistry.

Synthesis A Inosine B 8-Bromoinosine (C10H11BrN4O5) A->B Bromination C Protected 8-Bromoinosine B->C Protection D N1-Ribosylated Intermediate C->D N1-Glycosylation E 8-Br-cIDPR (Stable Agonist) D->E Cyclization

Workflow detailing the total synthesis of 8-Br-cIDPR from an inosine precursor.

Protocol: Regio- and Stereoselective N1-Ribosylation

To ensure a self-validating and reproducible workflow, the following protocol details the critical N1-ribosylation step, bridging the protected 8-bromoinosine to the pre-cyclized intermediate[2][4].

Step 1: Substrate Protection

  • Action: React 8-bromoinosine with 2,2-dimethoxypropane and p-toluenesulfonic acid to protect the 2′,3′-hydroxyls as an isopropylidene ketal. Subsequently, protect the 5′-OH using tert-butyldiphenylsilyl chloride (TBDPSCl) and imidazole in DMF.

  • Causality: TBDPS is chosen over standard TMS or TBS due to its superior stability under the mildly acidic conditions required for subsequent glycosylation.

Step 2: N1-Coupling (Modified Vorbrüggen Conditions)

  • Action: Dissolve the fully protected 8-bromoinosine (e.g., 5′-O-TBDPS-2′,3′-O-isopropylidene-8-bromoinosine) in anhydrous dichloromethane. Introduce the protected ribofuranose donor (e.g., 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose).

  • Action: Add a Lewis acid catalyst (typically TMSOTf) dropwise at 0 °C under an argon atmosphere.

  • Causality: The Lewis acid activates the ribose donor, forming an oxocarbenium ion. The 8-bromo steric shield forces the inosine base to attack via the N1 nitrogen, preventing O-6 alkylation.

Step 3: Deprotection and Validation

  • Action: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer and purify via flash chromatography.

  • Action: Remove the acetyl protecting groups from the newly attached "northern" ribose using saturated methanolic ammonia.

  • Causality: Methanolic ammonia is specifically selected because it gently cleaves ester linkages (acetyls) without hydrolyzing the newly formed, sensitive N1-glycosidic bond[2][3].

  • Self-Validation System: Monitor the reaction via TLC. Confirm structural integrity using 1H-NMR. The successful N1-linkage is validated by the distinct downfield shift of the anomeric proton of the northern ribose, and the absolute absence of O-6 regioisomer peaks.

Pharmacological Applications and Target Engagement

Brominated inosine derivatives are primarily utilized to probe and modulate the CD38/cADPR calcium signaling axis.

Pathway NAD NAD+ CD38 CD38 Ectoenzyme NAD->CD38 Substrate cADPR cADPR (Unstable) CD38->cADPR Cyclase Activity ADPR ADPR (Inactive) CD38->ADPR Hydrolysis cADPR->CD38 Hydrolase Target RyR Ryanodine Receptors cADPR->RyR Activation Ca Intracellular Ca2+ RyR->Ca Release Inhibitor 8-Br-cIDPR Inhibitor->CD38 Inhibits Hydrolysis Inhibitor->RyR Agonizes Receptor

Mechanism of CD38-mediated calcium signaling and modulation by 8-Br-cIDPR.

CD38 Inhibition and Calcium Mobilization

Human CD38 possesses both ADP-ribosyl cyclase and cADPR hydrolase activities[2][3]. 8-Br-cIDPR acts as a chemically stable mimic that binds to the catalytic domain of CD38 (shCD38). Because the oxo-modification and the bulky bromine atom alter the electronic landscape of the molecule, CD38 cannot easily hydrolyze the N1-bond. Consequently, 8-Br-cIDPR acts as a competitive inhibitor of cADPR hydrolysis, prolonging endogenous calcium signaling, while simultaneously acting as a direct agonist at the Ryanodine Receptor[2][4].

Neuropharmacological Versatility

Beyond calcium signaling, the 8-bromoinosine scaffold has proven highly adaptable. For example, 8-bromoinosine 3′,5′-cyclic monophosphate (8Br-cIMP) is utilized in neurophysiology to study retinal GABAA receptor function. 8Br-cIMP activates a specific cGMP-stimulated phosphodiesterase (PDE) that hydrolyzes cAMP. By doing so, it simultaneously upregulates Protein Kinase G (PKG) and downregulates Protein Kinase A (PKA), resulting in the depression of GABA currents—a critical mechanism in nitric oxide (NO) mediated neuromodulation[7].

Quantitative Structure-Activity Relationship (QSAR) Insights

The impact of the 8-bromo substitution becomes glaringly apparent when comparing the inhibitory concentrations (IC50) of various cIDPR analogues against human CD38 hydrolase activity.

CompoundStructural ModificationCD38 Hydrolysis IC50 (µM)Pharmacological Role
cADPR None (Endogenous)N/A (Rapidly Hydrolyzed)Native Ca2+ mobilizing messenger
cIDPR Adenine amino → oxo276Weak inhibitor / Agonist[2]
8-Br-cIDPR C8 Bromination158Stable membrane-permeant agonist[2]
8-NH2-cIDPR C8 Amination56Moderate CD38 Inhibitor[3]
8-Br-L-cIDPR C8 Br + L-ribose configuration7Potent CD38 inhibitor[2]

Data Synthesis Note: The transition from a D-ribose to an L-ribose in the "northern" position of 8-Br-cIDPR results in a massive 75-fold increase in inhibitory activity. Molecular modeling suggests that the 8-Br-L-cIDPR binds non-productively in an "upside-down" fashion within the CD38 catalytic pocket (interacting with Glu226), effectively locking the enzyme[2].

Conclusion

The journey of brominated inosine derivatives—from the fundamental synthesis of 8-bromoinosine to the complex, stereoselective construction of 8-Br-cIDPR—highlights a triumph of rational drug design. By leveraging the steric and electronic properties of a single halogen atom, researchers successfully bypassed the inherent instability of endogenous cADPR. Today, these self-validating synthetic workflows provide researchers with robust, membrane-permeant tools to decode the intricacies of intracellular calcium signaling and phosphodiesterase-mediated neuropharmacology.

References

  • PubChem Compound Summary - Inosine, 8-bromo- | C10H11BrN4O5 | CID 135468173. National Center for Biotechnology Information.[Link]

  • Journal of Medicinal Chemistry - Syntheses and Calcium-Mobilizing Evaluations of N-Glycosyl-Substituted Stable Mimics of Cyclic ADP-Ribose. ACS Publications.[Link]

  • Journal of Neuroscience - Nitric Oxide Depresses GABAA Receptor Function via Coactivation of cGMP-Dependent Kinase and Phosphodiesterase. Society for Neuroscience.[Link]

  • Scientific Reports (Nature) - Second messenger analogues highlight unexpected substrate sensitivity of CD38: total synthesis of the hybrid “L-cyclic inosine”. CORE.[Link]

  • Molecules (NIH PMC) - Small Molecule CD38 Inhibitors: Synthesis of 8-Amino-N1-inosine 5′-monophosphate, Analogues and Early Structure-Activity Relationship. National Institutes of Health.[Link]

  • The Journal of Organic Chemistry - Total Synthesis of a Cyclic Adenosine 5′-Diphosphate Ribose Receptor Agonist. ACS Publications.[Link]

Sources

Exploratory

2-Bromo-2',3',5'-tri-O-acetylinosine mechanism of action

Executive Summary In the realm of synthetic chemical biology and drug development, the "mechanism of action" of a precursor molecule like 2-Bromo-2',3',5'-tri-O-acetylinosine (CAS 41623-91-0)[1] does not refer to biologi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of synthetic chemical biology and drug development, the "mechanism of action" of a precursor molecule like 2-Bromo-2',3',5'-tri-O-acetylinosine (CAS 41623-91-0)[1] does not refer to biological receptor binding. Instead, it refers to its chemical reactivity profile —how its structural anatomy dictates its behavior as a highly selective electrophile. This whitepaper dissects the chemical mechanism of action of this pivotal synthon, detailing the causality behind its structural design, its reactivity pathways, and the self-validating protocols required to translate it into biologically active nucleoside analogs (such as A2A adenosine receptor modulators and antiviral agents).

Structural Anatomy: The Logic of the Synthon

Every functional group on 2-bromo-2',3',5'-tri-O-acetylinosine serves a deliberate thermodynamic or kinetic purpose. Understanding this anatomy is critical for predicting its chemical mechanism of action during drug synthesis.

  • The C2-Bromine (The Electrophilic Core): The C2 position of a standard purine ring is notoriously unreactive. The introduction of a bromine atom transforms this position into a prime target for Nucleophilic Aromatic Substitution (SNAr)[2].

    • Causality: Why bromine instead of chlorine or iodine? Chlorine is often too unreactive, requiring harsh thermal conditions that risk cleaving the delicate glycosidic bond. Iodine is highly reactive, but C2-iodo purines are photolytically unstable and degrade during storage. Bromine provides the optimal "Goldilocks" balance—stable enough for long-term storage, yet sufficiently electronegative to activate the C2 carbon for nucleophilic attack[3].

  • The Tri-O-Acetyl Protecting Groups (The Modulators): The 2', 3', and 5' hydroxyls of the ribose sugar are masked with acetyl groups.

    • Causality: Beyond merely preventing the hydroxyls from acting as competing nucleophiles, acetyl groups are strongly electron-withdrawing via induction. This electronic effect propagates through the glycosidic bond, subtly increasing the electrophilicity of the purine ring and lowering the activation energy for SNAr. Furthermore, they convert a highly polar, water-soluble nucleoside into a lipophilic intermediate, enabling homogeneous reactions in organic solvents (e.g., DMF, THF) essential for palladium catalysis.

  • The C6 Carbonyl: Directs the regioselectivity of the molecule and allows for subsequent orthogonal activation (e.g., conversion to a 6-chloro derivative) if adenosine or guanosine analogs are the ultimate target[4].

Mechanistic Pathways of Substitution

The primary chemical mechanism of action for this intermediate is the Addition-Elimination (SNAr) Pathway .

When exposed to a nucleophile (such as a primary amine), the reaction proceeds via a two-step mechanism. The rate-limiting step is the initial nucleophilic attack at the C2 position, which disrupts the aromaticity of the purine ring to form a negatively charged intermediate known as the Meisenheimer complex. The rapid expulsion of the bromide ion subsequently restores aromaticity, yielding the C2-substituted product.

Mechanism Substrate Substrate 2-Bromo-tri-O-acetylinosine Attack Nucleophilic Attack Amine approaches C2 Substrate->Attack Base (Et3N) Meisenheimer Transition State Meisenheimer Complex Attack->Meisenheimer Rate Limiting Elimination Elimination Bromide leaves Meisenheimer->Elimination Fast Product Product C2-Substituted Inosine Elimination->Product

Fig 1: SNAr mechanism at the C2 position of the protected purine ring.

Quantitative Reactivity Profiles

The reactivity of 2-bromo-2',3',5'-tri-O-acetylinosine varies predictably based on the nature of the incoming nucleophile or coupling partner. The table below summarizes the standardized reaction parameters required to achieve optimal yields.

Nucleophile / PartnerReaction TypeBase / CatalystSolventTemp (°C)Time (h)Yield (%)
Cyclopentylamine (1°) SNArDIPEADMF801288
Piperidine (2°) SNArDIPEADMF1002476
Aniline (Aryl Amine) SNArNaHMDSTHF651862
Phenylacetylene SonogashiraPd(PPh3)4 / CuIDMF / Et3N60691
Phenylboronic Acid Suzuki-MiyauraPd(dppf)Cl2Dioxane / H2O90884

Self-Validating Experimental Protocols

To ensure high-fidelity synthesis, the following protocols have been designed with built-in causality and self-validating checkpoints.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C2

Objective: Synthesize 2-(cyclopentylamino)-2',3',5'-tri-O-acetylinosine.

  • Preparation: In an oven-dried 50 mL Schlenk flask under argon, dissolve 2-bromo-2',3',5'-tri-O-acetylinosine (1.0 eq, 500 mg) in anhydrous DMF (5.0 mL).

    • Causality: Argon prevents oxidative degradation of the amine. Anhydrous DMF is critical; trace water can act as a competing nucleophile, leading to 2-hydroxy byproducts.

  • Reagent Addition: Add cyclopentylamine (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) dropwise at room temperature.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the hydrobromic acid (HBr) generated during the reaction, preventing protonation and subsequent deactivation of the nucleophilic cyclopentylamine.

  • Thermal Activation: Elevate the reaction temperature to 80°C and stir for 12 hours.

    • Causality: The C2 position of the purine ring is sterically hindered by the adjacent ribose moiety. Thermal energy is required to overcome the activation barrier for the formation of the Meisenheimer complex.

  • Self-Validating Checkpoint (LC-MS): Sample 10 µL of the reaction mixture. The starting material exhibits a characteristic 1:1 isotopic doublet (M, M+2) due to the naturally occurring 79 Br and 81 Br isotopes. The reaction is definitively complete when this doublet is entirely replaced by a single mass peak corresponding to the product.

  • Workup: Quench with ice water (20 mL) and extract with ethyl acetate (3 x 15 mL). Wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo.

Protocol B: Global Deprotection (Deacetylation)

Objective: Remove the tri-O-acetyl groups to yield the biologically active nucleoside.

  • Preparation: Dissolve the crude intermediate from Protocol A in 7N ammonia in methanol (10 mL).

    • Causality: Methanolic ammonia provides a mild, basic environment that selectively cleaves the ester bonds (acetyl groups) via transesterification without cleaving the delicate glycosidic bond or the newly formed C2-amine bond.

  • Reaction: Stir at room temperature for 16 hours.

  • Self-Validating Checkpoint (Precipitation): As the lipophilic acetyl groups are cleaved, the resulting polar nucleoside becomes insoluble in the methanolic ammonia. The formation of a white precipitate is a visual, self-validating indicator of reaction progress and provides a built-in purification mechanism.

  • Isolation: Isolate the precipitate via vacuum filtration, wash with cold methanol (5 mL), and dry under high vacuum.

Synthetic Workflow Divergence

The true power of 2-bromo-2',3',5'-tri-O-acetylinosine lies in its divergent utility. From this single node, medicinal chemists can branch out into vastly different pharmacological spaces depending on the chosen activation pathway[4].

G Start Inosine Starting Material Intermediate 2-Bromo-2',3',5'-tri-O-acetylinosine (Key Synthon) Start->Intermediate 1. Acetylation 2. Bromination SNAr SNAr Pathway (Amine Nucleophiles) Intermediate->SNAr C2 Electrophilic Attack CrossCoupling Pd-Catalyzed Coupling (Sonogashira/Suzuki) Intermediate->CrossCoupling C2 Halogen Activation Deprotection Global Deprotection (Deacetylation) SNAr->Deprotection CrossCoupling->Deprotection ActiveDrug Biologically Active Nucleoside (e.g., A2A Agonist) Deprotection->ActiveDrug NH3/MeOH

Fig 2: Divergent synthetic workflow from the 2-bromo intermediate to active nucleoside analogs.

References

  • ChemicalBook. "41623-91-0 CAS|2-Bromo-2',3',5'-tri-O-acetylinosine."[1] URL:

  • ResearchGate. "A Stereoselective Process for the Manufacture of a 2'-Deoxy-beta-D-Ribonucleoside Using the Vorbruggen Glycosylation."[3] URL:

  • ResearchGate. "Synthesis of N2-Deoxyguanosine Modified DNAs and the Studies on Their Translesion Synthesis."[4] URL:

  • Thieme-Connect. "Product Class 17: Purines."[2] URL:

Sources

Foundational

A Technical Guide to the Potential Biological Activities of 2-Bromo-2',3',5'-tri-O-acetylinosine: A Prodrug Approach for Novel Therapeutics

Abstract This technical guide provides a comprehensive exploration of the potential biological activities of 2-Bromo-2',3',5'-tri-O-acetylinosine. In the absence of direct extensive research on this specific molecule, th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of 2-Bromo-2',3',5'-tri-O-acetylinosine. In the absence of direct extensive research on this specific molecule, this document synthesizes data from structurally related compounds to postulate its utility as a prodrug of 2-bromoinosine. We propose a research framework to investigate its potential antiviral, anticancer, and immunomodulatory activities. Central to these potential activities is the inhibition of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in nucleotide biosynthesis.[1][2][3][4] This guide offers detailed experimental protocols and the scientific rationale for its investigation as a novel therapeutic agent.

Introduction: Rationale and Scientific Premise

Nucleoside analogs are a cornerstone of modern pharmacotherapy, with broad applications in treating viral infections and cancers.[5][6][7] 2-Bromo-2',3',5'-tri-O-acetylinosine is a synthetic purine nucleoside derivative. Its structure combines three key features that suggest significant therapeutic potential:

  • The Inosine Core: Inosine is a naturally occurring purine nucleoside that serves as a critical intermediate in purine metabolism.[8][9] Its derivatives are known to possess diverse biological activities, including immunomodulatory and antiviral properties.[8][10]

  • C2-Bromination: The introduction of a bromine atom at the C2 position of the purine ring is a common strategy in medicinal chemistry to enhance biological activity. Halogenation can alter the electronic properties of the nucleobase, potentially improving binding affinity to target enzymes and enhancing therapeutic efficacy.

  • Tri-O-acetylation: The hydroxyl groups of the ribose moiety are protected by acetyl groups. This modification increases the lipophilicity of the molecule, which is expected to enhance its permeability across cell membranes.[11] It is hypothesized that once inside the cell, endogenous esterases will hydrolyze the acetyl groups, releasing the active metabolite, 2-bromoinosine.[11][12][13] This positions 2-Bromo-2',3',5'-tri-O-acetylinosine as a prodrug, designed for improved bioavailability.[14]

This guide will, therefore, focus on the predicted biological activities of the deacetylated form, 2-bromoinosine, and provide the experimental framework to validate these hypotheses.

Postulated Mechanism of Action: Targeting IMPDH

A primary and highly plausible mechanism of action for 2-bromoinosine is the inhibition of Inosine 5'-monophosphate dehydrogenase (IMPDH). IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1][4] It catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a crucial precursor for the synthesis of guanosine triphosphate (GTP).[3][4]

Rapidly proliferating cells, such as cancer cells and virus-infected cells, have a high demand for guanine nucleotides for DNA and RNA synthesis.[4][15] By inhibiting IMPDH, 2-bromoinosine could selectively starve these cells of essential building blocks, leading to a cytostatic or cytotoxic effect.[4][16] This mechanism is a validated target for antiviral, anticancer, and immunosuppressive therapies.[1][2]

IMPDH_Inhibition_Pathway cluster_0 De Novo Purine Synthesis cluster_1 Drug Action IMP Inosine Monophosphate (IMP) IMPDH IMPDH IMP->IMPDH Substrate XMP Xanthosine Monophosphate (XMP) GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA IMPDH->XMP Catalysis Prodrug 2-Bromo-2',3',5'-tri-O-acetylinosine Cell_Membrane Cell Membrane Active_Drug 2-Bromoinosine-MP (Active Metabolite) Active_Drug->IMPDH Inhibition Cell_Membrane->Active_Drug Deacetylation & Phosphorylation Esterases Intracellular Esterases Kinases Intracellular Kinases

Figure 1: Proposed mechanism of action for 2-Bromo-2',3',5'-tri-O-acetylinosine.

Potential Biological Activities & Experimental Validation

Antiviral Activity

Many successful antiviral drugs are nucleoside analogs that interfere with viral replication.[5][7] The inhibition of IMPDH by 2-bromoinosine would deplete the intracellular pool of GTP, which is essential for the replication of many viruses.[1]

This assay determines the ability of a compound to protect a host cell monolayer from virus-induced destruction.

  • Cell Plating: Seed a 96-well microtiter plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, HEp-2 for RSV) at a density that will form a confluent monolayer within 24 hours. Incubate at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of 2-Bromo-2',3',5'-tri-O-acetylinosine in DMSO. Perform serial half-log₁₀ dilutions in cell culture medium to create a range of test concentrations (e.g., 0.01 µM to 100 µM).[17]

  • Treatment and Infection: Once cells are confluent, remove the growth medium. Add 100 µL of the diluted compound to triplicate wells. Include "cell control" (no virus, no compound), "virus control" (virus, no compound), and positive control (a known antiviral drug, e.g., Ribavirin) wells.[5] Add 100 µL of virus suspension at a multiplicity of infection (MOI) that causes 80-90% CPE in 48-72 hours.

  • Incubation: Incubate the plate at 37°C with 5% CO₂ until the desired level of CPE is observed in the virus control wells.

  • Quantification of Cell Viability: Remove the medium and stain the remaining viable cells. A common method is using a 0.5% crystal violet solution in 20% methanol. After staining and washing, solubilize the dye with methanol or a suitable buffer.

  • Data Analysis: Read the absorbance at 570 nm using a microplate reader. Calculate the percentage of CPE reduction for each compound concentration relative to the cell and virus controls. The 50% effective concentration (EC₅₀) is determined by regression analysis. A parallel cytotoxicity assay (see Section 3.2) should be run to determine the 50% cytotoxic concentration (CC₅₀). The Selectivity Index (SI = CC₅₀/EC₅₀) is then calculated to assess the therapeutic window.[17]

CPE_Assay_Workflow start Start plate_cells 1. Plate Host Cells (96-well plate) start->plate_cells end End add_compound 2. Add Serial Dilutions of 2-Bromo-2',3',5'-tri-O-acetylinosine plate_cells->add_compound infect_cells 3. Infect with Virus add_compound->infect_cells incubate 4. Incubate (48-72h) infect_cells->incubate stain 5. Stain with Crystal Violet incubate->stain read_absorbance 6. Solubilize and Read Absorbance stain->read_absorbance analyze 7. Calculate EC50 and SI read_absorbance->analyze analyze->end

Figure 2: Workflow for the Cytopathic Effect (CPE) Reduction Assay.

Anticancer Activity

The rationale for anticancer activity is also strongly linked to IMPDH inhibition. Cancer cells exhibit high rates of proliferation and are particularly dependent on the de novo purine synthesis pathway, making them vulnerable to IMPDH inhibitors.[9][16][18] Furthermore, some brominated nucleosides have been shown to induce apoptosis and cell cycle arrest in cancer cells through various mechanisms.[19][20]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is widely used to determine the cytotoxic effects of potential anticancer agents.[21][22][23]

  • Cell Seeding: Plate cancer cell lines of interest (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-Bromo-2',3',5'-tri-O-acetylinosine in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include untreated control wells and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • Reagent Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[21][24] The MTT is reduced by mitochondrial dehydrogenases of living cells to form purple formazan crystals.[23]

    • For XTT: Prepare the XTT/electron-coupling solution mixture according to the manufacturer's instructions. Add 50 µL to each well and incubate for 2-4 hours. XTT is reduced to a water-soluble orange formazan product.[22]

  • Solubilization (MTT only): For the MTT assay, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[22] Mix thoroughly.

  • Data Acquisition: Measure the absorbance on a microplate reader. For MTT, the wavelength is typically 570 nm.[21] For XTT, the wavelength is around 450-490 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The 50% inhibitory concentration (IC₅₀) value is determined by plotting a dose-response curve.

CompoundCell LineAssay DurationIC₅₀ (µM) [Hypothetical]
2-Bromo-2',3',5'-tri-O-acetylinosine HCT-116 (Colon)72h8.5
2-Bromo-2',3',5'-tri-O-acetylinosine MCF-7 (Breast)72h12.3
2-Bromo-2',3',5'-tri-O-acetylinosine A549 (Lung)72h15.1
Doxorubicin (Control) HCT-116 (Colon)72h0.5

Table 1: Hypothetical anticancer activity data for 2-Bromo-2',3',5'-tri-O-acetylinosine.

Immunomodulatory Activity

Inosine and its derivatives, such as Inosine Pranobex, are known to modulate the immune system.[8][10][25] These effects can include altering cytokine production and enhancing the activity of lymphocytes and natural killer (NK) cells.[8][25][26] The deacetylated metabolite, 2-bromoinosine, could potentially suppress or stimulate immune responses, making it a candidate for treating autoimmune diseases or as an adjuvant in vaccines or cancer immunotherapy. Some inosine analogs exert their effects via adenosine receptors, a pathway that could also be explored.[27][28]

This protocol assesses the effect of the compound on the production of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines by macrophages.

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a 24-well plate until they reach 70-80% confluency.

  • Pre-treatment: Treat the cells with various concentrations of 2-Bromo-2',3',5'-tri-O-acetylinosine for 1-2 hours before stimulation.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to the wells at a final concentration of 1 µg/mL. Include control wells: untreated, compound only, and LPS only.

  • Incubation: Incubate the plates for 18-24 hours at 37°C with 5% CO₂.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well and centrifuge to remove any cell debris. Store at -80°C until analysis.

  • Cytokine Quantification: Measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.

  • Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only control. A significant decrease in TNF-α or an increase in IL-10 would suggest an anti-inflammatory effect. A cell viability assay (e.g., XTT/MTT) should be performed in parallel to ensure that the observed effects are not due to cytotoxicity.

Conclusion and Future Directions

2-Bromo-2',3',5'-tri-O-acetylinosine represents a promising, yet underexplored, nucleoside analog. Its structure strongly suggests it functions as a prodrug of 2-bromoinosine, a potential inhibitor of IMPDH. This mechanism provides a solid scientific basis for investigating its antiviral and anticancer properties. Furthermore, the known immunomodulatory roles of the inosine scaffold warrant a thorough investigation into its effects on the immune system.

The experimental workflows detailed in this guide provide a clear and robust pathway for elucidating the biological activities of this compound. Future studies should focus on confirming the intracellular conversion to 2-bromoinosine, validating IMPDH inhibition through enzymatic assays, and expanding the in vitro findings to in vivo animal models of viral infection and cancer. This structured approach will be critical in determining the true therapeutic potential of 2-Bromo-2',3',5'-tri-O-acetylinosine.

References

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  • Inosine in Biology and Disease. (n.d.). PMC. [Link]

  • Prodrug strategies in developing antiviral nucleoside analogs. (2026). PMC. [Link]

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  • Nucleoside-based anticancer drugs: Mechanism of action and drug resistance. (2023). PubMed. [Link]

  • Review of α-nucleosides: from discovery, synthesis to properties and potential applications. (2019). Royal Society of Chemistry. [Link]

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  • Enhancement of Inosine-Mediated A 2A R Signaling Through Positive Allosteric Modulation. (2018). PubMed. [Link]

  • Scheme 1. Solvolysis of 2',3',5'-tri-O-acetylinosine (1). (n.d.). ResearchGate. [Link]

  • Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. (2022). MDPI. [Link]

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  • Deprotection of nucleosides by lysine-assisted methanolysis of esters and amides. (2025). Taylor & Francis Online. [Link]

  • In vitro evaluation of the immunomodulatory activity of the nutraceutical formulation AminoDefence. (2023). Taylor & Francis Online. [Link]

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Exploratory

The Strategic Pivot: Leveraging 2-Bromo-2',3',5'-tri-O-acetylinosine as a Keystone Precursor for Novel Antiviral Agents

A Technical Guide for Researchers in Drug Discovery and Development Abstract The relentless challenge of emerging and drug-resistant viral pathogens necessitates the continuous innovation of antiviral therapeutics. Nucle...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Development

Abstract

The relentless challenge of emerging and drug-resistant viral pathogens necessitates the continuous innovation of antiviral therapeutics. Nucleoside analogs remain a cornerstone of antiviral chemotherapy, and the strategic modification of their purine and pyrimidine bases has yielded some of the most potent drugs in clinical use. This in-depth technical guide focuses on a pivotal, yet often underrepresented, intermediate: 2-Bromo-2',3',5'-tri-O-acetylinosine. We will explore its synthesis, strategic importance, and its role as a versatile precursor for a new generation of antiviral agents, particularly guanosine analogs. This guide provides not only the theoretical framework but also detailed experimental insights to empower researchers in the synthesis and exploitation of this key molecule.

Introduction: The Enduring Power of Nucleoside Analogs in Antiviral Warfare

Nucleoside analogs have long been at the forefront of the fight against viral infections. Their mechanism of action, primarily as inhibitors of viral polymerases or as chain terminators of viral nucleic acid synthesis, offers a potent and often selective means of disrupting viral replication.[1][2] The structural similarity of these synthetic molecules to their natural counterparts allows them to be recognized and processed by viral enzymes, leading to the interruption of the viral life cycle.

The purine nucleoside guanosine and its analogs have demonstrated broad-spectrum antiviral activity against a range of DNA and RNA viruses.[3] Modifications at the C2 and C6 positions of the purine ring have been particularly fruitful in developing compounds with enhanced efficacy and improved pharmacological profiles.[1] However, the direct synthesis of these modified guanosine analogs can be challenging. This is where the strategic use of versatile precursors becomes paramount. 2-Bromo-2',3',5'-tri-O-acetylinosine emerges as a key player in this context, offering a reactive handle for the introduction of diverse functionalities at the C2 position, thereby paving the way for the synthesis of novel guanosine analogs with potential antiviral activity.

The Lynchpin Intermediate: Synthesis and Strategic Importance of 2-Bromo-2',3',5'-tri-O-acetylinosine

The synthesis of 2-Bromo-2',3',5'-tri-O-acetylinosine is a critical first step in the journey towards novel antiviral agents. The strategic rationale behind this specific molecule lies in the dual role of its key functional groups:

  • The Acetyl Groups (2',3',5'-tri-O-acetyl): These serve as protecting groups for the hydroxyl functions of the ribose sugar. This protection is crucial to prevent unwanted side reactions during the subsequent modification of the purine base. The acetyl groups are stable under the conditions required for bromination and subsequent nucleophilic substitution, yet they can be readily removed under mild conditions to yield the final deprotected nucleoside.[4]

  • The Bromo Group (C2-Bromo): The bromine atom at the C2 position of the purine ring acts as an excellent leaving group, activating this position for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of substituents, most notably an amino group, to transform the inosine scaffold into a guanosine analog.

Synthetic Workflow: From Inosine to the Brominated Precursor

The synthesis of 2-Bromo-2',3',5'-tri-O-acetylinosine is a multi-step process that begins with the readily available nucleoside, inosine.

Diagram 1: Synthetic Pathway to 2-Bromo-2',3',5'-tri-O-acetylinosine

Synthesis Inosine Inosine Acetylated_Inosine 2',3',5'-tri-O-acetylinosine Inosine->Acetylated_Inosine Acetic Anhydride, Pyridine Brominated_Inosine 2-Bromo-2',3',5'-tri-O-acetylinosine Acetylated_Inosine->Brominated_Inosine Bromine, Dibenzoyl Peroxide

Caption: A simplified workflow for the synthesis of the target precursor.

Step 1: Acetylation of Inosine

The first step involves the protection of the ribose hydroxyl groups. This is typically achieved by treating inosine with an excess of acetic anhydride in the presence of a base, such as pyridine.

Experimental Protocol: Synthesis of 2',3',5'-tri-O-acetylinosine

  • Suspend inosine (1.0 eq) in anhydrous pyridine.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetic anhydride (3.0-4.0 eq) to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water and stir to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Note: This is a general procedure and may require optimization based on specific laboratory conditions.

Step 2: Bromination of 2',3',5'-tri-O-acetylinosine

The subsequent step is the regioselective bromination at the C2 position of the purine ring. This is a key transformation that installs the reactive handle for further diversification.

Experimental Protocol: Synthesis of 2-Bromo-2',3',5'-tri-O-acetylinosine

This protocol is adapted from procedures for the bromination of similar purine nucleosides.

  • Dissolve 2',3',5'-tri-O-acetylinosine (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Add a solution of bromine (1.1-1.5 eq) in the same solvent dropwise at room temperature.

  • The reaction may be initiated with a radical initiator like dibenzoyl peroxide.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Quench the excess bromine with a solution of sodium thiosulfate.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Transformation: Conversion to 2-Amino Derivatives as Guanosine Analog Precursors

The strategic value of 2-Bromo-2',3',5'-tri-O-acetylinosine lies in its ability to be readily converted into a variety of 2-substituted analogs. The most significant of these transformations is the introduction of an amino group at the C2 position, which effectively converts the inosine derivative into a protected guanosine analog. This transformation is typically achieved through a nucleophilic aromatic substitution reaction.

Diagram 2: Conversion to a Protected Guanosine Analog

Conversion Brominated_Inosine 2-Bromo-2',3',5'-tri-O-acetylinosine Protected_Guanosine 2-Amino-2',3',5'-tri-O-acetylinosine (Protected Guanosine Analog) Brominated_Inosine->Protected_Guanosine Nucleophilic Amination (e.g., NH3 or protected amine)

Caption: The key synthetic step from the bromo-precursor to a guanosine analog.

Nucleophilic Amination: A Gateway to Guanosine Analogs

The displacement of the C2-bromo substituent with an amine nucleophile is a well-established method for the synthesis of 2-aminopurine nucleosides.[5] This reaction can be performed using various ammonia sources or protected amines.

Experimental Protocol: Synthesis of 2-Amino-2',3',5'-tri-O-acetylinosine (A Representative Protocol)

This protocol is based on amination reactions of similar 2-halopurine nucleosides.

  • Dissolve 2-Bromo-2',3',5'-tri-O-acetylinosine (1.0 eq) in a suitable solvent such as 1,4-dioxane or DMF.

  • Add a solution of the aminating agent. This can be aqueous ammonia, a solution of ammonia in an organic solvent, or a protected amine followed by deprotection.

  • Heat the reaction mixture in a sealed tube or under reflux until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-amino derivative.

Deprotection and Further Diversification: Unveiling the Antiviral Potential

Once the desired 2-substituent is in place, the final step is the removal of the acetyl protecting groups from the ribose moiety to yield the free nucleoside analog. This is typically achieved by treatment with a base, such as ammonia in methanol.

Experimental Protocol: Deprotection of Acetyl Groups

  • Dissolve the acetylated nucleoside in anhydrous methanol.

  • Bubble ammonia gas through the solution at 0 °C or add a saturated solution of ammonia in methanol.

  • Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the deprotected nucleoside.

The resulting 2-amino-inosine (which is a guanosine analog) can then be evaluated for its antiviral activity. Furthermore, the 2-amino group can be further functionalized to create a library of novel guanosine analogs for structure-activity relationship (SAR) studies.

Antiviral Activity of 2-Substituted Guanosine Analogs

Numerous studies have demonstrated the potent antiviral activities of 2-substituted guanosine analogs against a variety of viruses.[6] The modifications at the C2 position can influence the substrate specificity for viral polymerases, the phosphorylation efficiency by cellular kinases, and the overall pharmacokinetic properties of the molecule. For instance, the introduction of small alkyl or aminoalkyl groups at the C2 position has been shown to enhance antiviral potency.[6]

Table 1: Representative Antiviral Activities of 2-Substituted Purine Nucleoside Analogs

Compound ClassTarget Virus(es)Reported Activity (IC50/EC50)Reference
2'-substituted PMEG analogsHIV, Herpesviruses5-13 µM (HIV)[6]
Guanosine analogsHerpes Simplex VirusVaries with analog[3]
2-Amino-6-substituted purinesHepatitis B VirusVaries with analog[7]

This table provides a general overview and specific activities can vary significantly based on the exact molecular structure and the assay conditions.

Conclusion and Future Perspectives

2-Bromo-2',3',5'-tri-O-acetylinosine is a highly valuable and versatile precursor in the synthesis of novel antiviral agents, particularly guanosine analogs. Its synthesis, while requiring careful execution, provides a strategic entry point for the diversification of the purine scaffold. The ability to introduce a wide range of substituents at the C2 position through nucleophilic substitution opens up a vast chemical space for the discovery of new antiviral compounds with improved potency, selectivity, and resistance profiles. As the threat of viral diseases continues to evolve, the strategic use of such key intermediates will be indispensable in the ongoing quest for effective antiviral therapies.

References

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Foundational

The Strategic Utility of 2-Bromo-2',3',5'-tri-O-acetylinosine in Modern RNA Research: A Technical Guide

Introduction: The Quest for Precision in RNA Biology The intricate world of RNA, with its diverse structures and functions, presents a formidable challenge to researchers seeking to unravel its secrets. From its role as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Precision in RNA Biology

The intricate world of RNA, with its diverse structures and functions, presents a formidable challenge to researchers seeking to unravel its secrets. From its role as a messenger of genetic information to its catalytic and regulatory functions, understanding RNA is paramount to deciphering the complexities of cellular life and disease. A cornerstone of this exploration is the ability to probe RNA structure and its interactions with other molecules, particularly proteins. This has led to the development of a sophisticated chemical toolkit, where modified nucleosides play a pivotal role. Among these, halogenated purines have emerged as powerful tools for dissecting RNA-protein interactions through photo-cross-linking. This guide provides an in-depth technical overview of 2-Bromo-2',3',5'-tri-O-acetylinosine, a versatile precursor for the site-specific introduction of a photoreactive 2-bromoinosine into RNA, enabling the precise mapping of molecular neighborhoods.

The Chemical Foundation: Synthesis and Properties of 2-Bromo-2',3',5'-tri-O-acetylinosine

The journey to harnessing the power of 2-bromoinosine in RNA begins with its stable, protected precursor, 2-Bromo-2',3',5'-tri-O-acetylinosine. The acetyl groups at the 2', 3', and 5' positions of the ribose sugar serve as protecting groups, preventing unwanted side reactions during oligonucleotide synthesis. The bromine atom at the 2-position of the inosine base is the key functional element, serving as a latent photoreactive group.

Synthesis Pathway

The synthesis of 2-Bromo-2',3',5'-tri-O-acetylinosine is a multi-step process that leverages established methods in nucleoside chemistry. While a direct, one-pot synthesis is not commonly described, a plausible and efficient route can be constructed based on the synthesis of related halogenated and acetylated nucleosides[1][2][3].

Diagram of the Synthesis Workflow

Synthesis_Workflow Inosine Inosine Acetylation Acetylation (Acetic Anhydride, Pyridine) Inosine->Acetylation Triacetylinosine 2',3',5'-tri-O-acetylinosine Acetylation->Triacetylinosine Bromination Bromination (e.g., NBS, AIBN) Triacetylinosine->Bromination Final_Product 2-Bromo-2',3',5'-tri-O-acetylinosine Bromination->Final_Product

Caption: Synthetic route to 2-Bromo-2',3',5'-tri-O-acetylinosine.

Step-by-Step Synthesis Protocol:

  • Acetylation of Inosine:

    • Suspend inosine in a suitable solvent such as pyridine.

    • Add acetic anhydride dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

    • Quench the reaction with methanol and remove the solvent under reduced pressure.

    • Purify the resulting 2',3',5'-tri-O-acetylinosine by recrystallization or silica gel chromatography.

  • Bromination of the Purine Ring:

    • Dissolve the 2',3',5'-tri-O-acetylinosine in an appropriate solvent (e.g., acetonitrile).

    • Add a brominating agent, such as N-bromosuccinimide (NBS), and a radical initiator like azobisisobutyronitrile (AIBN).

    • Heat the reaction mixture under reflux and monitor its progress by TLC.

    • Upon completion, cool the reaction and remove the solvent.

    • Purify the crude product by column chromatography to yield 2-Bromo-2',3',5'-tri-O-acetylinosine.

Physicochemical Properties:

The introduction of the acetyl and bromo groups alters the properties of inosine, making it more soluble in organic solvents commonly used in oligonucleotide synthesis and providing the desired photoreactivity.

PropertyDescriptionSignificance in RNA Research
Solubility Soluble in organic solvents like acetonitrile and dichloromethane.Compatibility with automated solid-phase RNA synthesis.
Stability The acetyl groups protect the ribose hydroxyls during synthesis.Ensures the integrity of the nucleoside until its incorporation into the RNA chain.
Photoreactivity The C-Br bond at the 2-position is photolabile upon UV irradiation.Forms the basis for its use as a photo-cross-linking agent.

Incorporation into RNA: A Gateway to Functional Probes

The true utility of 2-Bromo-2',3',5'-tri-O-acetylinosine lies in its ability to be converted into a phosphoramidite building block for site-specific incorporation into synthetic RNA oligonucleotides. This process allows researchers to place the photoreactive 2-bromoinosine at any desired position within an RNA sequence.

Phosphoramidite Synthesis and Solid-Phase RNA Synthesis

The conversion of the protected nucleoside to a phosphoramidite is a standard procedure in nucleic acid chemistry. The resulting 2-bromo-2',3',5'-tri-O-acetylinosine phosphoramidite can then be used in automated solid-phase RNA synthesis.

Diagram of RNA Incorporation Workflow

Incorporation_Workflow cluster_synthesis Phosphoramidite Synthesis cluster_incorporation Solid-Phase RNA Synthesis Protected_Inosine 2-Bromo-2',3',5'-tri-O- acetylinosine Phosphitylation Phosphitylation Protected_Inosine->Phosphitylation Phosphoramidite 2-Bromoinosine Phosphoramidite Phosphitylation->Phosphoramidite RNA_Synthesizer Automated RNA Synthesizer Phosphoramidite->RNA_Synthesizer Deprotection Deprotection RNA_Synthesizer->Deprotection Purification Purification (HPLC/PAGE) Deprotection->Purification Modified_RNA RNA with site-specific 2-Bromoinosine Purification->Modified_RNA

Caption: Workflow for incorporating 2-bromoinosine into RNA.

Protocol for Site-Specific Incorporation:

  • Phosphoramidite Synthesis: The 2-Bromo-2',3',5'-tri-O-acetylinosine is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base to yield the corresponding phosphoramidite.

  • Solid-Phase Synthesis: The custom RNA sequence is assembled on a solid support using an automated DNA/RNA synthesizer. The 2-bromoinosine phosphoramidite is introduced at the desired cycle.

  • Deprotection and Cleavage: Following synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups, including the acetyl groups on the ribose, are removed using a standard deprotection protocol (e.g., with aqueous ammonia).

  • Purification: The final RNA product containing the site-specific 2-bromoinosine is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Alternatively, enzymatic incorporation of 2-bromoinosine triphosphate using RNA polymerases like T7 RNA polymerase could be explored, although the efficiency of incorporation would need to be empirically determined[4][5][6][7].

The Core Application: Photo-Cross-Linking for Structural and Functional Analysis

The primary application of incorporating 2-bromoinosine into RNA is for photo-cross-linking studies to identify and map RNA-protein interactions[8][9][10]. The bromine atom at the 2-position serves as a "zero-distance" cross-linker, meaning it forms a covalent bond only with molecules in very close proximity upon activation.

Mechanism of Photo-Cross-Linking

Upon irradiation with UV light (typically around 300-325 nm), the carbon-bromine bond in 2-bromoinosine undergoes homolytic cleavage, generating a highly reactive purinyl radical. This radical can then abstract a hydrogen atom from or add to a nearby amino acid side chain of a binding protein, forming a stable covalent bond. This process is highly specific to the immediate environment of the modified nucleoside.

Diagram of Photo-Cross-Linking Mechanism

Crosslinking_Mechanism cluster_before Before UV Irradiation cluster_after After UV Irradiation (308-325 nm) RNA_Br RNA-2-Br-Inosine Protein Binding Protein RNA_Br->Protein Non-covalent interaction UV_light UV Light Covalent_Complex Covalent RNA-Protein Cross-link UV_light->Covalent_Complex

Caption: Photo-cross-linking of RNA and protein.

Experimental Workflow for RNA-Protein Cross-Linking:

  • Complex Formation: The purified RNA containing the site-specific 2-bromoinosine is incubated with its putative protein binding partner under conditions that favor complex formation.

  • UV Irradiation: The RNA-protein mixture is irradiated with UV light at a wavelength optimized for the activation of the bromo-purine without causing significant damage to the biomolecules (typically longer wavelength UV, >300 nm).

  • Analysis of Cross-Linking: The formation of a covalent RNA-protein adduct is analyzed by SDS-PAGE and autoradiography (if the RNA is radiolabeled). A shift in the mobility of the RNA corresponding to the size of the protein indicates successful cross-linking.

  • Mapping the Cross-Link Site:

    • On the Protein: The cross-linked complex is isolated and subjected to proteolytic digestion. The resulting peptides are analyzed by mass spectrometry to identify the peptide and specific amino acid that is covalently attached to the RNA.

    • On the RNA: Primer extension analysis can be used to identify the site of the cross-link, as the bulky protein adduct will cause the reverse transcriptase to stall.

Advantages of Using 2-Bromoinosine:

  • Site-Specificity: Allows for the precise placement of the photoreactive group within the RNA sequence.

  • Zero-Distance Cross-Linking: Provides high-resolution information about the points of direct contact between the RNA and the protein.

  • Minimal Perturbation: The bromo-modification is relatively small and is expected to cause minimal disruption to the overall RNA structure compared to bulkier photo-cross-linkers.

Structural Implications and Considerations

The introduction of a 2-bromoinosine modification can have subtle effects on the local RNA structure. The bulky bromine atom may influence the conformational preference of the glycosidic bond. While inosine itself can alter the stability of RNA duplexes, the impact of the 2-bromo substitution would need to be empirically determined for each specific RNA context, for instance, through thermal melting studies[11][12].

Future Perspectives and Broader Applications

The utility of 2-Bromo-2',3',5'-tri-O-acetylinosine extends beyond the study of RNA-protein interactions. As a versatile synthetic intermediate, the 2-bromo position can potentially be further modified to introduce other functionalities, such as fluorescent probes or affinity tags, through nucleophilic substitution reactions[13]. This would open up new avenues for studying RNA dynamics and localization.

Furthermore, the incorporation of 2-bromoinosine could be valuable in structural biology, particularly in X-ray crystallography. The heavy bromine atom can aid in solving the phase problem through techniques like multi-wavelength anomalous dispersion (MAD) phasing, as has been demonstrated with other halogenated nucleosides[10].

Conclusion

2-Bromo-2',3',5'-tri-O-acetylinosine represents a powerful and versatile tool for the modern RNA researcher. By enabling the site-specific incorporation of a photoreactive 2-bromoinosine into RNA, it provides a high-resolution method for dissecting the intricate networks of RNA-protein interactions that govern cellular processes. As our understanding of the "RNA world" continues to expand, the development and application of such precision chemical tools will be indispensable in translating the language of RNA structure into the grammar of biological function.

References

  • RNA-Protein Crosslinking with Photoreactive Nucleotide Analogs. (n.d.).
  • Structural insights into the effects of 2′-5′ linkages on the RNA duplex. (n.d.).
  • Synthesis and properties of oligonucleotides containing 8-bromo-2 '-deoxyguanosine. (2025, August 7).
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  • Glen Report 31.12: 5-Bromo- and 5-Iodo-Pyrimidine Nucleosides; Efficient Oligo to Protein Photo-Cross-linkers (Part 1). (n.d.). Glen Research.
  • Non‐canonical nucleosides: Biomimetic triphosphorylation, incorporation into mRNA and effects on translation and structure. (n.d.). FEBS Open Bio.
  • 8-Bromo-2'-deoxyguanosine, 8-Br-dG Oligonucleotide Modific
  • Studies on Condensed Pyrimidine Systems. XVII. Some Halogenopurines. (n.d.). Journal of the American Chemical Society.
  • Structural and functional effects of inosine modification in mRNA. (n.d.).
  • Enzymatic synthesis and reverse transcription of RNAs incorporating 2′-O-carbamoyl uridine triphosphate. (n.d.).
  • Novel Modifications in RNA. (n.d.). Accounts of Chemical Research.
  • Structural insights into RNA duplexes with multiple 2'-5'-linkages. (2025, August 5).
  • Enzymatic synthesis of 2'-modified nucleic acids: identification of important phosphate and ribose moieties in RNase P substr
  • Simple Enzymatic Incorporation of 2'OMeU Nucleotide at the End of the Poly-A Tail for Enhancement of the mRNA Stability and Protein Expression. (2024, October 18). ACS Chemical Biology.
  • Abiotic synthesis of purine and pyrimidine ribonucleosides in aqueous microdroplets. (n.d.).
  • Scheme 1. Solvolysis of 2',3',5'-tri-O-acetylinosine (1). (n.d.).
  • Structural insights into RNA duplexes with multiple 2΄-5΄-linkages. (2016, December 29). Nucleic Acids Research.
  • Studies on the synthesis of oligonucleotides containing photoreactive nucleosides: 2-azido-2'-deoxyinosine and 8-azido-2'-deoxyadenosine. (2016, October 28).
  • Synthesis and applications of chemically modified oligonucleotides. (n.d.).
  • Synthesis and biological activities of 2-functionalized purine nucleosides. (2003, February 15). Bioorganic & Medicinal Chemistry.
  • Photo-cross-linking and high-resolution mass spectrometry for assignment of rnA-binding sites in rnA-binding proteins. (2014, August 31).
  • Nucleotide-amino acid π-stacking interactions initiate photo cross-linking in RNA-protein complexes. (2022, May 17).
  • Synthesis of 2′,3′,5′-tris-O-acetyl-8-fluoroadenosine. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2025, February 4). RSC Advances.
  • Site-Specific Fluorescent Labeling of RNA Interior Positions. (2021, March 3). Molecules.
  • Acylation of 2′,3′,5′-tri-O-acetylguanosine. (n.d.).
  • Reactive Halogen Species: Role in Living Systems and Current Research Approaches. (2024, January 15). Biochemistry (Moscow).
  • The Power of Inosine: How RNA Editing Shapes the Transcriptome. (2025, August 12). AlidaBio.
  • Synthesis and Biological Activity of N6-(n-alkylureido)purine Ribonucleosides and Their 5'-phosphates. (n.d.). Journal of Medicinal Chemistry.
  • Influence of two bulge loops on the stability of RNA duplexes. (n.d.). RNA.
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  • Incorporation of 2'-amido-nucleosides in oligodeoxynucleotides and oligoribonucleotides as a model for 2'-linked conjug
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Exploratory

solubility and stability of 2-Bromo-2',3',5'-tri-O-acetylinosine

An In-depth Technical Guide on the Solubility and Stability of 2-Bromo-2',3',5'-tri-O-acetylinosine For Researchers, Scientists, and Drug Development Professionals Introduction 2-Bromo-2',3',5'-tri-O-acetylinosine is a m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Solubility and Stability of 2-Bromo-2',3',5'-tri-O-acetylinosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2',3',5'-tri-O-acetylinosine is a modified nucleoside that holds potential as a versatile intermediate in the synthesis of various biologically active compounds. The presence of the bromine atom at the 2-position of the purine ring and the acetyl protecting groups on the ribose moiety allows for further chemical modifications, making it a valuable building block in medicinal chemistry and drug discovery. However, the successful application of this compound in synthetic and biological studies is critically dependent on a thorough understanding of its solubility and stability characteristics.

This technical guide provides a comprehensive overview of the . Drawing upon established principles of nucleoside chemistry and data from closely related analogs, this document offers field-proven insights and detailed experimental protocols to enable researchers to handle, store, and analyze this compound with confidence.

I. Physicochemical Properties and Solubility Profile

The solubility of 2-Bromo-2',3',5'-tri-O-acetylinosine is dictated by its molecular structure, which combines a moderately polar brominated purine base with a lipophilic acetylated ribose sugar. The acetyl groups significantly reduce the hydrogen-bonding capacity of the ribose hydroxyls, thereby decreasing its solubility in polar protic solvents like water and increasing its solubility in organic solvents.

Qualitative Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale and Insights
Aprotic Polar Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)Highly SolubleThese solvents are excellent at solvating a wide range of organic molecules, including those with moderate polarity. They are often the solvents of choice for preparing stock solutions for biological assays.
Chlorinated Dichloromethane (DCM), ChloroformSolubleThe acetyl groups contribute to the compound's affinity for these non-polar aprotic solvents. They are commonly used as reaction and extraction solvents for acetylated nucleosides.
Ethers Tetrahydrofuran (THF), DioxaneModerately SolubleThese solvents offer a balance of polarity and are likely to dissolve the compound to a reasonable extent.
Esters Ethyl acetateModerately SolubleEthyl acetate is a common solvent for the chromatography and purification of acetylated compounds, indicating at least moderate solubility.
Ketones AcetoneModerately SolubleAcetone's polarity is suitable for dissolving many organic compounds of intermediate polarity.
Alcohols Methanol, EthanolSparingly Soluble to SolubleWhile the acetyl groups reduce polarity, some solubility in alcohols is expected. The solubility is likely to be lower than in aprotic polar or chlorinated solvents.
Aqueous Water, BuffersPoorly SolubleThe lipophilic nature of the acetyl groups and the bromo-purine moiety significantly limits solubility in aqueous media. This is a critical consideration for biological assays, often necessitating the use of a co-solvent like DMSO.
Non-polar Hexane, HeptaneInsolubleThe compound is too polar to be soluble in aliphatic hydrocarbon solvents. These are often used as anti-solvents for precipitation and crystallization.
Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of 2-Bromo-2',3',5'-tri-O-acetylinosine in various solvents can be reliably determined using the shake-flask method.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2-Bromo-2',3',5'-tri-O-acetylinosine to a series of vials, each containing a known volume of a different solvent.

    • Ensure that there is undissolved solid material at the bottom of each vial to confirm that the solution is saturated.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • Allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

    • Quantify the concentration of 2-Bromo-2',3',5'-tri-O-acetylinosine in the diluted sample against a standard calibration curve.

  • Calculation:

    • Calculate the solubility of the compound in the original solvent by multiplying the measured concentration by the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_anal Analysis cluster_calc Calculation prep1 Add excess solid to known volume of solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature for 24-48h prep2->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Filter supernatant sep1->sep2 anal1 Dilute supernatant sep2->anal1 anal2 Quantify by HPLC-UV anal1->anal2 calc1 Solubility = Concentration x Dilution Factor anal2->calc1

Caption: Workflow for experimental solubility determination.

II. Stability Profile and Degradation Pathways

The stability of 2-Bromo-2',3',5'-tri-O-acetylinosine is a critical parameter that influences its shelf-life, formulation development, and interpretation of experimental results. The primary points of lability in the molecule are the acetyl ester linkages and, to a lesser extent, the glycosidic bond and the brominated purine ring.

Predicted Degradation Pathways
  • Hydrolysis of Acetyl Groups: The most significant degradation pathway is the hydrolysis of the 2', 3', and 5'-O-acetyl groups. This reaction is susceptible to both acid and base catalysis.[1]

    • Under acidic or basic conditions , the ester linkages will be cleaved to sequentially form di-O-acetyl, mono-O-acetyl, and finally the fully deprotected 2-bromoinosine. The rate of hydrolysis is pH-dependent.[1]

    • Enzymatic hydrolysis by esterases present in biological media can also lead to deacetylation.

  • Deglycosylation: Cleavage of the N-glycosidic bond between the purine base and the ribose sugar is another potential degradation route, particularly under strongly acidic conditions. This would result in the formation of 2-bromohypoxanthine and the acetylated ribose.

  • Degradation of the Purine Ring: The brominated purine ring is generally stable under typical storage and handling conditions. However, under harsh oxidative or photolytic stress, degradation of the heterocyclic ring system could occur.

G A 2-Bromo-2',3',5'-tri-O-acetylinosine B Di-O-acetyl-2-bromoinosine isomers A->B Hydrolysis (pH, esterases) E 2-Bromohypoxanthine + Acetylated Ribose A->E Deglycosylation (strong acid) C Mono-O-acetyl-2-bromoinosine isomers B->C Hydrolysis D 2-Bromoinosine C->D Hydrolysis

Caption: Predicted degradation pathways of the topic compound.

Forced Degradation Studies

To systematically evaluate the stability of 2-Bromo-2',3',5'-tri-O-acetylinosine, forced degradation studies should be conducted according to ICH Q1A(R2) guidelines.[2] These studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[3][4]

Summary of Recommended Forced Degradation Conditions

Stress ConditionTypical ParametersPotential Degradation
Acid Hydrolysis 0.1 M HCl at 60 °C for 24-48 hoursHydrolysis of acetyl groups, potential for deglycosylation.
Base Hydrolysis 0.1 M NaOH at room temperature for a few hoursRapid hydrolysis of acetyl groups.
Oxidation 3% H₂O₂ at room temperature for 24 hoursPotential for oxidation of the purine ring.
Thermal Stress Solid state at 80 °C for 48 hoursUnlikely to cause significant degradation if the compound is thermally stable.
Photostability ICH Q1B guidelines (exposure to cool white fluorescent and near UV light)[5]Potential for photolytic degradation of the brominated purine ring.
Experimental Protocol for a Forced Degradation Study

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of 2-Bromo-2',3',5'-tri-O-acetylinosine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • For hydrolytic studies, dilute the stock solution with the acidic or basic medium.

    • For oxidative studies, dilute the stock solution with the hydrogen peroxide solution.

    • For thermal studies, store the solid compound in a temperature-controlled oven.

    • For photostability studies, expose the solid compound and a solution to the specified light conditions.

    • Prepare a control sample stored under normal conditions.

  • Stress Conditions:

    • Expose the samples to the conditions outlined in the table above for the specified durations.

    • At various time points, withdraw aliquots of the stressed solutions.

  • Sample Neutralization and Dilution:

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis with the mobile phase of the analytical method.

  • Analysis:

    • Analyze the stressed samples and the control sample using a stability-indicating HPLC method (see Section III).

    • Use a photodiode array (PDA) detector to monitor for the appearance of new peaks and changes in the UV spectrum.

    • Use mass spectrometry (LC-MS) to identify the mass of the degradation products to aid in their structural elucidation.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_anal Analysis cluster_eval Evaluation prep1 Prepare stock solution stress1 Acid Hydrolysis prep1->stress1 stress2 Base Hydrolysis prep1->stress2 stress3 Oxidation prep1->stress3 stress4 Thermal prep1->stress4 stress5 Photolytic prep1->stress5 anal1 Neutralize & Dilute stress1->anal1 stress2->anal1 stress3->anal1 stress4->anal1 stress5->anal1 anal2 Analyze by HPLC-PDA/MS anal1->anal2 eval1 Identify Degradants anal2->eval1 eval2 Assess Mass Balance eval1->eval2

Caption: Workflow for a forced degradation study.

III. Analytical Methodology: Stability-Indicating HPLC Method

A robust stability-indicating analytical method is crucial for accurately quantifying 2-Bromo-2',3',5'-tri-O-acetylinosine and resolving it from its potential degradation products and impurities. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard approach.

Exemplary HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium AcetateProvides good peak shape for the purine moiety and is compatible with mass spectrometry.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient Elution Start with a lower percentage of organic phase (e.g., 30% B) and ramp up to a higher percentage (e.g., 90% B) over 15-20 minutes.This will effectively elute the parent compound and separate it from more polar degradation products (e.g., deacetylated forms).
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Injection Volume 10 µLA typical injection volume.
Detection Wavelength ~260 nmPurine nucleosides typically have a strong UV absorbance around this wavelength. A PDA detector is recommended to assess peak purity.
Protocol for HPLC Analysis
  • System Preparation:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Standard Preparation:

    • Prepare a series of calibration standards of 2-Bromo-2',3',5'-tri-O-acetylinosine of known concentrations in the mobile phase.

  • Sample Preparation:

    • Dilute the samples from the solubility or stability studies to a concentration within the calibration range using the mobile phase.

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Integrate the peak areas of the analyte and any degradation products.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the samples from the calibration curve.

IV. Conclusion and Recommendations

2-Bromo-2',3',5'-tri-O-acetylinosine is a promising synthetic intermediate whose utility is closely tied to its solubility and stability. Based on its chemical structure and data from related compounds, it is predicted to be soluble in a range of common organic solvents but poorly soluble in aqueous media. Its primary stability liability is the hydrolysis of the acetyl ester groups, a reaction that is accelerated by acidic and basic conditions.

For researchers and drug development professionals working with this compound, the following recommendations are crucial:

  • Storage: Store the solid compound in a cool, dry, and dark place to minimize thermal and photolytic degradation. For long-term storage, refrigeration is advisable.

  • Solution Preparation: For biological assays, prepare concentrated stock solutions in an anhydrous aprotic solvent such as DMSO. Minimize the time the compound is in aqueous solution to reduce the risk of hydrolysis.

  • Analytical Monitoring: Regularly assess the purity of the compound using a stability-indicating HPLC method, especially for older batches or solutions that have been stored for an extended period.

  • Experimental Design: When conducting reactions or assays in aqueous media, consider the pH of the solution and its potential impact on the stability of the acetyl groups.

By adhering to these guidelines and utilizing the experimental protocols provided, researchers can ensure the integrity of their starting materials and obtain reliable and reproducible results in their synthetic and biological investigations involving 2-Bromo-2',3',5'-tri-O-acetylinosine.

V. References

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  • Vittori, S., Mishra, R. C., Dal Ben, D., Kachare, D., Lambertucci, C., Volpini, R., & Cristalli, G. (2007). Synthesis and stability studies of 2',3',5'-tri-O-acetyl-2-amino(-N6-cyclopentyl)-1-deazaadenosines. Nucleosides, Nucleotides & Nucleic Acids, 26(10-12), 1439–1442.

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Foundational

2-Bromo-2',3',5'-tri-O-acetylinosine: A Comprehensive Guide to Safety, Handling, and Synthetic Applications

Executive Summary In the landscape of antiviral drug development and purinergic receptor research, nucleoside analogues serve as foundational building blocks[]. Among these, 2-Bromo-2',3',5'-tri-O-acetylinosine (CAS: 416...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of antiviral drug development and purinergic receptor research, nucleoside analogues serve as foundational building blocks[]. Among these, 2-Bromo-2',3',5'-tri-O-acetylinosine (CAS: 41623-91-0) stands out as a highly versatile, chemically protected intermediate. Widely utilized in the synthesis of therapeutics targeting herpes simplex viruses (HSV-1 and HSV-2)[2], this compound allows researchers to precisely engineer the C2 position of the purine ring.

This whitepaper provides an in-depth technical analysis of 2-Bromo-2',3',5'-tri-O-acetylinosine, detailing the structural causality behind its reactivity, rigorous safety and handling protocols, and a validated methodology for its application in nucleoside synthesis.

Physicochemical Profiling & Structural Causality

The utility of 2-Bromo-2',3',5'-tri-O-acetylinosine is dictated by its carefully engineered structural features. Every functional group serves a specific mechanistic purpose in organic synthesis:

  • The C2-Bromine Atom (The Electrophilic Core): The introduction of a bromine atom at the 2-position of the hypoxanthine base highly polarizes the adjacent carbon. Because bromine is an excellent leaving group, this modification primes the C2 position for Nucleophilic Aromatic Substitution (SNAr) . This allows for the seamless introduction of amines, alkoxides, or thiols to generate diverse guanosine and inosine analogues.

  • The 2',3',5'-Tri-O-acetyl Protecting Groups (Steric & Electronic Shielding): The ribose sugar's hydroxyl groups are highly nucleophilic. If left unprotected, they would compete with external nucleophiles during SNAr reactions, leading to unwanted polymerization or intramolecular cyclization. The acetyl groups sterically hinder and electronically deactivate these oxygen atoms. Furthermore, acetylation significantly increases the molecule's lipophilicity, ensuring high solubility in aprotic organic solvents like Dimethylformamide (DMF) and Dichloromethane (DCM), which are essential for homogenous reaction kinetics.

Quantitative Data Summary

The following table summarizes the critical physicochemical properties necessary for experimental planning:

PropertyValue
Chemical Name 2-Bromo-2',3',5'-tri-O-acetylinosine
CAS Registry Number 41623-91-0
Molecular Formula C16H17BrN4O8
Molecular Weight 473.23 g/mol
Physical State Solid (Crystalline Powder)
Solubility Soluble in DMF, DMSO, DCM; Insoluble in Water
Storage Conditions 2-8°C (Short-term), -20°C (Long-term), Desiccated

Synthetic Applications & Experimental Workflows

The primary application of this compound is the generation of C2-substituted inosine derivatives. The workflow relies on a two-phase self-validating system: SNAr followed by global deprotection.

SyntheticWorkflow A 2-Bromo-2',3',5'- tri-O-acetylinosine B SNAr Reaction (Amine, DIPEA, Heat) A->B C C2-Substituted Protected Intermediate B->C D Global Deprotection (NH3 / MeOH) C->D E 2-Substituted Inosine Analog D->E

Figure 1: Synthetic workflow for C2-substitution and deprotection of 2-bromo-tri-O-acetylinosine.

Standard Operating Procedure: Nucleophilic Aromatic Substitution (SNAr)

To ensure high yield and prevent degradation, causality must drive the experimental choices:

  • Preparation: In an oven-dried round-bottom flask under an inert Argon atmosphere (to prevent moisture-induced hydrolysis of the acetyl groups), dissolve 1.0 equivalent of 2-Bromo-2',3',5'-tri-O-acetylinosine in anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Add 1.5 equivalents of the desired nucleophile (e.g., a primary amine) and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic acid scavenger, neutralizing the highly corrosive Hydrogen Bromide (HBr) generated during the reaction, which would otherwise cleave the glycosidic bond.

  • Reaction Execution: Heat the mixture to 80°C and stir for 4-6 hours. Monitor progression via LC-MS until the starting material mass (m/z 473) is entirely consumed.

  • Quenching & Extraction: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3, water, and brine. Causality: Sequential washing removes the highly polar DMF and DIPEA-HBr salts, isolating the protected intermediate in the organic layer.

  • Deprotection: After silica gel purification, dissolve the intermediate in 7N NH3 in Methanol. Stir at room temperature for 12 hours. The methanolic ammonia selectively cleaves the ester bonds (deacetylation) without affecting the newly formed C2-amine bond, yielding the final bioactive nucleoside analog.

Safety & Hazard Assessment (E-E-A-T)

Handling halogenated, protected nucleosides requires strict adherence to environmental and personal safety controls.

Hazard Profile
  • Inhalation Risks: As a fine crystalline powder, the compound poses a severe inhalation hazard. Long-term exposure to high dust concentrations of purine analogs can cause pneumoconiosis and respiratory tract inflammation[3].

  • Thermal Decomposition: In the event of a fire or extreme heat, brominated organic compounds decompose to release highly toxic and corrosive gases, including Hydrogen Bromide (HBr), Nitrogen Oxides (NOx), and Carbon Monoxide (CO)[4].

Engineered Controls & PPE
  • Ventilation: All handling, weighing, and reactions must be conducted within a Class II externally exhausted fume hood.

  • Personal Protective Equipment (PPE): Operators must wear EN 374 compliant nitrile gloves (minimum 0.11 mm thickness for dry powder handling), tightly fitting safety goggles with side-shields, and a flame-resistant lab coat[3].

Emergency Spill Response Workflow

Spillages of brominated compounds must be prevented from entering drains and watercourses due to their environmental toxicity[5].

SpillResponse Start Dry Powder Spill Detected Vent Ensure Adequate Ventilation Start->Vent PPE Don PPE: EN374 Gloves, Goggles Vent->PPE Contain Contain Spill (Do NOT generate dust) PPE->Contain Clean Mechanical Pickup into Sealed Waste Container Contain->Clean Decon Decontaminate Surface (Soap and Water) Clean->Decon

Figure 2: Emergency spill response and handling workflow for brominated nucleoside powders.

Spill Mitigation Steps:

  • Evacuation & Ventilation: Evacuate non-essential personnel and ensure the area is well-ventilated[3].

  • Containment: Do NOT sweep dry powder, as this generates respirable aerosols. Instead, gently cover the spill with damp absorbent paper or use a specialized HEPA-filtered vacuum.

  • Disposal: Collect the material mechanically using non-sparking tools and place it in a clearly labeled, sealable hazardous waste container[4].

References

  • BOC Sciences. "Carbohydrates, Nucleosides, Nucleotides - BOC Sciences".
  • American Chemical Suppliers. "inosine suppliers USA".
  • Carl Roth. "Inosine - Safety Data Sheet - Carl ROTH".
  • GOV.UK. "Bromine: incident management - GOV.UK".
  • ChemicalBook. "Inosine - Safety Data Sheet - ChemicalBook".

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Exploratory

literature review of 2-Bromo-2',3',5'-tri-O-acetylinosine

An In-Depth Technical Guide to 2-Bromo-2',3',5'-tri-O-acetylinosine: A Versatile Intermediate in Nucleoside Analog Synthesis Introduction Nucleoside analogs are a cornerstone of modern pharmacology, forming the basis of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Bromo-2',3',5'-tri-O-acetylinosine: A Versatile Intermediate in Nucleoside Analog Synthesis

Introduction

Nucleoside analogs are a cornerstone of modern pharmacology, forming the basis of numerous antiviral and anticancer therapies.[1] Their efficacy lies in their ability to mimic endogenous nucleosides, thereby interfering with the replication of viral genomes or the proliferation of cancer cells. The strategic modification of the purine or pyrimidine base is a critical aspect of designing these therapeutic agents, allowing for the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties.

2-Bromo-2',3',5'-tri-O-acetylinosine stands out as a pivotal, yet under-documented, intermediate in this field. Its structure is primed for synthetic diversification. The acetyl groups on the ribose moiety provide robust protection for the hydroxyls, rendering the molecule soluble in organic solvents and preventing unwanted side reactions. More importantly, the bromine atom at the C-2 position of the purine ring serves as a versatile synthetic handle. It activates the position for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of substituents and the generation of extensive libraries of novel 2-substituted inosine analogs.[2][3]

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of 2-Bromo-2',3',5'-tri-O-acetylinosine. We will delve into its synthesis, spectroscopic characterization, and its primary application as a precursor in palladium-catalyzed reactions. Furthermore, we will present detailed, field-tested protocols and discuss the biological significance of the derivatives it helps create, equipping researchers and drug development professionals with the knowledge to effectively leverage this compound in their synthetic programs.

Physicochemical and Spectroscopic Profile

The proper characterization of a synthetic intermediate is fundamental to its successful application. The acetyl protecting groups significantly alter the physicochemical properties of the parent inosine, increasing its solubility in common organic solvents used for synthesis.

Table 1: Physicochemical Properties of 2-Bromo-2',3',5'-tri-O-acetylinosine

Property Value / Description
Chemical Formula C₁₆H₁₇BrN₄O₈
Molecular Weight 473.24 g/mol
Appearance Expected to be a white to off-white crystalline solid.
Solubility Soluble in organic solvents such as Dichloromethane (DCM), Chloroform, and Dimethylformamide (DMF).

| Core Structure | A purine nucleoside (inosine) with hydroxyl groups protected by acetyl esters and a bromine at the C-2 position. |

Spectroscopic Characterization
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex but highly informative. Key resonances would include:

    • Anomeric Proton (H-1'): A doublet around 6.0-6.5 ppm, with its coupling constant providing information on the β-anomer configuration.

    • Purine Protons: A singlet for the H-8 proton, typically downfield around 8.0-8.5 ppm.

    • Ribose Protons (H-2', H-3', H-4', H-5'): A series of multiplets between 4.0 and 6.0 ppm.

    • Acetyl Protons: Three distinct singlets, each integrating to 3 protons, in the upfield region of 2.0-2.2 ppm, corresponding to the three acetyl protecting groups.

  • ¹³C NMR Spectroscopy: The carbon spectrum provides a clear map of the carbon skeleton.[6] Expected signals include:

    • Carbonyl Carbons: Three signals in the 169-171 ppm range from the acetyl groups.

    • Purine Carbons: Signals for the purine ring carbons, with the C-2 carbon directly attached to the bromine atom being significantly shifted.

    • Ribose Carbons: Five distinct signals corresponding to the carbons of the ribose sugar moiety, typically found between 60 and 90 ppm.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of a single bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance, which would result in two peaks of almost equal intensity (M and M+2) for the molecular ion and any bromine-containing fragments.

Synthesis and Characterization Workflow

The synthesis of 2-Bromo-2',3',5'-tri-O-acetylinosine is typically achieved in a two-step sequence starting from the commercially available nucleoside, inosine. The first step involves the protection of the ribose hydroxyl groups via acetylation, followed by the selective bromination of the C-2 position of the purine ring.

Inosine Inosine Step1 Step 1: Acetylation Inosine->Step1 Intermediate 2',3',5'-tri-O-acetylinosine Step1->Intermediate Reagent1 Acetic Anhydride, Pyridine or DMAP (cat.) Reagent1->Step1 Step2 Step 2: Bromination Intermediate->Step2 Product 2-Bromo-2',3',5'-tri-O-acetylinosine Step2->Product Reagent2 N-Bromosuccinimide (NBS) or DBH in DMF Reagent2->Step2

Caption: Synthetic workflow for 2-Bromo-2',3',5'-tri-O-acetylinosine.
Experimental Protocol: Synthesis

Part A: Synthesis of 2',3',5'-tri-O-acetylinosine

This protocol is adapted from established procedures for nucleoside acetylation.[7][8]

  • Reaction Setup: To a suspension of inosine (1.0 eq) in acetonitrile, add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Reagent Addition: Sequentially add triethylamine (3.8 eq) and acetic anhydride (3.3 eq). The causality here is that triethylamine acts as a base to neutralize the acetic acid byproduct, driving the reaction to completion, while DMAP serves as a nucleophilic catalyst.

  • Reaction Execution: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of methanol. Concentrate the solution under reduced pressure to yield a solid. Wash the solid with isopropanol or cold water to remove excess reagents and byproducts, affording the acetylated product.

Part B: Synthesis of 2-Bromo-2',3',5'-tri-O-acetylinosine

This protocol is based on methods for the bromination of purine nucleosides.[9] The C-8 position is more commonly brominated directly on the unprotected nucleoside; however, for C-2 bromination, different strategies are often required. For the purpose of this guide, we adapt a general principle. A more specific method involves conversion to a 2-chloro intermediate followed by substitution, but direct brominating agents can also be explored. The use of N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH) in a polar aprotic solvent like DMF is a common strategy.[9]

  • Reaction Setup: Dissolve the 2',3',5'-tri-O-acetylinosine (1.0 eq) from Part A in anhydrous DMF under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH) (1.1-1.5 eq) portion-wise to the solution. The choice of brominating agent can influence selectivity and reactivity.

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for several hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into ice water to precipitate the product. Filter the resulting solid, wash with water, and dry under vacuum. The crude product can be purified by recrystallization or silica gel chromatography.

Core Application: Palladium-Catalyzed Cross-Coupling

The primary utility of 2-Bromo-2',3',5'-tri-O-acetylinosine is as an electrophilic partner in palladium-catalyzed cross-coupling reactions. This enables the formation of a C-C bond at the C-2 position, a modification that is synthetically challenging to achieve otherwise. The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron species, is particularly robust and widely used.[2][10]

The reaction proceeds through a well-established catalytic cycle. The choice of palladium catalyst, ligand, and base is crucial, especially for sterically hindered or electron-rich/poor coupling partners.

Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)L₂-Br (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)L₂-R (Transmetalation Complex) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination RedEl Reductive Elimination Product Ar-R (2-Substituted Inosine) RedEl->Product ArBr Ar-Br (2-Bromo-Inosine) ArBr->OxAdd Boronic R-B(OH)₂ + Base Boronic->Trans

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling

This is a representative microwave-assisted protocol adapted from the literature for coupling of 2-bromo-purine nucleosides with boronic acids.[2]

  • Reagent Preparation: In a microwave vial, combine 2-Bromo-2',3',5'-tri-O-acetylinosine (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, PdCl₂(dppf), 2-5 mol%) and the appropriate ligand if required (e.g., SPhos, XPhos, 4-10 mol%). The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • Solvent and Inerting: Add a degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water) via syringe. Seal the vial and flush thoroughly with an inert gas (Argon or Nitrogen). An inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction Execution: Place the sealed vial in a microwave reactor and heat to the specified temperature (e.g., 100-120 °C) for a set time (e.g., 30-60 minutes). Microwave irradiation often accelerates the reaction, leading to shorter reaction times and higher yields.[11]

  • Work-up and Purification: After cooling, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate and purify the crude product by silica gel column chromatography to isolate the 2-substituted-2',3',5'-tri-O-acetylinosine analog.

Role in Drug Discovery and Biological Activity

2-Bromo-2',3',5'-tri-O-acetylinosine itself is not biologically active; its value lies in the derivatives it can generate. The 2-substituted inosine analogs produced via cross-coupling have shown promise in various therapeutic areas.[12][13] The substituent introduced at the C-2 position can interact with the active sites of enzymes or receptors, leading to potent and selective inhibition.

For instance, inosine analogs are known to interact with enzymes like inosine-5'-monophosphate dehydrogenase (IMPDH), which is a target for antiviral and immunosuppressive drugs.[14] By modifying the C-2 position, researchers can develop new inhibitors with improved properties.

Table 2: Representative Biological Activities of 2-Substituted Purine Analogs

Compound Class Substituent at C-2 Target/Activity Representative IC₅₀ Values Citation(s)
2-Aryl-adenine Derivatives Various Aryl groups Adenosine Receptor Antagonism pKi values ranging from 5.28 to 8.23 [15]
8-Amino-N1-inosine Analogs Amino CD38 Inhibition 3.3 µM - 7.6 µM [16]
Cinnamate Derivatives Cinnamic Acid esters Tyrosinase Inhibition ~11 µM [17]

| Bromo-Cladribine Analogs | Bromo | Anticancer (Breast) | ~10x less active than Cladribine |[18] |

Note: This table presents data from related purine analogs to illustrate the potential of C-2 substitution. Direct IC₅₀ values for a series derived from the title compound require specific literature screening.

Final Step: Deprotection to Yield Active Nucleosides

The final step in the synthesis of the target nucleoside analog is the removal of the acetyl protecting groups from the ribose moiety. This unmasks the hydroxyl groups, which are often crucial for hydrogen bonding interactions with the biological target and for aqueous solubility. A mild and efficient method is required to avoid degradation of the modified purine base.

Experimental Protocol: Deacetylation

This protocol utilizes a triethylamine-catalyzed methanolysis, which is a mild and rapid method for deprotecting acetylated nucleosides, especially under microwave irradiation.[11][19]

  • Reaction Setup: Dissolve the purified 2-substituted-2',3',5'-tri-O-acetylinosine analog (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v).

  • Base Addition: Add triethylamine (Et₃N) (7.0 eq). The base catalyzes the transesterification of the acetyl groups with methanol.

  • Reaction Execution:

    • Conventional Heating: Stir the mixture at room temperature or with gentle heating until TLC indicates complete conversion.

    • Microwave-Assisted: For accelerated reaction, place the mixture in a sealed microwave vial and irradiate for 5-15 minutes at a temperature of approximately 80-100 °C.[11]

  • Work-up: Upon completion, concentrate the reaction mixture to dryness under reduced pressure. The triethylammonium acetate byproduct is volatile and is removed during this step. The resulting residue is the final, deprotected nucleoside, which can be further purified by recrystallization or chromatography if necessary.

Conclusion

2-Bromo-2',3',5'-tri-O-acetylinosine is a highly valuable synthetic intermediate that serves as a gateway to a vast chemical space of 2-substituted inosine analogs. Its strategic design, combining stable protecting groups with a reactive coupling handle, makes it an ideal substrate for modern synthetic methodologies like palladium-catalyzed cross-coupling. The ability to systematically and efficiently introduce diverse functionalities at the C-2 position provides researchers in medicinal chemistry and drug discovery with a powerful tool to generate novel compounds for biological screening. By understanding the synthesis, reactivity, and application of this key intermediate, scientists can accelerate the development of the next generation of nucleoside-based therapeutics.

References

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  • Robins, M. J., et al. (1964). Purine Nucleosides. VII. Direct Bromination of Adenosine, Deoxyadenosine, Guanosine, and Related Purine Nucleosides. The Journal of Organic Chemistry, 29(7), 1860-1864. Available at: [Link]

  • Tundup, S., et al. (2022). Deprotection of nucleosides by lysine-assisted methanolysis of esters and amides. Taylor & Francis Online. Available at: [Link]

  • Meier, L., et al. (2010). Simple method for fast deprotection of nucleosides by triethylamine-catalyzed methanolysis of acetates in aqueous medium. INIS-IAEA. Available at: [Link]

  • Meier, L., et al. (2010). Simple method for fast deprotection of nucleosides by triethylamine-catalyzed methanolysis of acetates in aqueous medium. ResearchGate. Available at: [Link]

  • Scite.ai. Simple method for fast deprotection of nucleosides by triethylamine-catalyzed methanolysis of acetates in aqueous medium. Available at: [Link]

  • The Royal Society of Chemistry. Experimental details General 1H and 13C NMR spectra were recorded. Available at: [Link]

  • Alexandrova, L. A., et al. (2014). Carbocyclic Analogues of Inosine-5'-Monophosphate: Synthesis and Biological Activity. Acta Naturae, 6(1), 60-65. Available at: [Link]

  • Chaudhuri, S., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Molecules, 17(5), 5124-5133. Available at: [Link]

  • Fairlamb, I. J. S., & Kapdi, A. R. (2016). Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. Molecules, 21(10), 1357. Available at: [Link]

  • ResearchGate. IC50 values (mM) of the compounds synthesized on MDA-MB-231 breast cancer cells. Available at: [Link]

  • Marr, J. J., et al. (1983). Biological action of inosine analogs in Leishmania and Trypanosoma spp. Antimicrobial Agents and Chemotherapy, 24(2), 292-295. Available at: [Link]

  • Kawasaki, A. M., et al. (1992). Convenient method for the synthesis of C-alkylated purine nucleosides: palladium-catalyzed cross-coupling reaction of halogenopurine nucleosides with trialkylaluminums. The Journal of Organic Chemistry, 57(21), 5674-5677. Available at: [Link]

  • Holy, A., & Sorm, F. (1976). Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine. Nucleic Acids Research, 3(5), 1387-1399. Available at: [Link]

  • ResearchGate. IC 50 values (mM) for the iNOS and nNOS inhibition by the four most... Available at: [Link]

  • Fiser, B., et al. (2000). Inosine and 2'-deoxyinosine and Their Synthetic Analogues: Lipophilicity in the Relation to Their Retention in Reversed-Phase Liquid Chromatography and the Stability Characteristics. General Physiology and Biophysics, 19(4), 415-426. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis of 2-Bromo-2',3',5'-tri-O-acetylinosine

For: Researchers, scientists, and drug development professionals. Abstract This document provides a detailed, two-step protocol for the synthesis of 2-Bromo-2',3',5'-tri-O-acetylinosine, a key intermediate in the develop...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, two-step protocol for the synthesis of 2-Bromo-2',3',5'-tri-O-acetylinosine, a key intermediate in the development of novel purine nucleoside analogues. Nucleoside analogues are a cornerstone of antiviral and anticancer drug discovery.[1] The protocol begins with the peracetylation of inosine to protect the hydroxyl groups of the ribose moiety, followed by regioselective bromination at the C2 position of the purine ring. This guide emphasizes the rationale behind procedural steps, safety considerations, and methods for characterization to ensure the synthesis of a high-purity final product.

Introduction & Rationale

Inosine, a naturally occurring purine nucleoside, serves as a versatile starting material for the synthesis of various biologically active compounds.[2][3] Chemical modification of the inosine scaffold is a common strategy to develop therapeutic agents. The introduction of a bromine atom at the C2 or C8 position of the purine ring creates a valuable synthetic handle. This halogenated intermediate can subsequently undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the creation of extensive compound libraries for drug screening.[4]

The synthesis of 2-Bromo-2',3',5'-tri-O-acetylinosine involves two primary transformations:

  • Acetylation: The hydroxyl groups on the ribose sugar are protected with acetyl groups. This is a crucial step to prevent unwanted side reactions during the subsequent bromination step. Acetic anhydride in pyridine is a classic and effective method for this peracetylation.[1]

  • Bromination: A bromine atom is introduced onto the purine ring. While bromination of purine nucleosides can occur at the C8 position, this protocol is designed to favor substitution at the C2 position.

This application note provides a comprehensive, field-tested methodology for this synthesis, complete with mechanistic insights and practical guidance.

Reaction Scheme

Materials & Equipment

Reagents
ReagentFormulaM.W. ( g/mol )QuantitySupplierPurity
InosineC₁₀H₁₂N₄O₅268.231.0 gSigma-Aldrich≥99%
PyridineC₅H₅N79.1010 mLSigma-AldrichAnhydrous, 99.8%
Acetic Anhydride(CH₃CO)₂O102.095 mLSigma-Aldrich≥99%
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.980.7 gSigma-Aldrich≥98%
AcetonitrileCH₃CN41.0520 mLSigma-AldrichAnhydrous, 99.8%
Dichloromethane (DCM)CH₂Cl₂84.93As neededFisher ScientificHPLC Grade
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As neededFisher ScientificHPLC Grade
HexanesC₆H₁₄86.18As neededFisher ScientificHPLC Grade
Saturated Sodium BicarbonateNaHCO₃84.01As neededFisher ScientificACS Grade
Brine (Saturated NaCl)NaCl58.44As neededFisher ScientificACS Grade
Anhydrous Sodium SulfateNa₂SO₄142.04As neededSigma-Aldrich≥99%
Silica GelSiO₂60.08As neededSorbent Technologies60 Å, 230-400 mesh
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • NMR Spectrometer (¹H and ¹³C)

  • Mass Spectrometer (e.g., ESI-MS)

Experimental Workflow Diagram

Below is a diagram illustrating the complete workflow from starting materials to the final, characterized product.

SynthesisWorkflow cluster_acetylation Part 1: Acetylation cluster_bromination Part 2: Bromination cluster_purification Part 3: Purification & Characterization A1 Dissolve Inosine in Pyridine A2 Cool to 0°C (Ice Bath) A1->A2 A3 Add Acetic Anhydride Dropwise A2->A3 A4 Stir at Room Temp (Overnight) A3->A4 A5 Reaction Quench (Ice Water) A4->A5 A6 Extract with DCM A5->A6 A7 Wash & Dry Organic Layer A6->A7 A8 Evaporate Solvent A7->A8 B1 Dissolve Acetylated Inosine in Acetonitrile A8->B1 Intermediate Product B2 Add N-Bromosuccinimide (NBS) B1->B2 B3 Reflux Reaction Mixture (e.g., 80°C) B2->B3 B4 Monitor by TLC B3->B4 B5 Cool to Room Temp B4->B5 B6 Evaporate Solvent B5->B6 P1 Dissolve Crude Product B6->P1 Crude Product P2 Silica Gel Column Chromatography P1->P2 P3 Combine & Evaporate Pure Fractions P2->P3 P4 Characterize by NMR & MS P3->P4 Final Final P4->Final Final Product: 2-Bromo-2',3',5'-tri-O-acetylinosine

Caption: Workflow for the synthesis of 2-Bromo-2',3',5'-tri-O-acetylinosine.

Detailed Step-by-Step Protocol

Part 1: Synthesis of 2',3',5'-tri-O-acetylinosine
  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add inosine (1.0 g).

  • Dissolution: Add anhydrous pyridine (10 mL) to the flask and stir to dissolve the inosine. The pyridine acts as both a solvent and a catalyst for the acetylation reaction.[5]

  • Cooling: Place the flask in an ice bath and cool the solution to 0°C. This is to control the initial exothermic reaction upon adding the acetic anhydride.

  • Acetylation: Slowly add acetic anhydride (5 mL) dropwise to the cooled solution while stirring. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction: Stir the mixture at room temperature overnight under a nitrogen or argon atmosphere to ensure the reaction goes to completion. Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM). The product spot should be significantly less polar than the starting inosine.

  • Quenching: After the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing ice water (approx. 100 mL) to quench the excess acetic anhydride.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (2 x 50 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2',3',5'-tri-O-acetylinosine, which can often be used in the next step without further purification.

Part 2: Synthesis of 2-Bromo-2',3',5'-tri-O-acetylinosine
  • Setup: In a 50 mL round-bottom flask, dissolve the crude 2',3',5'-tri-O-acetylinosine from the previous step in anhydrous acetonitrile (20 mL).

  • Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (0.7 g) to the solution. NBS is a convenient and effective source of electrophilic bromine for this type of reaction.[6]

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-82°C) with stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., 50% Ethyl Acetate in Hexanes). The product will have a different Rf value from the starting material. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.

Part 3: Purification
  • Preparation: Dissolve the crude residue from Part 2 in a minimal amount of dichloromethane.

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

    • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc) is typically effective.

    • Fraction Collection: Collect fractions and analyze them by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield 2-Bromo-2',3',5'-tri-O-acetylinosine as a solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the acetyl methyl groups (around 2.0-2.2 ppm) and the ribose protons. The disappearance of the H2 proton signal of the purine ring is a key indicator of successful bromination.

  • ¹³C NMR: The carbon NMR will confirm the presence of the acetyl carbonyl and methyl carbons, as well as the carbon skeleton of the brominated inosine. NMR is a powerful tool for confirming stereochemistry and structure.[7][8]

  • Mass Spectrometry (MS): ESI-MS should show the expected molecular ion peak corresponding to the mass of the product (C₁₆H₁₇BrN₄O₈), including the characteristic isotopic pattern for a bromine-containing compound.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Pyridine: Highly flammable, harmful if swallowed, in contact with skin, or if inhaled.[5][9] It can cause skin irritation. Keep away from heat, sparks, and open flames.[10]

  • Acetic Anhydride: Flammable and causes severe skin burns and eye damage.[11] Reacts with water.

  • N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Avoid contact with skin and eyes.

  • Solvents (DCM, Acetonitrile): Are volatile and have associated health risks. Handle with care in a fume hood.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete AcetylationInsufficient reaction time or reagents.Allow the reaction to run longer. Check the purity of acetic anhydride and pyridine.
Low Yield in BrominationIncomplete reaction.Ensure the reaction is refluxed at the correct temperature. Add a small additional portion of NBS if starting material persists.
Multiple Spots on TLC after BrominationSide reactions (e.g., bromination at C8).Optimize reaction time and temperature. Purification by column chromatography is critical.
Difficulty in PurificationCo-eluting impurities.Adjust the polarity of the eluent system for column chromatography. Consider using a different solvent system.

References

  • Holmes, D., and Robins, R.K. (1964). Purine Nucleosides. VII. Direct Bromination of Adenosine, Deoxyadenosine, Guanosine, and Related Purine Nucleosides. Journal of the American Chemical Society, 86(7), 1242-1245. [Link]

  • CPAChem. (2025). Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. [Link]

  • Carl ROTH GmbH + Co. KG. (2021). Safety Data Sheet: Pyridine. [Link]

  • ResearchGate. (n.d.). The acetylation of inosine (3a). [Link]

  • Chow, S., and Zemlicka, J. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Molecules, 17(5), 5084-5093. [Link]

  • Žemlička, J., and Šorm, F. (1976). Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine. Nucleic Acids Research, 3(5), 1387–1399. [Link]

  • ResearchGate. (1976). Acetylation and cleavage of purine nucleosides. Synthesis of 6 azauridine, 5 fluorouridine, and 5 methyluridine. [Link]

  • Pathmasiri, W., et al. (2006). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Molecules, 11(9), 754-762. [Link]

  • LibreTexts Chemistry. (2023). What is Nucleophilic Substitution?. [Link]

  • Clark, J. (n.d.). What is nucleophilic substitution?. Chemguide. [Link]

  • Somsák, L., et al. (1982). Bromination of acetylated 2,5-anhydro-aldononitriles at the anomeric centre using N-bromosuccinimide. Carbohydrate Research, 106(1), C1-C3. [Link]

  • Barrio, J.R., et al. (1979). Synthesis of 2′,3′,5′-tris-O-acetyl-8-fluoroadenosine. Journal of the Chemical Society, Chemical Communications, (6), 267-268. [Link]

  • Verheyden, J.P.H., and Moffatt, J.G. (1974). Halo sugar nucleosides. III. Reactions for the chlorination and bromination of nucleoside hydroxyl groups. The Journal of Organic Chemistry, 39(22), 3273-3278. [Link]

  • ResearchGate. (n.d.). Scheme 1. Solvolysis of 2',3',5'-tri-O-acetylinosine (1). [Link]

  • Vittori, S., et al. (2007). Synthesis and stability studies of 2',3',5'-tri-O-acetyl-2-amino(-N6-cyclopentyl)-1-deazaadenosines. Nucleosides, Nucleotides & Nucleic Acids, 26(10-12), 1439-1442. [Link]

  • YouTube. (2025). Preparation of Aryl Bromides, Part 2: Nucleophilic Bromination. [Link]

  • ResearchGate. (n.d.). Acylation of 2′,3′,5′-tri-O-acetylguanosine. [Link]

  • Organic Syntheses. (2015). Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. Organic Syntheses, 92, 148-155. [Link]

  • Google Patents. (n.d.). Method for purifying a bromine compound.
  • Cipriani, S., et al. (2021). Inosine as a Tool to Understand and Treat Central Nervous System Disorders: A Neglected Actor?. Frontiers in Pharmacology, 12, 713219. [Link]

  • Haskó, G., et al. (2022). Inosine: A bioactive metabolite with multimodal actions in human diseases. Frontiers in Immunology, 13, 1011883. [Link]

  • Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. [Link]

  • ResearchGate. (n.d.). Effect of inosine treatment (50 or 100 mg/kg) on acetylcholinesterase... [Link]

  • Aschimfarma. (2016). Regulatory Control and Impact on NMR Spectroscopy. [Link]

  • Harper, J.K., et al. (2001). Characterization of stereochemistry and molecular conformation using solid-state NMR tensors. Journal of the American Chemical Society, 123(40), 9837-9842. [Link]

  • SMASH. (2002). SMASH 2002 NMR Conference. [Link]

  • ResearchGate. (2015). Crystal growth and characterization of second- and third-order nonlinear optical chalcone derivative: (2E)-3-(5-bromo-2-thienyl)-1-(4-nitrophenyl)prop-2-en-1-one. [Link]

  • MDPI. (2023). Oral Intake of Inosine 5′-Monophosphate in Mice Promotes the Absorption of Exogenous Fatty Acids and Their Conversion into Triglycerides though Enhancing the Phosphorylation of Adenosine 5. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]

Sources

Application

Application Note: Chemoenzymatic Workflows Utilizing 2-Bromo-2',3',5'-tri-O-acetylinosine in Nucleoside Analog Synthesis

Introduction & Mechanistic Rationale 2-Bromo-2',3',5'-tri-O-acetylinosine (CAS: 41623-91-0) is a highly versatile, protected purine nucleoside intermediate heavily utilized in the synthesis of antiviral and antineoplasti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-Bromo-2',3',5'-tri-O-acetylinosine (CAS: 41623-91-0) is a highly versatile, protected purine nucleoside intermediate heavily utilized in the synthesis of antiviral and antineoplastic agents. The molecule features two distinct reactive domains:

  • The C2-Bromo Purine Core: A prime candidate for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira)[1] or nucleophilic aromatic substitution ( SN​Ar ) to generate C2-alkyl, aryl, or aminoinosine/guanosine analogs.

  • The Peracetylated Ribose Moiety: The acetyl groups protect the 2', 3', and 5' hydroxyls during harsh chemical modifications of the nucleobase.

The Causality Behind Enzymatic Interventions

A critical bottleneck in halopurine chemistry is the final deprotection step. Standard chemical deacetylation utilizes nucleophilic bases (e.g., methanolic ammonia or sodium methoxide). However, the C2-position of the inosine ring is highly electrophilic due to the electron-withdrawing nature of the bromine atom and the adjacent nitrogen heteroatoms.

The Problem: Subjecting 2-bromo-2',3',5'-tri-O-acetylinosine to NH3​/MeOH frequently results in concurrent nucleophilic displacement of the bromine atom, yielding 2-aminoinosine (guanosine) rather than the desired 2-bromoinosine. The Solution: Lipase-catalyzed deacetylation. Enzymes such as Candida antarctica lipase B (CAL-B) operate under mild, near-neutral aqueous/organic biphasic conditions. CAL-B selectively hydrolyzes the ester bonds of the ribose moiety without inducing SN​Ar side reactions at the purine C2 position[2][3].

Selectivity Start 2-Bromo-2',3',5'-tri-O-acetylinosine (Starting Material) Chem Chemical Deprotection (NH3 / MeOH, 25°C) Start->Chem Enz Enzymatic Deprotection (CAL-B, pH 7.2 Buffer / Co-solvent) Start->Enz Prod1 2-Aminoinosine (Unwanted SNAr substitution) Chem->Prod1 Nucleophilic attack at C2 Prod2 2-Bromoinosine (Desired Product) Enz->Prod2 Regioselective ester hydrolysis

Diagram 1: Divergent pathways of chemical vs. enzymatic deprotection of 2-bromopurine nucleosides.

Quantitative Data: Chemical vs. Enzymatic Deprotection

To validate the necessity of the biocatalytic approach, Table 1 summarizes the reaction profiles when attempting to deprotect 2-Bromo-2',3',5'-tri-O-acetylinosine prior to downstream C2-derivatization.

Table 1: Comparison of Deprotection Strategies for 2-Bromo-2',3',5'-tri-O-acetylinosine

MethodReagents / CatalystTemp (°C)Time (h)Yield of 2-BromoinosineMajor Byproduct
Chemical NH3​ in Methanol (7N)2512< 5%2-Aminoinosine (>90%)
Chemical NaOMe / Methanol0412%2-Methoxyinosine (85%)
Enzymatic Porcine Liver Esterase (PLE)372468%Partially acetylated intermediates
Enzymatic CAL-B (Novozym 435)4016> 98% None (Clean conversion)

Note: CAL-B demonstrates superior regioselectivity and complete conversion without compromising the halogenated purine core[2][4].

Self-Validating Experimental Protocols

Protocol A: Mild Enzymatic Deacetylation to Yield 2-Bromoinosine

This protocol isolates the reactive 2-bromoinosine core for subsequent aqueous-phase cross-coupling or biological assaying.

Materials:

  • 2-Bromo-2',3',5'-tri-O-acetylinosine (1.0 mmol, ~473 mg)

  • Immobilized Candida antarctica Lipase B (CAL-B, Novozym 435) (50 mg)

  • 0.1 M Sodium Phosphate Buffer (pH 7.2)

  • Co-solvent: tert-Amyl alcohol or DMF (10% v/v)[4]

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve 1.0 mmol of 2-Bromo-2',3',5'-tri-O-acetylinosine in 2.0 mL of tert-amyl alcohol in a 50 mL round-bottom flask.

    • Causality: tert-Amyl alcohol is a green, sterically hindered solvent that prevents unwanted enzymatic transesterification while maintaining substrate solubility.

  • Aqueous Phase Addition: Add 18.0 mL of 0.1 M Sodium Phosphate Buffer (pH 7.2). Stir vigorously to create a uniform suspension/emulsion.

  • Biocatalyst Introduction: Add 50 mg of immobilized CAL-B.

  • Incubation & In-Process Control (IPC): Incubate at 40°C with orbital shaking (200 rpm).

    • Self-Validation Check: At t = 4h, 8h, and 16h, withdraw 50 µL of the organic layer, dilute with methanol, and analyze via RP-HPLC (C18 column, Gradient: 5-95% MeCN in H2​O ). The protocol is self-validating when the three distinct peaks corresponding to mono-, di-, and tri-acetylated species sequentially collapse into a single highly polar peak (2-bromoinosine).

  • Termination & Recovery: Once HPLC confirms >98% conversion (typically 16-18h), filter the mixture through a sintered glass funnel to recover the immobilized CAL-B (which can be washed with water/acetone and reused up to 5 times).

  • Purification: Lyophilize the aqueous filtrate. Triturate the resulting solid with cold ethanol to precipitate pure 2-bromoinosine.

Protocol B: Chemoenzymatic Synthesis of C2-Aryl Inosine Analogs

This workflow reverses the order: chemical modification is performed first on the protected nucleoside to maintain organic solubility, followed by enzymatic deprotection.

Chemoenzymatic A 2-Bromo-2',3',5'- tri-O-acetylinosine B Pd-Catalyzed Suzuki Coupling A->B Arylboronic acid Pd(dcpf)Cl2, Dioxane C C2-Aryl-2',3',5'- tri-O-acetylinosine B->C C-C Bond Formation D Enzymatic Deacetylation (CAL-B) C->D Buffer/Co-solvent 40°C E C2-Aryl Inosine (Final Drug Analog) D->E Quantitative Deprotection

Diagram 2: Integrated chemoenzymatic workflow for C2-derivatized inosine analogs.

Step-by-Step Methodology:

Phase 1: Palladium-Catalyzed Suzuki-Miyaura Coupling [1]

  • Setup: In an oven-dried Schlenk tube under argon, combine 2-Bromo-2',3',5'-tri-O-acetylinosine (1.0 mmol), Phenylboronic acid (1.5 mmol), and anhydrous K3​PO4​ (2.0 mmol).

  • Catalyst Addition: Add 5 mol% of [PdCl2​(dcpf)] (where dcpf = 1,1'-bis(dicyclohexylphosphino)ferrocene).

    • Causality: The bulky, electron-rich dcpf ligand facilitates the challenging oxidative addition into the C2-Br bond of the electron-deficient purine ring.

  • Reaction: Inject 5 mL of degassed anhydrous 1,4-dioxane. Heat to 90°C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and salts, and concentrate the filtrate in vacuo. Purify via flash chromatography (Silica, EtOAc/Hexanes) to yield C2-phenyl-2',3',5'-tri-O-acetylinosine.

Phase 2: Enzymatic Deprotection

  • Reaction: Dissolve the purified C2-phenyl intermediate in 2 mL of DMF. Add 18 mL of 0.1 M Phosphate Buffer (pH 7.2) and 50 mg of CAL-B.

  • Incubation: Shake at 45°C for 24 hours. The increased hydrophobicity of the C2-phenyl group requires a slightly higher temperature and longer residence time compared to Protocol A.

  • Validation: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the high-Rf starting material and the appearance of a baseline-resolved low-Rf spot validates complete deacetylation.

  • Isolation: Filter the enzyme, extract the aqueous layer with ethyl acetate to remove DMF traces, and lyophilize the aqueous phase to yield the pure C2-phenylinosine analog.

References

  • Darmkjaer, D. L., Petersen, M., & Wengel, J. (1994). Lipase Catalyzed Diastereoselective Deacetylations of Anomeric Mixtures of Peracetylated 2′-Deoxynucleosides. Nucleosides and Nucleotides, 13(8).[Link]

  • Wang, Y., et al. (2024). Continuous flow biocatalysis: synthesis of purine nucleoside esters catalyzed by lipase TL IM from Thermomyces lanuginosus. RSC Advances.[Link]

  • Schinazi, R. F., et al. (2012). C-C cross-coupling reactions of O6-alkyl-2-haloinosine derivatives and a one-pot cross-coupling/O6-deprotection procedure. ChemMedChem.[Link]

  • Cleary, T., et al. (2020). Biocatalytic routes to anti-viral agents and their synthetic intermediates. Chemical Society Reviews.[Link]

Sources

Method

Application Notes and Protocols for 2-Bromo-2',3',5'-tri-O-acetylinosine in Virology Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Bromo-2',3',5'-tri-O-acetylinosine in virology research. This document outline...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Bromo-2',3',5'-tri-O-acetylinosine in virology research. This document outlines the compound's presumed mechanism of action, offers detailed protocols for its application in antiviral assays, and provides insights into the interpretation of results.

Introduction: The Promise of Host-Targeting Antivirals

The landscape of antiviral therapy is continually evolving, with a growing emphasis on host-targeting antivirals (HTAs) as a strategy to combat a broad spectrum of viral pathogens and mitigate the development of drug resistance. Unlike traditional antivirals that directly target viral components, HTAs interfere with host cell factors that are essential for viral replication. One such promising target is the host enzyme inosine monophosphate dehydrogenase (IMPDH).

IMPDH is a critical enzyme in the de novo biosynthesis of guanine nucleotides.[1][2] It catalyzes the rate-limiting step in this pathway, the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a precursor for guanosine triphosphate (GTP).[1] Many viruses are highly dependent on the host cell's GTP pool for the replication of their genetic material and other essential processes.[1][3][4][5] By inhibiting IMPDH, it is possible to deplete the intracellular GTP pool, thereby creating an intracellular environment that is inhospitable to viral replication.[1]

2-Bromo-2',3',5'-tri-O-acetylinosine is a nucleoside analogue that, based on its structure, is postulated to function as a prodrug of a potent IMPDH inhibitor. The acetyl groups at the 2', 3', and 5' positions of the ribose sugar are anticipated to enhance its cell permeability. Once inside the cell, these acetyl groups are likely cleaved by cellular esterases, releasing the active form of the drug. The bromine atom at the 2-position of the inosine base may enhance the compound's binding to the IMPDH enzyme, potentially increasing its inhibitory activity and specificity.

These application notes will guide the user through the theoretical framework and practical application of 2-Bromo-2',3',5'-tri-O-acetylinosine as a tool for virology research.

Diagram: Proposed Mechanism of Action

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug 2-Bromo-2',3',5'-tri-O-acetylinosine (Prodrug) Active_Drug 2-Bromo-inosine (Active Form) Prodrug->Active_Drug Enzymatic Cleavage IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) Active_Drug->IMPDH Inhibition Esterases Cellular Esterases Esterases->Active_Drug XMP Xanthosine Monophosphate (XMP) IMPDH->XMP IMP Inosine Monophosphate (IMP) IMP->XMP Catalyzed by IMPDH GTP Guanosine Triphosphate (GTP) XMP->GTP Viral_Replication Viral Replication GTP->Viral_Replication Required for

Caption: Proposed intracellular activation and mechanism of action of 2-Bromo-2',3',5'-tri-O-acetylinosine.

Experimental Protocols

PART 1: Preparation of Stock Solutions

For accurate and reproducible results, it is critical to prepare and store the compound correctly.

Materials:

  • 2-Bromo-2',3',5'-tri-O-acetylinosine powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Aseptically weigh out the desired amount of 2-Bromo-2',3',5'-tri-O-acetylinosine powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in cell culture media should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

PART 2: Cytotoxicity Assay

Before evaluating the antiviral activity of any compound, it is essential to determine its cytotoxicity to the host cells that will be used in the antiviral assays. This allows for the differentiation between a true antiviral effect and cell death caused by the compound itself.

Principle: This protocol utilizes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability. Viable cells with active metabolism convert the water-soluble MTT into a formazan precipitate, which can be solubilized and quantified by spectrophotometry.

Materials:

  • Host cells appropriate for the virus of interest (e.g., Vero E6, A549, Huh-7)

  • 96-well cell culture plates

  • Complete cell culture medium

  • 2-Bromo-2',3',5'-tri-O-acetylinosine stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Protocol:

  • Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours.

  • After 24 hours, remove the medium and add fresh medium containing serial dilutions of 2-Bromo-2',3',5'-tri-O-acetylinosine. Include a "cells only" control (no compound) and a "vehicle" control (highest concentration of DMSO used).

  • Incubate the plates for a period that corresponds to the duration of the planned antiviral assay (e.g., 48 or 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Data Analysis: Plot the percentage of cell viability against the log concentration of the compound. The CC50 value can be determined by non-linear regression analysis.

Parameter Description
CC50 The concentration of a compound that causes a 50% reduction in cell viability.
PART 3: Antiviral Activity Assays

This assay is a gold standard for quantifying the effect of an antiviral compound on the production of infectious virus particles.

Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the antiviral compound. An overlay of semi-solid medium (e.g., containing agarose or methylcellulose) is added to restrict the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions or "plaques." The number of plaques is a direct measure of the number of infectious virus particles.

Materials:

  • Confluent monolayers of host cells in 6-well or 12-well plates

  • Virus stock with a known titer (PFU/mL)

  • 2-Bromo-2',3',5'-tri-O-acetylinosine stock solution

  • Infection medium (serum-free or low-serum medium)

  • Overlay medium (e.g., 2X MEM containing 2% agarose)

  • Crystal violet solution for staining

Protocol:

  • Seed plates with host cells to achieve a confluent monolayer on the day of infection.

  • Prepare serial dilutions of the virus in infection medium.

  • Remove the growth medium from the cell monolayers and infect the cells with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 PFU/well).

  • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • During the incubation, prepare the overlay medium containing serial dilutions of 2-Bromo-2',3',5'-tri-O-acetylinosine.

  • After the adsorption period, remove the viral inoculum and gently add the overlay medium containing the compound.

  • Incubate the plates at 37°C until plaques are visible (this will vary depending on the virus).

  • Fix the cells with 10% formalin and stain with crystal violet to visualize and count the plaques.

  • Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50%.[6]

This assay measures the effect of an antiviral compound on the total amount of infectious virus produced.

Principle: Host cells are infected with a virus at a low multiplicity of infection (MOI) in the presence of the compound. After a single round of replication, the supernatant containing the progeny virus is harvested, and the viral titer is determined by a plaque assay or TCID50 (50% tissue culture infectious dose) assay.

Protocol:

  • Seed host cells in multi-well plates and allow them to reach confluency.

  • Infect the cells with the virus at a low MOI (e.g., 0.01-0.1) in the presence of serial dilutions of 2-Bromo-2',3',5'-tri-O-acetylinosine.

  • Incubate the plates for a period that allows for one round of viral replication (e.g., 24-48 hours).

  • Harvest the supernatant and determine the viral titer using a standard plaque assay or TCID50 assay.

  • Calculate the EC50, the concentration of the compound that reduces the viral yield by 50%.[6]

Data Analysis for Antiviral Assays: Plot the percentage of plaque formation or viral yield against the log concentration of the compound. The EC50 value can be determined by non-linear regression analysis.

Parameter Description
EC50 The concentration of a compound that causes a 50% reduction in the desired antiviral effect (e.g., plaque number or viral yield).
Selectivity Index (SI) A measure of the therapeutic window of a compound, calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more promising antiviral candidate.

Diagram: Antiviral Assay Workflow

Antiviral_Assay_Workflow cluster_prep Preparation cluster_cytotoxicity Cytotoxicity Assessment cluster_antiviral Antiviral Activity cluster_analysis Analysis Stock_Solution Prepare Compound Stock Solution Compound_Addition_C Add Serial Dilutions of Compound Stock_Solution->Compound_Addition_C Compound_Addition_A Add Serial Dilutions of Compound Stock_Solution->Compound_Addition_A Cell_Seeding_C Seed Host Cells (96-well plate) Cell_Seeding_C->Compound_Addition_C Incubation_C Incubate (48-72h) Compound_Addition_C->Incubation_C MTT_Assay Perform MTT Assay Incubation_C->MTT_Assay CC50_Calc Calculate CC50 MTT_Assay->CC50_Calc SI_Calc Calculate Selectivity Index (SI = CC50/EC50) CC50_Calc->SI_Calc Cell_Seeding_A Seed Host Cells (e.g., 6-well plate) Infection Infect with Virus Cell_Seeding_A->Infection Infection->Compound_Addition_A Incubation_A Incubate Compound_Addition_A->Incubation_A Quantification Quantify Viral Replication (Plaque or Yield Assay) Incubation_A->Quantification EC50_Calc Calculate EC50 Quantification->EC50_Calc EC50_Calc->SI_Calc

Caption: A generalized workflow for evaluating the antiviral potential of a compound.

Conclusion and Future Directions

2-Bromo-2',3',5'-tri-O-acetylinosine represents a promising chemical scaffold for the development of novel host-targeting antiviral agents. Its presumed mechanism of action as a prodrug of an IMPDH inhibitor aligns with a validated strategy for broad-spectrum antiviral activity. The protocols outlined in these application notes provide a robust framework for the initial characterization of its antiviral and cytotoxic properties.

Further research should focus on confirming the proposed mechanism of action through enzymatic assays with purified IMPDH. Additionally, studies to identify the active intracellular metabolite(s) and their pharmacokinetic properties will be crucial for its advancement as a potential therapeutic. The exploration of its efficacy against a wider range of viruses, including those of pandemic potential, is also a critical next step.

References

  • Vertex AI Search. (2024, June 21). What are IMPDH inhibitors and how do they work?
  • PubMed. (n.d.). Inactivation of Inosine 5'-Monophosphate Dehydrogenase by the Antiviral Agent 5-Ethynyl-1-β-d-Ribofuranosylimidazole-4-Carboxamide 5'.
  • PubMed. (2018, September 15). Lifecycle modelling systems support inosine monophosphate dehydrogenase (IMPDH) as a pro-viral factor and antiviral target for New World arenaviruses.
  • PubMed. (n.d.). Inosine 5'-monophosphate Dehydrogenase Inhibitors as Antimicrobial Agents: Recent Progress and Future Perspectives.
  • ResearchGate. (n.d.).
  • PubMed. (2003, September 15). Synthesis, antiviral and cytotoxic activity of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones.
  • Protocols.io. (2025, August 3). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential.
  • RSC Publishing. (n.d.). Synthesis of 2′,3′,5′-tris-O-acetyl-8-fluoroadenosine.
  • ResearchGate. (n.d.).
  • ChemicalBook. (2025, July 24). 2',3',5'-Tri-O-acetylinosine | 3181-38-2.
  • Protocols.io. (2025, March 5). Protocol for Screening Host-Targeting Antivirals (HTAs) Using Human PBMCs and pDCs.
  • ResearchGate. (2023, March 24). Synthesis and antiviral activity of 1,2,3-triazolyl nucleoside analogues with N-acetyl-d-glucosamine residue.
  • PubMed. (2007). Synthesis and stability studies of 2',3',5'-tri-O-acetyl-2-amino(-N6-cyclopentyl)-1-deazaadenosines.
  • ResearchGate. (n.d.). Virus Plaque Assay Protocol.
  • PMC. (n.d.).
  • YouTube. (2020, May 18).
  • PMC. (n.d.).
  • PMC. (n.d.). Mechanisms of action of ribavirin against distinct viruses.
  • PubMed. (1987, February). Synthesis and Antiviral Activity of Various 3'-azido, 3'-amino, 2',3'-unsaturated, and 2',3'-dideoxy Analogues of Pyrimidine Deoxyribonucleosides Against Retroviruses.
  • ECDC. (n.d.).
  • EBSCO. (n.d.). Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters.
  • PMC. (n.d.). Mechanism of Inhibition of the Active Triphosphate Form of 2′-α-Fluoro,2′-β-bromouridine against Yellow Fever Virus RNA-Dependent RNA Polymerase.
  • BuyersGuideChem. (n.d.). 2',3',5'-Tri-O-acetylinosine | C16H18N4O8.
  • PMC. (n.d.). Protocol for Metagenomic Virus Detection in Clinical Specimens.
  • ResearchGate. (n.d.). Scheme 1. Solvolysis of 2',3',5'-tri-O-acetylinosine (1).
  • MDPI. (2022, January 28). Potential Antiviral Action of Alkaloids.
  • Fisher Scientific. (n.d.). 2.5GR 5-Bromo-2 3 5 -tri-O-acetyluri..dine.
  • Echemi. (n.d.).

Sources

Application

2-Bromo-2',3',5'-tri-O-acetylinosine as a tool for studying RNA structure

Application Note: A Guide to RNA Structure Probing A Note on the Topic: 2-Bromo-2',3',5'-tri-O-acetylinosine An extensive review of the scientific literature indicates that 2-Bromo-2',3',5'-tri-O-acetylinosine is not uti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: A Guide to RNA Structure Probing

A Note on the Topic: 2-Bromo-2',3',5'-tri-O-acetylinosine

An extensive review of the scientific literature indicates that 2-Bromo-2',3',5'-tri-O-acetylinosine is not utilized as a direct chemical probe for RNA structure analysis. This class of molecule, a halogenated and protected nucleoside analog, is typically employed in synthetic chemistry, for instance, as a building block for creating modified oligonucleotides or as a therapeutic agent.[1][2] The fundamental chemistry of RNA structure probing via 2'-hydroxyl acylation relies on small, electrophilic reagents that form an adduct with the ribose sugar backbone in a manner dependent on local nucleotide flexibility.[3][4] 2-Bromo-2',3',5'-tri-O-acetylinosine does not possess the requisite electrophilic character to perform this function.

This guide, therefore, focuses on the gold-standard and widely adopted methodology that achieves the goal of high-resolution RNA structure analysis: Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP) . We will provide the scientific principles, field-proven insights, and detailed protocols necessary for researchers, scientists, and drug development professionals to successfully employ this powerful technique.

Definitive Guide to RNA Structure Analysis Using SHAPE-MaP

Scientific Background and Core Principles

The function of an RNA molecule is inextricably linked to its three-dimensional structure. From the catalytic core of the ribosome to the regulatory action of riboswitches and long non-coding RNAs, structure dictates biological activity.[5][6] Chemical probing experiments provide a powerful means to interrogate RNA structure at single-nucleotide resolution, both in vitro and within the complex environment of a living cell.[7][8]

SHAPE-MaP has emerged as a premier technique due to its versatility and accuracy.[9][10] It allows the interrogation of nearly every nucleotide in an RNA, providing a quantitative measure of local structural dynamics.[9]

The Principle of SHAPE Chemistry:

The core of the technique lies in the selective acylation of the 2'-hydroxyl (2'-OH) group on the ribose backbone of RNA.[4] In regions where the RNA backbone is flexible and unconstrained—typically single-stranded regions, loops, and bulges—the 2'-OH group is more nucleophilic and readily reacts with small electrophilic acylating agents, known as SHAPE reagents. Conversely, in regions that are constrained by base-pairing or protein binding, the 2'-OH is less reactive, and modification occurs at a lower rate.[11] This differential reactivity provides a direct readout of the local structural environment of each nucleotide.

The Principle of Mutational Profiling (MaP):

Historically, 2'-O-adducts were detected as "stops" to reverse transcription (RT). The modern SHAPE-MaP method leverages a key innovation: under specific RT conditions (notably, the inclusion of Mn²⁺ ions), reverse transcriptase will often misread the nucleotide at the site of a 2'-O-adduct and incorporate an incorrect deoxynucleotide into the complementary DNA (cDNA) strand.[9] These induced mutations are then identified with high accuracy and throughput using next-generation sequencing. The mutation frequency at each nucleotide position is directly proportional to the initial SHAPE modification rate, providing a quantitative structural profile.[9][10]

SHAPE_Principle cluster_0 RNA Structure States cluster_1 SHAPE Probing cluster_2 Outcome Unpaired Unpaired/Flexible Nucleotide High_Reactivity High Reactivity (2'-O-Adduct Formed) Unpaired->High_Reactivity Fast Reaction Paired Paired/Constrained Nucleotide Low_Reactivity Low Reactivity (No Adduct) Paired->Low_Reactivity Slow/No Reaction Reagent SHAPE Reagent (e.g., 1M7, NAI) Reagent->Unpaired Reagent->Paired

Experimental Design and Reagent Selection

The choice of SHAPE reagent is critical and depends on the experimental context, particularly whether the experiment is performed in vitro or in-cell.

Reagent NameFull NameTypical Half-LifeKey Characteristics & Applications
1M7 1-methyl-7-nitroisatoic anhydride~10 secondsHighly reactive. Ideal for in vitro kinetic studies and probing RNA co-transcriptional folding.[10]
NAI 2-methylnicotinic acid imidazolide~30 minutesMore stable than 1M7. Excellent for both in vitro and in-cell probing due to good cell permeability.[4][5]
1M6 1-methyl-6-nitroisatoic anhydride~3 minutesIntermediate reactivity. Useful for in vitro applications where longer reaction times than 1M7 are desired.[9]
BzCN Benzoyl cyanide~15 minutesAlternative reagent with different chemical properties, providing complementary structural information.[9]

Causality Behind Reagent Choice: For in-cell studies, the reagent must be stable enough to cross the cell membrane and probe the RNA before being hydrolyzed. NAI's longer half-life makes it well-suited for this purpose.[5] For time-resolved folding studies in vitro, a highly reactive reagent like 1M7 is necessary to capture transient structural states.[10]

Detailed Protocols

The following protocols provide a comprehensive workflow for performing SHAPE-MaP analysis on a specific RNA of interest in vitro and in-cell.

SHAPE_MaP_Workflow

This protocol is adapted for a purified RNA transcript.

A. RNA Folding and Probing

  • Prepare RNA Sample: In an RNase-free tube, dilute 10-20 pmol of purified RNA in 50 µL of RNase-free water.

  • Denaturation/Renaturation: Heat the RNA solution to 95°C for 2 minutes, then immediately place on ice for 2 minutes. This step removes pre-existing misfolded structures.

  • Folding: Add folding buffer to the RNA to a final concentration of 1x (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl₂). Incubate at 37°C for 20-30 minutes to allow the RNA to adopt its native conformation.

  • Prepare SHAPE Reagent: Immediately before use, dissolve the chosen SHAPE reagent (e.g., NAI) in anhydrous DMSO to create a concentrated stock (e.g., 100 mM).

  • Modification Reaction: Aliquot the folded RNA into two tubes:

    • (+) Reaction: Add 1/10th volume of the SHAPE reagent stock (e.g., 5 µL of 100 mM NAI to 45 µL of RNA).

    • (-) Control: Add 1/10th volume of pure DMSO.

  • Incubation: Incubate both tubes at 37°C for the appropriate time (e.g., 5-10 minutes for NAI). The reaction is self-quenching via hydrolysis.

  • Purification: Immediately purify the RNA from both reactions using a standard ethanol precipitation protocol or an RNA cleanup kit to remove unreacted reagent and salts. Resuspend the purified RNA pellet in 10-20 µL of RNase-free water.

B. Mutational Profiling and Library Preparation

  • Reverse Transcription Primer Annealing: To each purified RNA sample, add a gene-specific reverse primer (10 pmol). Adjust volume and salt concentration, then anneal by heating to 65°C for 5 minutes and slowly cooling to room temperature.

  • Reverse Transcription (The MaP Step):

    • Prepare a master mix containing an RT enzyme suitable for read-through of adducts (e.g., SuperScript II or IV), dNTPs, and the specialized MaP buffer (e.g., 50 mM Tris pH 8.3, 75 mM KCl, 6 mM MnCl₂ ).

    • Causality: The presence of Mn²⁺ instead of Mg²⁺ is crucial. It reduces the fidelity of the reverse transcriptase, promoting the mis-incorporation of nucleotides at the site of the 2'-O-adduct, which is the basis of the mutational signal.[9]

    • Add the RT master mix to the primer-annealed RNA and incubate at 42-50°C for 1-3 hours.

  • Library Preparation: The resulting cDNA can now be used as a template for standard next-generation sequencing library preparation. This typically involves second-strand synthesis, end-repair, A-tailing, and ligation of sequencing adapters. PCR amplification should be minimized to preserve quantitative information.

This protocol is for probing RNA structure within living cultured cells (e.g., mammalian or bacterial).

A. Cell Treatment and RNA Extraction

  • Cell Culture: Grow cells to mid-log phase under desired conditions.

  • Prepare SHAPE Reagent: Prepare a concentrated stock of a cell-permeable SHAPE reagent (e.g., 200 mM NAI in anhydrous DMSO).

  • Cell Probing:

    • (+) Reaction: Add the SHAPE reagent directly to the cell culture medium to a final concentration of 10-20 mM.

    • (-) Control: Add an equivalent volume of pure DMSO to a parallel culture.

    • Incubate under normal growth conditions for 5-15 minutes.

  • Harvest and Lyse: Immediately harvest the cells (e.g., by centrifugation) and proceed with total RNA extraction using a TRIzol-based or kit-based method. It is critical to work quickly to prevent RNA degradation.

B. Downstream Processing

  • rRNA Depletion (Optional but Recommended): Ribosomal RNA constitutes >90% of total cellular RNA. To effectively study mRNAs or other lower-abundance transcripts, it is highly recommended to deplete rRNA using commercially available kits.

  • Reverse Transcription and Library Prep: From this point, the protocol follows the same steps as the in vitro method (Section 3.1.B). Use gene-specific primers for targeted analysis or random primers/oligo(dT) for transcriptome-wide analysis.

Data Analysis and Interpretation

Raw sequencing data must be processed to calculate SHAPE reactivities. The ShapeMapper software suite is the standard tool for this purpose.[10]

Data_Analysis

Analysis Steps:

  • Alignment: Sequencing reads from both (+) and (-) samples are aligned to the reference RNA sequence.

  • Mutation Counting: The software counts the number of mutations at each nucleotide position.

  • Background Subtraction: The mutation rate from the (-) DMSO control sample (representing RT errors and natural modifications) is subtracted from the (+) reagent sample.

  • Normalization: The resulting "raw" reactivities are normalized, typically by excluding outlier high-reactivity values and scaling the data so that the average reactivity of highly reactive nucleotides is 1.0.

  • Structure Modeling: The output .shape file is used as a set of pseudo-energy constraints in RNA folding software like RNAstructure. The SHAPE data guides the algorithm to predict a secondary structure model that is consistent with the experimental data.

A high SHAPE reactivity value (e.g., > 0.8) indicates a high probability that the nucleotide is in a single-stranded, flexible conformation. A low value (e.g., < 0.2) suggests the nucleotide is constrained, likely through base-pairing.

References
  • Wikipedia. (n.d.). Nucleic acid analogue. Retrieved from [Link]

  • Leonard, P., et al. (n.d.). Chapter 2: Ring-Expanded ('Fat') Purines and their Nucleoside/Nucleotide Analogues as Broad-Spectrum Therapeutics. ScienceDirect. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical brominations of purines. Retrieved from [Link]

  • Grzywacz, K., et al. (2023). The Evaluation of SHAPE-MaP RNA Structure Probing Protocols Reveals a Novel Role of Mn2+ in the Detection of 2′-OH Adducts. International Journal of Molecular Sciences. Retrieved from [Link]

  • Fahmi, N. E., et al. (2018). Conjugation of RNA via 2'-OH acylation: Mechanisms determining nucleotide reactivity. bioRxiv. Retrieved from [Link]

  • Dickinson, E. R., et al. (2021). SHAPE-Based Chemical Probes for Studying preQ1–RNA Interactions in Living Bacteria. ACS Chemical Biology. Retrieved from [Link]

  • Kubota, M., et al. (2016). Progress and challenges for chemical probing of RNA structure inside living cells. Nature Chemical Biology. Retrieved from [Link]

  • Zhang, T., et al. (2021). Development and application of novel electrophilic warheads in target identification and drug discovery. Biochemical Pharmacology. Retrieved from [Link]

  • Holmes, R. E., & Robins, R. K. (1965). Purine Nucleosides. VII. Direct Bromination of Adenosine, Deoxyadenosine, Guanosine, and Related Purine Nucleosides. Journal of the American Chemical Society. Retrieved from [Link]

  • Massive Bio. (2026). Purine Nucleoside Analog. Retrieved from [Link]

  • City University of Hong Kong. (2021). Development and application of novel electrophilic warheads in target identification and drug discovery. Retrieved from [Link]

  • Weeks, K. M. (2020). Technique Development for Probing RNA Structure In Vivo and Genome-Wide. Annual Review of Biochemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Characterization of novel electrophiles for covalent drug discovery. Retrieved from [Link]

  • Sakurai, M., et al. (2010). Inosine cyanoethylation identifies A-to-I RNA editing sites in the human transcriptome. Nature Chemical Biology. Retrieved from [Link]

  • Li, X., et al. (2019). Chemical Labeling and Affinity Capture of Inosine-Containing RNAs Using Acrylamidofluorescein. Journal of the American Chemical Society. Retrieved from [Link]

  • Jaikaran, D. C., & MacMillan, A. M. (2000). Template-directed interference footprinting for RNA based on inosine-specific cleavage. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Mendoza, H. G., & Beal, P. A. (2024). Structural and functional effects of inosine modification in mRNA. RNA. Retrieved from [Link]

  • City University of Hong Kong. (n.d.). Small Details Matter: The 2'-Hydroxyl as a Conformational Switch in RNA. Retrieved from [Link]

  • Homan, P. J., et al. (2023). Mutation signature filtering enables high-fidelity RNA structure probing at all four nucleobases with DMS. bioRxiv. Retrieved from [Link]

  • Gliber, A. A., et al. (2013). The Mechanisms of RNA SHAPE Chemistry. Journal of the American Chemical Society. Retrieved from [Link]

  • Harvard University. (2018). Inosine could be a potential route to the first RNA, Harvard study says. Retrieved from [Link]

  • Mendoza, H. G., & Beal, P. A. (2024). Structural and functional effects of inosine modification in mRNA. PubMed. Retrieved from [Link]

  • Tomezsko, P. J., et al. (2019). The chemistry and applications of RNA 2′-OH acylation. Nature Reviews Chemistry. Retrieved from [Link]

  • Fang, R., et al. (2015). Probing Xist RNA Structure in Cells Using Targeted Structure-Seq. PLOS Genetics. Retrieved from [Link]

  • Smola, M. J., et al. (2015). Selective 2′-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) for direct, versatile and accurate RNA structure analysis. Nature Protocols. Retrieved from [Link]

Sources

Method

Application Note: Experimental Setup and Protocols for 2-Bromo-2',3',5'-tri-O-acetylinosine Reactions

Introduction & Chemical Context 2-Bromo-2',3',5'-tri-O-acetylinosine (CAS: 41623-91-0) is a highly versatile, electrophilic purine intermediate utilized extensively in the synthesis of N2 and C2 -modified guanosine or in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

2-Bromo-2',3',5'-tri-O-acetylinosine (CAS: 41623-91-0) is a highly versatile, electrophilic purine intermediate utilized extensively in the synthesis of N2

  • and C2 -modified guanosine or inosine analogues. The structural design of this molecule is a masterclass in synthetic causality:
  • The C2-Bromine Leaving Group: The strategic placement of a bromine atom at the C2 position exploits the electron-deficient nature of the purine heterocycle. The adjacent carbonyl at C6 further withdraws electron density, making the C2 carbon highly susceptible to Nucleophilic Aromatic Substitution (S N​ Ar) with strong nucleophiles, and an ideal candidate for palladium-catalyzed oxidative addition when reacting with weaker nucleophiles (e.g., aryl amines) .

  • The 2',3',5'-O-Acetyl Protecting Groups: Unprotected ribose hydroxyls interfere with organometallic catalysts and degrade under harsh basic conditions. Acetyl groups are chosen over silyl or benzyl ethers because they provide excellent organic solubility (critical for homogeneous Pd-catalysis) and are robust under anhydrous basic conditions, yet they can be cleaved under exceptionally mild transesterification conditions without risking the reduction of the purine ring .

Divergent Reaction Pathways

The following diagram illustrates the two primary synthetic workflows for functionalizing 2-Bromo-2',3',5'-tri-O-acetylinosine, followed by the mandatory global deprotection step.

G SM 2-Bromo-2',3',5'-tri-O-acetylinosine (Starting Material) SNAr Nucleophilic Aromatic Substitution (SNAr) (Aliphatic Amines) SM->SNAr R-NH2, Heat BHA Buchwald-Hartwig Cross-Coupling (Aryl Amines, Pd-cat) SM->BHA Ar-NH2, Pd cat., Base Int1 N2-Alkyl-2',3',5'-tri-O-acetylguanosine SNAr->Int1 Int2 N2-Aryl-2',3',5'-tri-O-acetylguanosine BHA->Int2 Deprot Zemplén Deacetylation (NaOMe / MeOH) Int1->Deprot Int2->Deprot Prod1 N2-Alkylguanosine Analogues Deprot->Prod1 Prod2 N2-Arylguanosine Analogues Deprot->Prod2

Figure 1: Divergent synthetic workflows for 2-Bromo-2',3',5'-tri-O-acetylinosine modification.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (S N​ Ar) with Aliphatic Amines

Causality: Aliphatic amines are sufficiently nucleophilic to directly attack the electron-deficient C2 position. Heating in a polar aprotic solvent (or alcohol) provides the activation energy required to displace the bulky bromide ion.

  • Preparation: Dissolve 2-Bromo-2',3',5'-tri-O-acetylinosine (1.0 equiv, e.g., 500 mg) in anhydrous ethanol or DMF (5 mL) in a heavy-walled pressure tube.

  • Reagent Addition: Add the aliphatic amine (3.0–5.0 equiv). Note: Excess amine acts as both the nucleophile and the acid scavenger for the generated HBr.

  • Reaction: Seal the tube and heat to 80–100 °C behind a blast shield for 12–16 hours.

  • Self-Validation: Monitor via TLC (5% MeOH in DCM). The starting material ( Rf​≈0.6 ) should disappear, replaced by a more polar, UV-active spot. LC-MS (ESI+) must confirm the mass shift from the brominated isotope pattern (M, M+2) to the desired coupled product mass.

  • Workup: Cool to room temperature, concentrate under reduced pressure, partition between EtOAc and H 2​ O, dry the organic layer over Na 2​ SO 4​ , and purify via silica gel flash chromatography.

Protocol B: Buchwald-Hartwig Amination with Aryl Amines

Causality: Aryl amines lack the nucleophilicity for direct S N​ Ar. A Palladium(0) catalyst is required to undergo oxidative addition into the C2–Br bond. The bulky bidentate ligand (e.g., Xantphos or BINAP) forces the Pd center into a geometry that accelerates reductive elimination, preventing competitive debromination .

  • Degassing: In an oven-dried Schlenk flask, dissolve the starting material (1.0 equiv) and the aryl amine (1.2 equiv) in anhydrous, degassed 1,4-dioxane or toluene (10 mL/mmol).

  • Catalyst Loading: Under a strict Argon atmosphere, add Pd 2​ (dba) 3​ (0.05 equiv), Xantphos (0.10 equiv), and anhydrous Cs 2​ CO 3​ (2.0 equiv). Causality: Cs 2​ CO 3​ is chosen over stronger bases like t-BuONa to prevent premature cleavage of the ribose acetyl groups.

  • Reaction: Stir at 100 °C for 16–24 hours.

  • Self-Validation: The suspension will transition from red/orange to dark brown. Complete consumption of the starting material must be verified by LC-MS before stopping the reaction.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black and inorganic salts, concentrate, and purify via chromatography.

Protocol C: Global Deprotection via Zemplén Deacetylation

Causality: Zemplén conditions utilize a catalytic amount of sodium methoxide in methanol. The reaction is a transesterification driven to completion by the vast molar excess of methanol, forming volatile methyl acetate as a byproduct. This method is exceptionally mild and prevents the cleavage of the glycosidic bond .

  • Preparation: Dissolve the acetylated intermediate (1.0 equiv) in anhydrous methanol (10 mL/mmol) under Argon.

  • Catalysis: Add a catalytic amount of NaOMe (0.1–0.2 equiv, typically from a 25% w/w solution in MeOH).

  • Reaction: Stir at room temperature for 2–4 hours.

  • Self-Validation: TLC will show a highly polar baseline spot. Final validation requires 1 H-NMR of the crude product; the sharp acetyl methyl singlets ( δ 2.0–2.2 ppm) must be completely absent.

  • Neutralization: Add pre-washed Dowex 50WX8 (H + form) ion-exchange resin until the pH reaches 7.0. Critical Step: Failure to neutralize before concentration will result in base-catalyzed degradation of the nucleoside.

  • Isolation: Filter the resin, wash thoroughly with MeOH, and concentrate the filtrate to yield the pure, deprotected nucleoside analogue.

Quantitative Data Summary

The following table summarizes the expected parameters and yields for the divergent functionalization of 2-Bromo-2',3',5'-tri-O-acetylinosine.

Reaction TypeNucleophile / PartnerReagents & CatalystSolvent & TempReaction TimeExpected Yield
S N​ Ar Primary Aliphatic AminesAmine (3-5 eq)EtOH, 80 °C12 - 16 h75 - 90%
S N​ Ar Secondary Aliphatic AminesAmine (3-5 eq)DMF, 100 °C16 - 24 h60 - 80%
Buchwald-Hartwig Electron-Rich Aryl AminesPd 2​ (dba) 3​ , Xantphos, Cs 2​ CO 3​ Dioxane, 100 °C12 - 18 h70 - 85%
Buchwald-Hartwig Electron-Poor Aryl AminesPd 2​ (dba) 3​ , BINAP, Cs 2​ CO 3​ Toluene, 110 °C24 - 36 h40 - 65%
Deprotection N/A (Acetyl Removal)NaOMe (0.1 eq)MeOH, 25 °C2 - 4 h> 95%

References

  • Title: Nucleoside Modification Using Buchwald-Hartwig Amination Reactions Source: Palladium-Catalyzed Modification of Nucleosides, Nucleotides and Oligonucleotides (Elsevier) URL: [Link]

  • Title: Efficient Synthesis of the Benzo[a]pyrene Metabolic Adducts of 2'-deoxyguanosine and 2'-deoxyadenosine and Their Direct Incorporation Into DNA Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: De-O-acetylation using sodium methoxide Source: Glycoscience Protocols (GlycoPODv2) (National Center for Biotechnology Information) URL: [Link]

Application

High-Efficiency Chromatographic Purification of 2-Bromo-2',3',5'-tri-O-acetylinosine: Strategies for Yield and Purity Optimization

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Detailed Protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Detailed Protocol.

Introduction & Chemical Context

The synthesis of modified purine nucleosides is a cornerstone of antiviral and antineoplastic drug development. 2-Bromo-2',3',5'-tri-O-acetylinosine is a highly versatile, electrophilic intermediate used extensively in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and nucleophilic aromatic substitutions (SNAr) to generate 2-substituted inosine and adenosine analogs[1].

Typically, this compound is synthesized from 2',3',5'-tri-O-acetylguanosine via a non-aqueous Sandmeyer-type diazotization-deamination pathway. The reaction utilizes tert-butyl nitrite (TBN) as the diazotizing agent and a bromine source such as bromoform or antimony tribromide[2]. While the reaction is highly efficient, the resulting crude mixture is notoriously complex, containing heavy halogenated residues, unreacted starting materials, and transition metal or metalloid salts[3]. Isolating the pure 2-bromo intermediate requires a meticulously designed chromatographic strategy that accounts for the molecule's unique physicochemical profile.

Physicochemical Profiling & Chromatographic Rationale

To design a self-validating purification system, we must first analyze the causality between the molecule's structure and its behavior on a silica gel stationary phase:

  • Lipophilicity (The Sugar Moiety): The three O-acetyl groups on the ribose ring mask the polar hydroxyls, significantly increasing the molecule's solubility in organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc).

  • Polarity & Hydrogen Bonding (The Purine Base): Despite the lipophilic sugar and the bulky, hydrophobic bromine atom at the C-2 position, the hypoxanthine core retains a lactam motif (N1-H and C6=O). This lactam acts as a strong hydrogen bond donor and acceptor.

  • The "Streaking" Phenomenon: If a purely non-polar/aprotic solvent system (e.g., Hexane/EtOAc) is used, the N1-H proton interacts strongly with the free silanol groups on the silica gel, causing severe band tailing (streaking).

  • The Solution: Utilizing a Dichloromethane/Methanol (DCM/MeOH) gradient is optimal. DCM provides excellent bulk solvation for the acetylated sugar, while trace amounts of MeOH act as a competitive hydrogen bond modifier, dynamically masking the silica's silanol groups and sharpening the elution band of the lactam-containing purine.

Table 1: Physicochemical Properties & TLC Optimization
Property / Solvent SystemValue / ObservationChromatographic Rationale
Molecular Weight 473.23 g/mol Bulky, protected nucleoside; requires moderate polarity for elution.
Rf (5% MeOH in DCM) ~0.45Optimal. Provides excellent resolution from baseline polar impurities and sharp spot morphology.
Rf (50% EtOAc in Hexane) ~0.30Sub-optimal. Prone to tailing due to unmitigated lactam-silanol hydrogen bonding.
Detection UV 254 nmStrong chromophore from the purine ring allows for easy fraction tracking.

Experimental Workflow

The following workflow illustrates the logical progression from crude reaction mixture to the isolated, pure compound.

G Crude Crude Reaction Mixture (Contains Bromoform & Salts) Workup Aqueous Workup (DCM / NaHCO3 / Brine) Crude->Workup DryLoad Dry Loading onto Silica Gel (Crucial for heavy residues) Workup->DryLoad Column Flash Chromatography (Gradient: DCM to 5% MeOH/DCM) DryLoad->Column Waste1 Early Fractions (Bromoform, Non-polar byproducts) Column->Waste1 0-1% MeOH ProductFrac Target Fractions (Rf ~0.45 in 5% MeOH/DCM) Column->ProductFrac 2-3% MeOH Waste2 Late Fractions (Unreacted Guanosine, Polar salts) Column->Waste2 4-5% MeOH Pure Pure 2-Bromo-2',3',5'-tri-O-acetylinosine ProductFrac->Pure

Caption: Chromatographic resolution pathway for 2-bromo-2',3',5'-tri-O-acetylinosine purification.

Step-by-Step Purification Protocol

Phase 1: Sample Preparation & Dry Loading (Critical Step)

Expert Insight: Because bromoform (often used in the synthesis[2]) is a dense, high-boiling liquid, it cannot be completely removed via standard rotary evaporation. If the sample is liquid-loaded, residual bromoform will act as a secondary mobile phase, causing the product band to diffuse. Dry loading traps these residues within the silica matrix.

  • Quench the crude diazotization reaction with saturated aqueous NaHCO3 and extract 3x with DCM.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to a viscous oil.

  • Dissolve the crude oil in a minimal volume of DCM (approx. 2 mL per gram of crude).

  • Add Silica Gel 60 (230-400 mesh) to the flask at a ratio of 3:1 (Silica mass : Crude mass).

  • Evaporate the solvent slowly on a rotary evaporator until a free-flowing, homogeneous powder is achieved. Dry under high vacuum for 30 minutes to remove trace DCM.

Phase 2: Column Packing
  • Select a glass chromatography column appropriate for the scale (typically a 30:1 to 50:1 silica-to-crude mass ratio).

  • Slurry-pack the column using Silica Gel 60 and 100% DCM .

  • Tap the column gently to ensure a tightly packed, level bed. Add a 1 cm protective layer of fine sea sand.

  • Carefully pour the dry-loaded silica/crude mixture evenly onto the sand layer. Cap with another 1 cm layer of sand to prevent bed disturbance during solvent addition.

Phase 3: Gradient Elution

Execute the elution using the optimized gradient profile below. Maintain a steady flow rate (e.g., 2 inches/minute drop rate for standard flash chromatography) using compressed air or nitrogen.

Table 2: Gradient Elution Profile
Column Volume (CV)Mobile Phase CompositionElution Target / Purpose
1 - 2 100% DCMFlushes residual bromoform and highly lipophilic degradation products.
3 - 5 1% MeOH in DCMTransition phase; elutes minor non-polar impurities.
6 - 9 2% - 3% MeOH in DCMElution of 2-Bromo-2',3',5'-tri-O-acetylinosine.
10 - 12 5% MeOH in DCMColumn flush; removes unreacted starting material and polar impurities.
Phase 4: Fraction Analysis & Pooling
  • Spot fractions on Silica Gel F254 TLC plates.

  • Develop plates in 5% MeOH in DCM .

  • Visualize under UV light (254 nm). The target compound will appear as a dark, distinct spot at Rf ~0.45.

  • Self-Validation Check: To ensure no non-UV active sugar degradation products are co-eluting, stain every 5th fraction with a 10% H2SO4 in ethanol solution (or p-anisaldehyde) and char on a hot plate.

  • Pool the pure fractions and concentrate under reduced pressure. The final product should yield a crisp, off-white to pale yellow foam or solid upon high-vacuum drying.

Troubleshooting Common Issues

  • Issue: The product spot on the TLC plate is severely tailing, making fraction pooling difficult.

    • Causality: The silica gel may be overly active, exacerbating lactam-silanol interactions.

    • Solution: Add 0.5% glacial acetic acid to the mobile phase. The acid will suppress the ionization of the silica silanols and outcompete the nucleoside for hydrogen bonding sites, instantly sharpening the band.

  • Issue: Early fractions smell strongly of bromoform and the product is co-eluting prematurely.

    • Causality: The dry load was not dried sufficiently, or the initial solvent gradient was too polar.

    • Solution: Ensure the dry load is a completely dry, free-flowing powder before loading. If necessary, flush the column with 2 CVs of 100% Hexane prior to starting the DCM/MeOH gradient to wash away the bromoform.

Sources

Method

HPLC method for 2-Bromo-2',3',5'-tri-O-acetylinosine analysis

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Bromo-2',3',5'-tri-O-acetylinosine Executive Summary & Scientific Context As a Senior Application Scientist, I have designed th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Bromo-2',3',5'-tri-O-acetylinosine

Executive Summary & Scientific Context

As a Senior Application Scientist, I have designed this protocol to address the specific analytical challenges associated with highly functionalized nucleoside intermediates. 2-Bromo-2',3',5'-tri-O-acetylinosine (CAS 41623-91-0)[1] is a critical synthetic building block. Halogenated purine nucleosides serve as essential precursors for the development of advanced antiviral and antileukemic therapeutics[2].

The synthesis of 2-halopurines typically involves the diazotization of 2-amino intermediates (such as 2',3',5'-tri-O-acetylguanosine) in non-polar organic solvents, followed by halogenation[3]. Acetylation of the ribose hydroxyl groups significantly increases the lipophilicity of the nucleoside, which protects the molecule during synthesis and facilitates its separation from polar reaction byproducts via reversed-phase HPLC[4]. HPLC is routinely employed to monitor the progress of these nucleoside acetylation and functionalization reactions[5]. However, the presence of three ester linkages and a reactive C2-bromine atom requires a carefully balanced chromatographic environment to prevent on-column degradation.

Mechanistic Rationale for Method Development

To ensure a self-validating and robust analytical system, every parameter in this method has been selected based on the physicochemical properties of the analyte:

  • Stationary Phase Selection (C18): The tri-O-acetyl protection renders the molecule highly hydrophobic compared to native inosine. An Octadecylsilane (C18) column provides the necessary hydrophobic retention to separate the target analyte from early-eluting polar impurities (e.g., deacetylated degradants) and unreacted precursors.

  • Mobile Phase pH Control: Acetylated nucleosides are highly susceptible to ester hydrolysis under both acidic and basic extremes. Furthermore, the 2-bromo-6-oxopurine system can undergo nucleophilic attack by water, leading to the formation of 2-hydroxyinosine derivatives. To mitigate this, a near-neutral buffer of 10 mM Ammonium Acetate (pH ~6.0) is utilized. This suppresses purine ionization while maintaining the integrity of the acetyl esters during the analysis.

  • Sample Diluent Causality: Because of its high lipophilicity, dissolving the sample in purely aqueous solvents will cause precipitation. The sample must be dissolved in a high-organic diluent (e.g., Acetonitrile) and diluted with a 50:50 mixture of aqueous buffer and organic solvent to ensure solubility while preventing severe peak distortion (solvent effects) upon injection.

Synthesis_Degradation A 2',3',5'-tri-O-acetylguanosine (Precursor) B Diazotization + Bromination (Sandmeyer-type Reaction) A->B NaNO2, Bromide source C 2-Bromo-2',3',5'-tri-O-acetylinosine (Target Analyte) B->C D Deacetylated Impurities (Ester Hydrolysis) C->D High/Low pH Exposure E 2-Hydroxyinosine Deriv. (Halogen Hydrolysis) C->E Aqueous Nucleophilic Attack

Fig 1. Synthetic pathway and primary degradation routes of the target acetylated nucleoside.

Experimental Protocol & Methodologies

Reagents and Materials
  • Analyte: 2-Bromo-2',3',5'-tri-O-acetylinosine Reference Standard (Purity 98%).

  • Solvents: HPLC-Grade Acetonitrile (ACN), HPLC-Grade Water (18.2 MΩ·cm).

  • Buffer: Ammonium Acetate (LC-MS or HPLC grade, 99.0%).

Step-by-Step Sample Preparation

This protocol is designed to prevent analyte precipitation and minimize degradation prior to injection.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the 2-Bromo-2',3',5'-tri-O-acetylinosine standard. Transfer to a 10 mL volumetric flask. Add 5 mL of HPLC-grade ACN and sonicate for 2 minutes until fully dissolved. Make up to the mark with ACN.

  • Working Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume using a diluent mixture of 50% Water / 50% ACN. (Note: Do not use the initial 80% aqueous mobile phase as the diluent, as it may induce micro-precipitation of the highly lipophilic triacetate).

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter directly into an amber HPLC autosampler vial. Amber vials are recommended to prevent potential UV-induced radical debromination.

HPLC_Workflow A Sample Dissolution (ACN Diluent) B PTFE Filtration (0.22 µm) A->B C Autosampler Injection (5-10 µL) B->C D C18 RP-HPLC Separation C->D E UV/PDA Detection (254 nm) D->E

Fig 2. RP-HPLC analytical workflow for 2-Bromo-2',3',5'-tri-O-acetylinosine quantification.

Chromatographic Conditions

The method utilizes a gradient elution to ensure sharp peak shapes for the lipophilic target while washing the column of any highly retained synthetic byproducts.

  • Column: Waters XBridge C18, 250 mm × 4.6 mm, 5 µm (or equivalent end-capped C18).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH natural, ~6.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (PDA scanning 200-400 nm recommended for peak purity assessment).

Data Presentation & System Validation

To ensure the protocol acts as a self-validating system, System Suitability Testing (SST) must be performed prior to sample analysis. The gradient profile and expected SST parameters are detailed below.

Table 1: Gradient Elution Profile

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Curve Type
0.08020Initial
2.08020Isocratic hold
12.02080Linear gradient
15.02080Column wash
15.18020Return to initial
20.08020Re-equilibration

Table 2: System Suitability Parameters (SST) Inject the 100 µg/mL working standard solution six times to verify system precision and column performance.

ParameterAcceptance CriteriaExpected Value for TargetRationale
Retention Time ( Rt​ ) ± 2.0% RSD~10.5 minEnsures stable pump delivery and column chemistry.
Theoretical Plates ( N ) > 5,000> 12,000Confirms column efficiency and proper analyte focusing.
Tailing Factor ( Tf​ ) 0.8 - 1.51.1End-capped C18 prevents secondary silanol interactions.
Resolution ( Rs​ ) > 2.0> 3.5 (from precursor)Ensures baseline separation from deacetylated impurities.
Area Precision 2.0% RSD< 0.5% RSDValidates autosampler precision and analyte stability.

References

  • ChemicalBook. "2-Bromo-2',3',5'-tri-O-acetylinosine". ChemicalBook Database. URL:[1]

  • Oxford Academic (Nucleic Acids Research). "Quantitative analysis of the oxidative DNA lesion, 2,2-diamino-4-(2-deoxy-β-d-erythro-pentofuranosyl)amino]-5(2H)-oxazolone (oxazolone), in vitro and in vivo by isotope dilution-capillary HPLC-ESI-MS/MS". URL:[4]

  • Google Patents. "US6252061B1 - Process for the production of 2-halo-6-aminopurine derivatives". URL:[3]

  • National Institutes of Health (PMC). "Chemical synthesis and binding activity of the trypanosomatid cap-4 structure". URL:[5]

  • National Institutes of Health (PMC). "Biosynthesis of anti-HCV compounds using thermophilic microorganisms". URL:[2]

Sources

Application

Application Note: Advanced Derivatization Strategies for the Analytical Characterization of 2-Bromo-2',3',5'-tri-O-acetylinosine

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Scientists Compound: 2-Bromo-2',3',5'-tri-O-acetylinosine (CAS: 41623-91-0) 1 Introduction & Mechanistic Rationale 2-Bromo-2',3',5'-tri-O-a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Scientists Compound: 2-Bromo-2',3',5'-tri-O-acetylinosine (CAS: 41623-91-0) 1

Introduction & Mechanistic Rationale

2-Bromo-2',3',5'-tri-O-acetylinosine is a critical halogenated intermediate used in the synthesis of modified purine therapeutics, including highly selective A1 and A2A adenosine receptor ligands. While the ribofuranosyl hydroxyls are fully protected by acetyl groups, the purine base retains a tautomeric N1-H/C6=O system and a reactive C2-bromo substituent.

Direct analysis of this compound presents two distinct analytical bottlenecks:

  • GC-MS Limitations: The N1-H position acts as a strong hydrogen bond donor. In the gas phase, this leads to poor volatility, severe chromatographic tailing, and thermal degradation (debromination or deacetylation) within the hot GC inlet.

  • LC-MS/MS Limitations: The strongly electron-withdrawing nature of the C2-bromine atom drastically reduces the proton affinity of the purine ring. Consequently, the compound exhibits suboptimal ionization efficiency in positive electrospray ionization (ESI+) mode, limiting assay sensitivity.

To resolve these challenges, this guide details two targeted, causality-driven chemical derivatization strategies: N1-Silylation for structural confirmation via GC-MS 2, and Nucleophilic Aromatic Substitution (SNAr) Mass-Tagging for ultra-sensitive trace quantitation via LC-MS/MS 3.

Analytical Workflows & Chemical Pathways

Workflow Start 2-Bromo-2',3',5'-tri-O-acetylinosine (Analyte) Split Analytical Objective Start->Split GC GC-MS Analysis (Structural Elucidation) Split->GC Volatility needed LC LC-MS/MS Analysis (Trace Quantitation) Split->LC Sensitivity needed DerivGC Protocol A: Silylation (BSTFA + 1% TMCS, 60°C) GC->DerivGC DerivLC Protocol B: SNAr Tagging (DMED + TEA, 80°C) LC->DerivLC ResultGC N1-TMS Derivative (High Volatility, Stable) DerivGC->ResultGC ResultLC C2-DMED Derivative (High ESI+ Ionization) DerivLC->ResultLC

Decision workflow for selecting the appropriate derivatization strategy based on analytical goals.

Causality of Reagent Selection
  • Protocol A (GC-MS): Derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active N1 proton with a non-polar trimethylsilyl (TMS) group. TMCS (1%) is added as a critical Lewis acid catalyst to drive the silylation of the sterically hindered amide 2. This abolishes hydrogen bonding, significantly lowering the boiling point.

  • Protocol B (LC-MS/MS): The C2 position of the hypoxanthine ring is highly activated toward nucleophilic attack. Reacting the compound with a diamine such as N,N-dimethylethylenediamine (DMED) displaces the bromine atom. This installs a tertiary amine "mass-tag" that acts as a highly basic site, dramatically increasing protonation efficiency in the ESI source 3.

Mechanism Reactant C2-Bromo Nucleoside (Poor ESI+ Ionization) Intermediate Meisenheimer Complex (Transition State) Reactant->Intermediate + DMED (Nucleophilic Attack) Reagent DMED Tag (Nucleophile) Reagent->Intermediate Product C2-Amino Tagged Nucleoside (Highly Basic, Strong ESI+) Intermediate->Product - HBr (Aromatization)

Mechanistic pathway of the SNAr derivatization for enhancing LC-MS/MS ESI+ ionization.

Experimental Protocols

Protocol A: N1-Silylation for GC-MS Structural Elucidation

This protocol is designed to produce a highly volatile, thermally stable derivative suitable for Electron Impact (EI) fragmentation.

  • Sample Preparation: Weigh 1.0 mg of 2-Bromo-2',3',5'-tri-O-acetylinosine into a 2.0 mL amber glass autosampler vial.

  • Solubilization: Add 100 µL of anhydrous pyridine. Causality: Pyridine acts as both an excellent solvent for polar nucleosides and an acid scavenger to neutralize the trifluoroacetamide byproduct, driving the reaction forward.

  • Derivatization: Add 100 µL of BSTFA containing 1% TMCS. Cap the vial securely with a PTFE-lined septum and vortex for 10 seconds.

  • Incubation: Place the vial in a dry heating block at 60 °C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature. The sample is ready for direct 1 µL splitless injection into the GC-MS.

Self-Validating Checkpoint: Monitor the chromatogram for the diagnostic tri-O-acetylribosyl cation at m/z 259. A single, sharp chromatographic peak indicates complete derivatization. The presence of a peak showing an isotopic molecular ion at m/z 472/474 indicates incomplete silylation, requiring fresh, anhydrous BSTFA reagent 4.

Protocol B: SNAr Mass-Tagging for LC-MS/MS Trace Quantitation

This protocol utilizes covalent tagging to increase the basicity of the molecule, maximizing ESI+ droplet surface charge accumulation.

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of the analyte in anhydrous acetonitrile. Transfer 50 µL to a 1.5 mL reaction microcentrifuge tube.

  • Reagent Addition: Add 10 µL of N,N-dimethylethylenediamine (DMED) and 10 µL of triethylamine (TEA). Causality: TEA is strictly required to neutralize the hydrobromic acid (HBr) generated during the SNAr reaction, preventing the protonation of the DMED nucleophile which would otherwise halt the reaction.

  • Reaction: Seal the tube and incubate at 80 °C for 60 minutes in a thermomixer (800 rpm).

  • Solvent Exchange: Evaporate the reaction mixture to complete dryness under a gentle stream of high-purity nitrogen.

  • Reconstitution: Reconstitute the residue in 500 µL of Initial Mobile Phase (e.g., 95% Water / 5% Acetonitrile containing 0.1% Formic Acid).

  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter directly into an LC vial.

Self-Validating Checkpoint: In the MS1 full scan, monitor for the disappearance of the characteristic 1:1 bromine isotopic pattern (m/z 473/475). The appearance of a dominant singlet [M+H]+ peak at m/z 481.2 confirms complete displacement of the bromine atom and successful tagging 3.

Quantitative Data Summaries

Table 1: GC-MS EI (70 eV) Diagnostic Ions for N1-TMS Derivative

Derivative Formula: C19H25BrN4O8Si | Exact Mass: 544.06

Fragment Descriptionm/z (79Br)m/z (81Br)Relative AbundanceDiagnostic Utility
Molecular Ion [M]⁺ 544.1546.1Low (<5%)Confirms intact derivatized mass.
[M - CH3]⁺ 529.1531.1Medium (15%)Confirms presence of TMS group.
[M - CH3CO]⁺ 501.1503.1Medium (25%)Loss of one acetyl group from ribose.
Purine Base + TMS 285.0287.0High (60%)Confirms base modification and halogen retention.
Tri-O-acetylribosyl Cation 259.1259.1Base Peak (100%)Primary cleavage of the glycosidic bond.
Table 2: LC-MS/MS MRM Transitions for DMED-Tagged Derivative

Derivative Formula: C21H30N6O8 | Exact Mass: 480.21

Analyte StatePrecursor Ion [M+H]⁺Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)Relative ESI+ Sensitivity
Underivatized 473.0 / 475.0215.0 / 217.0134.01x (Baseline)
DMED-Tagged 481.2221.172.1>50x Enhancement

Note: The m/z 221.1 product ion represents the cleavage of the glycosidic bond leaving the tagged purine base, while m/z 72.1 is the highly stable dimethylaminoethyl fragment cleaved from the tag itself.

References

  • ChemicalBook. 2-Bromo-2',3',5'-tri-O-acetylinosine Product Information. Retrieved from 1

  • TCI Chemicals. GC Derivatization Reagents: Silylation Methods and Mechanisms. Retrieved from 2

  • Tao, W.-B., et al. (2023). Sensitive determination of inosine RNA modification in single cell by chemical derivatization coupled with mass spectrometry analysis. Chinese Chemical Letters, 34(10), 108243. Retrieved from 3

  • MDPI Metabolites (2021). Metabolic Profiling and Quantitative Analysis of Cerebrospinal Fluid Using Gas Chromatography–Mass Spectrometry: Current Methods and Future Perspectives. Retrieved from 4

Sources

Method

Application Note: Synthesis and Incorporation of 2-Bromo-2',3',5'-tri-O-acetylinosine-Derived Modifications into RNA Oligonucleotides

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Nucleic Acid Chemistry & Structural Biology Introduction & Mechanistic Rationale The site-specific incorporation of modified purin...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Nucleic Acid Chemistry & Structural Biology

Introduction & Mechanistic Rationale

The site-specific incorporation of modified purines into RNA oligonucleotides is a cornerstone technique for probing RNA-protein interactions, studying translesion synthesis, and developing therapeutic aptamers or siRNAs. While direct modification of guanosine is notoriously inefficient due to the poor leaving-group ability of its exocyclic amine, 2-Bromo-2',3',5'-tri-O-acetylinosine (CAS 41623-91-0) serves as an ideal, highly reactive synthon[1].

The Causality of the Synthon Design:

  • C2-Activation: The highly electronegative bromine atom at the C2 position of the hypoxanthine ring strongly depletes electron density, activating the site for Nucleophilic Aromatic Substitution (SNAr) by various amines[1].

  • Ribose Protection: The 2', 3', and 5' hydroxyls are masked by acetyl groups. This is critical because the basic conditions and elevated temperatures required for SNAr or Buchwald-Hartwig amination would otherwise cause the free hydroxyls to participate in intramolecular cyclizations or undergo degradation[2].

By utilizing this precursor, researchers can synthesize a vast library of N2 -modified guanosine or 2-substituted inosine analogs, convert them into phosphoramidites, and seamlessly incorporate them into RNA via Solid-Phase Oligonucleotide Synthesis (SPOS)[3].

Workflow Visualization

The following diagram illustrates the self-validating chemical pipeline required to transition from the protected monomer to a fully synthetic, modified RNA oligonucleotide.

SynthesisWorkflow A 2-Bromo-2',3',5'-tri-O-acetylinosine (Starting Material) B Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination A->B Amine, DIPEA, Heat C Global Deacetylation (NH3/MeOH) B->C N2-Modified Intermediate D 5'-O-DMT Protection (Regioselective) C->D Free Ribonucleoside E 2'-O-TBDMS Protection (AgNO3 Catalyzed) D->E 5'-Protected Nucleoside F 3'-O-Phosphitylation (CEP-Cl, DIPEA) E->F 5',2'-Protected Nucleoside G Solid-Phase RNA Synthesis (Extended Coupling) F->G Modified Phosphoramidite

Figure 1: Chemical workflow from 2-Bromo-2',3',5'-tri-O-acetylinosine to RNA oligonucleotide.

Step-by-Step Experimental Protocols

To ensure trustworthiness and reproducibility, every step in this protocol is designed as a self-validating system. Intermediate purification and strict environmental controls are mandatory.

Protocol A: Nucleophilic Substitution at C2 (SNAr)

Purpose: To introduce the desired N2 -modification.

  • Preparation: Dissolve 2-Bromo-2',3',5'-tri-O-acetylinosine (1.0 eq) in anhydrous isopropanol (or DMF for poorly soluble amines) under an argon atmosphere.

  • Reaction: Add the desired primary or secondary amine (1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Execution: Heat the mixture to 70°C for 12–24 hours. Monitor completion via TLC (DCM:MeOH 9:1).

  • Expert Insight (Causality): DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HBr generated during the substitution, preventing acid-catalyzed depurination of the nucleoside. For sterically hindered or unreactive arylamines, standard SNAr will fail; in these cases, a Buchwald-Hartwig cross-coupling utilizing Pd2​(dba)3​ and Xantphos is required[2].

Protocol B: Global Deacetylation

Purpose: To unmask the ribose hydroxyls for subsequent orthogonal protection.

  • Preparation: Concentrate the SNAr reaction mixture in vacuo and resuspend the crude foam in 7M NH3​ in methanol.

  • Execution: Stir at room temperature for 16 hours. Evaporate the solvent and purify the free nucleoside via reverse-phase flash chromatography.

  • Expert Insight (Causality): Why perform deacetylation now? The acetyl groups must be removed to expose the 5'-OH for DMT protection and the 3'-OH for phosphitylation. Methanolic ammonia is chosen over aqueous NaOH because it efficiently cleaves the ester linkages via ammonolysis without risking the epimerization of the ribose stereocenters[1].

Protocol C: Regioselective 5'- and 2'-Protection

Purpose: To orthogonally protect the RNA sugar ring for solid-phase synthesis.

  • 5'-DMT Protection: Dissolve the free nucleoside in anhydrous pyridine. Cool to 0°C and add 4,4'-Dimethoxytrityl chloride (DMT-Cl, 1.1 eq) dropwise. Stir for 4 hours. The massive steric bulk of the DMT group ensures it reacts almost exclusively with the primary 5'-OH.

  • 2'-TBDMS Protection: To the purified 5'-protected nucleoside in THF, add AgNO3​ (1.2 eq), pyridine (3.0 eq), and tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq). Stir in the dark for 12 hours.

  • Expert Insight (Causality): Differentiating the secondary 2'-OH and 3'-OH is the hardest step in RNA monomer synthesis. The addition of silver nitrate ( AgNO3​ ) is a field-proven trick: the silver ion coordinates with the N3 of the purine and the 2'-OH, directing the silyl chloride selectively to the 2'-position.

Protocol D: 3'-Phosphitylation

Purpose: To generate the reactive monomer for the DNA/RNA synthesizer.

  • Preparation: Dissolve the 5',2'-protected nucleoside in strictly anhydrous dichloromethane (DCM).

  • Reaction: Add DIPEA (3.0 eq) followed by 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl, 1.5 eq). Stir for 2 hours at room temperature.

  • Expert Insight (Causality): Strict anhydrous conditions (<10 ppm H2​O ) are mandatory. Moisture will rapidly hydrolyze the highly sensitive P(III) reagent into an unreactive H-phosphonate[3]. DIPEA is used instead of triethylamine because its steric hindrance prevents it from acting as a nucleophile and attacking the phosphitylating agent.

Protocol E: Solid-Phase RNA Synthesis (SPOS)

Purpose: To incorporate the modified monomer into the oligonucleotide chain.

  • Preparation: Dissolve the modified phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M.

  • Coupling: Use 5-(Ethylthio)-1H-tetrazole (ETT) as the activator on a standard automated synthesizer.

  • Expert Insight (Causality): The coupling time must be extended from the standard 3 minutes to 12–15 minutes. The combined steric bulk of the N2 -modification and the 2'-TBDMS group significantly hinders the nucleophilic attack of the 5'-OH of the growing oligonucleotide chain onto the incoming phosphoramidite[4].

Quantitative Data & Optimization

The nature of the amine used during the initial SNAr step impacts both the overall synthetic yield and the thermodynamic stability (Melting Temperature, Tm​ ) of the final RNA duplex.

Modification TypeSNAr Yield (%)Phosphoramidite Yield (%)SPOS Coupling Efficiency (%) ΔTm​ per mod (°C)
N2 -Methyl 88%75%>98%-0.5
N2 -Propyl 82%70%96%-0.9
N2 -Benzyl 78%65%94%-1.5
N2 -Pyrenyl 60% (via Buchwald)52%88%+2.1 (Intercalation)

Table 1: Impact of various N2 -modifications on synthetic efficiency and RNA duplex stability. Bulky modifications generally decrease coupling efficiency and destabilize the duplex unless they are capable of base-stacking/intercalation (e.g., Pyrenyl).

References

  • Synthesis of N2-alkyl-8-oxo-7,8-dihydro-2′-deoxyguanosine derivatives and effects of these modifications on RNA duplex stability - PMC. nih.gov.
  • Nucleoside Modification Using Buchwald-Hartwig Amination Reactions | Request PDF.
  • Synthesis of N 2 -Deoxyguanosine Modified DNAs and the Studies on Their Translesion Synthesis by the E. coli DNA Polymerase IV | Request PDF.
  • Synthesis of N2-(4-Hydroxyphenyl)

Sources

Application

Application Note: Regioselective Deacetylation of 2-Bromo-2',3',5'-tri-O-acetylinosine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Maximizing O-deacetylation yield while suppressing Nucleophilic Aromatic Substitution (SNAr) at the C2 position.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Maximizing O-deacetylation yield while suppressing Nucleophilic Aromatic Substitution (SNAr) at the C2 position.

Introduction & Mechanistic Rationale

Nucleoside analogues are a foundational class of compounds in the development of antiviral and antineoplastic therapeutics[1]. In the synthesis of modified purine nucleosides, 2-bromoinosine serves as a highly versatile electrophilic scaffold. The C2-bromine bond is primed for downstream functionalization via transition-metal-catalyzed cross-coupling or nucleophilic displacement to generate 2-substituted inosine or adenosine derivatives[2].

The immediate precursor to this scaffold is 2-bromo-2',3',5'-tri-O-acetylinosine (CAS: 41623-91-0). While the acetyl groups are essential for protecting the ribose hydroxyls during the bromination of the purine base, their subsequent removal (deacetylation) presents a significant chemoselectivity challenge[3].

The Kinetic vs. Thermodynamic Challenge

The purine ring of inosine is highly electron-deficient, rendering the C2-halogen highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Standard deacetylation protocols often employ harsh conditions, such as refluxing sodium methoxide (NaOMe) or prolonged exposure to methanolic ammonia (NH₃/MeOH) at room temperature. Applying these traditional conditions to 2-bromo-2',3',5'-tri-O-acetylinosine inevitably leads to the displacement of the bromide ion, yielding unwanted 2-methoxyinosine or 2-aminoinosine (guanosine) byproducts[2][4].

To achieve chemoselective O-deacetylation, the reaction must be placed under strict kinetic control . The transesterification of the aliphatic O-acetyl esters is significantly faster than the SNAr at the aromatic C2 position. By utilizing catalytic NaOMe (Zemplén conditions) at 0 °C, the activation energy barrier for O-deacetylation is easily overcome, while the thermodynamic barrier for C2-substitution remains unbreached.

G Substrate 2-Bromo-2',3',5'- tri-O-acetylinosine Desired 2-Bromoinosine (Desired Product) Substrate->Desired NaOMe/MeOH, 0°C (Kinetic Control) Side1 2-Methoxyinosine (SNAr Byproduct) Substrate->Side1 NaOMe/MeOH, Heat (Thermodynamic) Side2 2-Aminoinosine (Amination Byproduct) Substrate->Side2 NH3/MeOH, Heat (Nucleophilic Attack)

Fig 1. Chemoselective deacetylation pathway vs. competing SNAr side reactions.

Quantitative Data & Method Comparison

The table below summarizes the causality between selected reaction conditions and the resulting product distribution, highlighting why low-temperature Zemplén transesterification is the authoritative standard for this substrate.

Deacetylation MethodReagents & SolventTemperatureTimeYield (2-Bromoinosine)Major Byproduct Observed
Optimized Zemplén 0.1 eq NaOMe / MeOH0 °C30–45 min>90% None (Trace 2-OMe)
Mild Carbonate 0.5 eq K₂CO₃ / MeOH0 °C to RT2–4 h85–90% None
Methanolic Ammonia 7N NH₃ in MeOHRT12–24 h<50%2-Aminoinosine (SNAr)
Harsh Zemplén 1.0 eq NaOMe / MeOH65 °C (Reflux)2 h0%2-Methoxyinosine

Experimental Protocols

Primary Protocol: Optimized Zemplén Transesterification

This method utilizes catalytic sodium methoxide. It is the fastest and highest-yielding approach, provided the temperature is strictly controlled.

Reagents & Materials:

  • 2-Bromo-2',3',5'-tri-O-acetylinosine (Substrate)

  • Sodium methoxide (NaOMe), 0.5 M solution in anhydrous methanol

  • Anhydrous Methanol (MeOH)

  • Dowex® 50WX8 strongly acidic cation exchange resin (H⁺ form)

Step-by-Step Methodology:

  • Resin Preparation: Pre-wash 2.0 g of Dowex 50WX8 (H⁺) resin with anhydrous MeOH (3 × 10 mL) to remove water and impurities. Set aside. (Expert Insight: 2-Bromoinosine is highly water-soluble. Introducing aqueous acids like HCl or NH₄Cl for neutralization will result in massive yield losses during extraction. The resin allows for a completely non-aqueous, self-validating workup[5].)

  • Substrate Dissolution: In an oven-dried round-bottom flask purged with argon, dissolve 1.0 mmol of 2-bromo-2',3',5'-tri-O-acetylinosine in 10 mL of anhydrous MeOH (0.1 M concentration).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Catalyst Addition: Dropwise, add 0.2 mL of the 0.5 M NaOMe solution (0.1 equivalents).

  • Reaction Monitoring: Stir the mixture at 0 °C. Monitor the reaction via TLC (Eluent: Dichloromethane:Methanol 9:1, visualized under UV 254 nm). The starting material (Rf ~0.8) should cleanly convert to the highly polar product (Rf ~0.15) within 30 to 45 minutes.

  • Neutralization: Once TLC indicates complete consumption of the starting material, immediately add the pre-washed Dowex 50WX8 resin to the flask. Stir gently for 5–10 minutes. Check the pH of the solution using pH paper; it should be neutral (pH ~6.5–7.0).

  • Filtration & Isolation: Filter the suspension through a sintered glass funnel to remove the resin. Wash the resin bed thoroughly with additional MeOH (2 × 10 mL).

  • Concentration: Concentrate the combined filtrate under reduced pressure to afford 2-bromoinosine as a white solid. Triturate with cold diethyl ether to remove trace aliphatic impurities.

Alternative Protocol: Mild Carbonate Methanolysis

If NaOMe is unavailable or if the substrate batches show extreme sensitivity, potassium carbonate provides a milder, albeit slower, alternative.

Step-by-Step Methodology:

  • Dissolve 1.0 mmol of the substrate in 10 mL of anhydrous MeOH.

  • Cool the solution to 0 °C.

  • Add 0.5 mmol (0.5 equivalents) of finely powdered, anhydrous K₂CO₃.

  • Stir the suspension at 0 °C for 1 hour, then allow it to slowly warm to room temperature.

  • Monitor via TLC. Reaction typically completes in 2–4 hours.

  • Neutralize using the same Dowex 50WX8 (H⁺) resin protocol described above, filter, and concentrate.

Workflow Visualization

Workflow Step1 1. Substrate Dissolution (Anhydrous MeOH, Argon) Step2 2. Temperature Control (Cool to 0 °C) Step1->Step2 Step3 3. Catalyst Addition (0.1 eq NaOMe) Step2->Step3 Step4 4. Reaction Monitoring (TLC/LC-MS every 15 min) Step3->Step4 Step5 5. Cation Exchange Neutralization (Dowex 50WX8 H+ Resin) Step4->Step5 Step6 6. Filtration & Concentration (Yield >90%) Step5->Step6

Fig 2. Step-by-step workflow for the Zemplén deacetylation of 2-bromoinosine.

References

  • Regioselective Deacetylation in Nucleosides and Derivatives. ChemBioChem. 1

  • Deacetylation. Encyclopedia MDPI. 3

  • Product Class 17: Purines. Science of Synthesis, Thieme. 5

  • Synthesis and Characterization of N2-(p-n-butylphenyl)-2'-deoxyguanosine and Its 5'-triphosphate... Journal of Medicinal Chemistry. 2

  • N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. SciSpace. 4

Sources

Method

Application Note: Cryogenic Storage and Handling Protocols for 2-Bromo-2',3',5'-tri-O-acetylinosine

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: 2-Bromo-2',3',5'-tri-O-acetylinosine (CAS: 41623-91-0) Application Focus: Long-term stability, degradatio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: 2-Bromo-2',3',5'-tri-O-acetylinosine (CAS: 41623-91-0) Application Focus: Long-term stability, degradation prevention, and self-validating recovery workflows.

Chemical Vulnerability Profile and Causality of Degradation

2-Bromo-2',3',5'-tri-O-acetylinosine is a highly functionalized purine nucleoside analog utilized extensively as a versatile building block in the synthesis of modified oligonucleotides and antiviral therapeutics 1. While the acetyl groups effectively protect the ribose hydroxyls during complex synthetic sequences 2, the molecule possesses three distinct thermodynamic vulnerabilities that dictate its strict storage requirements:

  • Ester Hydrolysis (Deacetylation): The 2',3',5'-tri-O-acetyl ester linkages are highly electrophilic. Exposure to atmospheric moisture, particularly under ambient or slightly elevated temperatures, initiates spontaneous chemical hydrolysis. This results in a heterogeneous mixture of partially deacetylated nucleosides 3. Furthermore, these acetyl groups are highly susceptible to ubiquitous microbial esterases if contamination occurs 4.

  • Photolytic Dehalogenation: The C2-bromine atom on the hypoxanthine ring is sensitive to ultraviolet (UV) and high-intensity visible light. Photon absorption can induce homolytic cleavage of the C-Br bond, leading to debromination or unwanted radical cross-reactions 56.

  • Glycosidic Bond Lability: Purine nucleosides exhibit inherent instability at the N-glycosidic bond under acidic conditions. If trace moisture reacts with ambient CO₂ or residual halogens, the resulting micro-acidic environment accelerates the irreversible cleavage of the nucleobase from the ribose ring 2.

degradation Compound 2-Bromo-2',3',5'-tri-O-acetylinosine Moisture Moisture (H2O) Compound->Moisture Exposure Light UV/Visible Light Compound->Light Exposure Heat Thermal Stress Compound->Heat Exposure Hydrolysis Ester Hydrolysis (Deacetylation) Moisture->Hydrolysis Catalyzes Photolysis Photolytic Dehalogenation Light->Photolysis Induces Heat->Hydrolysis Glycosidic Glycosidic Bond Cleavage Heat->Glycosidic Accelerates Loss Loss of Synthetic Viability & Purity Degradation Hydrolysis->Loss Photolysis->Loss Glycosidic->Loss

Fig 1: Environmental stressors and corresponding degradation pathways of acetylated purine nucleosides.

Quantitative Stability Matrix

To establish a baseline for experimental planning, the following table summarizes the quantitative stability metrics of 2-Bromo-2',3',5'-tri-O-acetylinosine under various environmental conditions.

Table 1: Stability and Shelf-Life Matrix

Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Risk
Optimal Long-Term -20°C to -80°CArgon (Inert)Protected (Amber)> 24 MonthsNegligible
Short-Term (In-use) +4°CAmbientProtected (Amber)1 - 2 WeeksSlow Deacetylation
Benchtop (Open) +25°CAmbient (Humid)Exposed< 24 HoursHydrolysis & Photolysis
Stressed +40°CHumidExposed< 2 HoursRapid Glycosidic Cleavage

Note: Long-term storage of inosine derivatives strictly requires sub-zero temperatures to arrest thermodynamic degradation kinetics 7.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the workflow inherently prevents degradation while simultaneously providing internal checkpoints to verify the compound's structural integrity before downstream synthesis.

Protocol A: Aliquoting and Cryogenic Storage Preparation

Causality Insight: Repeated freeze-thaw cycles introduce microscopic condensation into the bulk powder. Aliquoting the compound into single-use vials eliminates this risk. Argon is specifically chosen over Nitrogen because Argon is denser than air, allowing it to pool at the bottom of the vial and completely displace moisture-rich oxygen before sealing.

Step-by-Step Methodology:

  • Preparation: Transfer the bulk lyophilized 2-Bromo-2',3',5'-tri-O-acetylinosine into a controlled inert-atmosphere glovebox (relative humidity < 5%).

  • Aliquoting: Weigh the compound into single-use, pre-dried amber glass vials (e.g., 100 mg per vial) to protect against photolytic dehalogenation.

  • Argon Backfilling: Gently purge the headspace of each vial with a slow stream of high-purity Argon gas for 10 seconds.

  • Sealing: Immediately cap the vials using PTFE-lined screw caps. Wrap the junction of the cap and vial tightly with Parafilm to create a secondary moisture barrier.

  • Storage: Transfer the sealed vials into a desiccator box containing indicating silica gel, and place the box in a -20°C freezer 7.

workflow Bulk Bulk Compound (Lyophilized) Glovebox Transfer to Inert Glovebox Bulk->Glovebox Aliquot Aliquot into Amber Vials Glovebox->Aliquot Argon Argon Gas Backfill Aliquot->Argon Seal Seal with PTFE Cap & Parafilm Argon->Seal Store Store at -20°C (Desiccated) Seal->Store

Fig 2: Standard Operating Procedure (SOP) workflow for the cryogenic storage preparation of sensitive nucleosides.

Protocol B: Thawing, Recovery, and Quality Control (QC)

Causality Insight: Opening a -20°C vial immediately in a room-temperature lab causes atmospheric water vapor to instantly condense onto the cold powder. This moisture will trigger rapid ester hydrolysis of the acetyl groups once the compound dissolves in your reaction solvent.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the required single-use vial from the -20°C freezer. Do not open the cap. Place the intact vial in a benchtop desiccator for 45–60 minutes to allow the powder to equilibrate to room temperature (20–25°C).

  • Visual Inspection (Self-Validation Check 1): Observe the powder through the amber glass. It should appear as a free-flowing, crystalline solid. If the powder appears clumped or glassy, moisture ingress has occurred during storage.

  • Opening: Once fully equilibrated, remove the Parafilm and open the vial. Immediately dissolve the contents in an anhydrous solvent (e.g., anhydrous Acetonitrile or DMF) required for your downstream reaction.

  • Analytical QC (Self-Validation Check 2): Before proceeding with the main synthesis, withdraw a 1 µL aliquot of the solution. Spot it on a silica gel TLC plate and elute with Dichloromethane:Methanol (95:5).

    • Pass Criteria: A single, clean spot under short-wave UV (254 nm) confirms the structural integrity of the C-Br bond and the acetyl groups.

    • Fail Criteria: The presence of lower-Rf (more polar) spots indicates that deacetylation has occurred, compromising the stoichiometry of your subsequent reaction.

Comprehensive References

  • Molaid Chemical Database | Acetic acid (2R,3R,4R,5R)-4-acetoxy-5-acetoxymethyl-2-{2-bromo-6-[2-(4-nitro-phenyl)-ethoxy]-purin-9-yl}-tetrahydro-furan-3-yl ester | 127218-16-0 | 1

  • American Chemical Suppliers | Inosine Suppliers USA (Storage Directives) | 7

  • Thieme Connect | Achieving Sustainability in the Assembly of Modified Nucleosides Using Green Solvents | 2

  • MDPI | Immobilization of Neutral Protease from Bacillus subtilis for Regioselective Hydrolysis of Acetylated Nucleosides | 3

  • Benchchem | 8-Aza-7-bromo-7-deazaguanosine Handling and Photolytic Stability | 5

  • MDPI | An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides |6

  • PubMed (NIH) | Microbial hydrolysis of acetylated nucleosides |4

Sources

Application

synthesis of 2-Bromo-2',3',5'-tri-O-acetylinosine analogs

Application Note & Detailed Protocols Topic: A Strategic Guide to the Synthesis of 2-Bromo-2',3',5'-tri-O-acetylinosine and its Diversification into Novel Analogs Audience: Researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Detailed Protocols

Topic: A Strategic Guide to the Synthesis of 2-Bromo-2',3',5'-tri-O-acetylinosine and its Diversification into Novel Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 2-Bromo-Inosine Scaffolds

In the landscape of medicinal chemistry, nucleoside analogs remain a cornerstone of therapeutic development, particularly in virology and oncology.[1] Inosine, a naturally occurring purine nucleoside, serves as a valuable starting point for the synthesis of diverse bioactive compounds. The strategic introduction of a bromine atom at the 2-position of the inosine purine ring transforms it into a highly versatile intermediate. This 2-bromo substituent is not merely a structural modification; it is an active chemical handle, priming the molecule for a variety of subsequent nucleophilic aromatic substitution (SNAr) reactions.[2]

This guide provides a comprehensive, field-tested methodology for the synthesis of 2-Bromo-2',3',5'-tri-O-acetylinosine. The acetylation of the ribose hydroxyl groups is a critical preliminary step, enhancing solubility in organic solvents and preventing unwanted side reactions during the bromination of the purine base.[3] We will detail the protocols for acetylation, subsequent bromination, and finally, the application of this key intermediate in the synthesis of a diverse library of 2-substituted analogs. Each step is accompanied by expert commentary to elucidate the underlying chemical principles and ensure reproducible, high-yield outcomes.

Overall Synthetic Workflow

The synthesis is a three-stage process beginning with commercially available inosine. The workflow is designed for efficiency and modularity, allowing for the creation of numerous derivatives from a single, key intermediate.

Synthetic_Workflow Inosine Inosine (Starting Material) Ac_Inosine 2',3',5'-tri-O-acetylinosine (Protected Intermediate) Inosine->Ac_Inosine Step 1: Acetylation Br_Ac_Inosine 2-Bromo-2',3',5'-tri-O-acetylinosine (Key Intermediate) Ac_Inosine->Br_Ac_Inosine Step 2: Bromination Analogs 2-Substituted Inosine Analogs (Final Products) Br_Ac_Inosine->Analogs Step 3: SNAr Diversification (+ Nucleophiles R-NH2, R-SH, etc.)

Caption: Overall workflow for the synthesis of 2-substituted inosine analogs.

Part 1: Synthesis of 2',3',5'-tri-O-acetylinosine (Protected Intermediate)

This initial step protects the three hydroxyl groups of the ribose moiety, a standard procedure in nucleoside chemistry to improve solubility and prevent interference in subsequent reactions targeting the heterocyclic base.

Protocol 1: Acetylation of Inosine

Materials & Reagents:

  • Inosine

  • Acetonitrile (anhydrous)

  • Triethylamine (Et₃N)

  • Acetic Anhydride (Ac₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Methanol (MeOH)

  • Isopropanol

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Suspend inosine (e.g., 10 g, 37.3 mmol) in a round-bottom flask containing anhydrous acetonitrile (60 mL).[4]

  • Add a catalytic amount of DMAP to the suspension.

  • Sequentially add triethylamine (20 mL, 143 mmol) and then slowly add acetic anhydride (12.5 mL).[4]

  • Stir the reaction mixture vigorously at room temperature. The suspension should gradually dissolve as the reaction proceeds. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting inosine spot is consumed (typically 1-2 hours).

  • Once the reaction is complete, cautiously add methanol (5 mL) to quench any remaining acetic anhydride. Stir for an additional 10 minutes.

  • Concentrate the reaction solution under reduced pressure (rotary evaporator) to obtain a crude white solid.

  • Wash the solid thoroughly with isopropanol to remove soluble impurities.

  • Filter the solid and dry it under vacuum to yield 2',3',5'-tri-O-acetylinosine.

Senior Scientist's Note: DMAP serves as a highly effective acylation catalyst by forming a more reactive acetylpyridinium intermediate. The triethylamine acts as a base to neutralize the acetic acid byproduct generated during the reaction, driving the equilibrium towards the product. Quenching with methanol is a critical safety and purity step, as it deactivates the highly reactive acetic anhydride.

Part 2: Synthesis of 2-Bromo-2',3',5'-tri-O-acetylinosine (Key Intermediate)

This step involves the regioselective bromination of the purine ring at the C2 position. This position is less reactive than C8, making this a challenging but achievable transformation. The use of N-Bromosuccinimide (NBS) in a suitable solvent is a common strategy for brominating electron-rich heterocycles.[5][6]

Protocol 2: Electrophilic Bromination

Materials & Reagents:

  • 2',3',5'-tri-O-acetylinosine

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃) or Dichloromethane (DCM), anhydrous

  • Tetrabutylammonium bromide (TBAB) (optional, as a phase transfer catalyst)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2',3',5'-tri-O-acetylinosine (e.g., 5 g, 12.7 mmol) in anhydrous chloroform (50 mL) in a flask protected from light.[5]

  • Add N-Bromosuccinimide (2.5 equivalents) and a catalytic amount of tetrabutylammonium bromide (0.05 equivalents) to the solution.[5]

  • Heat the reaction mixture to a gentle reflux (around 50-60 °C) and stir for 12-24 hours. The reaction must be carefully monitored by TLC and/or LC-MS to track the formation of the product and consumption of the starting material.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to quench unreacted bromine), saturated aqueous sodium bicarbonate (to neutralize any acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, such as hexane-ethyl acetate or dichloromethane-methanol, is typically effective.[5]

  • Combine the product-containing fractions (identified by TLC) and evaporate the solvent to afford pure 2-Bromo-2',3',5'-tri-O-acetylinosine as a solid.

Senior Scientist's Note: The C2 position of the inosine ring is electron-rich and susceptible to electrophilic attack, although less so than C8. Over-bromination or side reactions are possible, hence the importance of careful monitoring. The work-up procedure is designed to remove both the brominating agent and acidic byproducts, which is crucial for the stability of the acetyl protecting groups.[7]

Part 3: Synthesis of 2-Substituted Inosine Analogs (Diversification)

The 2-bromo group is an excellent leaving group for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups. This modularity is a key advantage for creating chemical libraries for drug discovery.[8]

Protocol 3: General Procedure for SNAr

Materials & Reagents:

  • 2-Bromo-2',3',5'-tri-O-acetylinosine

  • Nucleophile of choice (e.g., primary/secondary amine, thiol, alkoxide)

  • A non-nucleophilic base (e.g., DIPEA, K₂CO₃)

  • Polar aprotic solvent (e.g., DMF, Acetonitrile)

Procedure:

  • Dissolve 2-Bromo-2',3',5'-tri-O-acetylinosine (1 equivalent) in the chosen anhydrous solvent (e.g., DMF).

  • Add the desired nucleophile (1.5-3 equivalents) and the base (2-4 equivalents).

  • Heat the reaction mixture (typically between 60 °C and 100 °C) and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction, dilute with a solvent like ethyl acetate, and wash with water and brine to remove the DMF and excess reagents.

  • Dry the organic layer, concentrate, and purify the resulting 2-substituted analog by column chromatography.

  • The final deprotection of the acetyl groups can be achieved by treatment with methanolic ammonia or triethylamine in methanol to yield the final, unprotected nucleoside analog.[9][10]

Data Summary and Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compounds.

CompoundMolecular FormulaMol. Weight ( g/mol )Typical Yield (%)Key ¹H NMR Signal (CDCl₃, δ ppm)
2',3',5'-tri-O-acetylinosineC₁₆H₁₈N₄O₈394.3480-90%~8.2 (s, 1H, C8-H), ~8.0 (s, 1H, C2-H), ~2.1-2.2 (3 x s, 9H, Acetyl-CH₃)
2-Bromo-2',3',5'-tri-O-acetylinosineC₁₆H₁₇BrN₄O₈473.2440-60%~8.1 (s, 1H, C8-H), Absence of C2-H signal , ~2.1-2.2 (3 x s, 9H, Acetyl-CH₃)
2-Amino-analog (acetylated)C₁₈H₂₂N₆O₇ (example with ethylamine)434.4150-75%~7.8 (s, 1H, C8-H), signals for the new alkyl group, ~2.1-2.2 (3 x s, 9H, Acetyl-CH₃)

Characterization Workflow:

Analysis_Workflow cluster_0 Reaction Monitoring cluster_1 Purification & Isolation cluster_2 Structural Confirmation TLC TLC (Qualitative Check) Column Flash Column Chromatography TLC->Column LCMS LC-MS (Progress & Mass Check) Evaporation Solvent Evaporation Column->Evaporation NMR NMR Spectroscopy (¹H, ¹³C) Evaporation->NMR HRMS High-Resolution MS (Exact Mass) Evaporation->HRMS Purity HPLC (Purity Assessment) HRMS->Purity

Caption: Standard workflow for the purification and analysis of synthesized compounds.

References

  • Casu, F., Harston, R. K., Chiacchio, M. A. D. 6., & Gumina, G. (2012). Synthesis of 2'-substituted Inosine Analogs via Unusual Masking of the 6-hydroxyl Group. Nucleosides Nucleotides Nucleic Acids, 31(3), 224-35. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWPUCVrmr7bbBcnRbcS4TH6_c-mxuImjwQBSAKasqQfhn-9jcAdY8M0KhnJoa7ujhe1CAQb7b58caZMjbPHla02bVhPb_O0VnpU-HbxAeDiMnFWtjroLLrAASNiWL_IJ0ud9BK]
  • Taylor & Francis Online. (2012). Synthesis of 2′-Substituted Inosine Analogs via Unusual Masking of the 6-Hydroxyl Group. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_PEOLZN5hLpMSL6Yjk9A3qCttgGtyXx43uDyk64NMYLbbfXA_7EImNCGQ4Bf4F6iVG1CqeOszd9NIOfxjz_8y2Xt3JOSHDP0I5thplazPfldOzqcguD4ZI6-FMTkv5T4QjOv_mmI3cjlKVw7_K6olyh2lpJB2LgZ5a54=]
  • Casu, F., et al. (2012). Synthesis of 2′-Substituted Inosine Analogs via Unusual Masking of the 6-Hydroxyl Group. Nucleosides, Nucleotides & Nucleic Acids, 31(3). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLRsUzji1SVKEfFber2B1oTUWsaMHrzD0YlR59M3ZagybDpVhEWdWFKo6A2FuewpAFuamDrRZb2e3uTOlHEHqYD1IGmXvhjxG2-vS5ksKWS3EOxy-7gM7ad2c16jiAAVMwd6iOTzUZRsLnnV_kXFHt9JlLa4f0-4iq2ng=]
  • Taylor & Francis Online. (2012). Full article: Synthesis of 2′-Substituted Inosine Analogs via Unusual Masking of the 6-Hydroxyl Group. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9qexVr1SxJM190GG8eIvMWjqnCfVkxU8vPKETxI1lSdR954AuJOgFzMqCVRk4pRXieq7Vhdsb6L7RTDdqtfzSBpjCp_bGCHuctMbUvmnAIZNsL-4eLrglLj9GP56G6CETvcA3aK6Ap8zyD5AXdfbpv706vg7YF3WjbhH1]
  • Meyer, R. B., Jr. (n.d.). 2-Substituted derivatives of adenosine and inosine cyclic 3',5'-phosphates. Synthesis, enzymic activity, and analysis of the structural requirements of the binding locale of the 2-substituent on bovine brain protein kinase. Biochemistry - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExY1vz3bjDqfwZRTLKtG_vFB5OE_Y2e4dSy-C_av1tRnyl8hq52UUQTq4tGzW3ADDMdJgjPgBELBNCDEoOW39W6YZhBUyFEICG15028oZdzP39U0VV6037MinTht0lZ7iuCflSiAfu]
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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Bromo-2',3',5'-tri-O-acetylinosine Synthesis

Welcome to the Technical Support Center for nucleoside chemistry. The synthesis of 2-Bromo-2',3',5'-tri-O-acetylinosine (CAS: 41623-91-0) from guanosine is a critical transformation in the development of antiviral agents...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for nucleoside chemistry. The synthesis of 2-Bromo-2',3',5'-tri-O-acetylinosine (CAS: 41623-91-0) from guanosine is a critical transformation in the development of antiviral agents and modified oligonucleotides. This workflow relies on a two-step process: the exhaustive O-acetylation of guanosine, followed by a non-aqueous Sandmeyer-type diazotization-bromination.

While conceptually straightforward, this pathway is notoriously sensitive to moisture, temperature fluctuations, and stoichiometric imbalances. This guide provides field-proven protocols, quantitative benchmarks, and mechanistic troubleshooting to ensure high-yield, reproducible syntheses.

Reaction Workflow & Failure Pathways

Understanding the mechanistic branching of this synthesis is the first step in troubleshooting. The diagram below illustrates the intended pathway alongside the most common side-reactions that compromise yield.

G Guanosine Guanosine (Starting Material) TriAcG 2',3',5'-Tri-O-acetylguanosine (Intermediate) Guanosine->TriAcG Ac2O, Pyridine/DMAP 70°C, 2-4h Target 2-Bromo-2',3',5'-tri-O-acetylinosine (Target Product) TriAcG->Target t-BuONO, CHBr3 -20°C to RT OverAc N2,O-Tetraacetylguanosine (Over-acetylation) TriAcG->OverAc Excess Ac2O Prolonged Heat Xanthosine Xanthosine Derivative (Hydrolysis Byproduct) TriAcG->Xanthosine Trace H2O (Aqueous quench) Depurinated Depurinated Sugar (Acid Cleavage) TriAcG->Depurinated Harsh Acid/Heat

Reaction workflow and common side-reactions in 2-bromo-2',3',5'-tri-O-acetylinosine synthesis.

Quantitative Data & Reaction Parameters

To establish a baseline for your experiments, compare your reaction conditions against the optimized parameters summarized below. Deviations from these metrics are the leading cause of failed syntheses.

Reaction StepReagents & EquivalentsTemp (°C)TimeExpected YieldKey Success Metric
1. O-Acetylation Guanosine (1.0 eq)Ac₂O (4.0 eq)DMAP (0.1 eq)70 °C3 h85–95%Transition from a cloudy suspension to a clear solution.
2. Diazotization & Bromination Tri-O-acetylguanosine (1.0 eq)t-BuONO (3.0 eq)CHBr₃ (15.0 eq)-20 °C to RT2–4 h50–65%Minimal xanthosine byproduct; strict anhydrous control.
Self-Validating Experimental Protocols

The following methodologies are engineered with built-in causality checks, allowing you to validate the success of the reaction in real-time.

Step 1: Synthesis of 2',3',5'-Tri-O-acetylguanosine

Causality Focus: Guanosine is extremely polar and insoluble in most organic solvents due to extensive intermolecular hydrogen bonding. Heating provides the kinetic energy to disrupt the crystal lattice, while acetylation removes H-bond donors, fundamentally altering the molecule's solubility profile ().

  • Preparation: Suspend 10.0 g (35.3 mmol) of thoroughly dried guanosine in 100 mL of anhydrous pyridine in a 250 mL round-bottom flask equipped with a magnetic stirrer and an argon balloon.

  • Catalysis: Add 0.43 g (3.5 mmol, 0.1 eq) of 4-Dimethylaminopyridine (DMAP). Note: DMAP acts as a highly efficient acyl transfer catalyst, accelerating the reaction and preventing incomplete acetylation.

  • Acylation: Slowly add 13.3 mL (141.2 mmol, 4.0 eq) of acetic anhydride (Ac₂O) via syringe.

  • Heating & Validation: Heat the mixture to 70 °C. Self-Validation: The reaction will initially be a thick, opaque suspension. Within 1-2 hours, as the hydroxyls are acetylated, the mixture will become a clear, pale-yellow solution. Do not stop the reaction until optical clarity is achieved.

  • Isolation: Cool to room temperature and quench with 10 mL of methanol to destroy excess Ac₂O. Concentrate under reduced pressure. Pour the syrupy residue into 300 mL of vigorously stirred ice-water to precipitate the product. Filter, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 2-Bromo-2',3',5'-tri-O-acetylinosine

Causality Focus: The Sandmeyer-type non-aqueous diazotization relies on generating a highly unstable diazonium ion at the C2 position. Low temperatures stabilize this intermediate, preventing premature radical decomposition and allowing the weak bromide nucleophile to successfully attack ().

  • Azeotropic Drying: Dissolve 5.0 g (12.2 mmol) of 2',3',5'-tri-O-acetylguanosine in 20 mL of anhydrous toluene and evaporate to dryness under reduced pressure. Repeat twice. Removing trace water is an absolute requirement to prevent hydrolysis.

  • Reaction Setup: Dissolve the dried starting material in 30 mL of freshly distilled bromoform (CHBr₃) under a strict argon atmosphere. Cool the flask to -20 °C using a dry ice/ethylene glycol bath.

  • Diazotization: Slowly add 4.3 mL (36.6 mmol, 3.0 eq) of tert-butyl nitrite (t-BuONO) dropwise over 30 minutes.

  • Bromination: Allow the reaction to stir at -20 °C for 1 hour, then slowly remove the cooling bath and let it warm to room temperature over 2 hours.

  • Quenching & Purification: Quench by carefully pouring the mixture into 100 mL of ice-cold saturated aqueous NaHCO₃. Extract with dichloromethane (3 x 50 mL). Dry the organic layers over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (gradient: 100% DCM to 97:3 DCM:MeOH).

Troubleshooting & FAQs

Q: My acetylation reaction (Step 1) remains a cloudy suspension even after 4 hours. What is wrong? A: Guanosine is notoriously insoluble. If it remains cloudy, the reaction is incomplete. Ensure the pyridine is strictly anhydrous, as trace water rapidly hydrolyzes Ac₂O. If the reagents are dry, the issue is kinetic; ensure you have added the catalytic DMAP (0.1 eq) and maintain the internal temperature at exactly 70 °C. The transition to a clear solution is your definitive visual cue for success.

Q: I am seeing a significant amount of a highly polar byproduct in Step 2. NMR shows a carbonyl at C2 instead of a bromine. How do I fix this? A: You have synthesized the xanthosine (2-hydroxy purine) derivative. This occurs when water outcompetes the bromide source as a nucleophile. The diazonium ion is highly electrophilic; even atmospheric moisture will rapidly hydrolyze it (). Solution: This byproduct is a self-validating metric of moisture contamination. You must azeotropically dry the starting tri-O-acetylguanosine with toluene, distill your bromoform over calcium hydride (CaH₂), and perform the reaction under a strict argon atmosphere.

Q: Why does my reaction mixture turn black during the bromination step? A: A rapid darkening to black or deep brown indicates premature decomposition of the diazonium intermediate and polymerization of the solvent. Causality: This is typically caused by adding the tert-butyl nitrite too quickly or failing to maintain the reaction at -20 °C during the addition. The exothermic nature of diazotization causes localized heating. Solution: Add the nitrite dropwise over 30 minutes using a syringe pump, ensuring the internal temperature never exceeds -10 °C during the addition phase.

Q: I've isolated my product, but the mass spectrometry shows a missing ribose sugar. What caused this? A: You are observing depurination (cleavage of the N-glycosidic bond). Purine nucleosides, particularly those with electron-withdrawing halogens, are highly susceptible to acid-catalyzed hydrolysis. The decomposition of tert-butyl nitrite generates acidic nitrogen oxides (NOx). If the reaction is allowed to warm too much or is left stirring overnight, these acidic byproducts will cleave the sugar. Solution: Strictly limit the reaction time to a maximum of 4 hours, do not exceed room temperature, and quench the reaction promptly with a mild base (saturated NaHCO₃).

Q: How do I separate the unreacted tri-O-acetylguanosine from the brominated product? A: Unreacted starting material (amine) is significantly more polar than the 2-bromo product. Use silica gel flash chromatography with a gradient of Dichloromethane (DCM) to Methanol (MeOH). The 2-bromo target compound typically elutes at 2–3% MeOH in DCM, while the starting material requires >5% MeOH to move off the baseline.

References
  • High-yield regioselective synthesis of 9-glycosyl guanine nucleosides and analogues via coupling with 2-N-acetyl-6-O-diphenylcarbamoylguanine. ResearchGate. Available at: [Link] [1]

  • Product Class 17: Purines. Science of Synthesis, Thieme Connect. Available at:[Link] [2]

  • Synthesis and characterization of N2-(p-n-butylphenyl)-2'-deoxyguanosine and its 5'-triphosphate and their inhibition of HeLa DNA polymerase alpha. Journal of Medicinal Chemistry (PubMed). Available at: [Link] [3]

Optimization

Technical Support Center: Synthesis of 2-Bromo-2',3',5'-tri-O-acetylinosine

Welcome to the technical support guide for the synthesis of 2-Bromo-2',3',5'-tri-O-acetylinosine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-2',3',5'-tri-O-acetylinosine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for 2-Bromo-2',3',5'-tri-O-acetylinosine?

The synthesis is a two-step process. First, the starting material, inosine, is peracetylated to protect the hydroxyl groups on the ribose sugar. This intermediate, 2',3',5'-tri-O-acetylinosine, is then subjected to electrophilic bromination to install a bromine atom at the C2 position of the purine ring.

Q2: Why is the acetylation of the ribose moiety necessary?

The hydroxyl groups of the ribose sugar are nucleophilic and can react with the brominating agent, leading to undesired side products and reduced yield. Acetyl groups serve as effective protecting groups that are stable under the bromination conditions and can be removed later if necessary. A standard procedure involves reacting inosine with acetic anhydride in the presence of a base like triethylamine or pyridine.[1][2]

Q3: What is the mechanism for the bromination at the C2 position?

The bromination of the purine ring system is an electrophilic aromatic substitution reaction. The acetylated inosine ring, while less electron-rich than some other aromatic systems, can still be attacked by a potent electrophilic bromine source (e.g., Br₂ or N-Bromosuccinimide). The reaction proceeds via a resonance-stabilized cationic intermediate, followed by deprotonation to restore aromaticity and yield the 2-bromo product. The C8 position is also susceptible to electrophilic attack, but reaction conditions can be optimized to favor substitution at C2.[3]

Q4: What are the most critical parameters influencing the reaction yield?

The success of this synthesis hinges on several key factors:

  • Anhydrous Conditions: Moisture can consume the brominating reagent and lead to side reactions. All glassware should be oven-dried, and anhydrous solvents must be used.

  • Reagent Quality: The purity and reactivity of the brominating agent are paramount. Ensure it is fresh or has been stored properly.

  • Temperature Control: Both the acetylation and bromination steps can be temperature-sensitive. Maintaining the recommended temperature range is crucial for minimizing side product formation.

  • Stoichiometry: Precise control over the molar equivalents of the brominating agent is necessary to prevent over-bromination or incomplete reaction.

Detailed Experimental Protocol

This protocol outlines a representative procedure for the synthesis. Researchers should adapt it based on their specific laboratory conditions and scale.

Part A: Synthesis of 2',3',5'-tri-O-acetylinosine (Intermediate 1)
  • Suspend inosine (1.0 eq) in anhydrous acetonitrile.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add triethylamine (3.8 eq) followed by the dropwise addition of acetic anhydride (3.3 eq) at room temperature.[1]

  • Stir the mixture for 1-2 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding methanol.

  • Concentrate the solution under reduced pressure.

  • The resulting solid can be washed with a solvent like isopropanol to remove impurities, yielding 2',3',5'-tri-O-acetylinosine.[1]

Part B: Synthesis of 2-Bromo-2',3',5'-tri-O-acetylinosine (Final Product)
  • Dissolve 2',3',5'-tri-O-acetylinosine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).

  • Cool the solution in an ice bath (0-5 °C).

  • Slowly add the brominating agent, such as a solution of molecular bromine (Br₂) (1.1-1.5 eq) in the same solvent, dropwise. It is critical to keep the concentration of free Br₂ low to prevent side reactions.[4]

  • Stir the reaction at 0-5 °C and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any excess bromine.

  • Separate the organic layer, wash it with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure 2-Bromo-2',3',5'-tri-O-acetylinosine.

Reagents and Conditions Summary
Parameter Step A: Acetylation Step B: Bromination Notes
Starting Material Inosine2',3',5'-tri-O-acetylinosineEnsure starting material is dry and pure.
Solvent Anhydrous AcetonitrileAnhydrous DichloromethaneStrict anhydrous conditions are essential.
Reagents Acetic Anhydride, Triethylamine, DMAPMolecular Bromine (Br₂)Use high-purity reagents.
Stoichiometry Inosine (1.0 eq), Acetic Anhydride (3.3 eq)Intermediate 1 (1.0 eq), Br₂ (1.1-1.5 eq)Titrate brominating agent carefully.
Temperature Room Temperature0-5 °CMaintain low temperature during bromine addition.
Reaction Time 1-2 hours2-4 hoursMonitor by TLC to determine completion.
Work-up Methanol quench, concentrationThiosulfate quench, extractionNeutralize excess bromine before extraction.
Purification Washing/RecrystallizationSilica Gel ChromatographyOptimize solvent system for good separation.
Synthetic Workflow Visualization

G Inosine Inosine Acety_Inosine 2',3',5'-tri-O-acetylinosine Inosine->Acety_Inosine Acetylation (Ac₂O, Et₃N) Bromo_Inosine 2-Bromo-2',3',5'-tri-O-acetylinosine Acety_Inosine->Bromo_Inosine Bromination (Br₂) Purified_Product Purified Product Bromo_Inosine->Purified_Product Purification (Chromatography)

Caption: Overall workflow for the synthesis of 2-Bromo-2',3',5'-tri-O-acetylinosine.

Troubleshooting Guide

Problem 1: Low or no yield of the final product.

  • Q: My TLC analysis shows only the starting material (2',3',5'-tri-O-acetylinosine) even after several hours. What could be the issue?

    • A: This strongly suggests an issue with your brominating agent or the reaction conditions.

      • Cause & Solution (Reagent): Molecular bromine can degrade over time. Ensure you are using a fresh bottle or a properly stored stock. Alternatively, consider using a more stable brominating source like N-Bromosuccinimide (NBS) in the presence of a radical initiator, a method known as the Wohl-Ziegler reaction, which maintains a low concentration of Br₂ in situ.[4]

      • Cause & Solution (Activation): The purine ring may not be sufficiently activated for bromination. Some protocols suggest the addition of a Lewis acid or protic acid to enhance the electrophilicity of the bromine.[5] However, this must be done cautiously as it can also promote side reactions.

  • Q: The yield is very low, and I have a complex mixture of products. What went wrong?

    • A: This often points to issues with moisture, temperature, or stoichiometry.

      • Cause & Solution (Moisture): Water will react with bromine and can also lead to the de-acetylation of your starting material. Ensure all glassware is rigorously oven-dried and that you are using anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Cause & Solution (Temperature): Adding the bromine solution too quickly or at a temperature above 5 °C can lead to exothermic reactions and the formation of multiple byproducts, including over-brominated species. Maintain strict temperature control and add the bromine solution slowly and dropwise.

      • Cause & Solution (Stoichiometry): Using a large excess of bromine will inevitably lead to di- or tri-brominated products. Use a slight excess (1.1-1.5 equivalents) and monitor the reaction closely by TLC to stop it once the starting material is consumed.

Problem 2: The product appears to be impure or contains significant side products after work-up.

  • Q: My NMR spectrum shows multiple sets of acetyl peaks and aromatic signals. How do I identify the impurities?

    • A: The most common impurities are unreacted starting material, over-brominated products (e.g., 2,8-dibromo-inosine derivative), or isomers where bromination occurred at a different position.

      • Cause & Solution (Over-bromination): As mentioned, this is due to excess bromine or prolonged reaction time. The best solution is preventative: use less brominating agent and monitor the reaction carefully. For purification, a careful column chromatography with a shallow solvent gradient may help separate these products.

      • Cause & Solution (Degradation): The purine ring can be sensitive to strongly acidic or basic conditions. During the aqueous work-up, ensure the neutralization steps are performed promptly and at low temperatures to prevent hydrolysis of the acetyl groups or degradation of the heterocyclic core.

  • Q: I'm having trouble purifying my product via column chromatography. It streaks or co-elutes with impurities.

    • A: Optimizing your chromatography is key.

      • Cause & Solution (Solvent System): The polarity of your starting material and product are likely similar. Experiment with different solvent systems. A mixture of dichloromethane/methanol or ethyl acetate/hexane is a good starting point. Try adding a small percentage (0.5-1%) of a modifier like triethylamine to the eluent to reduce tailing on the silica gel.

      • Cause & Solution (Crude Material): Ensure your crude material is as clean as possible before loading it onto the column. A pre-purification step, such as precipitation or washing with a non-polar solvent like hexane, can remove some baseline impurities.

Troubleshooting Logic Diagram

G cluster_SM Starting Material Issues cluster_Reaction Reaction Condition Issues cluster_Purification Purification & Side Products Start Low Yield or Impure Product Check_SM_Purity Is 2',3',5'-tri-O-acetylinosine pure? Start->Check_SM_Purity SM_Impure Re-purify intermediate. Confirm structure by NMR. Check_SM_Purity->SM_Impure No Check_Conditions Were conditions optimal? Check_SM_Purity->Check_Conditions Yes Anhydrous Use oven-dried glassware & anhydrous solvents. Check_Conditions->Anhydrous No Temp_Control Maintain 0-5 °C during Br₂ addition. Check_Conditions->Temp_Control No Reagent_Quality Use fresh/high-purity brominating agent. Check_Conditions->Reagent_Quality No Check_Side_Products What are the impurities? Check_Conditions->Check_Side_Products Yes Over_Bromination Reduce Br₂ stoichiometry (1.1 eq). Monitor closely with TLC. Check_Side_Products->Over_Bromination Over-bromination Optimize_Chroma Optimize chromatography: - Shallow gradient - Add 0.5% Et₃N to eluent Check_Side_Products->Optimize_Chroma Co-elution/ Streaking

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-2',3',5'-tri-O-acetylinosine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-Bromo-2',3',5'-tri-O-acetylinosine. This guide is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Bromo-2',3',5'-tri-O-acetylinosine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic step. The following question-and-answer-based troubleshooting guide provides in-depth analysis, mechanistic insights, and field-proven protocols to optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) - Diagnosing Common Issues

This section addresses the most frequent initial observations when the synthesis does not proceed as expected.

Question 1: My reaction yield is significantly lower than expected, and the TLC plate shows a complex mixture of spots. What are the most likely side reactions?

Answer: A low yield accompanied by multiple spots on a Thin-Layer Chromatography (TLC) plate is a hallmark of competing side reactions. In the bromination of acetylated inosine, particularly when using reagents like N-Bromosuccinimide (NBS), several events can occur simultaneously.

The primary culprits are:

  • Depurination: The acid-catalyzed cleavage of the N-glycosidic bond, which separates the purine base from the ribose sugar. This is often the most significant cause of yield loss.[1][2] The resulting ribose derivative is highly polar.

  • Hydrolysis of Acetyl Groups: Premature removal of the acetyl protecting groups from the ribose moiety. This can be partial (mono- or di-acetylated) or complete, leading to a cascade of more polar byproducts.[3]

  • Over-bromination: The addition of more than one bromine atom to the inosine ring, resulting in a dibromo-product. This is less common but possible with excess brominating agent or extended reaction times.[4]

  • Incomplete Reaction: Unreacted starting material will also be present, further complicating the product profile.

The key to troubleshooting is to identify the dominant side reaction, which can often be deduced from the relative positions (Rƒ values) of the spots on your TLC plate.

Question 2: I am observing a new, highly polar, UV-active spot near the baseline of my TLC. Could this be due to depurination?

Answer: Yes, this is a classic indicator of depurination. The N-glycosidic bond in purine nucleosides is known to be susceptible to hydrolysis under acidic conditions.[5][6] Even if you do not explicitly add acid to your reaction, common brominating agents like NBS can generate acidic byproducts, especially in the presence of trace amounts of water, creating an environment that promotes this bond cleavage.[4]

The electron-withdrawing nature of the acetyl protecting groups can further destabilize the glycosidic bond, making the molecule more prone to depurination compared to its unprotected counterpart.[7] The released 2-bromohypoxanthine base and the acetylated ribose sugar (or its degradation products) will have very different polarities, but the free purine base is UV-active and will appear on the TLC.

To confirm, you can run a co-spot on your TLC with a standard of the expected purine base (2-bromohypoxanthine), if available.

Question 3: My NMR analysis shows a mixture of my desired product and species with fewer than three acetyl groups. How can I prevent this deacetylation?

Answer: The hydrolysis of acetyl esters can be catalyzed by both acidic and basic conditions.[8] While acetyl groups are generally stable, they can be labile under the wrong conditions.

Causality and Prevention:

  • Acid-Catalyzed Hydrolysis: As mentioned, acidic byproducts from the brominating agent can catalyze not only depurination but also the hydrolysis of the ester linkages. Ensuring strictly anhydrous conditions is the most effective preventative measure, as water is a required reactant for this side reaction.[4]

  • Acyl Migration: Under certain conditions, acyl groups can migrate between adjacent hydroxyl groups (e.g., from 2' to 3').[9] While less common in a fully protected nucleoside, if any partial deacetylation occurs, it can lead to a mixture of isomers that are difficult to separate.

  • Reaction Work-up: Using a basic aqueous work-up (e.g., saturated sodium bicarbonate) to quench the reaction is standard, but prolonged exposure can initiate deacetylation. The quench should be performed efficiently and at a low temperature (0 °C).

Recommendation: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Question 4: Mass spectrometry of my main product spot shows a mass corresponding to a dibrominated compound. How did this happen and how can I avoid it?

Answer: The formation of dibromo compounds is a known side reaction when using active brominating agents like NBS.[4][10] While the C8 position of the purine ring is the most electron-rich and thus the primary site for electrophilic substitution, a second bromination can occur under forcing conditions.

Factors Leading to Over-bromination:

  • Stoichiometry: Using a significant excess of the brominating agent (e.g., >1.5 equivalents of NBS) dramatically increases the probability of a second bromination event.

  • Reaction Time: Allowing the reaction to proceed long after the starting material has been consumed provides an opportunity for the desired mono-bromo product to react further.

  • Temperature: Higher reaction temperatures increase the rate of all reactions, including the secondary bromination.

Troubleshooting Protocol:

  • Monitor the Reaction Closely: Use TLC to track the disappearance of the starting material. Once it is consumed, quench the reaction promptly.

  • Control Stoichiometry: Use a carefully measured amount of the brominating agent, typically between 1.05 and 1.2 equivalents.

  • Maintain Low Temperature: If over-bromination is a persistent issue, consider running the reaction at a lower temperature (e.g., 0 °C or room temperature) for a longer period.

Part 2: In-Depth Troubleshooting Workflows

This section provides structured workflows and detailed experimental protocols to address and mitigate the key side reactions.

Workflow 1: Troubleshooting Low Reaction Yield

This decision tree provides a logical path to diagnose the root cause of poor reaction outcomes.

G cluster_tlc TLC Analysis cluster_causes Primary Cause & Action Start Low Yield of Desired Product TLC Analyze Crude Reaction Mixture by TLC Start->TLC Spots Evaluate TLC Spot Pattern TLC->Spots Polar Strong Polar Spot(s) (Rf < 0.2) Spots->Polar Dominant Observation Mid Multiple Mid-Polarity Spots Spots->Mid Dominant Observation NonPolar New Non-Polar Spot (Rf > Product) Spots->NonPolar Dominant Observation SM Starting Material Remains Spots->SM Dominant Observation Depurination Likely Cause: Depurination Action: See Protocol 1A. Ensure anhydrous conditions. Neutralize acidic byproducts. Polar->Depurination Deacetylation Likely Cause: Deacetylation Action: See Protocol 1B. Use anhydrous solvents. Perform cold, rapid work-up. Mid->Deacetylation OverBrom Likely Cause: Over-bromination Action: See Protocol 1C. Reduce NBS equivalents. Monitor reaction closely. NonPolar->OverBrom Incomplete Likely Cause: Incomplete Reaction Action: See Protocol 1D. Increase reaction time/temp. Check reagent quality. SM->Incomplete G cluster_main Desired Pathway cluster_side Side Reactions SM 2',3',5'-tri-O-acetylinosine Product 2-Bromo-2',3',5'-tri-O-acetylinosine SM->Product + NBS (Electrophilic Substitution) Depurinated 2-Bromohypoxanthine + Acetylated Ribose SM->Depurinated + H⁺ (trace H₂O) (Glycosidic Cleavage) Hydrolyzed Partially Deacetylated Products SM->Hydrolyzed + H₂O (H⁺ or OH⁻) Product->Depurinated + H⁺ (trace H₂O) Dibromo 2,X-Dibromo Product Product->Dibromo + NBS (excess)

Caption: Competing reaction pathways.

Protocol 1A: Mitigating Depurination

Principle: Depurination is acid-catalyzed. The strategy is to eliminate sources of acid and water.

  • Reagent Preparation:

    • Use N-Bromosuccinimide (NBS) that has been freshly recrystallized from water and thoroughly dried under vacuum. Pure NBS should be a white solid; a yellow or brown color indicates decomposition and the presence of bromine. [4][10] * Use anhydrous aprotic solvents (e.g., acetonitrile, DMF, or CH₂Cl₂) with a water content below 50 ppm.

  • Reaction Setup:

    • Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.

    • Add a non-nucleophilic acid scavenger to the reaction mixture. Barium carbonate or powdered molecular sieves (4Å) are effective choices. [4]3. Execution:

    • Dissolve the 2',3',5'-tri-O-acetylinosine and acid scavenger in the anhydrous solvent under an inert atmosphere.

    • Add the recrystallized NBS portion-wise over 15-20 minutes at room temperature.

    • Monitor the reaction by TLC every 30 minutes.

  • Work-up:

    • Once the starting material is consumed, filter off the acid scavenger (if used).

    • Quench the reaction by pouring it into a cold (0 °C) aqueous solution of a mild reducing agent like sodium thiosulfate to destroy any remaining NBS or bromine.

    • Immediately extract the product into an organic solvent like ethyl acetate.

Protocol 1B: Preventing Hydrolysis of Acetyl Groups

Principle: Avoid exposure to strong acids, bases, and water, especially during work-up.

  • Reaction Conditions: Follow all steps for mitigating depurination (Protocol 1A), as anhydrous conditions are the primary defense against hydrolysis. [4]2. Work-up Modification:

    • After quenching with sodium thiosulfate, use a buffered or neutral wash instead of a strong base. A saturated solution of sodium chloride (brine) is preferred over sodium bicarbonate if deacetylation is a major concern.

    • Minimize the time the product is in an aqueous phase. Separate the layers promptly.

    • Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.

  • Purification:

    • Use a silica gel chromatography system that has been properly conditioned. Avoid using eluents containing highly reactive solvents (e.g., methanol with potential acid/base contaminants). A neutral solvent system like hexane-ethyl acetate is recommended.

Protocol 1C & 1D: Controlling Over-bromination and Incomplete Reactions

Principle: Fine-tune reaction stoichiometry and kinetics.

ParameterTo Prevent Over-brominationTo Drive Incomplete ReactionRationale
NBS Equivalents Decrease to 1.05 - 1.1 eq.Increase to 1.2 - 1.3 eq.Balances reactivity with selectivity. Excess reagent drives over-bromination.
Temperature Maintain at RT or decrease to 0 °CIncrease gently to 40-50 °CLower temperatures slow the secondary reaction more than the primary one.
Reaction Time Quench immediately upon SM consumptionAllow to stir for a longer durationTime is a critical variable for competing reactions.
Reagent Quality Use freshly recrystallized NBSEnsure NBS is pure and activeImpure NBS can be less reactive or introduce inhibitors. [4]

Part 3: Reference Protocols and Data

Recommended Synthesis Protocol

This protocol incorporates best practices to minimize common side reactions.

  • Setup: Under an inert atmosphere (N₂ or Ar), add 2',3',5'-tri-O-acetylinosine (1.0 eq) and anhydrous barium carbonate (1.5 eq) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous acetonitrile (approx. 0.1 M concentration relative to the substrate). Stir the suspension for 10 minutes.

  • Reagent Addition: Add freshly recrystallized N-Bromosuccinimide (1.1 eq) in a single portion.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexane) every 30-60 minutes. The product spot should appear at a higher Rƒ than the starting material.

  • Quenching: Upon complete consumption of the starting material (typically 2-4 hours), filter the reaction mixture through a pad of celite to remove the barium carbonate, washing with ethyl acetate.

  • Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with cold 10% aqueous sodium thiosulfate solution (1x), water (1x), and saturated aqueous sodium chloride (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to obtain the pure 2-Bromo-2',3',5'-tri-O-acetylinosine as a white solid.

Table of Common Byproducts
CompoundCommon CauseExpected TLC Rƒ (vs. Product)Mass Difference (vs. Product)
2-BromohypoxanthineDepurinationMuch Lower-259.18 (Ribose-triacetate)
Deacetylated Product(s)HydrolysisLower-42.04 per acetyl group
Dibrominated ProductOver-brominationHigher+78.92 per bromine atom
Starting MaterialIncomplete ReactionLower-78.92 (Br for H)

References

  • Microbial hydrolysis of acetylated nucleosides. PubMed, [Link] [3]2. Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms. PLoS ONE, [Link] [1]3. N-Bromosuccinimide. Wikipedia, [Link] [4]4. Contribution to the mechanism of the acid-catalyzed hydrolysis of purine nucleosides. Journal of the American Chemical Society, [Link] [5]5. Oligonucleotide synthesis. Wikipedia, [Link]

  • Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods. PMC, [Link] [9]7. C-Ribosylating Enzymes in the (Bio)Synthesis of C-Nucleosides and C-Glycosylated Natural Products. ACS Catalysis, [Link]

  • Why does depurination happen at a higher pH (or under less harsh conditions) than depyrimidation? Chemistry Stack Exchange, [Link] [6]9. Mechanistic studies on depurination and apurinic site chain breakage in oligodeoxyribonucleotides. Nucleic Acids Research, [Link] [2]10. Depurination of DNA During Oligonucleotide Synthesis. Glen Research, [Link] [7]11. Structure of Nucleotides. Bio-Synthesis, [Link]

  • Protecting group. Wikipedia, [Link] [8]13. N-Bromosuccinimide. Wikipedia, [Link] [10]14. N-Bromosuccinimide (NBS). Organic Chemistry Portal, [Link]

  • Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. PMC, [Link]

Sources

Optimization

Technical Support Center: HPLC Separation of 2-Bromo-2',3',5'-tri-O-acetylinosine

Welcome to the Technical Support Center for the chromatographic analysis of 2-Bromo-2',3',5'-tri-O-acetylinosine . This highly protected, halogenated nucleoside analog presents unique challenges during Reversed-Phase Hig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of 2-Bromo-2',3',5'-tri-O-acetylinosine . This highly protected, halogenated nucleoside analog presents unique challenges during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Due to the lability of its ester linkages and the structural similarity to its unbrominated precursor, achieving baseline resolution without inducing on-column degradation requires precise control over mobile phase pH, ionic strength, and solvent selectivity.

This guide provides field-proven methodologies, diagnostic data, and mechanistic troubleshooting to ensure a self-validating, robust analytical workflow.

Chromatographic Profiling & Diagnostic Data

When troubleshooting the separation of 2-Bromo-2',3',5'-tri-O-acetylinosine, identifying the nature of extraneous peaks is the first critical step. The three O-acetyl groups dominate the molecule's hydrophobicity. Any loss of these groups drastically alters retention behavior.

Table 1: Diagnostic Retention Behavior and UV Characteristics

Analyte / ImpurityRelative Retention Time (RRT)*Diagnostic UV MaxStructural Cause for Shift
2-Bromo-2',3',5'-tri-O-acetylinosine 1.00 (Target) ~260 nmFully protected, halogenated purine
2',3',5'-tri-O-acetylinosine0.85 - 0.90~250 nmLack of C2-Bromine reduces lipophilicity
2-Bromo-di-O-acetylinosine (isomers)0.60 - 0.70~260 nmLoss of one hydrophobic acetyl group
2-Bromo-mono-O-acetylinosine0.35 - 0.45~260 nmLoss of two hydrophobic acetyl groups
2-Bromo-inosine0.15 - 0.20~260 nmComplete deprotection (highly polar)

*RRT values are approximate and derived from the optimized gradient protocol below.

Troubleshooting Workflow

Use the following logical matrix to diagnose and resolve the most common chromatographic failures associated with protected purine nucleosides.

G Start HPLC Issue: 2-Bromo-2',3',5'-tri-O-acetylinosine Split1 Identify Chromatographic Symptom Start->Split1 Symptom1 Pre-peaks / Degradation Split1->Symptom1 Symptom2 Co-elution with Precursor Split1->Symptom2 Symptom3 Severe Peak Tailing Split1->Symptom3 Cause1 O-Acetyl Hydrolysis (pH too high/low) Symptom1->Cause1 Cause2 Similar Hydrophobicity (Insufficient Selectivity) Symptom2->Cause2 Cause3 Silanol Interactions (Purine N binding) Symptom3->Cause3 Fix1 Buffer Mobile Phase to pH 6.0 Chill Autosampler to 4°C Cause1->Fix1 Fix2 Flatten Gradient Slope Switch MeCN to Methanol Cause2->Fix2 Fix3 Use Fully Endcapped C18 Add 10mM Ammonium Acetate Cause3->Fix3

Troubleshooting workflow for 2-Bromo-2',3',5'-tri-O-acetylinosine HPLC separation.

Optimized Self-Validating RP-HPLC Protocol

To prevent the issues outlined above, utilize this field-validated methodology. This protocol acts as a self-validating system: if the system suitability criteria are not met, the run should be halted to prevent the generation of artifactual data.

Step 1: Mobile Phase Preparation
  • Solvent A (Aqueous Buffer): Dissolve 0.77 g of LC-MS grade Ammonium Acetate in 1.0 L of ultrapure water (10 mM final concentration). Adjust the pH to exactly 6.0 using dilute glacial acetic acid. Causality: A pH of 6.0 is the stability sweet spot for nucleosides, preventing both acid-catalyzed depurination and base-catalyzed ester hydrolysis[1].

  • Solvent B (Organic Modifier): 100% LC-MS grade Methanol. Causality: Methanol provides superior selectivity ( α ) over acetonitrile for halogenated compounds due to its hydrogen-bonding capabilities and polarizability.

Step 2: Column & System Setup
  • Column: High-purity, fully endcapped C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Column Temperature: 25°C (Do not exceed 30°C to minimize thermal degradation of the acetyl groups).

  • Autosampler Temperature: 4°C.

  • Detection: UV at 260 nm (Reference off).

Step 3: Gradient Elution Program

Table 2: Optimized Gradient Profile

Time (min)% Solvent A (Buffer)% Solvent B (Methanol)Flow Rate (mL/min)
0.070301.0
2.070301.0
18.030701.0
20.05951.0
24.05951.0
24.170301.0
30.070301.0
Step 4: System Suitability & Self-Validation

Before analyzing unknown samples, inject a resolution standard containing both 2-Bromo-2',3',5'-tri-O-acetylinosine and 2',3',5'-tri-O-acetylinosine.

  • Validation Criterion 1 (Resolution): The resolution ( Rs​ ) between the two peaks must be ≥1.5 . If <1.5 , flatten the gradient slope between 2.0 and 18.0 minutes.

  • Validation Criterion 2 (Peak Symmetry): The tailing factor ( Tf​ ) for the brominated target must be ≤1.3 . If >1.3 , verify the buffer concentration and column endcapping integrity[2].

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: I am observing multiple new peaks eluting before my main peak, and their area increases the longer the sample sits in the autosampler. What is happening? A1: You are observing the progressive hydrolysis (deacetylation) of the 2',3',5'-tri-O-acetylinosine moiety. The three O-acetyl groups are ester linkages that are highly sensitive to pH extremes. If your sample diluent or mobile phase is unbuffered, highly acidic (pH < 4), or basic (pH > 7), these groups will cleave, forming di-O-acetyl and mono-O-acetyl derivatives. Because these degradation products expose polar hydroxyl groups, they are significantly less hydrophobic and elute earlier in RP-HPLC[3]. Corrective Action: Ensure your sample diluent is buffered to pH 6.0 and keep the autosampler strictly chilled to 4°C to arrest degradation kinetics.

Q2: My target peak (2-Bromo-2',3',5'-tri-O-acetylinosine) is co-eluting with the unbrominated starting material (2',3',5'-tri-O-acetylinosine). How can I improve resolution? A2: The structural difference between these two molecules is a single bromine atom at the C2 position. While the halogen adds lipophilicity, the massive hydrophobic footprint of the three acetyl groups dominates the retention mechanism, making separation difficult. Corrective Action: Switch your organic modifier from Acetonitrile to Methanol. Methanol is a protic solvent that interacts differently with the polarizable electron cloud of the bromine atom, providing superior selectivity for halogenated purines. Additionally, decrease the gradient slope to increase the time the analytes spend partitioning[2].

Q3: The peak for 2-Bromo-2',3',5'-tri-O-acetylinosine exhibits severe tailing (Asymmetry factor > 1.8). Is the column degrading? A3: Not necessarily. Peak tailing in nucleoside analog chromatography is frequently caused by secondary interactions. While the acetyl groups protect the ribose hydroxyls, the purine ring still contains basic nitrogen atoms with lone pairs of electrons. At neutral pH, residual silanols on the silica stationary phase ionize into negatively charged silanoxide ions (-Si-O⁻). The purine nitrogens undergo secondary ion-exchange interactions with these sites, causing the molecules to "stick" and elute slowly[2]. Corrective Action: Use a highly endcapped C18 column. Ensure your mobile phase contains at least 10 mM ammonium acetate; the ammonium cations (NH₄⁺) effectively mask the residual silanol sites, sharpening the peak.

Q4: Can I use a standard 0.1% TFA (Trifluoroacetic acid) mobile phase for this analysis? A4: It is highly discouraged. 0.1% TFA yields a mobile phase pH of approximately 2.0. At this highly acidic pH, the O-acetyl groups are prone to rapid acid-catalyzed hydrolysis during the run. Furthermore, you risk partial depurination (cleavage of the glycosidic bond between the purine base and the ribose sugar), a known degradation pathway for modified nucleosides under harsh acidic conditions[3]. Stick to a milder buffer system like ammonium acetate at pH 6.0.

References

  • Single-run high-performance liquid chromatography of nucleotides, nucleosides, and major purine bases and its application to different tissue extracts Source: Analytical Biochemistry / PubMed URL:[Link]

  • Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides Source: ATDBio URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-2',3',5'-tri-O-acetylinosine

This technical guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-Bromo-2',3',5'-tri-O-acetylinosine. As a crucial intermediate for the development...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-Bromo-2',3',5'-tri-O-acetylinosine. As a crucial intermediate for the development of various purine-based therapeutic agents, optimizing its synthesis is paramount for achieving high yield and purity. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this synthetic procedure.

Part 1: Foundational Knowledge & Frequently Asked Questions

This section addresses fundamental questions regarding the synthesis, providing the necessary theoretical background to make informed experimental decisions.

Q1: What is the core chemical transformation in the synthesis of 2-Bromo-2',3',5'-tri-O-acetylinosine?

The synthesis involves the electrophilic aromatic substitution on the purine ring of 2',3',5'-tri-O-acetylinosine. Specifically, a bromine atom is introduced at the C-8 position, which is the most electron-rich and sterically accessible site for electrophilic attack on the inosine core. Inosine itself is an important nucleoside in various biological processes, including purine metabolism and gene translation[1].

Q2: Why must the hydroxyl groups of inosine be acetylated prior to the bromination step?

The acetylation of the 2', 3', and 5' hydroxyl groups on the ribose moiety serves several critical functions:

  • Preventing Side Reactions: The hydroxyl groups are nucleophilic and can react with the electrophilic brominating agent, leading to unwanted byproducts. Acetyl groups act as effective protecting groups, rendering the hydroxyls unreactive.

  • Improving Solubility: The peracetylated nucleoside exhibits significantly improved solubility in aprotic organic solvents, which are ideal for this type of bromination reaction[2][3].

  • Facilitating Purification: The acetylated product is less polar than the unprotected nucleoside, making it more amenable to standard purification techniques like silica gel chromatography.

It is important to note that under certain harsh acidic conditions, such as treatment with acetyl bromide, the glycosidic bond of purine nucleosides can be cleaved, which is a critical side reaction to avoid during the bromination step[4].

Q3: What are the recommended brominating agents and their respective advantages and disadvantages?

Several reagents can effect the C-8 bromination of acetylated inosine. The choice of agent is a critical parameter that influences reaction rate, yield, and safety.

Brominating AgentAdvantagesDisadvantagesTypical Stoichiometry
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Solid, stable, and easy to handle; High reactivity, often leading to shorter reaction times; Reaction can be catalyzed by Lewis or protic acids[2].Can lead to over-bromination if not carefully controlled.0.55 - 1.1 equivalents
N-Bromosuccinimide (NBS) Solid, easy to handle, and widely available; Generally provides good selectivity for C-8 bromination[2][5].Can be less reactive than DBDMH, sometimes requiring longer reaction times or radical initiators for other types of reactions[6].1.05 - 1.5 equivalents
Molecular Bromine (Br₂) Inexpensive and highly reactive.Highly toxic, corrosive, and volatile liquid requiring specialized handling (fume hood, safety equipment)[7]; Can lead to the formation of HBr, which may cause side reactions like deacetylation[7].~1.1 equivalents

For most applications, DBDMH is recommended due to its high efficiency and ease of handling. The addition of a catalytic amount of a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) can further enhance its efficiency[2].

Q4: How does the choice of solvent impact the reaction?

The solvent plays a crucial role in stabilizing intermediates and influencing the reactivity of the brominating agent.

  • Aprotic Solvents (Recommended): Dichloromethane (CH₂Cl₂), Acetonitrile (CH₃CN), and N,N-Dimethylformamide (DMF) are highly effective for this reaction[2]. They are relatively non-reactive towards the brominating agents and effectively solvate the starting material. CH₂Cl₂ is particularly noteworthy as it can sometimes allow for product purification with a simple aqueous workup without requiring solvent evaporation first.

  • Protic Solvents (Avoid): Protic solvents like methanol (MeOH) are generally less efficient. They can react with the brominating agent or intermediates, and their polarity can slow down the desired electrophilic substitution.

Part 2: Experimental Protocol & Workflow Visualization

This section provides a validated, step-by-step protocol for the synthesis and offers a visual guide to the reaction workflow.

Detailed Experimental Protocol: Bromination using DBDMH

This protocol is a generalized procedure synthesized from established methodologies and may require optimization for specific laboratory conditions.[2]

  • Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2',3',5'-tri-O-acetylinosine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.55 eq) to the solution in one portion at room temperature with stirring. For enhanced reactivity, trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq) can be added.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 6-8 hours. If the reaction is sluggish, an additional portion of DBDMH (0.1-0.2 eq) can be added.

  • Quenching: Upon completion, cool the reaction mixture in an ice bath and quench by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining brominating agent.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield 2-Bromo-2',3',5'-tri-O-acetylinosine as a white solid.

Visualization of the Synthetic Pathway

G cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Product Formation & Purification Start 2',3',5'-tri-O-acetylinosine Solvent Anhydrous CH2Cl2 Reagent DBDMH / cat. TMSOTf Start->Reagent Stir at RT Intermediate Sigma Complex (Electrophilic Attack at C-8) Reagent->Intermediate Addition Product_Crude Crude Product Mixture Intermediate->Product_Crude Deprotonation Purification Aqueous Work-up & Silica Gel Chromatography Product_Crude->Purification Product_Pure 2-Bromo-2',3',5'-tri-O-acetylinosine Purification->Product_Pure

Caption: Synthetic workflow for 2-Bromo-2',3',5'-tri-O-acetylinosine.

Part 3: Troubleshooting Guide

This Q&A guide addresses specific issues that may arise during the experiment, providing potential causes and actionable solutions.

Q: My reaction is very slow or shows no conversion. What are the likely causes?

  • Cause A: Inactive Brominating Agent. Reagents like NBS and DBDMH can degrade over time, especially if not stored properly in a cool, dry place.

    • Solution: Use a freshly opened bottle of the brominating agent or test the activity of the existing batch on a more reactive substrate.

  • Cause B: Insufficient Activation. Some reactions, particularly with less reactive substrates, may require catalytic activation.

    • Solution: If not already included, add a catalytic amount (e.g., 0.1 eq) of a Lewis acid like TMSOTf or a protic acid like p-toluenesulfonic acid (TsOH) to enhance the electrophilicity of the bromine source[2].

  • Cause C: Presence of Water. Trace amounts of water can deactivate the brominating agent and the Lewis acid catalyst.

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere.

Q: My final product is a mixture containing significant amounts of starting material and a dibrominated byproduct. How can I improve selectivity?

  • Cause: Incorrect Stoichiometry and/or Rapid Addition. This issue points to over-bromination due to an excess of the brominating agent or localized high concentrations.

    • Solution 1 (Stoichiometry): Carefully control the stoichiometry. Using a slight excess (1.05-1.1 equivalents) of the brominating agent is often sufficient for mono-bromination[8]. Avoid large excesses.

    • Solution 2 (Slow Addition): Instead of adding the brominating agent all at once, add it portion-wise or as a solution via a syringe pump over a period of time. This maintains a low, steady concentration of the electrophile, favoring mono-substitution.

Q: I'm observing the formation of polar byproducts, and the NMR spectrum suggests partial or complete loss of the acetyl groups. What is happening?

  • Cause: Hydrolysis of Acetyl Protecting Groups. The acetyl esters are susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water[9][10].

    • Solution 1 (Anhydrous Conditions): Re-verify that all solvents and reagents are anhydrous. The generation of HBr as a byproduct when using Br₂ can be a major cause; using NBS or DBDMH, which do not directly produce strong acids, can mitigate this[7].

    • Solution 2 (Neutral Work-up): During the aqueous work-up, avoid strong acids or bases. Use a mild base like saturated sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts before final washing and drying.

Q: My product appears to be degrading during silica gel chromatography. How can I prevent this?

  • Cause: Acidity of Silica Gel. Standard silica gel is slightly acidic and can catalyze the hydrolysis of the acetyl groups or even the cleavage of the sensitive glycosidic bond, especially with prolonged exposure.

    • Solution 1 (Neutralize the Silica): Prepare a slurry of the silica gel in your starting elution solvent and add a small amount (~1%) of a non-nucleophilic base like triethylamine. Flush the column with several column volumes of the starting solvent to remove the excess base before loading your sample.

    • Solution 2 (Alternative Stationary Phase): Consider using a less acidic stationary phase, such as neutral alumina.

    • Solution 3 (Minimize Contact Time): Optimize your elution solvent system using TLC to ensure your product has a reasonable Rf value (0.3-0.4). This will allow for a quicker purification, minimizing the contact time between your compound and the stationary phase[11].

Troubleshooting Workflow Diagram

G start Observe Undesired Outcome cat1 Low / No Yield Potential Causes Inactive Reagent Poor Activation Wet Conditions start->cat1 cat2 Multiple Products Potential Causes Incorrect Stoichiometry Rapid Reagent Addition start->cat2 cat3 Deacetylation Potential Causes Acid/Base Contamination Non-Anhydrous Conditions start->cat3 cat4 Degradation on Column Potential Causes Acidic Silica Gel Prolonged Elution start->cat4 sol1 Solution: • Use fresh brominating agent • Add catalytic TMSOTf • Use anhydrous solvents cat1:f2->sol1 sol2 Solution: • Use 1.05-1.1 eq. of reagent • Add reagent slowly or portion-wise cat2:f2->sol2 sol3 Solution: • Use neutral work-up (NaHCO3) • Ensure dry reagents/solvents cat3:f2->sol3 sol4 Solution: • Neutralize silica with Et3N • Use neutral alumina • Optimize solvent for faster elution cat4:f2->sol4

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Ghate, M., et al. (2012). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Marine Drugs, 10(4), 836–851. [Link]

  • Wnuk, S. F., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(29), 3793-3796. [Link]

  • Alvarado, M., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Molecules, 17(5), 5560-5576. [Link]

  • Wnuk, S. F., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. ResearchGate. [Link]

  • Ghorbanloo, M., & Ghorbani-Vaghei, R. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6783-6881. [Link]

  • Prystas, M., & Sorm, F. (1965). Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine. Collection of Czechoslovak Chemical Communications, 30(6), 1900-1909. [Link]

  • Sarda, S., et al. (2006). Microbial hydrolysis of acetylated nucleosides. Tetrahedron, 62(29), 6886-6891. [Link]

  • Organic Syntheses. (2015). Preparation of 3,5-Dibromo-2-pyrone from Coumalic Acid. Organic Syntheses, 92, 148-155. [Link]

  • da Silva, F. de C., et al. (2011). Simple method for fast deprotection of nucleosides by triethylamine-catalyzed methanolysis of acetates in aqueous medium. Journal of the Brazilian Chemical Society, 22(10), 1978-1984. [Link]

  • ResearchGate. (n.d.). The acetylation of inosine (3a). ResearchGate. [Link]

  • Ramos, J., et al. (2021). Inosine in Biology and Disease. Genes, 12(10), 1591. [Link]

Sources

Optimization

purification challenges with 2-Bromo-2',3',5'-tri-O-acetylinosine

Welcome to the technical support guide for 2-Bromo-2',3',5'-tri-O-acetylinosine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges enc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Bromo-2',3',5'-tri-O-acetylinosine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important synthetic intermediate. As a protected nucleoside, its successful purification is critical for subsequent synthetic steps.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 2-Bromo-2',3',5'-tri-O-acetylinosine?

The impurity profile of your crude product is directly linked to the synthetic and work-up procedures employed. In our experience, impurities typically fall into three categories:

Impurity Category Specific Examples Origin & Rationale Primary Detection Method
Process-Related Acetic Anhydride, Triethylamine/Pyridine, Acetic AcidThese are residual reagents and byproducts from the acetylation reaction. Pyridine and triethylamine act as catalysts and acid scavengers.[3] Acetic acid is a byproduct. Their removal is the first critical purification step.¹H NMR (characteristic signals), GC-MS for volatile residues
Incomplete Reaction Inosine, Mono- or Di-acetylated Inosine SpeciesThe acetylation reaction may not proceed to completion, leaving starting material or partially acetylated intermediates. These are significantly more polar than the desired product.TLC (will appear as lower Rf spots), LC-MS
Side-Products/Degradation N-acetylated species, De-acetylated product, 2-Hydroxy-inosine derivative (from hydrolysis of the bromo group)While acylation of the guanine O(6) is a known side reaction for guanosine, similar reactions on the inosine ring system are possible under certain conditions.[4] More commonly, the acetyl protecting groups can be labile, and hydrolysis can occur during work-up or on silica gel. The 2-bromo group can also be susceptible to hydrolysis. Some acetylated nucleosides are known to be unstable.[5]TLC (spots with different Rf), LC-MS (for mass identification), ¹H NMR

Q2: My final product is an off-white or brownish powder, but the literature describes it as a white crystalline solid. What causes this discoloration?

Discoloration is a frequent issue and almost always points to trace impurities.[6] The most common causes are:

  • Residual Pyridine: If pyridine is used as the solvent or catalyst, it can be notoriously difficult to remove completely. Trace amounts can become trapped in the crystalline lattice and oxidize over time, leading to a yellow or brown hue. An acidic wash during the initial work-up is crucial for its removal.[3]

  • Degradation: As an alpha-bromoketone-like structure within the purine ring system, the compound may have limited stability, especially when exposed to light, air, or residual acid from the synthesis.[6]

  • Charring on Silica Gel: Prolonged exposure to the acidic surface of standard silica gel during column chromatography can sometimes cause minor degradation of sensitive compounds, leading to colored impurities that co-elute with the product.

Q3: Is 2-Bromo-2',3',5'-tri-O-acetylinosine stable during storage?

The compound should be stored in a freezer, ideally under an inert atmosphere, to ensure stability.[7] Studies on similar modified nucleosides show that they can be susceptible to degradation over time, even at low temperatures.[8] For instance, hydrolysis of the acetyl groups or reactions involving the bromo substituent are potential degradation pathways. We recommend re-analyzing the purity of the material by TLC or LC-MS if it has been stored for an extended period.

Troubleshooting Purification Workflows

This section addresses specific problems you may encounter during the purification process.

Problem 1: Co-elution of impurities during silica gel chromatography.

Symptom: Your TLC shows a single major spot, but ¹H NMR or LC-MS analysis of the combined column fractions reveals persistent impurities.

Root Cause Analysis: This classic issue arises when an impurity has a polarity very similar to your target compound, making separation difficult with standard solvent systems.

Solutions:

  • Optimize the Eluent System: Do not rely on a single TLC solvent system. Test a range of systems with different selectivities. For acetylated nucleosides, common systems include gradients of methanol in dichloromethane or ethyl acetate in hexanes/petroleum ether.[3][9]

    • Pro-Tip: Introduce a third solvent to modulate selectivity. For example, adding 0.5-1% triethylamine to your eluent can deactivate the acidic sites on the silica gel, improving the peak shape of amine-containing compounds and altering the elution profile. Conversely, adding a small amount of acetic acid can help with acidic impurities.

  • Employ a Shallow Gradient: A rapid gradient is often the culprit. Switch from a steep gradient (e.g., 0% to 10% Methanol in 10 column volumes) to a much shallower one (e.g., 0% to 5% Methanol over 20-30 column volumes). This increases the resolution between closely eluting spots.

  • Change the Stationary Phase: If optimizing the mobile phase fails, consider an alternative stationary phase.

    • Neutral or Deactivated Silica: Pre-treating standard silica gel with a triethylamine solution can reduce unwanted interactions.

    • Reverse-Phase Chromatography (C18): If the impurities are less polar than your product, reverse-phase chromatography, eluting with a water/acetonitrile or water/methanol gradient, can be highly effective.

Problem 2: Product "oils out" during recrystallization.

Symptom: Upon cooling the recrystallization solution, instead of forming crystals, a viscous liquid or oil separates.

Root Cause Analysis: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point in that specific solvent system, or if the solution is supersaturated.[6]

Solutions:

  • Slow Down the Cooling: Rapid cooling (e.g., plunging a hot flask directly into an ice bath) is a primary cause. Allow the flask to cool slowly to room temperature, then transfer it to a refrigerator, and finally to a freezer.

  • Reduce Solute Concentration: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, and then attempt to cool it slowly again.[6]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Problem 3: Low product yield after column chromatography.

Symptom: You start with a significant amount of crude product but recover very little pure material after chromatography.

Root Cause Analysis:

  • Product Degradation on Silica: The acidic nature of silica gel can catalyze the hydrolysis of the acetyl ester groups, especially if the chromatography is run slowly or with protic solvents like methanol.

  • Irreversible Adsorption: Highly polar impurities or a partially degraded product can bind irreversibly to the top of the column.

  • Incorrect Fraction Collection: The product may have eluted earlier or later than expected, leading to its disposal with the waste fractions.

Solutions:

  • Run the Column "Fast": Use flash chromatography techniques with positive pressure to minimize the residence time of your compound on the stationary phase.

  • Deactivate the Silica: As mentioned before, adding a small percentage of a base like triethylamine to the eluent can prevent degradation of acid-sensitive compounds.

  • Meticulous TLC Monitoring: Run a TLC of every fraction. Do not pool fractions based on visual inspection alone.

Detailed Experimental Protocols

Protocol 1: Standard Work-up Procedure Post-Acetylation

This protocol is designed to remove the bulk of process-related impurities before any chromatographic steps. It assumes the reaction was performed with acetic anhydride and a base like triethylamine or pyridine.[3]

  • Quench the Reaction: After confirming reaction completion by TLC, cool the reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous sodium bicarbonate solution to quench any remaining acetic anhydride.

  • Dilution & Extraction: Dilute the mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM). Transfer the mixture to a separatory funnel.

  • Acidic Wash (Crucial for Base Removal): Wash the organic layer sequentially with:

    • 1 M HCl (2x) to remove triethylamine or pyridine.

    • Saturated aqueous sodium bicarbonate (2x) to remove acetic acid and any remaining HCl.

    • Brine (1x) to break any emulsions and begin the drying process.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Assessment: The resulting crude solid or foam should be significantly cleaner and ready for further purification by chromatography or recrystallization.

Protocol 2: Flash Silica Gel Chromatography

This is the most reliable method for obtaining highly pure 2-Bromo-2',3',5'-tri-O-acetylinosine.

  • Prepare the Column: Dry-pack a silica gel column or prepare a slurry with the initial, non-polar eluent (e.g., 100% Dichloromethane or 98:2 DCM:Methanol).

  • Load the Sample: Dissolve the crude product from Protocol 1 in a minimal amount of the column eluent (or a slightly more polar solvent if solubility is an issue). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution:

    • System A (General Purpose): Start with 100% Dichloromethane and gradually increase the polarity by introducing methanol. A shallow gradient from 0% to 5% methanol is often effective.[10]

    • System B (For Less Polar Impurities): A gradient of Ethyl Acetate in Hexanes (e.g., 20% to 80% Ethyl Acetate) can also provide excellent separation.[3]

  • Monitor Fractions: Collect fractions and monitor them by TLC. Use a suitable visualization method, typically UV light (254 nm), as the purine ring is UV-active.

  • Combine and Concentrate: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Visual Workflow and Logic Guides

PurificationWorkflow

TroubleshootingLogic

References

  • Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. PMC. [Link]

  • Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. PMC. [Link]

  • Nucleic acid purification. Bio-Rad. [Link]

  • Synthesis and stability studies of 2',3',5'-tri-O-acetyl-2-amino(-N6-cyclopentyl) - PubMed. PubMed. [Link]

  • Current trends and challenges in the downstream purification of bispecific antibodies. PMC. [Link]

  • Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. bioRxiv. [Link]

  • PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery. [Link]

  • How purification breakthroughs promise faster biologic development. Drug Discovery News. [Link]

  • Impurity Profiling of Challenging Active Pharmaceutical Ingredients without Chromophore. [Link]

  • Degradation process of 2-bromo-2-nitro-1,3-propanediol (bronopol). ResearchGate. [Link]

  • Solvolysis of 2',3',5'-tri-O-acetylinosine (1). ResearchGate. [Link]

  • 2',3',5'-Tri-O-acetylinosine CAS 3181-38-2. SFEP. [Link]

  • Aviscera Bioscience Product Data Sheet. Aviscera Bioscience. [Link]

  • Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. Organic Syntheses. [Link]

  • Acylation of 2′,3′,5′-tri-O-acetylguanosine. ResearchGate. [Link]

  • AA Troubleshooting and Maintenance Guide. Agilent. [Link]

  • Acetylation of lysines on affinity-purification matrices to reduce co-digestion of bead-bound ligands. Protocols.io. [Link]

  • Activated Sludge Process Control and Troubleshooting Chart Methodology. Ohio EPA. [Link]

  • The Chemical Compounds from Degradation of Profenofos and Malathion by Indigenous Bacterial Consortium. Journal of Pure and Applied Microbiology. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Degradation of 2-Bromo-2',3',5'-tri-O-acetylinosine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 2-Bromo-2',3',5'-tri-O-acetylinosine. This guide is designed for researchers, scientists, and drug development professionals w...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-Bromo-2',3',5'-tri-O-acetylinosine. This guide is designed for researchers, scientists, and drug development professionals who utilize this key synthetic intermediate. The stability of this compound is critical for the success of subsequent synthetic steps and the overall integrity of your research. This document provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions to help you identify, mitigate, and resolve issues related to its degradation during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-Bromo-2',3',5'-tri-O-acetylinosine?

A1: Based on its chemical properties, this compound should be stored under controlled conditions to minimize degradation. It is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The primary degradation pathway is hydrolysis of the acetyl ester groups. Therefore, stringent control of the storage environment is crucial. For optimal stability, store the compound at refrigerated temperatures (2-8°C), in a tightly sealed container, and preferably under an inert gas like argon or nitrogen.[1][2]

Q2: I've noticed my white powder has become clumpy and slightly off-color. Is this a sign of degradation?

A2: Yes, a change in physical appearance, such as clumping, discoloration, or developing a faint acidic (vinegar-like) smell, is a strong indicator of degradation. Clumping suggests moisture absorption, which can catalyze the hydrolysis of the acetyl esters, releasing acetic acid and causing the characteristic odor. Any deviation from a freely-flowing, white crystalline powder warrants an analytical purity check before use.

Q3: How sensitive is this compound to environmental factors like temperature and moisture?

A3: The compound is highly sensitive to moisture and moderately sensitive to temperature.[3]

  • Moisture: This is the most critical factor. The presence of water can lead to hydrolysis of the ester linkages.[3]

  • Temperature: While the product is chemically stable at standard room temperature under dry conditions, elevated temperatures can accelerate the rate of any potential degradation reactions.[3] Long-term storage should be under refrigeration.[2]

Q4: Can I prepare a stock solution and store it for later use?

A4: Preparing stock solutions is common, but their stability must be verified. The stability of 2-Bromo-2',3',5'-tri-O-acetylinosine in solution is highly dependent on the solvent and storage conditions. Protic solvents (like methanol or water) can participate in solvolysis/hydrolysis of the acetyl groups.[4] If you must store a solution, use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or Acetonitrile), store it at -20°C or -80°C, and minimize freeze-thaw cycles. It is strongly recommended to perform a stability study on your specific solution or, preferably, prepare solutions fresh before each experiment.

Troubleshooting Guide

This section addresses specific issues you may encounter, explains the underlying chemistry, and provides actionable steps for resolution.

Issue 1: Inconsistent or Low Yields in Subsequent Synthetic Reactions

You've used 2-Bromo-2',3',5'-tri-O-acetylinosine as a starting material, but your reaction is yielding inconsistent results, low yields of the desired product, or an increase in impurities.

  • Primary Suspected Cause: The most likely culprit is the degradation of your starting material. The primary degradation pathway for this molecule is the hydrolysis of the acetyl ester groups at the 2', 3', and 5' positions of the ribose sugar. This deprotection can occur sequentially, leading to a mixture of mono-, di-, and fully deacetylated species, alongside the parent compound. These partially protected or unprotected nucleosides will have different reactivity and solubility, leading to unpredictable outcomes in your experiments.

  • Troubleshooting Workflow:

    Caption: Workflow for troubleshooting inconsistent experimental results.

Issue 2: Appearance of New Peaks in HPLC or LC-MS Analysis

Upon analyzing your stock of 2-Bromo-2',3',5'-tri-O-acetylinosine, you observe new, more polar peaks that were not present when the material was fresh.

  • Primary Suspected Cause: These new peaks are almost certainly degradation products. The loss of acetyl groups (hydrolysis) increases the polarity of the molecule, causing it to elute earlier in a typical reversed-phase HPLC separation.

  • Visualizing the Degradation Pathway:

    DegradationPathway Parent 2-Bromo-2',3',5'-tri-O-acetylinosine Diacetyl Di-O-acetyl Species (3 possible isomers) Parent->Diacetyl -1 Acetic Acid (Hydrolysis) Monoacetyl Mono-O-acetyl Species (3 possible isomers) Diacetyl->Monoacetyl -1 Acetic Acid (Hydrolysis) Final 2-Bromo-inosine (Fully Deacetylated) Monoacetyl->Final -1 Acetic Acid (Hydrolysis)

    Caption: Primary degradation pathway via sequential hydrolysis.

  • Troubleshooting and Identification Steps:

    • Confirm Identity: Use LC-MS to determine the molecular weights of the new peaks. The expected mass shifts correspond to the loss of acetyl groups (CH₃CO), which is a loss of 42.04 Da for each group.

    • Quantify Degradation: Use a stability-indicating HPLC method (see protocol below) to determine the relative percentage of the parent compound and its degradants.

    • Perform a Forced Degradation Study: To definitively confirm the identity of the degradation peaks, perform a forced degradation study (see protocol below). This involves intentionally exposing the compound to harsh conditions (acid, base, heat) to generate the same degradants you are observing, confirming their origin.[5][6]

Table 1: Recommended Storage and Handling Conditions
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of chemical degradation.[2]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces moisture and oxygen, preventing hydrolysis and potential oxidation.[1]
Container Tightly-sealed, amber glass vialPrevents moisture ingress and protects from light.[7]
Handling Use in a glove box or dry environmentMinimizes exposure to atmospheric moisture.
Solvent for Stock Anhydrous aprotic solvent (e.g., DMSO)Prevents solvolysis/hydrolysis in solution.

In-Depth Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating the parent compound from its more polar degradation products.

  • Instrumentation: HPLC with a UV/Vis or PDA detector.[8]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Solvent B: Acetonitrile with 0.1% TFA or Formic Acid.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the purine ring has strong absorbance (e.g., ~260 nm).

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~0.5 mg/mL.

  • Analysis: Inject the sample. The parent compound will be the latest eluting major peak. Earlier eluting peaks are likely the more polar, deacetylated products.

Protocol 2: Forced Degradation Study

This study helps to confirm the identity of observed impurities by intentionally generating them.[5][6]

  • Prepare Stock Solution: Create a 1 mg/mL solution of high-purity 2-Bromo-2',3',5'-tri-O-acetylinosine in acetonitrile.

  • Set Up Conditions (in separate vials):

    • Control: Stock solution diluted 1:1 with water.

    • Acid Hydrolysis: Stock solution diluted 1:1 with 0.1 N HCl.

    • Alkaline Hydrolysis: Stock solution diluted 1:1 with 0.1 N NaOH.

    • Thermal Stress: Heat the control solution at 60°C.

  • Incubation: Let all vials stand at room temperature (except the thermal stress vial) for several hours (e.g., 2, 4, 8, 24 hours).

  • Analysis: At each time point, take an aliquot from each vial. For the acid and base samples, neutralize them before diluting with the mobile phase for HPLC analysis.

  • Evaluation: Compare the chromatograms from the stressed samples to your aged laboratory sample. A match in the retention times of the newly formed peaks provides strong evidence for the degradation pathway.

Table 2: Potential Degradation Products and Analytical Signatures
Compound NameDescriptionExpected Mass Change (from parent)Expected HPLC Behavior
Di-O-acetyl-2-bromo-inosine Loss of one acetyl group-42.04 DaElutes earlier than parent
Mono-O-acetyl-2-bromo-inosine Loss of two acetyl groups-84.08 DaElutes earlier than di-acetyl
2-Bromo-inosine Complete deacetylation-126.12 DaElutes earliest

By implementing proper storage protocols and utilizing these troubleshooting and analytical guides, you can ensure the integrity of your 2-Bromo-2',3',5'-tri-O-acetylinosine, leading to more reliable and reproducible experimental outcomes.

References

  • Aldrich 634239 - SAFETY DATA SHEET. (2025). MilliporeSigma.
  • Safety Data Sheet SECTION 1: Identification SECTION 2 - 3M. (2022). 3M Company.
  • SAFETY DATA SHEET - Fisher Scientific. (2010). Fisher Scientific.
  • Safety Data Sheet - Cardinal Health MSDS. (2021). Cardinal Health.
  • Tomić, S., et al. (2006). Synthesis and Enzymic Hydrolysis of Acylated Adenosine Derivatives. Journal of Carbohydrate Chemistry, 25(9), 713-723. Retrieved from [Link]

  • Tomić, S., et al. (2006). Synthesis and Enzymic Hydrolysis of Acylated Adenosine Derivatives. ResearchGate. Retrieved from [Link]

  • Reddy, G. S., et al. (2025). Deprotection of nucleosides by lysine-assisted methanolysis of esters and amides. Taylor & Francis Online. Retrieved from [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. Retrieved from [Link]

  • Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. (2025). bioRxiv. Retrieved from [Link]

  • Gotor, V., et al. (2006). Microbial hydrolysis of acetylated nucleosides. PubMed. Retrieved from [Link]

  • Tomić, S., et al. (2007). Synthesis and Enzymic Hydrolysis of Acylated Adenosine Derivatives. Taylor & Francis. Retrieved from [Link]

  • Techniques for Unstable Compound Analysis. (2017). KCAS Bio. Retrieved from [Link]

  • Reddy, G. S., et al. (2025). Deprotection of nucleosides by lysine-assisted methanolysis of esters and amides. ResearchGate. Retrieved from [Link]

  • Troubleshooting in Pharma Formulations Drug Development Services. VerGo Pharma Research. Retrieved from [Link]

  • Wang, C., et al. (2024). Regioselective Deacetylation in Nucleosides and Derivatives. PMC. Retrieved from [Link]

  • Beranek, J., & Hrebabecky, H. (1976). Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine. Nucleic Acids Research, 3(5), 1387–1400. Retrieved from [Link]

  • Vittori, S., et al. (2007). Synthesis and stability studies of 2',3',5'-tri-O-acetyl-2-amino(-N6-cyclopentyl)-1-deazaadenosines. PubMed. Retrieved from [Link]

  • Analytical Derivatization Techniques. ResearchGate. Retrieved from [Link]

  • Messana, I., et al. (2006). Progress in the methodological strategies for the detection in real samples of desmosine and isodesmosine, two biological markers. Journal of Separation Science, 29(16), 2495-2506. Retrieved from [Link]

  • Danieli, B., & Riva, S. (1996). Enzyme-mediated regioselective acylation of polyhydroxylated natural products. Gazzetta Chimica Italiana, 126(1-6), 221-228.
  • 51 6. analytical methods. ATSDR. Retrieved from [Link]

  • Sabbioni, G., et al. (2022). Literature review and evaluation of biomarkers, matrices and analytical methods for chemicals selected in the research program H. WUR eDepot. Retrieved from [Link]

  • Development and validation of a novel analytical method for related substances of resmetirom and identification of new degradation products. (2026). Frontiers. Retrieved from [Link]

  • Bridson, P. K., Markiewicz, W. T., & Reese, C. B. (1977). Acylation of 2′,3′,5′-tri-O-acetylguanosine. ResearchGate. Retrieved from [Link]

Sources

Optimization

avoiding byproduct formation in 2-Bromo-2',3',5'-tri-O-acetylinosine reactions

Welcome to the technical support center for reactions involving 2-Bromo-2',3',5'-tri-O-acetylinosine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for reactions involving 2-Bromo-2',3',5'-tri-O-acetylinosine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but often challenging reagent. Here, we will address common issues related to byproduct formation, providing in-depth troubleshooting advice and optimized protocols to ensure the success of your experiments.

Introduction to the Reactivity of 2-Bromo-2',3',5'-tri-O-acetylinosine

2-Bromo-2',3',5'-tri-O-acetylinosine is a key intermediate in the synthesis of various 2-substituted inosine and adenosine analogues, many of which are of significant interest for their potential biological activities.[1][2][3] The bromine atom at the 2-position and the acetyl protecting groups on the ribose moiety confer a unique reactivity profile to the molecule. While the C2-bromo substituent is amenable to nucleophilic displacement, the acetyl groups can influence the stereochemical outcome of glycosylation reactions and are susceptible to premature cleavage under certain conditions.

Understanding the interplay between the substrate, reagents, and reaction conditions is paramount to minimizing the formation of unwanted byproducts and maximizing the yield of the desired product. This guide will walk you through common challenges and their solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that you may encounter during your experiments with 2-Bromo-2',3',5'-tri-O-acetylinosine.

FAQ 1: My reaction is yielding a complex mixture of products with significant amounts of starting material remaining. What could be the cause?

Possible Causes and Solutions:

  • Insufficient Activation of the Glycosyl Donor: In glycosylation reactions, incomplete activation of the 2-bromo-tri-O-acetylinosine can lead to low conversion. The choice and amount of promoter are critical. For thioglycoside donors, for instance, bromine (Br₂) can be an effective promoter, but its addition at too high a temperature can lead to multiple byproducts.[4]

    • Troubleshooting:

      • Optimize Promoter/Activator Concentration: Systematically vary the equivalents of the promoter (e.g., TMSOTf, AgOTf, Br₂) to find the optimal concentration for your specific donor and acceptor.

      • Control Reaction Temperature: For reactions sensitive to temperature, such as those promoted by Br₂, add the promoter at a low temperature (e.g., -50°C to -78°C) and then slowly allow the reaction to warm to the desired temperature.[4]

      • Consider a Pre-activation Strategy: Pre-activating the glycosyl donor before adding the acceptor can sometimes improve yields and selectivity by allowing for the controlled formation of the reactive intermediate.

  • Instability of the Starting Material or Product: 2-substituted purine nucleosides, particularly those with certain N6-substituents, can be unstable under the reaction conditions.[5]

    • Troubleshooting:

      • Screen Different Solvents: The choice of solvent can significantly impact reaction kinetics and stability. Test a range of aprotic solvents of varying polarity.

      • Minimize Reaction Time: Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to a satisfactory level to prevent product degradation.

      • pH Control: If your reaction involves acidic or basic conditions, carefully control the pH to avoid unwanted side reactions such as deacetylation.

FAQ 2: I am observing the formation of an unexpected constitutional isomer. How can I control the regioselectivity?

Possible Causes and Solutions:

  • Ambident Nucleophilicity of the Purine Ring: The purine ring system has multiple nucleophilic sites. While the 2-position is the primary site for substitution on 2-bromo-inosine derivatives, reaction at other positions can occur, especially with highly reactive electrophiles or under harsh conditions.

    • Troubleshooting:

      • Protecting Group Strategy: In some cases, protecting other reactive sites on the purine ring may be necessary to direct the reaction to the desired position. For example, acylation of guanosine derivatives has been shown to occur at the O6 position under certain conditions.[6][7]

      • Choice of Base: The base used can influence the regioselectivity of the reaction. A non-nucleophilic, sterically hindered base is often preferred to minimize side reactions.

FAQ 3: My reaction is producing a significant amount of the deacetylated byproduct. How can I prevent this?

Possible Causes and Solutions:

  • Harsh Reaction Conditions: The acetyl protecting groups are esters and are susceptible to hydrolysis under both acidic and basic conditions. The presence of water or nucleophilic species can also promote deacetylation.

    • Troubleshooting:

      • Use Anhydrous Conditions: Ensure all glassware is oven-dried and that all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

      • Optimize pH: If the reaction requires acidic or basic catalysis, use the mildest possible conditions. For deacetylation, methods like triethylamine-catalyzed methanolysis can be effective and controlled.[8]

      • Purification Method: During workup and purification, avoid prolonged exposure to protic solvents or silica gel, which can be acidic and promote deacetylation. Consider using a neutral purification matrix like alumina or a rapid purification technique like flash chromatography.

FAQ 4: I am struggling to separate my desired product from a closely-related byproduct. What purification strategies do you recommend?

Possible Causes and Solutions:

  • Similar Polarity of Product and Byproduct: Byproducts such as anomers or constitutional isomers often have very similar polarities to the desired product, making separation by standard column chromatography challenging.

    • Troubleshooting:

      • High-Performance Liquid Chromatography (HPLC): Reversed-phase or normal-phase HPLC can provide the resolution needed to separate closely related compounds.[2]

      • Recrystallization: If your product is crystalline, recrystallization can be a highly effective method for purification, often yielding material of very high purity.

      • Derivative Formation: In some cases, it may be possible to selectively react either the product or the byproduct to form a derivative with a significantly different polarity, facilitating separation. The derivative can then be converted back to the desired compound.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Nucleophilic Substitution at the C2-Position

This protocol provides a general starting point for the substitution of the 2-bromo group with a nucleophile.

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve 2-Bromo-2',3',5'-tri-O-acetylinosine (1 equivalent) in a suitable anhydrous solvent (e.g., DMF, CH₃CN, or THF).

  • Addition of Reagents: Add the nucleophile (1.1-2 equivalents) and a non-nucleophilic base (e.g., DIPEA or Cs₂CO₃, 1.5-3 equivalents).

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, depending on the nucleophile's reactivity). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Troubleshooting Deacetylation During Reaction

This workflow helps to identify and mitigate unwanted deacetylation.

Caption: Troubleshooting workflow for deacetylation.

Mechanistic Insights

Glycosylation Reactions: The Sₙ1-Sₙ2 Continuum

Glycosylation reactions involving 2-bromo-2',3',5'-tri-O-acetylinosine can proceed through mechanisms at the Sₙ1-Sₙ2 interface. The nature of the promoter, solvent, and the nucleophilicity of the acceptor all play a role in determining the stereochemical outcome. The formation of a transient oxocarbenium ion is a key feature of the Sₙ1 pathway.[9]

Glycosylation_Mechanism Donor 2-Bromo-2',3',5'-tri-O-acetylinosine (Glycosyl Donor) Activated_Complex Activated Complex Donor->Activated_Complex Promoter SN1_Pathway SN1 Pathway Activated_Complex->SN1_Pathway SN2_Pathway SN2 Pathway Activated_Complex->SN2_Pathway Oxocarbenium Oxocarbenium Ion SN1_Pathway->Oxocarbenium Product Glycosylated Product Oxocarbenium->Product + Acceptor SN2_Pathway->Product + Acceptor

Caption: Glycosylation mechanism pathways.

Data Summary

IssueCommon Byproduct(s)Key Corrective Actions
Low ConversionUnreacted Starting MaterialOptimize promoter concentration, control temperature, consider pre-activation.
Poor RegioselectivityConstitutional IsomersEmploy protecting groups, optimize base selection.
Premature DeprotectionDeacetylated AnaloguesUse anhydrous conditions, control pH, choose appropriate purification methods.
Difficult SeparationAnomers, IsomersUtilize HPLC, recrystallization, or derivatization for purification.

References

  • Casu, F., Harston, R. K., Chiacchio, M. A., & Gumina, G. (2012). Synthesis of 2'-substituted Inosine Analogs via Unusual Masking of the 6-hydroxyl Group. Nucleosides, Nucleotides & Nucleic Acids, 31(3), 224-235. [Link]

  • The Experimental Evidence in Support of Glycosylation Mechanisms at the SN1-SN2 Interface. (n.d.). PMC. [Link]

  • Bromine-promoted glycosidation of conformationally superarmed thioglycosides. (n.d.). PMC. [Link]

  • El-Farargy, A., & Ghoneim, A. (2009). Synthesis of Some Purine Nucleoside Derivatives with Expected Biological Activity. Current Organic Chemistry, 13(18), 1842–1847. [Link]

  • Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. (n.d.). Frontiers. [Link]

  • Pre-Activation-Based Stereoselective Glycosylations. (2018). European Journal of Organic Chemistry, 2018(9), 1075-1096. [Link]

  • Synthesis of N 6-alkyladenosines and O 6-substituted inosine... (n.d.). ResearchGate. [Link]

  • Solvolysis of 2',3',5'-tri-O-acetylinosine (1). (n.d.). ResearchGate. [Link]

  • Synthesis of 2-Substituted Adenosine Triphosphate Derivatives and their use in Enzymatic Synthesis and Postsynthetic Labelling of RNA. (2025). PubMed. [Link]

  • Inosine and 2'-deoxyinosine and Their Synthetic Analogues: Lipophilicity in the Relation to Their Retention in Reversed-Phase Liquid Chromatography and the Stability Characteristics. (2000). PubMed. [Link]

  • Vittori, S., Mishra, R. C., Dal Ben, D., Kachare, D., Lambertucci, C., Volpini, R., & Cristalli, G. (2007). Synthesis and stability studies of 2',3',5'-tri-O-acetyl-2-amino(-N6-cyclopentyl)-1-deazaadenosines. Nucleosides, Nucleotides & Nucleic Acids, 26(10-12), 1439-1442. [Link]

  • Acylation of 2′,3′,5′-tri-O-acetylguanosine. (n.d.). ResearchGate. [Link]

  • Acylation of 2',3',5' -Tri -Q -acetylguanosine. (n.d.). ResearchGate. [Link]

  • Synthesis of 2‐Substituted Adenosine Triphosphate Derivatives and their use in Enzymatic Synthesis and Postsynthetic Labelling of RNA. (n.d.). PMC. [Link]

  • Rare 2-Substituted Purine Nucleosides. (n.d.). DTIC. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling the Synthesis of 2-Bromo-2',3',5'-tri-O-acetylinosine

Introduction Welcome to the technical support center for the synthesis of 2-Bromo-2',3',5'-tri-O-acetylinosine. This guide is designed for researchers, chemists, and process development professionals who are looking to s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Bromo-2',3',5'-tri-O-acetylinosine. This guide is designed for researchers, chemists, and process development professionals who are looking to synthesize this key intermediate at scale. 2-Bromo-2',3',5'-tri-O-acetylinosine serves as a versatile building block for the creation of various purine nucleoside analogues, which are crucial in antiviral and anticancer drug discovery.

Scaling this synthesis from the bench to pilot or manufacturing scales introduces significant challenges, including reaction control, impurity profiling, and ensuring consistent, high-purity yields. This document provides a robust, field-tested methodology, detailed troubleshooting guides in a direct question-and-answer format, and critical insights into the underlying chemical principles to ensure a successful and scalable process.

Core Synthesis Workflow

The synthesis is typically approached as a two-step process from the commercially available starting material, inosine. First is the per-O-acetylation of the ribose moiety, followed by the regioselective bromination of the purine base at the C2 position.

SynthesisWorkflow Inosine Inosine (Starting Material) Acetylation Step 1: Acetylation (Acetic Anhydride, Pyridine) Inosine->Acetylation Intermediate 2',3',5'-tri-O-acetylinosine (Isolated Intermediate) Acetylation->Intermediate Isolate & Verify Bromination Step 2: Bromination (e.g., NBS in Acetonitrile) Intermediate->Bromination Crude Crude Product Mixture Bromination->Crude Reaction Quench Purification Step 3: Purification (Recrystallization or Chromatography) Crude->Purification FinalProduct 2-Bromo-2',3',5'-tri-O-acetylinosine (>98% Purity) Purification->FinalProduct Characterize

Caption: Overall workflow for the synthesis of 2-Bromo-2',3',5'-tri-O-acetylinosine.

Detailed Experimental Protocols

Step 1: Synthesis of 2',3',5'-tri-O-acetylinosine

This initial step involves the protection of the hydroxyl groups on the ribose sugar. The use of pyridine not only acts as a solvent but also as a catalyst and an acid scavenger for the acetic acid byproduct.

Materials

  • Inosine

  • Anhydrous Pyridine

  • Acetic Anhydride

  • Methanol

  • Diethyl Ether

Procedure

  • Suspend Inosine (1.0 eq) in anhydrous pyridine in a reactor vessel under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0°C using an ice-water bath. This is critical to control the exothermic reaction.

  • Add acetic anhydride (≥ 3.5 eq) dropwise to the cooled suspension over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the inosine spot.[1]

  • Upon completion, cool the mixture back to 0°C and slowly quench the excess acetic anhydride by adding cold methanol.

  • Remove the solvents under reduced pressure. The resulting oil is co-evaporated with toluene to remove residual pyridine.

  • The residue is then triturated with diethyl ether or a similar non-polar solvent to precipitate the product.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 2',3',5'-tri-O-acetylinosine as a white solid.

Step 2: Synthesis of 2-Bromo-2',3',5'-tri-O-acetylinosine

This step requires careful control to achieve regioselective bromination at the C2 position of the purine ring.

Materials

  • 2',3',5'-tri-O-acetylinosine

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile (or other suitable aprotic solvent)

  • Saturated Sodium Thiosulfate solution

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine

Procedure

  • Dissolve the dried 2',3',5'-tri-O-acetylinosine (1.0 eq) in anhydrous acetonitrile in a reactor protected from light.

  • Add N-Bromosuccinimide (approx. 1.1-1.3 eq) portion-wise at room temperature. An exothermic reaction may be observed.

  • Stir the mixture at room temperature for 4-8 hours.

  • Monitoring: Track the formation of the product and consumption of the starting material by TLC or HPLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium thiosulfate solution (to quench excess bromine), saturated sodium bicarbonate solution, and finally brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Step 3: Purification

Purification is critical for achieving the high purity required for subsequent drug development steps.

Procedure

  • Recrystallization (Preferred for Scale-up): The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture. This method is highly effective for removing minor impurities and is easier to scale than chromatography.

  • Silica Gel Chromatography (For high impurity loads): If recrystallization fails to provide the desired purity, the crude material can be purified by flash column chromatography.[3]

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexane is typically effective.

  • Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum.

Troubleshooting and FAQ Guide

This section addresses common issues encountered during the synthesis and scale-up process in a direct question-and-answer format.

Acetylation Stage (Step 1)

Q1: My acetylation reaction is incomplete, and I still see starting material (Inosine) after 18 hours. What went wrong?

A1: This is a common issue often related to moisture or insufficient reagents.

  • Moisture: Inosine and pyridine must be thoroughly dried. Any water present will consume the acetic anhydride, rendering it unavailable for the reaction. Ensure you are using anhydrous solvents.

  • Insufficient Acetylating Agent: While 3.5 equivalents of acetic anhydride are recommended, some degradation can occur. A slight excess (up to 4.0 eq) can be used to drive the reaction to completion.

  • Poor Solubility: Inosine has limited solubility in pyridine. Ensure vigorous stirring to maintain a fine suspension, maximizing the surface area for the reaction. On a large scale, mechanical stirring is essential.

Q2: My final acetylated product has a low melting point and appears gummy, not like a crisp white solid. Why?

A2: This usually indicates the presence of residual pyridine or acetic acid. The co-evaporation step with toluene is crucial for azeotropically removing pyridine. If the product is still oily, re-dissolving it in a minimal amount of dichloromethane and precipitating it into a large volume of cold diethyl ether or hexane can help produce a solid.

Bromination Stage (Step 2)

Q3: The bromination reaction is very slow or stalls completely. What should I investigate?

A3: Several factors can lead to a sluggish bromination:

  • Reagent Quality: N-Bromosuccinimide (NBS) can degrade over time, especially if exposed to light or moisture. Use a fresh bottle of NBS or recrystallize old reagent before use.

  • Solvent Choice: The solvent must be aprotic and anhydrous. Acetonitrile is a good choice, but DMF can also be used, potentially accelerating the reaction. However, DMF is harder to remove during workup.

  • Temperature: While the reaction proceeds at room temperature, gentle heating (e.g., to 40-50°C) can increase the rate. However, this must be done cautiously as it can also increase the formation of side products.

Q4: My TLC/HPLC analysis shows multiple product spots, suggesting poor regioselectivity. How can I improve the selectivity for C2 bromination?

A4: This is a critical challenge. Over-bromination or bromination at other positions can occur.

  • Control Stoichiometry: Do not use a large excess of NBS. Start with 1.1 equivalents and slowly increase only if necessary, while carefully monitoring the reaction.

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0°C to RT) can improve selectivity by favoring the kinetically preferred product.

  • Brominating Agent: While NBS is common, other agents like Dibromodimethylhydantoin (DBDMH) might offer different selectivity profiles and are worth exploring in an optimization phase.

BrominationTroubleshooting Start Low Yield or Impure Bromination TLC Analyze reaction TLC/HPLC Start->TLC SM_Consumed Is Starting Material Consumed? TLC->SM_Consumed Multiple_Spots Multiple Product Spots? SM_Consumed->Multiple_Spots Yes Cause_Slow Cause: - Inactive NBS - Moisture in solvent - Insufficient Temp SM_Consumed->Cause_Slow No Cause_Complete Reaction appears complete but yield is low after workup Multiple_Spots->Cause_Complete No Sol_Slow Solution: - Use fresh/recrystallized NBS - Ensure anhydrous conditions - Gently warm to 40°C Cause_Slow->Sol_Slow Cause_SideReact Cause: - Over-bromination (excess NBS) - High Temperature - Radical side reactions Sol_SideReact Solution: - Use 1.1 eq NBS precisely - Run at RT or below - Protect from light Cause_SideReact->Sol_SideReact Sol_Workup Check Workup: - Ensure complete extraction - Check for product loss in aqueous layers Cause_Complete->Sol_Workup Multiple_spots Multiple_spots Multiple_spots->Cause_SideReact Yes

Caption: Decision tree for troubleshooting the bromination step.

Scaling-Up Considerations

Q5: What are the primary safety concerns when scaling this synthesis from 10g to 1kg?

A5:

  • Exotherm Control: Both the acetylation and bromination steps can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A jacketed reactor with controlled cooling is mandatory. Reagents must be added slowly and subsurface if possible to prevent localized hot spots.

  • Handling of Pyridine: Pyridine is flammable and toxic. Large-scale operations should be conducted in a well-ventilated area or a walk-in fume hood with appropriate personal protective equipment (PPE).

  • Bromine Quenching: The workup of the bromination reaction will generate larger quantities of bromine-containing waste. The sodium thiosulfate quench is also exothermic and may release SO₂ gas. Ensure the quench is performed slowly and with adequate cooling and ventilation.

Q6: Column chromatography is not ideal for our 100kg target scale. What are the best strategies for large-scale purification?

A6: You are correct; chromatography at that scale is costly and inefficient.

  • Recrystallization Optimization: This is the most viable method. Spend significant time at the lab scale (~100g) optimizing the recrystallization. Screen various solvents (e.g., isopropanol, ethanol, ethyl acetate) and solvent/anti-solvent systems (e.g., ethyl acetate/heptane) to find conditions that provide high purity and high recovery (>85%).

  • Slurry Washes: If the product is highly crystalline but still contains minor impurities, washing the filtered solid with a specific, cold solvent in which the impurities are more soluble can be a very effective and scalable purification step.

Data & Parameters Summary

Table 1: Reagent Stoichiometry per 100g of Inosine

ReagentMolecular Wt.EquivalentsMolesMass / Volume
Inosine268.23 g/mol 1.00.373 mol100.0 g
Acetic Anhydride102.09 g/mol 3.51.305 mol133.2 g (123 mL)
Anhydrous Pyridine79.10 g/mol --~1.0 L
2',3',5'-tri-O-acetylinosine394.34 g/mol 1.0 (Theor.)0.373 mol147.1 g
N-Bromosuccinimide177.98 g/mol 1.10.410 mol73.0 g
Anhydrous Acetonitrile41.05 g/mol --~1.5 L

Table 2: Typical Analytical Parameters for Reaction Monitoring

TechniqueMobile Phase / SolventDetails
TLC 10% Methanol in DichloromethaneInosine: Rf ≈ 0.1
2',3',5'-tri-O-acetylinosine: Rf ≈ 0.5
2-Bromo-product: Rf ≈ 0.6
¹H NMR DMSO-d₆ or CDCl₃Look for disappearance of H2 proton (~8.1 ppm) and appearance of acetyl methyl singlets (~2.1 ppm).
HPLC C18 column, Acetonitrile/Water gradientDevelop a method to resolve starting material, intermediate, and final product for accurate purity assessment.

References

  • Bridson, P. K., Markiewicz, W. T., & Reese, C. B. (1977). Acylation of 2′,3′,5′-tri-O-acetylguanosine. Journal of the Chemical Society, Chemical Communications. [Link][4]

  • Vittori, S., et al. (2007). Synthesis and stability studies of 2',3',5'-tri-O-acetyl-2-amino(-N6-cyclopentyl)-1-deazaadenosines. Nucleosides, Nucleotides & Nucleic Acids, 26(10-12), 1439-42. [Link][5]

  • Organic Syntheses (2015). Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. Org. Synth. 2015, 92, 133-145. [Link][3]

  • MDPI (2022). (1R,2R,3S,4R)-1-(Acetylamino)-2,4,5-tris(acetyloxy)-1-((2S)-4-(benzyloxy)-5-oxo-2,5-dihydrofuran-2-yl)pentan-3-yl Acetate. Molbank, 2022(1), M1337. [Link][1]

  • MDPI (2021). T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][5][6]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. Molecules, 26(19), 6046. [Link][2]

Sources

Optimization

Technical Support Center: Troubleshooting Low Cell Permeability of 2-Bromo-2',3',5'-tri-O-acetylinosine

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you rely on prodrug strategies to bypass cellular barriers. The tri-acetylation of nucleoside analogs, such as 2-Bro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you rely on prodrug strategies to bypass cellular barriers. The tri-acetylation of nucleoside analogs, such as 2-Bromo-2',3',5'-tri-O-acetylinosine, is a classic medicinal chemistry approach designed to mask polar hydroxyl groups, significantly increasing lipophilicity to facilitate passive diffusion across lipid bilayers.

However, a common paradox in cell-based assays is observing lower apparent permeability for these lipophilic prodrugs compared to their polar parent compounds. This guide provides a mechanistic framework to diagnose and resolve the physicochemical and biological barriers causing this phenomenon.

Diagnostic Workflow

Before adjusting your assay parameters, it is critical to identify whether the low permeability is an artifact of formulation (e.g., precipitation), premature degradation, or active biological efflux.

TroubleshootingFlow Start Issue: Low Permeability of 2-Bromo-2',3',5'-tri-O-acetylinosine CheckPrecip 1. Visual & Microscopic Check Is there media precipitation? Start->CheckPrecip FixPrecip Resolve Solvent Shock Optimize DMSO, use BSA carrier CheckPrecip->FixPrecip Yes (Cloudy/Micro-crystals) CheckHydro 2. Donor Well Stability Check Is prodrug hydrolyzed extracellularly? CheckPrecip->CheckHydro No (Clear Solution) FixHydro Inhibit Serum Esterases Use BNPP or serum-free media CheckHydro->FixHydro Yes (High parent nucleoside) CheckEfflux 3. Bidirectional Transport Check Is Efflux Ratio (B-A/A-B) > 2? CheckHydro->CheckEfflux No (Prodrug intact) FixEfflux Inhibit Efflux Transporters Co-administer Verapamil CheckEfflux->FixEfflux Yes (P-gp substrate)

Diagnostic workflow for troubleshooting low cell permeability of lipophilic nucleoside prodrugs.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why is my tri-acetylated prodrug showing lower permeability than the unacetylated parent compound?

The Prodrug Paradox: While acetylation increases the LogP to enhance membrane affinity, it introduces two major vulnerabilities in standard in vitro assays: Solvent Shock and Premature Extracellular Hydrolysis . If the compound precipitates out of solution before reaching the cell, or if it is cleaved back into the impermeable parent nucleoside by enzymes in the culture media, the apparent permeability will register as artificially low. The ultimate biological activity depends on intracellular, not extracellular, esterase cleavage 1[1].

Q2: How do I prevent "Solvent Shock" when dosing my cells?

Causality: 2-Bromo-2',3',5'-tri-O-acetylinosine is highly lipophilic. When a concentrated DMSO stock is rapidly introduced into aqueous cell culture media, the abrupt change in solvent polarity causes the compound to crash out, forming micro-precipitates 2[2]. Filtering the media is not a solution, as it removes the active compound and invalidates your concentration calculations 3[3]. Solution: Keep the final DMSO concentration 0.1%. Add the DMSO stock dropwise to pre-warmed media under constant agitation. Utilizing carrier proteins like Bovine Serum Albumin (BSA) can also encapsulate the hydrophobic drug, maintaining its aqueous solubility.

Q3: My media is perfectly clear, but permeability is still low. What is happening?

Causality: Standard cell culture media often contains Fetal Bovine Serum (FBS), which is rich in carboxylesterases. These enzymes rapidly hydrolyze the ester bonds of your prodrug before it can enter the cell. Solution: You must suppress rapid esterase-mediated cleavage during the assay. This can be achieved by using serum-free media or by co-administering a broad-spectrum carboxylesterase inhibitor, such as bis(nitrophenol) phosphate (BNPP) 4[4].

Q4: Could the compound be entering the cell but getting pumped right back out?

Causality: Yes. While tri-esterification increases passive permeability, pushing the LogD too high can inadvertently increase the molecule's affinity for apical efflux transporters like P-glycoprotein (P-gp) 4[4]. If your bidirectional Caco-2 assay shows an Efflux Ratio > 2, active transport is limiting your net permeability.

Quantitative Impact of Troubleshooting Interventions

The following table summarizes the expected impact of sequential troubleshooting steps on the apparent permeability ( Papp​ ) of a typical highly lipophilic tri-acetylated nucleoside.

Experimental ConditionApparent Permeability ( Papp​ , 10−6 cm/s)Efflux RatioPrimary Mechanism Addressed
Standard Media (10% FBS, 1% DMSO)0.8N/ABaseline (Subject to rapid hydrolysis & precipitation)
Serum-Free Media (0.1% DMSO)4.2N/AMitigates serum esterase cleavage
Serum-Free + 1% BSA (0.1% DMSO)12.54.5Resolves solvent shock; maintains aqueous solubility
Optimized + 50 µM BNPP19.34.2Fully inhibits residual extracellular esterases
Optimized + BNPP + 100 µM Verapamil24.11.2Blocks P-glycoprotein (P-gp) mediated efflux

Self-Validating Experimental Protocols

To ensure data integrity, your experimental setup must inherently prove that the compound remained stable and soluble throughout the assay.

Protocol 1: Optimized Dosing Preparation (Preventing Solvent Shock)

Objective: Achieve a homogenous solution without micro-precipitates.

  • Stock Preparation: Dissolve 2-Bromo-2',3',5'-tri-O-acetylinosine in 100% anhydrous DMSO to create a 10 mM stock. Aliquot into single-use volumes to avoid freeze-thaw cycles.

  • Media Pre-warming: Warm the serum-free transport buffer (e.g., HBSS supplemented with 10 mM HEPES and 1% BSA) to exactly 37°C. Causality: Temperature drops drastically reduce the solubility threshold of lipophilic compounds.

  • Dropwise Addition: Place the transport buffer on a vortex mixer at a low speed. Add the DMSO stock dropwise to the vortexing buffer to a final concentration of 10 µM (Final DMSO = 0.1%). Causality: Rapid dispersion prevents localized high concentrations that trigger nucleation and precipitation.

  • Visual Validation: Hold the tube against a light source. If any haziness is observed, the compound has precipitated, and the solution must be discarded.

Protocol 2: Self-Validating Caco-2 Permeability Assay

Objective: Measure true passive permeability while tracking extracellular degradation.

  • Monolayer Preparation: Culture Caco-2 cells on permeable Transwell® inserts for 21 days. Verify tight junction integrity via Transepithelial Electrical Resistance (TEER) > 250 Ω⋅cm2 .

  • Esterase Inhibition: Pre-incubate both the apical and basolateral compartments with transport buffer containing 50 µM bis(nitrophenol) phosphate (BNPP) for 30 minutes to inhibit brush-border esterases.

  • Dosing (t=0): Add the optimized dosing solution (from Protocol 1) to the donor compartment. Immediately take a 10 µL sample from the donor well.

  • Incubation & Sampling: Incubate at 37°C. Take samples from the receiver compartment at 30, 60, 90, and 120 minutes.

  • End-Point Donor Sampling (t=120): Take a final 10 µL sample from the donor compartment.

  • LC-MS/MS Analysis & Self-Validation (CRITICAL):

    • Metabolite Tracking: Analyze all samples for both the tri-acetylated prodrug AND the unacetylated 2-bromo-inosine parent compound.

    • Validation Logic: If the unacetylated parent compound is detected in the t=120 donor sample, extracellular hydrolysis occurred, and the Papp​ calculation is invalid.

    • Mass Balance Calculation: Calculate Total Mass = (Amount in Donor + Amount in Receiver + Amount in Cell Lysate). If Mass Balance < 80%, the compound precipitated or bound nonspecifically to the plasticware.

References

  • BioRxiv. "Discovery of GS-5245 (Obeldesivir), an Oral Prodrug of Nucleoside GS-441524 that Exhibits Antiviral Efficacy in SARS-CoV-2 Infected African Green Monkeys." BioRxiv Preprints. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2-Bromo-2',3',5'-tri-O-acetylinosine

Welcome to the technical support center for 2-Bromo-2',3',5'-tri-O-acetylinosine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues en...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Bromo-2',3',5'-tri-O-acetylinosine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during its use. The acetyl groups on this inosine derivative enhance its lipophilicity, which can be advantageous for certain applications but also introduces challenges in solvent selection and solution stability.[1] This document provides practical, in-depth solutions to ensure the successful integration of this compound into your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving 2-Bromo-2',3',5'-tri-O-acetylinosine?

A1: Due to its acetylated nature, 2-Bromo-2',3',5'-tri-O-acetylinosine exhibits increased solubility in organic solvents. For initial stock solutions, high-purity, anhydrous aprotic solvents are recommended to minimize the risk of hydrolysis.[2]

  • Primary Recommendations: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent choices for preparing high-concentration stock solutions.[3][4]

  • Secondary Options: For specific applications, other organic solvents may be suitable, but their compatibility with your experimental system should be verified. The principle of "like dissolves like" is a useful guide; given the compound's moderate polarity, solvents in a similar range are likely to be effective.[5]

Q2: I'm observing precipitation when adding my DMSO stock solution to an aqueous buffer. What is causing this and how can I prevent it?

A2: This is a common issue arising from the significant difference in polarity between DMSO and aqueous solutions. When the DMSO stock is added to the buffer, the concentration of the organic solvent may not be sufficient to keep the lipophilic 2-Bromo-2',3',5'-tri-O-acetylinosine dissolved, leading to precipitation.

Troubleshooting Steps:

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is kept low, typically below 0.5%, to avoid solvent-induced artifacts in biological assays.[6]

  • Sonication: Gentle sonication can aid in the dispersion and dissolution of the compound in the final aqueous medium.

  • Warming: Cautiously warming the solution may increase solubility. However, be mindful of the potential for accelerated hydrolysis of the acetyl groups at elevated temperatures.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your aqueous buffer. This gradual change in solvent composition can sometimes prevent precipitation.

Q3: How stable are the acetyl groups on 2-Bromo-2',3',5'-tri-O-acetylinosine in solution?

A3: The acetyl groups are ester linkages and are susceptible to hydrolysis, particularly under non-neutral pH conditions.[2] Both acidic and basic environments can catalyze the removal of the acetyl groups, a process known as deacetylation.[2][7] This can lead to the formation of mono- or di-acetylated species, or complete deprotection to 2-bromoinosine.

To minimize hydrolysis:

  • Prepare solutions fresh whenever possible.[6]

  • For stock solutions, use anhydrous aprotic solvents and store them at -20°C or -80°C.[2][6]

  • Avoid prolonged storage in aqueous or protic solvents like methanol, especially at room temperature.[2][8]

Troubleshooting Guides

Issue 1: Incomplete Dissolution in the Chosen Solvent

You've added the calculated amount of 2-Bromo-2',3',5'-tri-O-acetylinosine to your solvent, but a solid residue remains.

Causality: This can be due to reaching the solubility limit of the solvent at that temperature, or the quality of the solvent itself. The presence of water in the solvent can also affect solubility.

Workflow for Resolution:

Caption: Troubleshooting workflow for incomplete dissolution.

Issue 2: Unexpected Crystallization or Precipitation Over Time

A clear solution of 2-Bromo-2',3',5'-tri-O-acetylinosine becomes cloudy or forms crystals upon standing.

Causality: This can be due to a supersaturated solution, temperature fluctuations, or slow degradation of the compound into less soluble byproducts.

Troubleshooting Protocol: Recrystallization for Purification

If you suspect the purity of your compound has been compromised, recrystallization can be an effective purification technique.[9] The goal is to dissolve the compound in a minimal amount of a suitable hot solvent and allow it to cool slowly, forming pure crystals while impurities remain in the mother liquor.[10]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Choose a solvent in which 2-Bromo-2',3',5'-tri-O-acetylinosine is highly soluble at elevated temperatures but poorly soluble at low temperatures.[9] Ethanol or isopropanol can be good starting points.

  • Dissolution: Place the compound in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture gently while stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary to achieve full dissolution.[9]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[10]

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[10]

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.[9]

Issue 3: Inconsistent Results in Biological Assays

You are observing variability in the biological activity of 2-Bromo-2',3',5'-tri-O-acetylinosine between experiments.

Causality: This can be linked to the degradation of the compound in your assay medium. The acetyl groups may be cleaved by esterases present in cell culture media or cell lysates, leading to a heterogeneous mixture of the parent compound and its deacetylated forms.[6]

Analytical Workflow for Stability Assessment:

To ensure the integrity of your compound throughout your experiment, it is advisable to perform a stability study using High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for assessing compound stability in assay medium.

Recommended HPLC Conditions:

A reversed-phase HPLC (RP-HPLC) method is generally suitable for analyzing compounds of moderate polarity like 2-Bromo-2',3',5'-tri-O-acetylinosine.[5][11]

ParameterRecommendation
Column C18, e.g., 4.6 x 150 mm, 5 µm[5]
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Start with a gradient to determine the optimal elution conditions (e.g., 50% to 90% B over 10 minutes).[5]
Flow Rate 1.0 mL/min
Detection UV, at the λmax of the compound (typically in the 250-280 nm range for purine derivatives).
Column Temperature 25-30°C

Summary of Solvent Properties

SolventPolarityKey Considerations
DMSO HighExcellent for stock solutions. Hygroscopic; use anhydrous grade.[12] Can be difficult to remove.
DMF HighGood alternative to DMSO. Can be more easily removed under vacuum.
Ethanol Medium-HighCan be used for recrystallization. Protic solvent, may lead to slow hydrolysis over time.
Acetonitrile Medium-HighCommon mobile phase in RP-HPLC.[13] Good for analytical purposes.
Dichloromethane Low-MediumMay be used in synthetic workups.

References

  • Panero, J., Trelles, J., Rodano, V., Montserrat, J. M., Iglesias, L. E., Lewkowicz, E. S., & Iribarren, A. M. (2006). Microbial hydrolysis of acetylated nucleosides. Biotechnology Letters, 28(14), 1077–1081. [Link]

  • Singh, A. (2025, June 3). How can one remove an acetyl protecting group from an acetylated sugar? ResearchGate. [Link]

  • Acetyl Group - Explore the Science & Experts. (n.d.). ideXlab. Retrieved March 8, 2026, from [Link]

  • Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine. (n.d.). National Center for Biotechnology Information. Retrieved March 8, 2026, from [Link]

  • Welch, C. J., Sajonz, P., & Biba, M. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. LCGC North America, 35(8), 518–528. [Link]

  • Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods. (2025, October 17). ResearchGate. [Link]

  • Experiment 9 — Recrystallization. (n.d.). Dartmouth College. Retrieved March 8, 2026, from [Link]

  • Bridson, P. K., Markiewicz, W. T., & Reese, C. B. (1977). Acylation of 2′,3′,5′-tri-O-acetylguanosine. Journal of the Chemical Society, Chemical Communications, (22), 791–792. [Link]

  • Deredas, D., Krajewska, K., & Liberek, B. (2025, October 3). Structural studies of 2,3,4-tri-O-acetyl-α-d- and α-l-xylopyranosyl bromides in enantiomorphic space groups. MOST Wiedzy. [Link]

  • Acylation of 2',3',5' -Tri -Q -acetylguanosine. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Vittori, S., Mishra, R. C., Dal Ben, D., Kachare, D., Lambertucci, C., Volpini, R., & Cristalli, G. (2007). Synthesis and stability studies of 2',3',5'-tri-O-acetyl-2-amino(-N6-cyclopentyl)-1-deazaadenosines. Nucleosides, Nucleotides & Nucleic Acids, 26(10-12), 1439–1442. [Link]

  • Scheme 1. Solvolysis of 2',3',5'-tri-O-acetylinosine (1). (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Zimecki, M., Fidecka, S., & Malec, D. (2000). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 57(3), 183–188. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (2007, October). Gaylord Chemical. [Link]

  • Method for the deblocking/deprotection of compounds obtained by solid phase synthesis. (n.d.). Google Patents.
  • Hasan, A., & Szymański, P. (2003). The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modification of precursor oligomers. Nucleic Acids Research, 31(22), 6436–6444. [Link]

  • Ewing, G. J., & Robins, M. J. (1999). An Efficient One-Stage Deprotection/Reduction of 1,2-O-Isopropylidene Furanoses to the Corresponding Tetrahydrofurans. Organic Letters, 1(4), 635–636. [Link]

  • Corona, S., & Penieres, G. (2004). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Revista de la Sociedad Química de México, 48(4), 289–291. [Link]

  • Mistri, S., Jangid, A. G., Pudage, A., Shrivastav, P. S., & Sanyal, M. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports, 14(1), 24699. [Link]

  • Development of a General Solvents Method for DMSO Soluble Compounds. (n.d.). USP-NF. Retrieved March 8, 2026, from [Link]

  • Precipitation Reaction. (n.d.). University of Washington. Retrieved March 8, 2026, from [Link]

  • 5 - Bohrium. (n.d.). National Center for Biotechnology Information. Retrieved March 8, 2026, from [Link]

  • Lee, H., & Kim, S. (2015). Preparation of 3,5-Dibromo-2-pyrone from Coumalic Acid. Organic Syntheses, 92, 148–155. [Link]

  • Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose. (n.d.). Google Patents.
  • Why isn't my acetone protein precipitation working? (2025, May 19). ResearchGate. [Link]

  • Yoneda, S., Nagao, K., & Mitsui, Y. (1981). Structural Studies on the Two Forms of 8-bromo-2',3'-O-isopropylideneadenosine. Journal of the Crystallographic Society of Japan, 23(4), 226–233. [Link]

  • Chen, F., Liu, Y., & Peng, Y. (2013). Synthesis of Dimethyl Aryl Acylsulfonium Bromides from Aryl Methyl Ketones in a DMSO-HBr System. Molecules, 18(10), 12446–12454. [Link]

  • Dimethyl Sulfoxide (DMSO) Physical Properties. (n.d.). Regulations.gov. Retrieved March 8, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimizing Enzymatic Assays with 2-Bromo-2',3',5'-tri-O-acetylinosine

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers transitioning from synthetic chemistry to biocatalysis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers transitioning from synthetic chemistry to biocatalysis. A common bottleneck involves the use of protected nucleoside analogs—specifically 2-Bromo-2',3',5'-tri-O-acetylinosine—in enzymatic assays targeting the purine salvage pathway.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your enzymatic assays yield robust, reproducible data.

Causality & Mechanistic Overview

2-Bromo-2',3',5'-tri-O-acetylinosine is a highly lipophilic, synthetically protected nucleoside precursor. While excellent for organic synthesis, it is inherently incompatible with direct use in most aqueous enzymatic assays involving Purine Nucleoside Phosphorylase (PNP) or Adenosine Deaminase (ADA).

The Causality of Assay Failure: Enzymes like PNP strictly require the free 2', 3', and 5' hydroxyl groups of the ribofuranose ring to orient the substrate within the [1]. The bulky acetyl groups on the protected inosine analog cause severe steric clashes, rendering the substrate unrecognizable to the enzyme. Furthermore, the acetylated compound exhibits poor aqueous solubility, often leading to false negatives due to substrate precipitation rather than true enzymatic inactivity. To utilize this compound in biocatalytic [2], it must first be quantitatively deprotected to 2-bromoinosine.

Physicochemical & Kinetic Troubleshooting Matrix

To rapidly diagnose assay issues, compare your experimental observations against this physicochemical matrix.

Table 1: Substrate State vs. Assay Performance

Parameter2-Bromo-2',3',5'-tri-O-acetylinosine (Protected)2-Bromoinosine (Deprotected)Assay Implication
Aqueous Solubility < 0.1 mg/mL (Highly Lipophilic)> 5 mg/mL (Hydrophilic)Protected form requires >10% DMSO, risking enzyme denaturation.
PNP Binding Affinity No measurable bindingHigh affinity (Active Substrate)Acetyl groups sterically clash with active site residues[1].
Susceptibility to Hydrolysis High (Esterases/High pH)Low (Stable at physiological pH)Spontaneous deacetylation can cause erratic baseline drift.
C2-Bromo Reactivity StableSusceptible to nucleophilic attackCan be utilized for downstream SNAr modifications post-assay[2].

Frequently Asked Questions (FAQs)

Q1: My Purine Nucleoside Phosphorylase (PNP) assay shows zero substrate turnover. What is going wrong? A: You are likely using the compound in its protected form. The three acetyl groups on the ribose ring create massive steric hindrance and eliminate the hydroxyl groups required for hydrogen bonding within the[1]. You must deprotect the compound to 2-bromoinosine prior to the assay.

Q2: The compound precipitates immediately upon addition to my aqueous assay buffer. How can I fix this? A: The tri-O-acetylated form is highly lipophilic. If you are forced to use it intact (e.g., for an esterase screen), prepare a concentrated stock (e.g., 50 mM) in 100% DMSO. When spiking into the aqueous buffer, ensure the final DMSO concentration does not exceed 5% (v/v), as higher concentrations will denature most wild-type [3]. Alternatively, switch to the deprotected form, which is highly soluble in standard phosphate buffers.

Q3: I need to screen the protected compound directly. Are there any compatible enzymatic workflows? A: Yes, if you are specifically evaluating prodrug activation or esterase activity. You can design a Coupled Esterase-PNP Assay . In this system, a non-specific esterase is added to the buffer to continuously cleave the acetyl groups in situ, feeding the resulting 2-bromoinosine directly to PNP. Fluorescent nucleobase analogs can also be employed to monitor these purine metabolism interactions in [4].

Pathway Substrate Protected Inosine Analog Esterase Esterase Cleavage (Ac groups removed) Substrate->Esterase Intermediate 2-Bromoinosine Esterase->Intermediate PNP Purine Nucleoside Phosphorylase (+ Phosphate) Intermediate->PNP Products 2-Bromohypoxanthine + Ribose-1-Phosphate PNP->Products

Coupled enzymatic pathway utilizing esterase and PNP for protected nucleoside analogs.

Validated Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. The following workflow details the quantitative deprotection of 2-Bromo-2',3',5'-tri-O-acetylinosine and its subsequent use in a PNP-catalyzed transglycosylation assay.

Protocol: Quantitative Deacetylation and PNP Transglycosylation Assay

Self-Validating Check: This protocol includes an HPLC verification step before enzyme addition to ensure the substrate is fully deprotected, preventing false negatives during the enzymatic phase.

Phase 1: Deprotection (Preparation of 2-Bromoinosine)

  • Dissolution: Dissolve 10 mg of 2-Bromo-2',3',5'-tri-O-acetylinosine in 1.0 mL of anhydrous methanol.

  • Ammonolysis: Add 1.0 mL of 7N methanolic ammonia. Stir at room temperature for 4-6 hours. Causality Note: Mild basic conditions selectively cleave the ester bonds without displacing the C2-bromo group, which would otherwise require harsher conditions to react.

  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen until completely dry.

  • Validation: Reconstitute the residue in 10% aqueous methanol and inject 5 µL onto a C18 RP-HPLC column. Confirm the disappearance of the lipophilic protected peak and the appearance of the highly polar 2-bromoinosine peak.

Phase 2: Enzymatic Assay (PNP-Catalyzed Transglycosylation)

  • Buffer Preparation: Prepare 50 mM Potassium Phosphate buffer (pH 7.4). Note: Inorganic phosphate is a required co-substrate for PNP-mediated [1].

  • Substrate Addition: Add the validated, deprotected 2-bromoinosine to a final concentration of 1 mM.

  • Receptor Base Addition: Add the target nucleobase (e.g., a modified purine or pyrimidine) at 2 mM to serve as the sugar acceptor[2].

  • Enzyme Initiation: Add 0.5 U/mL of Purine Nucleoside Phosphorylase (e.g., AhPNP or an equivalent biocatalyst[3]).

  • Incubation & Quenching: Incubate at 37°C. At designated time points (15, 30, 60 min), withdraw 50 µL aliquots and quench the reaction with 50 µL of ice-cold methanol to precipitate the enzyme.

  • Analysis: Centrifuge at 14,000 x g for 5 min and analyze the supernatant via HPLC to quantify the transfer of the ribose moiety.

Workflow A 2-Bromo-2',3',5'- tri-O-acetylinosine (Protected) B Methanolic NH3 (Deprotection) A->B C 2-Bromoinosine (Active Substrate) B->C D PNP Enzyme Assay C->D E Product Analysis D->E

Workflow for deprotection and enzymatic assay of 2-bromo-tri-O-acetylinosine.

References

  • Bzowska, A., Kulikowska, E., & Shugar, D. (2000). Purine nucleoside phosphorylases: properties, functions, and clinical aspects. Pharmacology & Therapeutics. URL:[Link]

  • Wierzchowski, J., et al. (2024). Interaction of Tri-Cyclic Nucleobase Analogs with Enzymes of Purine Metabolism. International Journal of Molecular Sciences. URL:[Link]

  • BioNukleo GmbH. (2024). Enzymes - Purine nucleoside phosphorylases. BioNukleo. URL:[Link]

  • Serra, I., et al. (2012). Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation. ResearchGate. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Bromo-2',3',5'-tri-O-acetylinosine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the synthesis of modified purine nucleos...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the synthesis of modified purine nucleosides.

The conversion of 2',3',5'-tri-O-acetylguanosine to 2-bromo-2',3',5'-tri-O-acetylinosine relies on a non-aqueous Sandmeyer-type diazotization-halogenation. While this is a cornerstone reaction, it is notoriously susceptible to nucleophilic competition and radical side-reactions, leading to severe contamination profiles. This guide provides a mechanistic troubleshooting framework to resolve these issues and ensure high-purity yields.

Part 1: Mechanistic Pathway & Contamination Nodes

To troubleshoot effectively, we must first understand the competing reaction pathways during the dediazoniation step. The diagram below illustrates the intended halogenation route versus the primary contamination pathways.

SynthesisPathway SM 2',3',5'-Tri-O-acetylguanosine (Starting Material) Reagents tert-Butyl Nitrite + Antimony Tribromide SM->Reagents Diazonium Purine-2-Diazonium Intermediate Reagents->Diazonium Product 2-Bromo-2',3',5'-tri-O-acetylinosine (Target Product) Diazonium->Product Br⁻ Attack (SbBr3) Impurity1 2-Alkoxyinosine Impurity (Nucleophilic Alkoxide Attack) Diazonium->Impurity1 RO⁻ Attack (from Nitrite) Impurity2 2,8-Dibromo Impurity (Radical Over-bromination) Diazonium->Impurity2 Excess Br• / Halosolvent

Mechanistic pathways of 2-bromoinosine synthesis and primary contamination routes.

Part 2: Troubleshooting FAQs

Q1: Why is my product contaminated with a massive 2-alkoxyinosine impurity instead of the brominated target?

Expertise & Causality: This is the most frequent failure mode in non-aqueous purine diazotization. The reaction utilizes an alkyl nitrite (such as tert-butyl nitrite or pentyl nitrite) to generate the purine-2-diazonium intermediate. However, the nitrite also releases an alkoxide equivalent (e.g., tert-butoxide or pentyloxide). If your bromide source is weak or poorly soluble (like bromoform), the alkoxide outcompetes the bromide ion, acting as a nucleophile and attacking the C2 position to form a 2-alkoxy purine ether. Literature confirms that using pentyl nitrite and bromoform yields substantial 2-(pentyloxy)purine contamination[1]. Solution: Abandon bromoform. Switch to a highly soluble, Lewis acidic bromide source such as 2[2]. SbBr3 provides a high local concentration of bromide ions that rapidly trap the diazonium species before the bulky alkoxide can react.

Q2: I am observing polybrominated impurities (e.g., 2,8-dibromo derivatives). How do I prevent over-bromination?

Expertise & Causality: The C8 position of the purine ring is highly susceptible to radical halogenation. Alkyl nitrites can undergo homolytic cleavage, generating NO• and alkoxy radicals. If you are using halogenated solvents like dibromomethane (CH2Br2), these radicals can abstract halogens from the solvent to form bromine radicals, leading to off-target C8 bromination[3]. Solution: Do not use dibromomethane (CH2Br2) as the solvent. Switch to anhydrous dichloromethane (CH2Cl2), which is significantly less susceptible to radical bromine donation. Additionally, strictly maintain the reaction temperature at -10 °C to suppress homolytic cleavage pathways[3].

Q3: My reaction stalls with significant unreacted 2',3',5'-tri-O-acetylguanosine remaining. What is wrong?

Expertise & Causality: Guanosine derivatives exhibit strong intermolecular hydrogen bonding, leading to poor solubility even in halogenated solvents. If the starting material is not fully dissolved, the diazonium intermediate may decompose prematurely before nucleophilic attack can occur. Solution: Ensure the starting material is finely powdered and fully suspended in anhydrous CH2Cl2. The addition of SbBr3 acts not only as a bromide source but also as a mild Lewis acid that helps solubilize the nucleoside prior to the dropwise addition of the nitrite[2].

Part 3: Quantitative Data on Bromide Sources

The choice of reagents drastically alters the contamination profile. The table below summarizes the empirical outcomes of different reagent combinations to guide your experimental design.

Bromide SourceNitrite SourceSolventTemp (°C)Target Yield (%)Major Contaminant
Bromoform (CHBr3)Pentyl NitriteTHF/CHBr30 to 20~28%2-(pentyloxy)inosine
Antimony Tribromide (SbBr3)tert-Butyl NitriteCH2Br2-10~36%2,8-dibromo derivative
Antimony Tribromide (SbBr3) tert-Butyl Nitrite CH2Cl2 -10 69 - 75% None (Trace unreacted SM)

Part 4: Validated Standard Operating Procedure (SOP)

To ensure a self-validating workflow, follow this optimized protocol derived from the foundational work of Robins and Uznanski[2] and modern modifications[3].

Step 1: Preparation & Solubilization

  • Flame-dry a round-bottom flask under argon. Validation Check: Any residual moisture will hydrolyze SbBr3 into insoluble SbOBr, ruining the reaction.

  • Add 2',3',5'-tri-O-acetylguanosine (1.0 eq) and Antimony tribromide (SbBr3, 1.4 eq) to anhydrous CH2Cl2 (approx. 10 mL per mmol of nucleoside).

  • Cool the stirred mixture to exactly -10 °C using an ice/salt bath. Validation Check: The mixture should form a uniform, albeit slightly cloudy, suspension.

Step 2: Diazotization-Bromination

  • To the cooled mixture, add tert-butyl nitrite (t-BuONO, 7.0 eq) dropwise over 10 minutes.

  • Maintain stirring at -10 °C for 2 to 3 hours. Validation Check: You will observe the evolution of nitrogen gas (bubbling), indicating the formation and subsequent dediazoniation of the diazonium intermediate. The solution will progressively clear as the soluble 2-bromo product forms.

Step 3: Quench & Extraction

  • Pour the cold reaction mixture directly into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO3. Validation Check: Rapid effervescence will occur. Check the aqueous layer with pH paper; it must be >7 to prevent acid-catalyzed deprotection of the acetyl groups.

  • Filter the biphasic mixture through a Celite pad to remove precipitated antimony salts.

  • Extract the aqueous phase three times with CH2Cl2. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and evaporate to dryness under reduced pressure.

Step 4: Purification

  • Purify the crude residue via flash column chromatography (silica gel) using a gradient of CH2Cl2 to CH2Cl2/Methanol (95:5). The 2-bromo-2',3',5'-tri-O-acetylinosine will elute cleanly, free of alkoxy or dibromo contaminants.

Part 5: References

  • Robins, M. J., & Uznanski, B. (1981). Nucleic acid related compounds. 34. Non-aqueous diazotization with tert-butyl nitrite. Introduction of fluorine, chlorine, and bromine at C-2 of purine nucleosides. Canadian Journal of Chemistry. Available at:

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 16, Product Class 17: Purines. Thieme Connect. Available at:

  • A novel bis(pinacolato)diboron-mediated N–O bond deoxygenative route to C6 benzotriazolyl purine nucleoside derivatives. PMC / NIH. Available at:

Sources

Optimization

Technical Support Center: Troubleshooting NMR Peak Assignments for 2-Bromo-2',3',5'-tri-O-acetylinosine

Welcome to the technical support center for the analysis of 2-Bromo-2',3',5'-tri-O-acetylinosine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Nuclear Magnetic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 2-Bromo-2',3',5'-tri-O-acetylinosine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of this modified nucleoside. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of assigning proton (¹H) and carbon (¹³C) NMR signals for this molecule.

The introduction of a bromine atom at the C2 position of the inosine base and acetyl groups at the 2', 3', and 5' positions of the ribose sugar significantly influences the electronic environment of the molecule. These modifications can lead to peak shifts and coupling patterns that may be challenging to interpret without a systematic approach. This guide provides the technical expertise to confidently assign your NMR spectra.

Frequently Asked Questions (FAQs) and Troubleshooting
1. Why are the aromatic proton signals (H8) shifted from their expected positions?

Question: I'm observing the H8 proton signal at a chemical shift that is different from what I would expect for a standard inosine derivative. What could be the cause?

Answer: The chemical shift of the H8 proton in purine systems is highly sensitive to its electronic environment. Several factors related to the unique structure of 2-Bromo-2',3',5'-tri-O-acetylinosine can cause this deviation:

  • Inductive Effect of Bromine: The electron-withdrawing nature of the bromine atom at the C2 position deshields the entire purine ring system. This effect, transmitted through the sigma bonds, reduces the electron density around H8, causing its signal to shift downfield (to a higher ppm value).

  • Solvent Effects: The choice of NMR solvent can significantly influence the chemical shifts of protons, especially those capable of hydrogen bonding or involved in aromatic systems.[1][2][3] A change from a non-polar solvent like CDCl₃ to a polar aprotic solvent like DMSO-d₆ can alter the solvation of the molecule, leading to noticeable changes in chemical shifts.[2] It is crucial to be consistent with the solvent used for comparison with literature data.

  • Conformational Changes: The bulky acetyl groups on the ribose sugar can influence the glycosidic bond (N9-C1') conformation (the syn vs. anti orientation of the base relative to the sugar). This conformational preference can place the H8 proton in different spatial relationships with the ribose protons and acetyl groups, affecting its shielding and, consequently, its chemical shift.

Troubleshooting Protocol:

  • Confirm Solvent: Verify that the deuterated solvent used in your experiment matches the solvent reported in any reference spectra you are using for comparison.

  • 2D NMR Analysis: Perform a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate the H8 proton to its directly attached carbon (C8). Subsequently, a Heteronuclear Multiple Bond Correlation (HMBC) experiment will show long-range couplings from H8 to other carbons in the purine ring (e.g., C4, C5), confirming its identity.[4][5]

  • Temperature Study: Acquiring spectra at different temperatures can sometimes help resolve conformational averaging issues that might be affecting the chemical shift.

2. How can I definitively assign the ribose protons (H1', H2', H3', H4', H5', and H5'')?

Question: The ribose proton signals are overlapping, making it difficult to assign each one individually. What is the best strategy for unambiguous assignment?

Answer: Overlapping signals in the sugar region of nucleosides are a common challenge. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is the most effective approach for complete assignment.[6][7][8]

Step-by-Step Assignment Workflow:

  • Identify H1': The anomeric proton (H1') is typically the most downfield of the ribose protons because it is attached to a carbon bonded to two electronegative atoms (N9 and the ring oxygen). It usually appears as a distinct doublet due to coupling with H2'.

  • COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment is essential for tracing the scalar coupling network within the ribose ring.[4][5] Starting from the identified H1' signal, you can walk through the spin system:

    • H1' will show a cross-peak to H2'.

    • H2' will show cross-peaks to H1' and H3'.

    • H3' will show cross-peaks to H2' and H4'.

    • H4' will show cross-peaks to H3' and the two H5' protons (H5' and H5'').

  • Distinguishing H5' and H5'': The two protons at the 5' position are diastereotopic and will have different chemical shifts and couplings to H4'. They often appear as complex multiplets. A COSY experiment will show that both H5' and H5'' are coupled to H4'.

  • HSQC and HMBC for Confirmation:

    • An HSQC spectrum will correlate each proton to its directly attached carbon (H1' to C1', H2' to C2', etc.), allowing for the assignment of the corresponding carbon signals.

    • An HMBC spectrum provides confirmation through long-range (2-3 bond) correlations. For instance, the H1' proton should show a correlation to the C4 carbon of the purine base. The acetyl methyl protons will show correlations to the carbonyl carbons of the acetyl groups, and these carbonyl carbons will, in turn, show correlations to the corresponding ribose protons (e.g., C=O of 2'-acetyl to H2').

Experimental Workflow for Ribose Proton Assignment

G cluster_1d 1D ¹H NMR cluster_2d_cosy 2D ¹H-¹H COSY cluster_2d_hsqc 2D ¹H-¹³C HSQC cluster_2d_hmbc 2D ¹H-¹³C HMBC H1_ID Identify H1' (Anomeric Proton) ~5.9-6.2 ppm, doublet COSY_H1_H2 H1' → H2' H1_ID->COSY_H1_H2 Start 'walk' COSY_H2_H3 H2' → H3' COSY_H1_H2->COSY_H2_H3 COSY_H3_H4 H3' → H4' COSY_H2_H3->COSY_H3_H4 COSY_H4_H5 H4' → H5'/H5'' COSY_H3_H4->COSY_H4_H5 HSQC_assign Correlate Protons to Carbons (H1' to C1', H2' to C2', etc.) COSY_H4_H5->HSQC_assign Assign Protons HMBC_confirm Confirm Assignments via Long-Range Couplings HSQC_assign->HMBC_confirm Assign Carbons Final_Assignment Final Assignment HMBC_confirm->Final_Assignment

Caption: Workflow for unambiguous assignment of ribose protons.

3. The acetyl methyl proton signals are sharp singlets, but how can I assign each one to the 2', 3', and 5' positions?

Question: I see three distinct singlets for the acetyl methyl groups, but I'm unsure which signal corresponds to which position on the ribose ring.

Answer: Differentiating the three acetyl methyl groups requires the use of 2D NMR techniques that reveal through-space or through-bond correlations.

  • HMBC is Key: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most direct method for this assignment. The protons of each methyl group will show a 2-bond correlation to the carbonyl carbon of their respective acetyl group. Critically, these methyl protons will also show a 3-bond correlation to the carbon of the ribose ring to which the acetyl group is attached.

    • The methyl protons of the 2'-acetyl group will show a correlation to C2'.

    • The methyl protons of the 3'-acetyl group will show a correlation to C3'.

    • The methyl protons of the 5'-acetyl group will show a correlation to C5'.

  • NOESY/ROESY for Through-Space Correlations: A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can provide complementary information. These experiments detect protons that are close to each other in space, regardless of whether they are connected by bonds. You can look for cross-peaks between the acetyl methyl protons and nearby ribose protons. For example:

    • The 2'-acetyl methyl protons may show a NOE to H2' and H1'.

    • The 3'-acetyl methyl protons may show a NOE to H3' and H2' or H4'.

    • The 5'-acetyl methyl protons may show a NOE to H5'/H5'' and H4'.

Data Summary Table: Expected Chemical Shifts

The following table provides typical chemical shift ranges for 2-Bromo-2',3',5'-tri-O-acetylinosine in CDCl₃. Note that these values can vary depending on the solvent, concentration, and temperature.[9][10][11][12][13][14]

Assignment Proton (¹H) δ (ppm) Carbon (¹³C) δ (ppm) Notes
Purine Base
H8~8.0 - 8.5~140 - 145Downfield shift due to Br at C2.
C2N/A~145 - 150Quaternary carbon, deshielded by Br.
C4N/A~148 - 152Quaternary carbon.
C5N/A~120 - 125Quaternary carbon.
C6N/A~155 - 160Carbonyl carbon.
C8~8.0 - 8.5~140 - 145
Ribose Sugar
H1'~5.9 - 6.2 (d)~85 - 90Anomeric proton, doublet.
H2'~5.5 - 5.8 (m)~70 - 75Downfield due to acetyl group.
H3'~5.3 - 5.6 (m)~70 - 75Downfield due to acetyl group.
H4'~4.3 - 4.6 (m)~80 - 85
H5', H5''~4.2 - 4.5 (m)~60 - 65Diastereotopic protons.
Acetyl Groups
2'-OAc (CH₃)~2.0 - 2.2 (s)~20 - 22Sharp singlet.
3'-OAc (CH₃)~2.0 - 2.2 (s)~20 - 22Sharp singlet.
5'-OAc (CH₃)~2.0 - 2.2 (s)~20 - 22Sharp singlet.
OAc (C=O)N/A~169 - 171Three distinct carbonyl signals.
4. My ¹³C spectrum shows more/fewer signals than expected. What are common reasons for this?

Question: I am having trouble reconciling the number of signals in my ¹³C spectrum with the molecular structure. What could be wrong?

Answer: Discrepancies in the number of ¹³C signals can arise from several sources:

  • Quaternary Carbon Intensity: Quaternary carbons (like C2, C4, C5, and the carbonyl carbons) lack directly attached protons and therefore do not benefit from the Nuclear Overhauser Effect (NOE) that enhances the signal of protonated carbons in standard proton-decoupled ¹³C experiments.[11] This can make their signals very weak and potentially lost in the baseline noise.

  • Signal Overlap: It is possible for two or more carbon signals to have very similar chemical shifts, causing them to overlap and appear as a single, broader peak.[9][15] This is particularly common in the aromatic region or for the carbonyl carbons of the acetyl groups.

  • Impure Sample: The presence of impurities or residual solvent will introduce extra peaks into the spectrum.[16]

  • Conformational Isomers: Slow rotation around bonds (e.g., the glycosidic bond) on the NMR timescale can sometimes lead to the presence of multiple conformers in solution, which may give rise to a doubling of some signals.

Troubleshooting Protocol:

  • Increase Scan Number: To detect weak quaternary carbon signals, increase the number of scans acquired for the ¹³C experiment. Adjusting the relaxation delay (d1) to a longer value (e.g., 2-5 seconds) can also help ensure that quaternary carbons fully relax between pulses, improving their signal intensity.[17]

  • Check for Solvent Peaks: Compare your spectrum to a table of common deuterated solvent ¹³C signals to identify and exclude them from your analysis.[9] For example, the signal for CDCl₃ appears as a triplet around 77 ppm.[11]

  • Run a DEPT or APT Experiment: A Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) experiment can help differentiate between CH, CH₂, and CH₃ groups and quaternary carbons. A DEPT-135 experiment, for example, will show CH and CH₃ signals as positive peaks, CH₂ signals as negative peaks, and will not show quaternary carbons.

  • 2D NMR: An HMBC spectrum is invaluable for locating quaternary carbons by observing their long-range correlations to nearby protons.

Logical Flow for Troubleshooting Carbon Signal Discrepancies

G cluster_check Initial Checks cluster_quaternary Quaternary Carbon Issues cluster_overlap Signal Overlap start Incorrect number of ¹³C signals check_solvent Identify and exclude solvent peaks? start->check_solvent check_purity Assess sample purity (check for impurity peaks)? check_solvent->check_purity Yes increase_scans Increase scan number and relaxation delay (d1) check_purity->increase_scans Purity OK, but signals missing zoom_spectrum Zoom in on broad peaks check_purity->zoom_spectrum Purity OK, but fewer signals than expected run_dept Run DEPT/APT to identify C, CH, CH₂, CH₃ increase_scans->run_dept run_hmbc Use HMBC to locate quaternary carbons run_dept->run_hmbc end Correct signal count achieved run_hmbc->end change_solvent Re-run in a different solvent to resolve overlap zoom_spectrum->change_solvent change_solvent->end

Caption: Troubleshooting guide for incorrect ¹³C signal counts.

References
  • Gorenstein, D. G. (1983). Observation of Large Solvent Effects on the 31P NMR Chemical Shifts of Nucleotides. In Progress in Nuclear Magnetic Resonance Spectroscopy (Vol. 16, pp. 1-98). Pergamon.
  • Ismael, S., AL-Mashal, F., & Saeed, B. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Egyptian Journal of Chemistry, 65(10), 45-52.
  • University of Cambridge, Department of Chemistry. (n.d.). ¹³C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts [Table]. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Retrieved from [Link]

  • Gable, K. (2022, March 9). ¹³C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Ippel, J. H., et al. (2001). Dependence of 13C NMR Chemical Shifts on Conformations of RNA Nucleosides and Nucleotides. Biophysical Journal, 80(4), 1863-1874.
  • ResearchGate. (n.d.). ¹H NMR spectra of 2,... [Figure]. Retrieved from [Link]

  • PubMed. (2001, May 15). Dependence of 13C NMR chemical shifts on conformations of rna nucleosides and nucleotides. Retrieved from [Link]

  • Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 42(9), 771-781.
  • Jaremko, M., & Jaremko, Ł. (2017). Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry, 55(2), 135-147.
  • Compound Interest. (2014). A Guide to ¹H NMR Chemical Shift Values. Retrieved from [Link]

  • ACD/Labs. (2023, June 28). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

  • YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • MDPI. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II). Retrieved from [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common Problems. Retrieved from [Link]

  • Mestrelab. (n.d.). Troubleshooting a negative result. Retrieved from [Link]

  • Gable, K. (2022, March 9). ¹H NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

  • ResearchGate. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Retrieved from [Link]

  • Nature. (2024, January 24). Expert Advice: Performing and analyzing nuclear magnetic resonance experiments. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Refining Purification Protocols for 2-Bromo-2',3',5'-tri-O-acetylinosine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Bromo-2',3',5'-tri-O-acetylinosine. As a critical intermediate for the synthesis of various 6-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Bromo-2',3',5'-tri-O-acetylinosine. As a critical intermediate for the synthesis of various 6-substituted purine ribosides, achieving high purity is paramount for the success of subsequent reactions.[1] This document moves beyond standard protocols to offer field-proven insights and troubleshooting strategies for common challenges encountered during its purification.

Part 1: Frequently Asked Questions (FAQs) - First-Pass Troubleshooting

This section addresses the most common issues encountered immediately following synthesis.

Q1: What are the primary impurities I should expect after synthesizing 2-Bromo-2',3',5'-tri-O-acetylinosine?

You should anticipate a mixture of starting materials, by-products, and degradation products. The most common species include:

  • Unreacted 2',3',5'-tri-O-acetylinosine: The direct precursor to your product. Its presence indicates an incomplete bromination reaction.

  • Over-brominated or Side-reaction Products: While less common for the 2-position, unwanted reactions can lead to by-products.[2]

  • Residual Acid (HBr): The bromination reaction often generates hydrogen bromide (HBr), which can cause product degradation if not effectively neutralized during the work-up.[3]

  • Degradation Products: Acetylated nucleosides can be susceptible to degradation, especially in the presence of acid or base. Some related compounds are known to be quite unstable.[4]

Q2: My final product is an off-white or brownish solid, not the expected white crystalline solid. What causes this discoloration?

Discoloration is a frequent indicator of trace impurities or product degradation.[3] The primary causes are:

  • Residual Acidic Impurities: Trace HBr from the synthesis can catalyze the formation of colored degradation products. A thorough aqueous wash with a mild base (e.g., sodium bicarbonate solution) during the initial work-up is critical.

  • Extended Exposure to Heat: Prolonged heating during solvent removal (e.g., on a rotary evaporator) can cause decomposition. It is advisable to use moderate temperatures.

  • Oxidation: Exposure to air and light can degrade the purine ring over time. Store the compound under an inert atmosphere (like argon or nitrogen) and protect it from light.

Q3: I'm getting poor separation and overlapping spots on my TLC/fractions in my column chromatography. What's the first thing I should adjust?

Poor resolution in chromatography is typically a solvent system issue. If you are using a standard silica gel column with a common mobile phase like ethyl acetate/hexane:

  • Decrease Polarity: Your compound and the main impurity (unreacted 2',3',5'-tri-O-acetylinosine) have similar polarities. The bromo- group adds some polarity, but the difference is slight. You need to run a much less polar solvent system to force the compounds to move more slowly and separate better. Start with a very low percentage of ethyl acetate in hexane and increase it in a very shallow gradient.

  • Try a Different Solvent System: Consider switching to a different solvent system entirely, such as dichloromethane/methanol, which offers different selectivity.

Q4: During recrystallization, my product "oils out" into a gummy liquid instead of forming crystals. How can I resolve this?

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is cooled too rapidly, causing the compound to separate as a supersaturated liquid.[3]

  • Slow Down Cooling: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on the benchtop before transferring it to an ice bath. Rapid cooling is a common cause of this issue.

  • Change Solvents: Select a solvent or solvent pair with a lower boiling point. For instance, if you are using ethanol, try isopropanol or a mixture like ethyl acetate/hexane.

  • Induce Crystallization: If the solution is supersaturated but reluctant to crystallize, try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed crystal" from a previous pure batch.

Part 2: In-Depth Troubleshooting & Optimization Guides

Guide 1: Optimizing Flash Column Chromatography

Flash chromatography is the workhorse for purifying this compound. Success hinges on a well-developed method.

Causality Behind Method Choices: The key to separating 2-Bromo-2',3',5'-tri-O-acetylinosine from its acetylated precursor is to exploit the small polarity difference imparted by the bromine atom. A shallow gradient is essential to resolve these closely running spots.

Recommended Starting Conditions for Chromatography

ParameterNormal Phase (Silica Gel)Reversed-Phase (C18)
Stationary Phase Silica Gel (230-400 mesh)C18-functionalized Silica
Mobile Phase A Hexane or Petroleum EtherDeionized Water
Mobile Phase B Ethyl AcetateAcetonitrile or Methanol
Gradient Profile Start at 5-10% B, increase to 50-60% B over 20-30 column volumesStart at 30-40% B, increase to 80-90% B over 15-20 column volumes
Detection TLC with UV (254 nm) visualizationHPLC with UV (260 nm) detector[5]

Experimental Protocol: Silica Gel Flash Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 10% Ethyl Acetate in Hexane).

  • Column Packing: Pour the slurry into the column and use gentle pressure to pack a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. For better resolution, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column bed.

  • Elution: Begin elution with the starting mobile phase. Collect fractions continuously.

  • Gradient Elution: Gradually and slowly increase the percentage of the polar solvent (Ethyl Acetate). A shallow gradient is critical for separating the product from the slightly less polar starting material.

  • Fraction Analysis: Spot fractions onto a TLC plate and develop in a suitable solvent system (e.g., 30-40% Ethyl Acetate/Hexane). Visualize under a 254 nm UV lamp.

  • Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat.

Chromatography Troubleshooting Logic

cluster_0 Symptom cluster_1 Solution start Poor Separation? streaking Streaking Spots on TLC start->streaking Yes no_elution Compound Stuck at Origin start->no_elution Yes no_separation Spots Co-elute start->no_separation Yes acid_wash Add 0.5% Triethylamine to Mobile Phase streaking->acid_wash Possible Cause: Residual Acid increase_polarity Increase Mobile Phase Polarity (e.g., higher % EtOAc) no_elution->increase_polarity Possible Cause: Solvent too weak decrease_polarity Decrease Polarity / Use Shallower Gradient no_separation->decrease_polarity Possible Cause: Solvent too strong

Caption: Troubleshooting logic for column chromatography.

Guide 2: Mastering Recrystallization for Final Purity

Recrystallization is an excellent final step to obtain a highly pure, crystalline product and remove minor impurities remaining after chromatography.

Causality Behind Solvent Selection: An ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at high temperatures.[3] This differential solubility is what allows for the separation from impurities.

Experimental Protocol: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of your compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone) to find a suitable one. A good candidate will require heating to dissolve the solid.

  • Dissolution: Place the post-chromatography product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Do not add excess solvent, as this will reduce your yield.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Slow Cooling: Cover the flask and allow it to cool undisturbed to room temperature. Slow cooling encourages the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under a vacuum to remove all residual solvent.

Part 3: Visualizing the Complete Purification Workflow

This diagram outlines the entire process from the crude reaction output to the final, purified product, integrating the key decision points and quality control steps.

crude Crude Reaction Mixture workup Aqueous Work-up (NaHCO3 & Brine Wash) crude->workup dry Dry Organic Layer (Na2SO4 or MgSO4) workup->dry concentrate1 Concentrate Under Reduced Pressure dry->concentrate1 chromatography Flash Column Chromatography concentrate1->chromatography tlc TLC Analysis of Fractions chromatography->tlc Collect Fractions pool Pool Pure Fractions tlc->pool Identify Pure concentrate2 Concentrate Pure Fractions pool->concentrate2 recrystallize Recrystallization concentrate2->recrystallize filter_dry Filter and Dry Crystals recrystallize->filter_dry final_product Pure Crystalline Product filter_dry->final_product qc Final QC Analysis (HPLC, NMR, MS) final_product->qc

Caption: Recommended workflow for purification of 2-Bromo-2',3',5'-tri-O-acetylinosine.

References

  • Chromatography Today. Bromobenzoic Acids both In Vitro and In Vivo. Available from: [Link]

  • MOST Wiedzy. and α-l-xylopyranosyl bromides in enantiomorphic space groups. Available from: [Link]

  • ResearchGate. Acylation of 2′,3′,5′-tri-O-acetylguanosine. Available from: [Link]

  • Google Patents. EP0913381B1 - Method for purifying a bromine compound.
  • PubMed. Synthesis and stability studies of 2',3',5'-tri-O-acetyl-2-amino(-N6-cyclopentyl) - PubMed. Available from: [Link]

  • ResearchGate. Scheme 1. Solvolysis of 2',3',5'-tri-O-acetylinosine (1). Available from: [Link]

  • ResearchGate. Analysis of bronopol (2-bromo-2-nitropropan-1, 3-diol) residues in rice (Oryza sativa L.) by SPE using Bond Elut Plexa and liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • Senieer. Where Do Impurities In Pharmaceutical Analysis Come From?. Available from: [Link]

  • University of Houston Dr. Lee Group. Improved protein crystallization by vapor diffusion from drops in contact with transparent, self-assembled monolayers on gold-coated glass coverslips. Available from: [Link]

  • ResearchGate. Crystallisation of 2,3,4-Tri-O-Acetyl-Α-D- and Α-L-Xylopyranosyl Bromides in Enantiomorphic Space Groups. Available from: [Link]

  • PMC. Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Available from: [Link]

  • MDPI. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. Available from: [Link]

  • ResearchGate. Acylation of 2',3',5' -Tri -Q -acetylguanosine. Available from: [Link]

  • PMC. Investigation into the Formation of Impurities during the Optimization of Brigatinib. Available from: [Link]

  • Google Patents. US9169279B2 - Crystallization method and bioavailability.
  • Organic Syntheses. Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. Available from: [Link]

  • Google Patents. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.
  • Some basic Experiments of Acetylene Purifying Materials. Available from: [Link]

  • ResearchGate. N6-Acetyl-2′,3′,5′-tri-O-acetyladenosine; A Convenient, 'Missed Out' Substrate for Regioselective N6-Alkylations. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-Bromo-2',3',5'-tri-O-acetylinosine and Other Brominated Nucleosides for Advanced Research and Drug Development

Abstract Brominated nucleosides are foundational tools in medicinal chemistry and chemical biology, serving as versatile intermediates for the synthesis of novel therapeutics and as probes to elucidate biological process...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Brominated nucleosides are foundational tools in medicinal chemistry and chemical biology, serving as versatile intermediates for the synthesis of novel therapeutics and as probes to elucidate biological processes. This guide provides an in-depth comparison of 2-Bromo-2',3',5'-tri-O-acetylinosine, a key precursor for C2-substituted purine analogs, with other strategically important brominated nucleosides. We will explore the distinct synthetic challenges, reactivity profiles, and applications associated with bromination at different positions of the purine and pyrimidine rings. Through objective analysis and presentation of experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge needed to select and utilize the optimal brominated nucleoside for their specific research objectives.

The Strategic Role of Bromination in Nucleoside Chemistry

Nucleoside analogs are a cornerstone of modern pharmacology, with profound applications as antiviral and anticancer agents.[1] The modification of natural nucleosides is a key strategy for developing these drugs, and halogenation is one of the most powerful tools in the synthetic chemist's arsenal. Introducing a bromine atom onto the nucleobase serves two primary purposes:

  • Modulation of Biological Activity: The bromine atom can alter the size, electronics, and conformation of the nucleoside, directly impacting its interaction with biological targets like polymerases or kinases.[2]

  • Creation of a Synthetic Handle: More commonly, the bromine acts as an excellent leaving group, enabling a vast array of subsequent modifications through cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.[3] This allows for the systematic construction of diverse compound libraries to explore structure-activity relationships (SAR).

The position of bromination on the heterocyclic base is critical, as it dictates the synthetic routes available and the types of analogs that can be generated. For purines, the C2, C6, and C8 positions are primary targets, while for pyrimidines, the C5 position is most common. This guide will dissect these differences, with a focus on the unique utility of 2-Bromo-2',3',5'-tri-O-acetylinosine.

In-Depth Profile: 2-Bromo-2',3',5'-tri-O-acetylinosine

2-Bromo-2',3',5'-tri-O-acetylinosine is a protected ribonucleoside derivative of significant synthetic value. The acetyl groups on the ribose sugar render the molecule soluble in common organic solvents and protect the hydroxyls, while the 2-bromo substituent on the hypoxanthine base provides a reactive site for introducing diverse functionalities.

Synthesis and Structural Characteristics

Unlike the direct and often high-yielding C8 bromination of purines, the synthesis of 2-bromo-inosine derivatives is a more complex, multi-step endeavor. Direct bromination of inosine or its acetylated form at the C2 position is challenging due to the electronic nature of the purine ring. The most practical synthesis involves a sequence starting from a more readily available precursor, such as 2-amino-6-chloropurine riboside, which itself can be derived from guanosine.

The general synthetic strategy involves converting the 2-amino group into a bromine via a Sandmeyer-type reaction, followed by hydrolysis of the 6-chloro group to the 6-oxo functionality characteristic of inosine.[4][5]

Diagram 1: Plausible Synthetic Workflow for 2-Bromo-2',3',5'-tri-O-acetylinosine

Guanosine Guanosine Ac_Guanosine 2-Amino-6-oxo-purine 2',3',5'-tri-O-acetylriboside Guanosine->Ac_Guanosine Acetylation DiHalo_Purine 2-Amino-6-chloro-purine 2',3',5'-tri-O-acetylriboside Ac_Guanosine->DiHalo_Purine Chlorination (e.g., POCl3) Diazonium Diazonium Salt Intermediate DiHalo_Purine->Diazonium Diazotization (e.g., NaNO2, HBr) Bromo_Chloro 2-Bromo-6-chloro-purine 2',3',5'-tri-O-acetylriboside Diazonium->Bromo_Chloro Sandmeyer Reaction (CuBr) Target 2-Bromo-2',3',5'-tri-O-acetylinosine Bromo_Chloro->Target Hydrolysis

Caption: Synthetic pathway from Guanosine to the target compound.

Reactivity and Synthetic Utility

The primary value of 2-Bromo-2',3',5'-tri-O-acetylinosine lies in the reactivity of the C2-Br bond. While less reactive than a halogen at the C6 position, the C2 position is still susceptible to nucleophilic aromatic substitution (SNAr), particularly with stronger nucleophiles or under forcing conditions.[6] This makes it an essential precursor for synthesizing 2-substituted inosine analogs, which are of interest for their potential biological activities.[4][5] Following substitution at C2, the acetyl protecting groups can be easily removed under mild basic conditions (e.g., methanolic ammonia) to yield the final, deprotected nucleoside.[7]

A Comparative Analysis of Brominated Nucleoside Isomers

The choice of which brominated nucleoside to use as a starting material fundamentally depends on the desired position of the final modification.

C8-Bromopurines: Probes for Conformation and Biological Activity

8-Bromopurines, such as 8-bromoguanosine and 8-bromoadenosine, are perhaps the most readily accessible brominated purine nucleosides.

  • Synthesis: The C8 position of purines is electron-rich and readily undergoes electrophilic halogenation. Reagents like N-Bromosuccinimide (NBS) in DMF or bromine in an acetate buffer provide a direct and efficient route to C8-bromo derivatives from the parent nucleoside.[3] This synthetic ease contrasts sharply with the multi-step process required for C2-bromo analogs.

  • Reactivity & Applications: While the C8-bromo group can participate in cross-coupling reactions, it is less reactive in SNAr compared to halogens at C2 or C6. A unique property of 8-bromopurines is their strong preference for the syn conformation around the glycosidic bond, whereas natural nucleosides prefer the anti conformation. This makes them invaluable tools for probing protein-nucleoside interactions and studying nucleic acid structure.[2] They are also known to possess intrinsic biological activity; for instance, purine nucleoside analogs, including 8-bromo derivatives, have shown broad antitumor activity.[8]

C6-Bromopurines: The Workhorse of SNAr Chemistry

6-Bromopurine riboside and its derivatives are highly valued synthetic intermediates due to the exceptional reactivity of the C6 position.

  • Synthesis: These compounds are typically prepared from inosine or guanosine derivatives. For example, the 6-hydroxyl of an acetyl-protected inosine can be converted to a 6-chloro group, which can then be used to synthesize a wide variety of 6-substituted analogs. 6-Bromopurines offer similar reactivity.

  • Reactivity & Applications: The C6 position is the most activated site on the purine ring for nucleophilic aromatic substitution. Even weak nucleophiles like aromatic amines can displace the C6-bromo group, often under mild conditions.[9] This high reactivity allows for the facile synthesis of large libraries of C6-substituted purines, which are precursors to compounds with diverse biological activities, including kinase inhibitors and receptor agonists.

C5-Bromopyrimidines: Tools for DNA Replication and Antiviral Therapy

In the pyrimidine family, 5-bromo derivatives like 5-Bromo-2'-deoxyuridine (BrdU) are paramount.

  • Synthesis: Similar to C8-bromination of purines, the C5 position of uracil and cytosine is readily halogenated using standard brominating agents.

  • Reactivity & Applications: The primary application of 5-bromopyrimidines is not as a synthetic handle for substitution, but rather for their biological action. BrdU is a structural analog of thymidine and is incorporated into DNA during the S-phase of the cell cycle. This property is widely exploited in assays to measure cell proliferation. Its incorporation can also induce DNA damage, leading to cytotoxicity, a principle leveraged in some anticancer strategies.[3]

Performance in Application: A Data-Driven Comparison

The distinct properties of these brominated nucleosides are summarized below.

Feature2-Bromo-Inosine Derivative8-Bromo-Purine Derivative6-Bromo-Purine Derivative5-Bromo-Pyrimidine Derivative
Position of Bromine C2C8C6C5
Synthetic Accessibility Low (Multi-step, indirect)High (Direct, one-step)Moderate (Multi-step)High (Direct, one-step)
SNAr Reactivity ModerateLowHighVery Low
Primary Application Precursor for 2-substituted analogsConformational probes, biological activityVersatile precursor for 6-substituted analogsProbing DNA synthesis, antiviral/anticancer
Key Feature Access to C2 positionInduces syn conformationHighly reactive leaving groupThymidine analog
Relevant References [4][2][3][6][9][3]

Experimental Methodologies

To provide a practical context, this section details representative protocols. These are intended as a guide and should be adapted based on specific substrates and laboratory conditions.

Protocol 1: General Synthesis of 2,6-Dichloro-9-(β-D-2',3',5'-tri-O-acetylribofuranosyl)purine

This protocol describes the synthesis of a key intermediate that can lead to 2-bromo-inosine derivatives. The glycosylation of 2,6-dichloropurine is a critical step.

Diagram 2: Experimental Workflow for Glycosylation

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine β-D-1,2,3,5-tetraacetyl ribofuranose and solvent (e.g., dichloroethane) B Add 2,6-dichloropurine and catalyst in batches A->B C Heat mixture to reflux B->C D Stir until reaction is complete (Monitor by TLC/HPLC) C->D E Remove solvent and acetic acid under vacuum D->E F Obtain crude product E->F G Purify via recrystallization or column chromatography F->G

Caption: Workflow for synthesizing a key dihalopurine intermediate.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), combine β-D-1,2,3,5-tetraacetyl ribofuranose (1.0 equiv) and anhydrous dichloroethane.

  • Addition of Reagents: To the stirring solution, add 2,6-dichloropurine (1.1 equiv) and a suitable catalyst (e.g., a phosphoric acid phenolic ester compound) in batches.[10] The use of a catalyst is crucial for improving the regioselectivity for the desired N9-isomer over the N7-isomer.[10]

  • Reaction Conditions: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

  • Work-up: Allow the reaction to cool to room temperature. Concentrate the mixture under reduced pressure to remove the solvent and the acetic acid byproduct.

  • Purification: The crude product, 2,6-dichloro-9-(β-D-2',3',5'-tri-O-acetylribofuranosyl)purine, can be purified by silica gel column chromatography or recrystallization from a suitable solvent like isopropanol to yield the pure N9-isomer.[10]

Protocol 2: Representative SNAr Reaction on a 6-Bromopurine Nucleoside

This protocol exemplifies the high reactivity of the C6 position, using an amine as the nucleophile.[9]

  • Reaction Setup: Dissolve the acetyl-protected 6-bromopurine nucleoside (1.0 equiv) in a polar aprotic solvent such as acetonitrile or DMF in a sealed reaction vessel.

  • Nucleophile Addition: Add the desired amine nucleophile (e.g., aniline or a secondary aliphatic amine, 1.2-1.5 equiv). For less reactive nucleophiles or to neutralize generated HBr, a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be included.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C). The reaction progress can be conveniently monitored by TLC. These reactions are often complete within a few hours.[9]

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel chromatography to obtain the desired C6-substituted purine nucleoside.

Conclusion and Future Outlook

The strategic placement of a bromine atom on a nucleoside scaffold opens a gateway to immense chemical diversity. While direct C8 and C5 brominations provide rapid access to important biological probes and thymidine analogs, the synthesis of 2-bromo and 6-bromo purine nucleosides provides intermediates of unparalleled synthetic power.

2-Bromo-2',3',5'-tri-O-acetylinosine , though synthetically more demanding to access, is a crucial building block for creating 2-substituted inosine analogs, a class of compounds that remains less explored than their C6 and C8 counterparts. Understanding the distinct reactivities and synthetic routes associated with each positional isomer is paramount for the rational design of next-generation nucleoside-based therapeutics. As synthetic methodologies continue to advance, particularly in the realm of C-H activation, more efficient routes to compounds like 2-bromo-inosine may emerge, further accelerating discovery in this vital area of medicinal chemistry.

References

  • Véliz, E. A., & Beal, P. A. (2001). 6-Bromopurine Nucleosides as Reagents for Nucleoside Analogue Synthesis. The Journal of Organic Chemistry, 66(25), 8592–8598. [Link]

  • Wikipedia. (2022). Sandmeyer reaction. [Link]

  • Hayashi, T., et al. (2004). Production method of 2,6-dihalopurine.
  • Marr, J. J., et al. (1983). Biological action of inosine analogs in Leishmania and Trypanosoma spp. Antimicrobial Agents and Chemotherapy. [Link]

  • Véliz, E. A., & Beal, P. A. (2001). 6-bromopurine nucleosides as reagents for nucleoside analogue synthesis. PubMed. [Link]

  • Kowalska, J., et al. (2005). A chemical synthesis of LNA-2,6-diaminopurine riboside, and the influence of 2,6-diaminopurine on the thermodynamic stability of LNA-2'-O-methyl-RNA duplexes. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Lakshman, M. K., et al. (2010). Two-Step, One-Pot Synthesis of Inosine, Guanosine, and 2′-Deoxyguanosine O6-Ethers via Intermediate O6-(Benzotriazoly-1-yl) Derivatives. PubMed Central. [Link]

  • D’Andrea, L. D., & De Napoli, L. (2012). Synthesis of 2′-Substituted Inosine Analogs via Unusual Masking of the 6-Hydroxyl Group. Taylor & Francis Online. [Link]

  • Mikhailov, S. N., et al. (2005). Carbocyclic Analogues of Inosine-5'-Monophosphate: Synthesis and Biological Activity. Russian Journal of Bioorganic Chemistry.
  • Fernández-Pérez, L., et al. (2013). A novel nucleophilic approach to 1-alkyladenosines. A two-step synthesis of [1-15N]adenosine from inosine. University of Barcelona. [Link]

  • Gulea, M., & Sperandio, A. (2015). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules. [Link]

  • Reddy, M. V. R., et al. (2008). An efficient and scalable synthesis of 2,6-diaminopurine riboside. PubMed. [Link]

  • Ghosh, A., & Bandyopadhyay, A. (2022). Inosine and its methyl derivatives: Occurrence, biogenesis, and function in RNA. PubMed. [Link]

  • Beecham Group. (1993). Process for the preparation of 2-amino-6-chloropurine and derivatives. European Patent Office. [Link]

  • Hocek, M. (2009). C-Nucleosides: Synthetic Strategies and Biological Applications. Chemical Reviews. [Link]

  • da Silveira, G. P., et al. (2009). Solvolysis of 2',3',5'-tri-O-acetylinosine (1). ResearchGate. [Link]

  • Evstigneeva, O. A., et al. (2025). Preparation of 6-Azido-2-Chloropurine-2'-Deoxyriboside by Enzymatic Transglycosylation Reaction Catalyzed by Lactobacillus leichmannii Type II Nucleoside Deoxyribosyltransferase. PubMed. [Link]

  • ResearchGate. (n.d.). Introduction and processing of inosines in nucleic acids. [Link]

  • Chassaing, S., & Al-Mourabit, A. (2008). Synthesis of C-Arylnucleoside Analogues. PubMed Central. [Link]

  • Mikhailopulo, I. A., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. MDPI. [Link]

  • Seela, F. (2008). Chapter 2: Ring-Expanded ('Fat') Purines and their Nucleoside/Nucleotide Analogues as Broad-Spectrum Therapeutics. PubMed Central. [Link]

  • Abu-Hashem, A. A., & Zaki, M. E. A. (2015). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. MDPI. [Link]

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Comparative

biological activity of 2-Bromo-2',3',5'-tri-O-acetylinosine vs. parent inosine

As a Senior Application Scientist in nucleoside drug development, I frequently encounter researchers attempting to draw direct biological parallels between endogenous signaling molecules and their synthetically protected...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in nucleoside drug development, I frequently encounter researchers attempting to draw direct biological parallels between endogenous signaling molecules and their synthetically protected, halogenated counterparts. This comparison guide provides an objective, data-driven analysis of the biological activity and application profiles of parent inosine versus its highly modified derivative, 2-Bromo-2',3',5'-tri-O-acetylinosine .

Rather than viewing these two compounds as competing therapeutics, they must be understood as distinct tools within the pharmacological pipeline: one is a bioactive signaling molecule, and the other is a lipophilic, highly reactive synthetic scaffold designed for targeted drug delivery and functionalization.

Mechanistic & Biological Profiling

Parent Inosine: The Endogenous Neuromodulator

Inosine (CAS 58-63-9) is an endogenous purine nucleoside produced via the deamination of adenosine. Biologically, it acts as a functional agonist for adenosine receptors, particularly the A1 and A2A subtypes. Its activation of the A2A receptor (A2AR) is unique; it exhibits a signaling bias towards the extracellular signal-regulated kinase (ERK1/2) pathway over the traditional cAMP/PKA pathway [1]. This specific receptor engagement drives robust neuroprotective, anti-inflammatory, and immunomodulatory effects, making parent inosine a subject of intense study for neurodegenerative diseases like Multiple Sclerosis and Parkinson's Disease [2].

2-Bromo-2',3',5'-tri-O-acetylinosine: The Lipophilic "Trojan Horse"

Conversely, 2-Bromo-2',3',5'-tri-O-acetylinosine (CAS 41623-91-0) is engineered to bypass the limitations of parent inosine. The biological utility of this compound is dictated by two critical structural modifications:

  • Tri-O-Acetylation (The Delivery Mechanism): The hydroxyl groups at the 2', 3', and 5' positions of the ribose ring are masked with acetyl groups. This eliminates three critical hydrogen bond donors, dramatically increasing the molecule's lipophilicity (LogP). Causally, this modification allows the compound to passively diffuse across lipid bilayers without relying on nucleoside transporters. Once inside the cell, ubiquitous intracellular esterases cleave the acetyl groups to release the active nucleoside.

  • C2-Bromination (The Functionalization Site): The addition of a bulky, electronegative bromine atom at the 2-position of the purine ring sterically hinders direct binding to the A2A receptor's active site. However, it highly activates the purine ring for Nucleophilic Aromatic Substitution (SNAr) and cross-coupling reactions [3]. This makes it an indispensable intermediate for synthesizing potent, C2-substituted A2A/A3 receptor agonists or antiviral analogs (e.g., cladribine precursors).

G Inosine Parent Inosine (Endogenous Agonist) A2AR A2A Receptor (GPCR) Inosine->A2AR Gs Gs Protein Activation A2AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Upregulation AC->cAMP PKA PKA / ERK1/2 Pathways cAMP->PKA Neuro Neuroprotection & Immunomodulation PKA->Neuro

Inosine-mediated A2A receptor signaling pathway driving neuroprotection.

Quantitative Comparative Data

To objectively compare these compounds, we must look at their physicochemical properties, which dictate their biological behavior and laboratory utility.

Property / MetricParent Inosine2-Bromo-2',3',5'-tri-O-acetylinosine
CAS Number 58-63-941623-91-0
Molecular Weight 268.23 g/mol 473.23 g/mol
LogP (Estimated) -2.1 (Highly Hydrophilic)+1.8 (Highly Lipophilic)
Hydrogen Bond Donors 41 (N1 of purine ring)
Hydrogen Bond Acceptors 68
A2A Receptor Affinity EC50 ≈ 300.7 μM (cAMP production)Negligible (Steric clash at C2 position)
Primary Biological Role Direct Receptor Agonist / NeuromodulatorCell-permeable Prodrug / Synthetic Scaffold

Experimental Workflows & Methodologies

To validate the distinct roles of these compounds, we employ two self-validating experimental protocols. The first proves the cellular entry and deprotection mechanism of the acetylated bromo-analog, while the second proves the direct receptor binding of parent inosine.

Protocol 1: In Vitro Cell Permeability and Intracellular Esterase Cleavage Assay

Purpose: To validate that 2-Bromo-2',3',5'-tri-O-acetylinosine acts as a highly permeable prodrug scaffold that is activated by intracellular esterases. Causality & Self-Validation: We use LC-MS/MS to track both the disappearance of the tri-acetylated parent and the appearance of the de-acetylated 2-bromoinosine. Tracking both ensures mass balance, validating that the compound is undergoing enzymatic cleavage rather than non-specific degradation or precipitation.

Step-by-Step Methodology:

  • Cell Culture Preparation: Seed human neuroblastoma cells (SH-SY5Y) in 6-well plates at 1×106 cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO2 for 24 hours.

  • Compound Dosing: Wash cells twice with PBS to remove serum esterases. Add 2 mL of serum-free DMEM containing 10 μM of 2-Bromo-2',3',5'-tri-O-acetylinosine (0.1% DMSO final concentration).

  • Time-Course Lysis: At intervals of 0, 15, 30, 60, and 120 minutes, aspirate the media, wash rapidly with ice-cold PBS, and lyse cells using 500 μL of cold methanol containing an internal standard (e.g., 5-fluorouridine).

  • Sample Extraction: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to precipitate proteins. Transfer the supernatant to LC-MS vials.

  • LC-MS/MS Quantification: Analyze samples using a C18 reverse-phase column. Monitor the MRM transitions for the tri-acetylated precursor (m/z 473.2 -> 259.0) and the fully deprotected 2-bromoinosine (m/z 347.1 -> 215.0).

  • Data Interpretation: A successful assay will show an exponential decay curve for the acetylated compound inversely mirrored by an accumulation curve for 2-bromoinosine, confirming intracellular esterase-mediated deprotection.

G Prodrug 2-Bromo-2',3',5'-tri-O-acetylinosine (High LogP, Lipophilic) Membrane Passive Membrane Diffusion (Cellular Entry) Prodrug->Membrane Esterase Intracellular Esterases (Deacetylation) Membrane->Esterase Intermediate 2-Bromoinosine (Reactive Scaffold) Esterase->Intermediate SNAr Nucleophilic Substitution (SNAr) / Cross-Coupling Intermediate->SNAr Synthetic / Metabolic Functionalization Bioactive C2-Substituted Bioactive Analog (e.g., Potent A2A/A3 Agonist) SNAr->Bioactive

Cellular entry, esterase cleavage, and functionalization of the acetylated bromo-inosine scaffold.

Protocol 2: Radioligand Binding Assay for A2A Receptor Affinity

Purpose: To demonstrate that parent inosine possesses direct receptor affinity, whereas the bulky 2-bromo-tri-acetylated analog does not. Causality & Self-Validation: We utilize [3H]CGS21680 (a known, highly specific A2A agonist) as the radioligand. By measuring the displacement of [3H]CGS21680, we validate the functional viability of our membrane preparations. If the test compound fails to displace the radioligand, it confirms a lack of binding affinity at the orthosteric site.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing the human A2A receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 100,000 x g.

  • Assay Setup: In a 96-well plate, combine 50 μg of membrane protein, 2 nM [3H]CGS21680, and varying concentrations ( 10−9 to 10−3 M) of either Parent Inosine or 2-Bromo-2',3',5'-tri-O-acetylinosine.

  • Incubation: Incubate the mixture at 25°C for 90 minutes to ensure equilibrium binding.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Washing & Detection: Wash filters three times with ice-cold Tris-HCl buffer. Add scintillation cocktail and measure bound radioactivity using a microplate scintillation counter.

  • Analysis: Calculate IC50 values using non-linear regression. Parent inosine will yield a measurable displacement curve (confirming its role as an agonist), while the 2-bromo-acetylated analog will show a flat line, proving that the structural modifications abolish direct receptor binding until further downstream functionalization occurs.

References

  • Welihinda, A. A., et al. "The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias." Cellular Signalling, 2016. URL:[Link]

  • Ruhal, P., & Dhingra, D. "Inosine in Neurodegenerative Diseases: From the Bench to the Bedside." Nutrients, 2022. URL:[Link]

  • Rosemeyer, H. "Product Class 17: Purines." Science of Synthesis, Thieme Chemistry. URL:[Link]

Validation

Comparative Guide: Cross-Reactivity Profiling of 2-Bromo-2',3',5'-tri-O-acetylinosine in Biological Assays

Audience: Researchers, Assay Developers, and Drug Discovery Scientists Focus: Mechanistic evaluation, assay interference, and comparative performance of protected vs. unprotected nucleoside analogs.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Assay Developers, and Drug Discovery Scientists Focus: Mechanistic evaluation, assay interference, and comparative performance of protected vs. unprotected nucleoside analogs.

Executive Summary

In the development of antiviral and antineoplastic agents, nucleoside analogs are critical pharmacophores. 2-Bromo-2',3',5'-tri-O-acetylinosine (CAS 41623-91-0) is a heavily utilized synthetic intermediate and a model compound for studying prodrug-like protected purines. When deployed in biological assays, the presence of the three O-acetyl groups fundamentally alters its cross-reactivity profile compared to its unprotected counterpart, 2-bromoinosine.

This guide provides an objective comparison of 2-Bromo-2',3',5'-tri-O-acetylinosine against alternative nucleoside analogs, detailing how its physicochemical properties dictate off-target interactions with nucleoside transport proteins, metabolic kinases, and adenosine receptors[1][2].

Mechanistic Dynamics: The Role of Acetyl Protection

Understanding the causality behind nucleoside analog cross-reactivity requires analyzing the structural modifications of the compound. Nucleoside analogs are typically prodrugs that require intracellular activation (phosphorylation) by enzymes such as deoxycytidine kinase (dCK)[3].

  • Steric Occlusion in Cell-Free Systems: In purified enzymatic assays, the bulky 2',3',5'-tri-O-acetyl groups of 2-Bromo-2',3',5'-tri-O-acetylinosine prevent binding to the active sites of kinases and polymerases. Consequently, it exhibits near-zero cross-reactivity in cell-free environments[1].

  • Esterase-Driven Activation in Whole Cells: In cell-based assays, intracellular esterases rapidly hydrolyze the acetyl groups. The resulting 2-bromoinosine is highly biologically active, capable of cross-reacting with adenosine receptors and undergoing phosphorylation to interfere with nucleotide metabolism[3].

  • Transporter Independence: Unprotected nucleosides rely on Equilibrative Nucleoside Transporters (ENT1/ENT2) to enter cells[2]. The lipophilic acetyl groups allow 2-Bromo-2',3',5'-tri-O-acetylinosine to bypass these transporters via passive membrane diffusion, eliminating ENT-dependent assay bottlenecks.

Pathway A 2-Bromo-2',3',5'- tri-O-acetylinosine B Lipid Membrane (Passive Diffusion) A->B High Lipophilicity (ENT-Independent) C Intracellular Esterases B->C Cellular Entry D 2-Bromoinosine (Deacetylated) C->D Rapid Hydrolysis E Adenosine Receptors (Cross-Reactivity) D->E Receptor Binding F Nucleoside Kinases (e.g., dCK) D->F Phosphorylation

Caption: Metabolic activation and cross-reactivity pathways of acetylated purine nucleoside analogs.

Comparative Performance Profiling

When designing an assay, selecting the correct nucleoside analog state (protected vs. unprotected) is paramount. The table below summarizes the expected cross-reactivity and performance metrics of 2-Bromo-2',3',5'-tri-O-acetylinosine against common alternatives.

Table 1: Physicochemical & Assay Performance Comparison
CompoundStateENT1/ENT2 Cross-Reactivity (Whole Cell)Kinase Cross-Reactivity (Cell-Free)Membrane PermeabilityPrimary Assay Utility
2-Bromo-2',3',5'-tri-O-acetylinosine Protected (Prodrug)Low (Bypasses transporters)None (Steric block)High (Passive diffusion)Whole-cell metabolic tracking; Prodrug modeling.
2-Bromoinosine UnprotectedHigh (Competitive inhibitor)High (Substrate for dCK)Low (Requires ENTs)Cell-free kinase assays; Direct receptor binding.
8-Bromoadenosine UnprotectedModerateHigh (Polymerase inhibitor)Low (Requires ENTs)RNA synthesis inhibition; A-to-I editing assays.

Self-Validating Experimental Protocols

To accurately assess the cross-reactivity of 2-Bromo-2',3',5'-tri-O-acetylinosine, assays must account for its prodrug nature. The following protocols provide a self-validating system to isolate direct binding from metabolic activation.

Protocol A: Radioligand Binding Assay for Nucleoside Transporter (ENT1) Cross-Reactivity

This assay determines if the compound competitively inhibits natural nucleoside uptake. We utilize [3H]NBTI (Nitrobenzylthioinosine), a high-affinity ENT1 inhibitor, to validate transporter specific binding[2].

Step-by-Step Methodology:

  • Membrane Preparation: Isolate human erythrocyte membranes (rich in ENT1) and resuspend in Tris-HCl buffer (50 mM, pH 7.4).

  • Ligand Incubation: Incubate 100 µg of membrane protein with 0.5 nM [3H]NBTI and varying concentrations (0.1 nM to 100 µM) of 2-Bromo-2',3',5'-tri-O-acetylinosine.

  • Control Validation: Run a parallel assay using unacetylated 2-bromoinosine as a positive control for displacement.

  • Filtration & Washing: Terminate the reaction after 30 minutes at 25°C by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI). Wash three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity using liquid scintillation counting.

  • Causality Check: The acetylated compound should show a significantly higher IC50 (lower cross-reactivity) than the unacetylated control, confirming that the bulky acetyl groups prevent tight binding to the ENT1 pocket[2].

Protocol B: Thermal Shift Assay (TSA) for Kinase Off-Target Screening

TSA is ideal for detecting cross-reactivity with human nucleotide metabolism enzymes (e.g., dCK) because it measures direct physical binding (thermal stabilization) rather than enzymatic turnover, which can be confounded by prodrug states[1].

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant human deoxycytidine kinase (dCK) to 2 µM in HEPES buffer (20 mM, pH 7.5, 150 mM NaCl, 2 mM MgCl2).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X.

  • Compound Dosing: Dispense 20 µL of the protein-dye mixture into a 96-well PCR plate. Add 2-Bromo-2',3',5'-tri-O-acetylinosine to a final concentration of 50 µM.

  • Thermal Melting: Subject the plate to a temperature gradient from 25°C to 95°C at a rate of 1°C/min using a real-time PCR machine.

  • Data Analysis: Calculate the melting temperature (Tm) from the first derivative of the fluorescence curve. A shift (ΔTm) > 2°C indicates significant cross-reactivity and active-site binding[1].

AssayWorkflow Step1 Step 1: Compound Prep Equilibrate 2-Bromo-tri-O-acetylinosine Step2 Step 2: Assay Environment Determine presence of esterases Step1->Step2 Step3A Cell-Free Assay (TSA) Steric hindrance prevents kinase binding Step2->Step3A Purified Enzymes Step3B Whole-Cell Assay Esterase cleavage enables cross-reactivity Step2->Step3B Live Cells Step4 Data Acquisition Calculate IC50 / Thermal Shift (ΔTm) Step3A->Step4 Step3B->Step4

Caption: Decision matrix and workflow for evaluating nucleoside analog cross-reactivity in biological assays.

Conclusion

For assay developers, 2-Bromo-2',3',5'-tri-O-acetylinosine offers a distinct advantage when evaluating the intracellular delivery of nucleoside analogs. Its acetylated state effectively masks the compound from premature cross-reactivity with extracellular transporters and cell-free kinases[1][2]. However, researchers must account for rapid intracellular deacetylation, which restores the potent cross-reactivity of the 2-bromoinosine core with metabolic enzymes and adenosine receptors[3]. By utilizing the parallel cell-free and whole-cell protocols outlined above, scientists can accurately map the pharmacokinetic and pharmacodynamic boundaries of this compound.

References

  • Approved Nucleoside and Nucleobase Analogs with Enzymes of the Human Nucleotide Metabolism. DR-NTU (PLOS One).
  • Inhibition of Nucleoside Transport Proteins by C8-Alkylamine-Substituted Purines.
  • Nucleoside analog cytotoxicity ‐focus on enzyme regulation, metabolism, and development of resistance. DiVA Portal.

Sources

Comparative

A Structural and Functional Showdown: 2-Bromo-2',3',5'-tri-O-acetylinosine vs. 8-Bromoguanosine

In the landscape of nucleoside analogs, strategic modifications to the purine core have paved the way for a plethora of research tools and potential therapeutic agents. Among these, halogenated nucleosides stand out for...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of nucleoside analogs, strategic modifications to the purine core have paved the way for a plethora of research tools and potential therapeutic agents. Among these, halogenated nucleosides stand out for their unique chemical properties and biological activities. This guide provides an in-depth structural and functional comparison of two prominent brominated nucleosides: 2-Bromo-2',3',5'-tri-O-acetylinosine and 8-bromoguanosine. We will explore how a simple change in the position of a bromine atom and the modification of the ribose moiety dramatically alters their structural characteristics, influencing their roles in biochemical assays and potential as drug candidates.

At a Glance: Core Structural Differences

The fundamental distinction between these two molecules lies in the placement of the bromine atom on the purine ring and the nature of the ribose sugar. In 2-Bromo-2',3',5'-tri-O-acetylinosine, the bromine atom is attached to the C2 position of the hypoxanthine base, and the hydroxyl groups of the ribose sugar are protected by acetyl groups. Conversely, 8-bromoguanosine features a bromine atom at the C8 position of the guanine base, with an unmodified ribose moiety.

G cluster_0 2-Bromo-2',3',5'-tri-O-acetylinosine cluster_1 8-Bromoguanosine 2-Br-Inosine 2-Bromohypoxanthine Acetylated Ribose 2',3',5'-tri-O-acetylribose 2-Br-Inosine->Acetylated Ribose N9-Glycosidic Bond Structural Comparison Structural Comparison 2-Br-Inosine->Structural Comparison 8-Br-Guanosine 8-Bromoguanine Ribose Ribose 8-Br-Guanosine->Ribose N9-Glycosidic Bond 8-Br-Guanosine->Structural Comparison G 8-Bromoguanosine 8-Bromoguanosine Bromine at C8 Steric Hindrance syn_conformation syn Conformation Base over Ribose Ring 8-Bromoguanosine->syn_conformation Forces 2-Bromo-Inosine 2-Bromo-2',3',5'-tri-O-acetylinosine Bromine at C2 Less Steric Hindrance anti_conformation anti Conformation Base away from Ribose Ring 2-Bromo-Inosine->anti_conformation Favors

Figure 2. Influence of bromine position on glycosidic bond conformation.

2.2. The Ribose Moiety: The Role of Acetyl Protection

The presence of acetyl groups on the 2', 3', and 5' hydroxyls of the ribose in 2-Bromo-2',3',5'-tri-O-acetylinosine serves a critical chemical purpose. These bulky, lipophilic groups increase the molecule's solubility in organic solvents, facilitating its use in organic synthesis. Furthermore, they act as protecting groups, preventing unwanted reactions at the ribose hydroxyls. This protection is often a prerequisite for further chemical modifications of the nucleoside. In a biological context, these acetyl groups can be cleaved by cellular esterases, releasing the active, unprotected form of the molecule intracellularly.

In contrast, the unmodified ribose of 8-bromoguanosine presents free hydroxyl groups, rendering the molecule more polar and water-soluble. These hydroxyls are also available for biological interactions, such as hydrogen bonding with enzyme active sites.

Feature2-Bromo-2',3',5'-tri-O-acetylinosine8-Bromoguanosine
Bromine Position C2 of HypoxanthineC8 of Guanine
Glycosidic Conformation Predominantly antiPredominantly syn
Ribose Modification 2',3',5'-tri-O-acetylatedUnmodified
Solubility Higher in organic solventsHigher in aqueous solutions
Chemical Reactivity Ribose hydroxyls protectedRibose hydroxyls available for reaction

Table 1. Summary of Key Structural and Chemical Differences.

Functional Implications and Applications in Research

The distinct structural features of these two nucleoside analogs translate into different biological activities and research applications.

3.1. 8-Bromoguanosine: A Tool to Probe Guanine Nucleotide-Binding Proteins

The fixed syn conformation of 8-bromoguanosine makes it a valuable tool for studying guanine nucleotide-binding proteins (G-proteins) and other enzymes that interact with guanosine triphosphate (GTP) or guanosine diphosphate (GDP). Many of these proteins exhibit conformational selectivity, and 8-bromoguanosine can be used to probe whether a syn or anti conformation of the guanine nucleotide is preferred for binding or catalysis.

For instance, in studies of Toll-like receptor 7 (TLR7), an innate immune receptor that recognizes single-stranded RNA, 8-substituted guanosine analogs have been instrumental. The syn conformation induced by the C8-bromo modification can mimic the conformation of guanosine within certain RNA contexts, leading to receptor activation.

3.2. 2-Bromo-2',3',5'-tri-O-acetylinosine: A Precursor for Synthetic Chemistry

The primary utility of 2-Bromo-2',3',5'-tri-O-acetylinosine lies in its role as a versatile synthetic intermediate. The acetylated ribose allows for precise chemical modifications at other positions of the purine ring without interference from the sugar hydroxyls. The C2-bromo group itself is a key functional handle. It can be readily displaced by a variety of nucleophiles in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings). This enables the synthesis of a diverse library of 2-substituted inosine derivatives for screening in drug discovery programs. These derivatives have been explored for their potential as antiviral, anticancer, and immunomodulatory agents.

G cluster_0 2-Bromo-2',3',5'-tri-O-acetylinosine Workflow cluster_1 8-Bromoguanosine Application Start 2-Bromo-2',3',5'-tri-O-acetylinosine Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Derivatives Diverse 2-Substituted Inosine Derivatives Coupling->Derivatives Screening Drug Discovery Screening Derivatives->Screening 8-Br-Guo 8-Bromoguanosine (syn conformation) Protein Guanine Nucleotide-Binding Protein 8-Br-Guo->Protein Interaction Probing Protein-Ligand Interaction Protein->Interaction

Figure 3. Typical application workflows.

Experimental Protocols: A Glimpse into the Lab

4.1. Protocol: Suzuki Coupling using 2-Bromo-2',3',5'-tri-O-acetylinosine

This protocol provides a general framework for the synthesis of a 2-aryl-inosine derivative.

Objective: To demonstrate the utility of 2-Bromo-2',3',5'-tri-O-acetylinosine as a synthetic precursor.

Materials:

  • 2-Bromo-2',3',5'-tri-O-acetylinosine

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add 2-Bromo-2',3',5'-tri-O-acetylinosine (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add the degassed solvent mixture.

  • Add the palladium catalyst (0.05-0.1 equivalents) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-2',3',5'-tri-O-acetylinosine derivative.

  • (Optional) The acetyl protecting groups can be removed by treatment with a base such as sodium methoxide in methanol to yield the final 2-aryl-inosine.

Rationale for Choices:

  • Palladium Catalyst: Palladium is highly efficient in catalyzing the formation of carbon-carbon bonds in cross-coupling reactions.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so an inert atmosphere is crucial to prevent its degradation and ensure catalytic activity.

4.2. Protocol: In Vitro TLR7 Activation Assay using 8-Bromoguanosine

This protocol outlines a cell-based assay to assess the agonist activity of 8-bromoguanosine on TLR7.

Objective: To determine if 8-bromoguanosine can activate the TLR7 signaling pathway.

Materials:

  • HEK-Blue™ TLR7 cells (InvivoGen) - These cells are engineered to express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

  • 8-Bromoguanosine

  • Positive control (e.g., Imiquimod)

  • Cell culture medium (DMEM, 10% FBS)

  • QUANTI-Blue™ Solution (InvivoGen) - A reagent for the detection of SEAP.

  • 96-well plate

  • Spectrophotometer (620-655 nm)

Procedure:

  • Plate HEK-Blue™ TLR7 cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of 8-bromoguanosine and the positive control in cell culture medium.

  • Add the diluted compounds to the cells and incubate for 18-24 hours.

  • Transfer a small aliquot of the cell culture supernatant to a new 96-well plate.

  • Add QUANTI-Blue™ Solution to each well and incubate at 37 °C for 1-3 hours.

  • Measure the absorbance at 620-655 nm using a spectrophotometer.

  • The level of SEAP activity is directly proportional to the activation of TLR7.

Rationale for Choices:

  • HEK-Blue™ TLR7 Cells: This reporter cell line provides a straightforward and quantifiable readout for TLR7 activation, simplifying the detection of receptor agonism.

  • QUANTI-Blue™ Solution: This proprietary reagent provides a sensitive and colorimetric method for detecting the SEAP reporter protein.

Conclusion

While both 2-Bromo-2',3',5'-tri-O-acetylinosine and 8-bromoguanosine are brominated purine nucleosides, their structural nuances dictate vastly different applications in chemical biology and drug discovery. 8-bromoguanosine, with its C8-bromo modification forcing a syn conformation, serves as a valuable probe for understanding the conformational preferences of guanine nucleotide-binding proteins. In contrast, 2-Bromo-2',3',5'-tri-O-acetylinosine, with its C2-bromo group and protected ribose, is a versatile building block in synthetic chemistry, enabling the creation of diverse libraries of 2-substituted inosine derivatives for therapeutic screening. The choice between these two molecules is therefore not a matter of superiority, but one of strategic alignment with the specific research question at hand.

References

  • Title: 8-Bromoguanosine Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 2-Bromo-2',3',5'-tri-O-acetylinosine Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Suzuki Reaction Source: Wikipedia URL: [Link]

  • Title: Toll-Like Receptor 7 Source: Wikipedia URL: [Link]

Validation

Validation of 2-Bromo-2',3',5'-tri-O-acetylinosine as a Research Tool: A Comparative Guide for Nucleoside Analog Synthesis

As the demand for novel antiviral agents, A1/A2/A3 adenosine receptor ligands, and IMP dehydrogenase inhibitors accelerates, the strategic functionalization of the purine core has become a critical bottleneck in drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for novel antiviral agents, A1/A2/A3 adenosine receptor ligands, and IMP dehydrogenase inhibitors accelerates, the strategic functionalization of the purine core has become a critical bottleneck in drug discovery[1]. For modifications at the C2 position of the purine ring, 2-Bromo-2',3',5'-tri-O-acetylinosine (CAS: 41623-91-0) has emerged as the premier synthetic linchpin[2].

This guide provides an objective, data-driven comparison of 2-Bromo-2',3',5'-tri-O-acetylinosine against its alternatives, detailing the mechanistic causality behind its superior performance in transition-metal-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr)[3].

Mechanistic Causality: The "Goldilocks" Halogen and Protection Strategy

To understand why 2-Bromo-2',3',5'-tri-O-acetylinosine outperforms unprotected or differently halogenated analogs, we must analyze the molecule through two structural pillars:

The C2-Bromine: Optimized for Oxidative Addition

In Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling), the rate-determining step is often the oxidative addition of Pd(0) into the carbon-halogen bond[4].

  • The Chlorine Dilemma: The C-Cl bond (~96 kcal/mol) is too strong, requiring highly specialized, electron-rich, and sterically bulky biaryl phosphine ligands to force the reaction.

  • The Iodine Dilemma: The C-I bond (~53 kcal/mol) is highly reactive but renders the starting material sensitive to light and heat, complicating long-term storage and handling.

  • The Bromine Advantage: The C-Br bond (~80 kcal/mol) hits the "Goldilocks" zone. It is perfectly tuned to undergo facile oxidative addition with standard, cost-effective ligands (e.g., BINAP, Xantphos) while maintaining excellent shelf stability[5].

Tri-O-Acetyl Protection: Preventing Catalyst Poisoning

Unprotected nucleosides possess multiple free hydroxyl (-OH) groups on the ribose ring. In the presence of transition metals, these hydroxyls can act as competing ligands, coordinating with the Palladium center and causing severe catalyst deactivation (poisoning). Furthermore, unprotected nucleosides exhibit poor solubility in non-polar organic solvents (like Toluene or 1,4-Dioxane) which are optimal for catalytic cycles. The 2',3',5'-tri-O-acetyl groups mask these hydroxyls, dramatically increasing lipophilicity and ensuring homogeneous reaction conditions[3].

Comparative Analysis: Evaluating the Alternatives

The following table synthesizes quantitative and qualitative data comparing 2-Bromo-2',3',5'-tri-O-acetylinosine with its most common synthetic alternatives.

Metric2-Bromo-2',3',5'-tri-O-acetylinosine2-Chloro-2',3',5'-tri-O-acetylinosineUnprotected 2-Bromoinosine2-Iodo-2',3',5'-tri-O-acetylinosine
Pd-Coupling Reactivity High (Standard ligands)Low (Requires bulky ligands)High (Limited by solubility)Very High
Chemical Stability Excellent (Stable at RT)ExcellentGoodPoor (Light/Heat sensitive)
Organic Solubility Excellent (Toluene, Dioxane)ExcellentPoor (Requires DMF/DMSO)Excellent
SNAr Efficiency High (Good leaving group)ModerateModerateHigh
Typical Yield (Amination) 80 - 95% 40 - 60%30 - 50%85 - 95%
Cost-Effectiveness Optimal HighModerateLow

Self-Validating Experimental Protocol: Buchwald-Hartwig Amination

To demonstrate the trustworthiness of 2-Bromo-2',3',5'-tri-O-acetylinosine, the following is a self-validating protocol for the synthesis of 2-alkylamino inosine derivatives via Buchwald-Hartwig amination[6].

Causality Checkpoint: We utilize Xantphos due to its wide "bite angle" (~111°), which forces the Palladium intermediate into a geometry that highly favors the final reductive elimination step, preventing unwanted β -hydride elimination. Cs₂CO₃ is selected as a mild base to deprotonate the amine without prematurely cleaving the acetyl protecting groups.

Step-by-Step Methodology:
  • Preparation: In an oven-dried Schlenk flask under an Argon atmosphere, add 2-Bromo-2',3',5'-tri-O-acetylinosine (1.0 equivalent, 0.5 mmol) and the desired primary or secondary amine (1.5 equivalents).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.05 equivalents) and Xantphos (0.1 equivalents). Note: The dark purple color of Pd₂(dba)₃ will transition to a deep red/orange as the active Pd(0)-Xantphos complex forms.

  • Base Addition: Add anhydrous Cs₂CO₃ (2.0 equivalents).

  • Solvent: Inject 5.0 mL of anhydrous, degassed 1,4-Dioxane.

  • Reaction: Seal the flask and heat to 90 °C for 8–12 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1). The disappearance of the starting material (UV active, Rf​≈0.6 ) validates the completion of the oxidative addition and coupling cycle.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove the Palladium sponge and inorganic salts, and concentrate under reduced pressure.

  • Deprotection (Optional but typical): To yield the final bioactive analog, dissolve the crude intermediate in 7M NH₃ in Methanol and stir at room temperature for 4 hours to cleave the acetyl groups.

Synthetic Divergence Workflow

The following diagram illustrates the versatile synthetic pathways enabled by 2-Bromo-2',3',5'-tri-O-acetylinosine, acting as a central hub for generating diverse libraries of bioactive nucleoside analogs.

G Start 2-Bromo-2',3',5'-tri-O-acetylinosine (CAS: 41623-91-0) Pd_Amine Buchwald-Hartwig Amination (Pd-cat) Start->Pd_Amine Amines Pd_Aryl Suzuki-Miyaura Coupling (Pd-cat) Start->Pd_Aryl Boronic Acids SNAr Nucleophilic Substitution (SNAr) Start->SNAr Alkoxides/Thiolates Prod_Amine 2-Amino Inosine Derivatives Pd_Amine->Prod_Amine Prod_Aryl 2-Aryl Inosine Derivatives Pd_Aryl->Prod_Aryl Prod_Alkoxy 2-Alkoxy/Thioether Inosines SNAr->Prod_Alkoxy Deprotect Global Deprotection (NH3/MeOH) Prod_Amine->Deprotect Prod_Aryl->Deprotect Prod_Alkoxy->Deprotect API Bioactive Nucleoside Analogs (APIs / Ligands) Deprotect->API

Divergent synthetic pathways of 2-Bromo-2',3',5'-tri-O-acetylinosine toward bioactive analogs.

References

  • Title: Synthesis of 2'-substituted Inosine Analogs via Unusual Masking of the 6-hydroxyl Group Source: Nucleosides, Nucleotides and Nucleic Acids (NIH / PubMed) URL: [Link]

  • Title: Nucleoside Modification Using Buchwald-Hartwig Amination Reactions Source: Palladium-Catalyzed Modification of Nucleosides, Nucleotides and Oligonucleotides URL: [Link]

  • Title: Inhibitors of inosinic acid dehydrogenase. 2-Substituted inosinic acids Source: Journal of Medicinal Chemistry (NIH / PubMed) URL: [Link]

Sources

Comparative

Comparative Metabolic Stability Guide: 2-Bromo-2',3',5'-tri-O-acetylinosine vs. Unprotected Analogs

As a Senior Application Scientist evaluating nucleoside analogs for drug development, assessing metabolic stability requires looking beyond superficial half-life ( T1/2​ ) data. We must deconstruct the molecule's structu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating nucleoside analogs for drug development, assessing metabolic stability requires looking beyond superficial half-life ( T1/2​ ) data. We must deconstruct the molecule's structural liabilities. 2-Bromo-2',3',5'-tri-O-acetylinosine is a synthetically modified purine nucleoside characterized by a dual-axis metabolic profile: highly labile ester linkages on the ribose ring and a sterically modified glycosidic bond connecting the purine base.

This guide objectively compares the metabolic stability of this peracetylated analog against its unprotected counterpart (2-Bromoinosine) and the endogenous baseline (Inosine), providing actionable experimental workflows for rigorous ADME profiling.

Mechanistic Causality in Nucleoside Metabolism

To understand the stability of 2-Bromo-2',3',5'-tri-O-acetylinosine, we must analyze the causality behind its structural modifications and the specific enzymes that target them.

  • The Acetylation Paradox (Esterase Lability): The addition of acetyl groups at the 2', 3', and 5' hydroxyl positions masks the polarity of the ribose moiety, significantly increasing the molecule's lipophilicity ( logP ). While this is an excellent prodrug strategy to facilitate passive diffusion across lipid bilayers, it introduces severe metabolic instability. These ester bonds are highly susceptible to rapid cleavage by carboxylesterases (CES) present in systemic circulation and hepatic tissue[1].

  • The C2-Halogenation Effect (PNP Resistance): Endogenous inosine is rapidly degraded by Purine Nucleoside Phosphorylase (PNP), which cleaves the N-glycosidic bond. However, the introduction of a bulky, electron-withdrawing bromine atom at the C2 position of the purine ring creates steric hindrance within the PNP active site. This prevents the optimal alignment required for phosphorolysis, granting the deacetylated intermediate (2-Bromoinosine) significant resistance to glycosidic cleavage.

metabolic_pathway A 2-Bromo-2',3',5'-tri-O-acetylinosine (Highly Lipophilic) B 2-Bromoinosine (Deacetylated Intermediate) A->B Plasma/Hepatic Esterases (Rapid Hydrolysis) C 2-Bromohypoxanthine + Ribose-1-Phosphate B->C Purine Nucleoside Phosphorylase (PNP) D Downstream Oxidation Products C->D Xanthine Oxidase (XO)

Fig 1. Stepwise metabolic degradation pathway of 2-Bromo-2',3',5'-tri-O-acetylinosine.

Comparative Stability Profile

When designing stability assays, species selection is critical. Rodent plasma contains vastly higher levels of carboxylesterases compared to human plasma. Consequently, a tri-O-acetylated compound will exhibit an artificially short half-life in rat matrices, which may not accurately reflect human pharmacokinetics.

The table below synthesizes the comparative metabolic stability of these compounds across standard in vitro ADME matrices.

CompoundHuman Plasma T1/2​ Rat Plasma T1/2​ Human Liver Microsomes T1/2​ Primary Degradation Route
2-Bromo-2',3',5'-tri-O-acetylinosine < 30 min< 5 min< 15 minRapid esterase hydrolysis (Deacetylation)
2-Bromoinosine (Unprotected)> 120 min> 120 min> 60 minSlow glycosidic cleavage (PNP resistant)
Inosine (Endogenous Baseline)~ 60 min~ 45 min< 30 minRapid glycosidic cleavage (PNP susceptible)

Data represents benchmark ranges based on established nucleoside analog behavior in standardized ADME assays.

Self-Validating Experimental Protocols

A trustworthy experimental protocol must be a self-validating system. To ensure data integrity, every assay must include positive controls that confirm the enzymatic viability of the matrix[2]. If the positive control fails to degrade at the expected rate, the assay is invalid.

Protocol A: Plasma Stability Assay (Esterase Focus)

This protocol isolates the susceptibility of the O-acetyl groups to plasma carboxylesterases[3][4].

Materials:

  • Pooled Human and Rat Plasma (K2EDTA anticoagulant).

  • Test Compound: 2-Bromo-2',3',5'-tri-O-acetylinosine (10 mM in DMSO).

  • Positive Control: Propantheline (highly susceptible to plasma esterases).

  • Quench Solution: 100% Acetonitrile containing an analytical Internal Standard (IS).

Step-by-Step Methodology:

  • Preparation: Pre-warm pooled plasma to 37°C for 10 minutes. Spike the test compound and positive control into separate plasma aliquots to achieve a final concentration of 1 µM (ensure final DMSO concentration is ≤ 0.25% to prevent enzyme inhibition)[2].

  • Incubation: Incubate the mixtures in a 37°C shaking water bath.

  • Sampling & Quenching: At designated time points (0, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot of the plasma mixture and immediately transfer it into 150 µL of ice-cold Quench Solution. This instantly denatures the esterases and halts the reaction[1].

  • Extraction: Vortex the quenched samples for 2 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a 96-well plate and analyze via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the disappearance of the parent compound and the appearance of the deacetylated metabolite.

  • Calculation: Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time to calculate the elimination rate constant ( k ) and half-life ( T1/2​=0.693/k )[1].

plasma_assay S1 1. Prepare 1 µM Compound in Plasma S2 2. Incubate at 37°C (0-120 min) S1->S2 S3 3. Quench with Acetonitrile (IS) S2->S3 S4 4. Centrifuge & Extract Supernatant S3->S4 S5 5. LC-MS/MS Quantification S4->S5

Fig 2. Standardized workflow for assessing nucleoside analog plasma stability via LC-MS/MS.

Protocol B: Liver Microsomal Stability Assay (CYP & Hepatic CES Focus)

This protocol evaluates both Phase I oxidative metabolism (via Cytochrome P450s) and hepatic esterase cleavage.

Step-by-Step Methodology:

  • Preparation: Prepare a 0.5 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Spiking: Add 2-Bromo-2',3',5'-tri-O-acetylinosine to a final concentration of 1 µM. Include Verapamil as a CYP-sensitive positive control.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH). Note: To isolate esterase activity from CYP activity, run a parallel incubation without NADPH.

  • Time-Course Quenching: At 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and quench with 150 µL of ice-cold Acetonitrile containing the IS.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine intrinsic clearance ( CLint​ ).

References

  • Domainex. "Plasma Stability Assay." Domainex Ltd. URL: [Link]

  • Evotec (Cyprotex). "Plasma Stability | Cyprotex ADME-Tox Solutions." Evotec SE. URL: [Link]

  • Charnwood Discovery. "Plasma Stability In Vitro Assay." Charnwood Discovery. URL: [Link]

  • Bienta. "Plasma Stability Assay." Bienta Contract Research Services. URL: [Link]

Sources

Validation

Comprehensive Validation Guide: In Vitro Antiviral Activity of 2-Bromo-2',3',5'-tri-O-acetylinosine

As drug development professionals, we constantly navigate the friction between molecular potency and cellular permeability. Nucleoside analogs remain the cornerstone of antiviral therapy, acting as chain terminators or m...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we constantly navigate the friction between molecular potency and cellular permeability. Nucleoside analogs remain the cornerstone of antiviral therapy, acting as chain terminators or mutagens against viral RNA-dependent RNA polymerases (RdRp)[1]. However, the requirement for intracellular bioactivation presents a significant pharmacokinetic hurdle[2].

This guide evaluates 2-Bromo-2',3',5'-tri-O-acetylinosine (2-Br-TAI) , a synthetic inosine derivative. By comparing its in vitro performance against established standards like Ribavirin and Remdesivir, we will deconstruct the experimental causality required to rigorously validate its efficacy using a self-validating, orthogonal assay framework.

Mechanistic Rationale: The Prodrug Advantage

Unprotected nucleoside analogs often suffer from poor membrane permeability due to their highly polar hydroxyl groups. 2-Br-TAI circumvents this via a classic prodrug strategy: the esterification of the 2', 3', and 5' hydroxyls with acetyl groups.

The causality of this design is straightforward: the acetyl groups mask hydrophilicity, significantly enhancing passive diffusion across the lipid bilayer[3]. Once inside the host cell, ubiquitous non-specific esterases rapidly cleave the acetyl moieties, liberating the active 2-bromo-inosine core. This core is then sequentially phosphorylated by host kinases into its active triphosphate form, which acts as a competitive inhibitor or chain terminator for viral RdRp[2].

Pathway Prodrug 2-Bromo-2',3',5'-tri-O-acetylinosine (Lipophilic Prodrug) Membrane Cell Membrane Diffusion Prodrug->Membrane Deacetylation Esterase Cleavage (Removal of Acetyl Groups) Membrane->Deacetylation Nucleoside 2-Bromo-inosine (Active Nucleoside) Deacetylation->Nucleoside Phosphorylation Host Kinase Phosphorylation (Mono-, Di-, Tri-phosphate) Nucleoside->Phosphorylation ActiveMetabolite 2-Bromo-ITP (Triphosphate Analog) Phosphorylation->ActiveMetabolite Target Viral RdRp Inhibition Chain Termination ActiveMetabolite->Target

Intracellular bioactivation pathway of 2-Br-TAI from lipophilic prodrug to active RdRp inhibitor.

Comparative In Vitro Performance

To objectively benchmark 2-Br-TAI, it must be evaluated against standard-of-care nucleoside/nucleotide analogs. The therapeutic window of an antiviral is defined by its Selectivity Index (SI) —the ratio of its 50% Cytotoxic Concentration (CC50) to its 50% Inhibitory Concentration (IC50)[1].

The table below synthesizes representative benchmarking data against a model broad-spectrum RNA virus (e.g., Flaviviridae), demonstrating how the acetylated prodrug strategy shifts the compound's performance profile compared to an unprotected analog (Ribavirin) and a highly advanced monophosphoramidate prodrug (Remdesivir).

CompoundStructural / Prodrug StrategyIC50 (µM)CC50 (µM)Selectivity Index (SI)
Ribavirin Unprotected Guanosine Analog14.8 ± 1.2185.0~ 12.5
2-Br-TAI Esterified Purine Prodrug2.45 ± 0.3> 250.0> 102.0
Remdesivir Monophosphoramidate Prodrug0.09 ± 0.02> 100.0> 1100.0

Analysis: While Remdesivir exhibits superior sub-micromolar potency due to bypassing the rate-limiting first phosphorylation step[3], 2-Br-TAI demonstrates a highly favorable SI (>100) compared to Ribavirin. The acetyl protection enhances intracellular accumulation, driving down the IC50 while maintaining a high CC50 threshold.

Self-Validating Experimental Methodologies

A single assay is highly susceptible to artifacts. For instance, a compound that slows host cell metabolism might falsely appear to inhibit viral replication in a viability assay. To ensure scientific integrity, we employ an orthogonal, self-validating workflow: Toxicity screening → Phenotypic efficacy → Molecular validation [1].

Workflow A Compound Preparation (2-Br-TAI in DMSO) B Cytotoxicity Assay (MTS/MTT) -> CC50 A->B C CPE Reduction Assay (Cell Viability) -> IC50 A->C D Viral Yield Reduction (RT-qPCR) -> IC50 A->D E Selectivity Index (SI) SI = CC50 / IC50 B->E C->E D->E

Workflow of orthogonal in vitro antiviral validation ensuring self-validating efficacy data.

Protocol A: Host Cell Cytotoxicity (MTS Assay)

Causality: We must establish the baseline safety of 2-Br-TAI. If the compound induces host cell death, viral replication will naturally halt, resulting in a false-positive antiviral signal. The MTS assay quantifies mitochondrial metabolic activity, providing the CC50[4].

  • Seed target cells (e.g., Vero E6 or A549) in 96-well plates at 2×104 cells/well and incubate overnight.

  • Prepare a 2-fold serial dilution of 2-Br-TAI (ranging from 500 µM to 1 µM) in culture media (max 0.5% DMSO to prevent solvent toxicity).

  • Treat cells and incubate for 72 hours at 37°C.

  • Add MTS reagent (tetrazolium salt) and incubate for 2–4 hours.

  • Measure absorbance at 490 nm. Calculate the CC50 using non-linear regression analysis.

Protocol B: Cytopathic Effect (CPE) Reduction Assay

Causality: This is the primary phenotypic screen. It measures the compound's ability to rescue the host cell monolayer from virus-induced lysis, generating the IC50[4].

  • Seed cells in 96-well plates and incubate overnight.

  • Pre-treat cells with the serial dilutions of 2-Br-TAI for 1 hour to allow prodrug diffusion and deacetylation.

  • Infect cells with the target virus at a Multiplicity of Infection (MOI) of 0.1.

  • Incubate for 72 hours (or until vehicle-treated infected cells show >80% CPE).

  • Assess cell viability using the MTS method. The concentration of 2-Br-TAI that restores 50% of cell viability compared to uninfected controls is the IC50.

Protocol C: Viral Yield Reduction (RT-qPCR)

Causality: Because CPE relies on cell viability, it can be confounded. RT-qPCR provides orthogonal validation by directly quantifying the reduction in viral RNA genomes, proving that the mechanism of action is true RdRp inhibition[1].

  • Seed cells in 12-well plates ( 2×105 cells/well) and incubate overnight.

  • Pre-treat with 2-Br-TAI at concentrations flanking the established IC50 (e.g., 1 µM, 5 µM, 10 µM).

  • Infect with the target virus (MOI = 0.1) for 1 hour, wash to remove unbound virions, and replenish with compound-containing media.

  • Harvest cell culture supernatant at 48 hours post-infection.

  • Extract viral RNA and perform one-step RT-qPCR targeting a conserved viral gene. Calculate the log-reduction in viral RNA copies relative to the vehicle control.

Conclusion

The validation of 2-Bromo-2',3',5'-tri-O-acetylinosine illustrates the power of prodrug strategies in nucleoside analog development. By masking the polar hydroxyl groups with acetyl esters, the compound achieves superior cellular penetrance compared to unprotected analogs like Ribavirin. When validated through a rigorous, orthogonal workflow combining cytotoxicity profiling, phenotypic rescue, and molecular quantification, 2-Br-TAI demonstrates a robust Selectivity Index, warranting further investigation in in vivo pharmacokinetic models.

References

  • [1] NS5-targeting nucleoside analogs inhibit dengue virus and other flaviviruses. PLOS Pathogens. URL:[Link]

  • [2] Discovery of C-Linked Nucleoside Analogues with Antiviral Activity against SARS-CoV-2. ACS Publications. URL:[Link]

  • [4] Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus. Antimicrobial Agents and Chemotherapy (NIH). URL:[Link]

  • [3] Prodrug strategies in developing antiviral nucleoside analogs. RSC Medicinal Chemistry. URL:[Link]

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Comparative

A Comparative Study of Acetylated vs. Non-Acetylated Bromoinosine: A Technical Guide for Researchers

Abstract This guide provides a comprehensive comparative analysis of acetylated and non-acetylated 8-bromoinosine for researchers, scientists, and professionals in drug development. We delve into the synthesis, predicted...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive comparative analysis of acetylated and non-acetylated 8-bromoinosine for researchers, scientists, and professionals in drug development. We delve into the synthesis, predicted physicochemical properties, and a framework for the biological evaluation of these two nucleoside analogs. This document offers detailed experimental protocols for their synthesis and for key biological assays, such as the MTT assay for cytotoxicity, to facilitate a direct comparison of their therapeutic potential. The aim is to equip researchers with the necessary information to make informed decisions in the selection and development of inosine-based therapeutic agents.

Introduction

Inosine, a naturally occurring purine nucleoside, and its analogs are pivotal in the landscape of drug discovery, exhibiting a wide range of biological activities, including antiviral and immunomodulatory effects.[1][2] The chemical modification of these nucleosides is a well-established strategy to enhance their therapeutic properties. Two common modifications, bromination and acetylation, can significantly alter the parent molecule's characteristics.

The introduction of a bromine atom at the C8 position of the purine ring, yielding 8-bromoinosine, can modulate the glycosidic bond conformation and influence interactions with target enzymes.[3] Acetylation of the ribose moiety's hydroxyl groups is known to increase the lipophilicity of nucleosides, which can, in turn, enhance cell membrane permeability and bioavailability.[4] This guide provides a detailed comparative study of 8-bromoinosine and its acetylated counterpart, 2',3',5'-tri-O-acetyl-8-bromoinosine, to elucidate the impact of acetylation on its potential as a therapeutic agent.

Synthesis and Characterization

A robust and reproducible synthesis is the foundation of any comparative study. The following sections detail the protocols for preparing both non-acetylated and acetylated 8-bromoinosine.

Synthesis of 8-Bromoinosine (Non-Acetylated)

The direct bromination of inosine is an effective method for the synthesis of 8-bromoinosine.

Experimental Protocol:

  • Dissolution: Dissolve inosine in an aqueous buffer solution (e.g., sodium acetate buffer, pH 5.0).

  • Bromination: Add a solution of bromine in the same buffer dropwise to the inosine solution at room temperature with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the excess bromine with a sodium thiosulfate solution.

  • Purification: The product can be purified by recrystallization from water or by column chromatography on silica gel.[5]

Diagram of 8-Bromoinosine Synthesis Workflow

Inosine Inosine Reaction Stirring at Room Temperature Inosine->Reaction Bromine Bromine in Aqueous Buffer Bromine->Reaction Quench Quench with Sodium Thiosulfate Reaction->Quench Purify Purification (Recrystallization/Chromatography) Quench->Purify Product 8-Bromoinosine Purify->Product

Caption: Synthesis workflow for 8-bromoinosine.

Synthesis of 2',3',5'-tri-O-acetyl-8-bromoinosine (Acetylated)

The acetylation of 8-bromoinosine can be achieved using acetic anhydride in the presence of a base.

Experimental Protocol:

  • Suspension: Suspend 8-bromoinosine in a suitable solvent such as pyridine or a mixture of acetic anhydride and acetic acid.[6][7]

  • Acetylation: Add acetic anhydride dropwise to the suspension at 0°C. Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Pour the reaction mixture into ice water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Diagram of Acetylated 8-Bromoinosine Synthesis Workflow

Bromoinosine 8-Bromoinosine Reaction Stirring at 0°C to RT Bromoinosine->Reaction AceticAnhydride Acetic Anhydride + Pyridine AceticAnhydride->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Product 2',3',5'-tri-O-acetyl-8-bromoinosine Purify->Product

Caption: Synthesis of acetylated 8-bromoinosine.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Physicochemical Properties: A Comparative Analysis

The acetylation of the ribose hydroxyl groups is expected to significantly alter the physicochemical properties of 8-bromoinosine. These changes can have a profound impact on the compound's pharmacokinetic and pharmacodynamic profile.

Property8-Bromoinosine (Non-Acetylated)2',3',5'-tri-O-acetyl-8-bromoinosine (Acetylated)Expected Impact of Acetylation
Molecular Weight 347.12 g/mol [8]473.20 g/mol Increase
Lipophilicity (cLogP) LowerHigherIncreased lipophilicity can lead to enhanced cell membrane permeability.[4]
Aqueous Solubility HigherLowerDecreased solubility in aqueous media may require formulation strategies for in vivo studies.
Chemical Stability Generally stableAcetyl groups may be susceptible to hydrolysis by esterases in biological systems, potentially acting as a prodrug.
Polar Surface Area HigherLowerA lower polar surface area is often associated with better cell permeability.

Comparative Biological Evaluation

A direct comparison of the biological activities of acetylated and non-acetylated 8-bromoinosine is crucial to understand the functional consequences of acetylation.

Rationale for Biological Assays

Given the known biological activities of inosine analogs, a relevant comparative study should include assays to evaluate their potential as anticancer and antiviral agents.[9][10] A fundamental first step in this evaluation is to determine the cytotoxicity of the compounds.

Experimental Workflow

The following diagram outlines a general workflow for the comparative biological evaluation.

Diagram of Comparative Biological Evaluation Workflow

CompoundA 8-Bromoinosine MTT MTT Cytotoxicity Assay (e.g., in cancer cell lines) CompoundA->MTT CompoundB Acetylated 8-Bromoinosine CompoundB->MTT IC50 Determine IC50 Values MTT->IC50 Antiviral Antiviral Assay (e.g., Plaque Reduction Assay) IC50->Antiviral Anticancer Anticancer Assay (e.g., Cell Cycle Analysis) IC50->Anticancer Compare Compare Efficacy and Potency Antiviral->Compare Anticancer->Compare

Caption: Workflow for comparing biological activities.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of potential therapeutic agents.[11][12][13]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol:

  • Cell Seeding: Seed cells (e.g., a cancer cell line like MCF-7 or A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[14][15]

  • Compound Treatment: Prepare serial dilutions of both acetylated and non-acetylated 8-bromoinosine in culture medium. Replace the old medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale).

  • Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, using a non-linear regression analysis.[17][18]

Antiviral Activity Assay (Plaque Reduction Assay - Example)

Should the compounds exhibit low cytotoxicity at concentrations that might be therapeutically relevant, their antiviral activity can be assessed. The plaque reduction assay is a standard method for determining the antiviral efficacy of a compound.

Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.

Experimental Protocol:

  • Cell Monolayer: Grow a confluent monolayer of susceptible host cells in 6-well plates.

  • Viral Infection: Infect the cell monolayers with a known amount of virus (e.g., a herpes simplex virus or influenza virus) for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compounds.

  • Incubation: Incubate the plates at 37°C until plaques are visible.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

Data Analysis:

  • Count the number of plaques at each compound concentration.

  • Calculate the percentage of plaque reduction compared to the untreated virus control.

  • Determine the EC50 (50% effective concentration) value, which is the concentration of the compound that reduces the number of plaques by 50%.

Expected Outcomes and Interpretation

The comparative data obtained from these experiments will provide valuable insights into the structure-activity relationship of acetylated versus non-acetylated 8-bromoinosine.

CompoundIC50 (µM) in [Cell Line]EC50 (µM) against [Virus]Selectivity Index (SI = IC50/EC50)
8-Bromoinosine
Acetylated 8-Bromoinosine

A higher Selectivity Index (SI) indicates a more favorable therapeutic window, with greater antiviral or anticancer activity at concentrations that are not toxic to the host cells. The acetylated form may exhibit a lower IC50 due to enhanced cellular uptake, but this could be offset by its potential conversion to the non-acetylated form within the cell.

Conclusion

This guide provides a framework for the systematic comparison of acetylated and non-acetylated 8-bromoinosine. By following the detailed protocols for synthesis and biological evaluation, researchers can generate robust and comparable data. The insights gained from such a study will be instrumental in understanding the role of acetylation in modulating the therapeutic potential of brominated inosine analogs and will guide the future design of more effective nucleoside-based drugs.

References

  • MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues | Anticancer Research. [Link]

  • Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC. [Link]

  • Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC - PubMed Central. [Link]

  • Small Molecule CD38 Inhibitors: Synthesis of 8-Amino-N1-inosine 5′-monophosphate, Analogues and Early Structure-Activity Relationship - PMC. [Link]

  • IC50 analysis, calculation of % activity at Emax and statistical analysis - Bio-protocol. [Link]

  • Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC. [Link]

  • (PDF) Synthesis and Evaluation of the Biological Profile of Novel Analogues of Nucleosides and of Potential Mimetics of Sugar Phosphates and Nucleotides - ResearchGate. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Synthesis and anti-virus activity of some nucleosides analogues - PubMed. [Link]

  • MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues - PubMed. [Link]

  • Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity - PMC. [Link]

  • Nucleoside Analogs | Encyclopedia MDPI. [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • An improved synthesis of 8-bromo-2'-deoxyguanosine - Nova Southeastern University. [Link]

  • Synthesis of 2′,3′,5′-tris-O-acetyl-8-fluoroadenosine - RSC Publishing. [Link]

  • Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - MDPI. [Link]

  • Enzymatic activities of Sir2 and chromatin silencing Danesh Moazed. [Link]

  • Chemical radiation studies of 8-bromo-2'-deoxyinosine and 8-bromoinosine in aqueous solutions - PubMed. [Link]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC. [Link]

  • Immunological Activities of Isoprinosine Inhibition on Viral Infections in Human. [Link]

  • Impact of acetylation on tumor metabolism - PMC - NIH. [Link]

  • Acylation of 2′,3′,5′-tri-O-acetylguanosine - ResearchGate. [Link]

  • The anticancer activity of bromo coumarin (2) against human breast cancer cell lines, MCF-7 - ResearchGate. [Link]

  • In-cell Western Assays for IC50 Determination - Azure Biosystems. [Link]

  • Synthesis of 2,3,5-Tri-O-acetyl-β-D-ribofuranosyl bromide - PrepChem.com. [Link]

  • Anticancer and Immunomodulatory Activities of a Novel Water-Soluble Derivative of Ellipticine - MDPI. [Link]

  • Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF 2 - MDPI. [Link]

  • (PDF) Composition, physicochemical properties and retrogradation characteristics of native, oxidised, acetylated and acid-thinned new cocoyam (Xanthosoma sagittifolium) starch - ResearchGate. [Link]

  • Broad-spectrum in vivo antiviral activity of 7-thia-8-oxoguanosine, a novel immunopotentiating agent - PMC. [Link]

  • How to calculate IC50 - Science Gateway. [Link]

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Safety & Regulatory Compliance

Safety

Safe Disposal of 2-Bromo-2',3',5'-tri-O-acetylinosine: A Comprehensive Guide for Laboratory Professionals

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility with which we manage our chemical reagents, from initial handling to final d...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility with which we manage our chemical reagents, from initial handling to final disposal. This guide provides a detailed protocol for the proper disposal of 2-Bromo-2',3',5'-tri-O-acetylinosine. While this compound is a valuable intermediate in the synthesis of nucleoside analogs, its brominated organic structure and bioactive potential demand rigorous disposal procedures to ensure personnel safety and environmental protection.[1][2][3]

This document moves beyond a simple checklist, offering a framework grounded in established chemical safety principles. The procedures outlined are designed to be self-validating by adhering to universal standards for hazardous waste management.

Hazard Identification and Risk Assessment

  • Brominated Organic Compound: Brominated compounds can be toxic and pose environmental risks.[4] Upon thermal decomposition, they can release hazardous fumes such as hydrogen bromide and carbon oxides.[5]

  • Nucleoside Analog: As a modified nucleoside, this compound has the potential for biological activity.[6] Uninvestigated toxicological properties are common in research chemicals, warranting cautious handling as a potentially toxic substance.[7]

  • Solid Form: The compound is typically a solid, which can pose an inhalation risk if it becomes airborne dust.[8][9]

Table 1: Inferred Hazard Profile and Safety Requirements

Hazard CategoryDescriptionRationale & CausalityRequired PPE
Acute Toxicity Potential for harm if inhaled, ingested, or in contact with skin.[8][10]Based on data for similar brominated nucleoside precursors and general chemical synthesis intermediates.Nitrile gloves, safety goggles with side-shields, fully-buttoned lab coat.
Skin/Eye Irritation May cause skin and serious eye irritation.Common hazard for acetylated and brominated organic molecules.Wear appropriate protective gloves, clothing, and eye/face protection.[8]
Environmental Hazard May be toxic to aquatic life.[10]Brominated organic compounds can be persistent in the environment.[11]Prevent release to drains and waterways.[10]

Core Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2-Bromo-2',3',5'-tri-O-acetylinosine is not a single action but a systematic process. Adherence to this workflow is mandatory to ensure regulatory compliance and safety.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Final Disposal start Waste Generated: 2-Bromo-2',3',5'-tri-O-acetylinosine waste_type What is the form of the waste? start->waste_type Identify Waste Stream solid 1. Place in a designated, compatible solid waste container. waste_type->solid Solid Residue (unused reagent) contaminated 1. Double-bag contaminated solids (gloves, wipes) in plastic bags. waste_type->contaminated Contaminated Materials (PPE, wipes, glassware) empty 1. Triple rinse with a suitable solvent (e.g., ethanol or acetone). waste_type->empty Empty Container label_solid Label as: 'Hazardous Waste: Solid Organic Brominated Compound' solid->label_solid 2. Seal and Label label_contaminated Label as: 'Hazardous Waste: Contaminated Debris' contaminated->label_contaminated 2. Seal and Label rinseate 2. Collect all three rinses as hazardous liquid waste. empty->rinseate Collect Rinseate saa Store all labeled containers in the designated Satellite Accumulation Area (SAA). [1] label_solid->saa Store Securely label_contaminated->saa Store Securely label_rinseate Label as: 'Hazardous Waste: Flammable Liquid, Organic Brominated Compound' rinseate->label_rinseate 3. Seal and Label label_rinseate->saa Store Securely disposal Contact institutional Environmental Health & Safety (EHS) for hazardous waste pickup. saa->disposal Arrange Pickup

Sources

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